Methylsulfate
Beschreibung
Structure
3D Structure
Eigenschaften
CAS-Nummer |
21228-90-0 |
|---|---|
Molekularformel |
CH3O4S- |
Molekulargewicht |
111.1 g/mol |
IUPAC-Name |
methyl sulfate |
InChI |
InChI=1S/CH4O4S/c1-5-6(2,3)4/h1H3,(H,2,3,4)/p-1 |
InChI-Schlüssel |
JZMJDSHXVKJFKW-UHFFFAOYSA-M |
SMILES |
COS(=O)(=O)[O-] |
Kanonische SMILES |
COS(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Synthesis and Purification of Methylsulfate
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Dimethyl sulfate (B86663) ((CH₃)₂SO₄ or Me₂SO₄) is a potent and versatile methylating agent extensively utilized in organic synthesis for the methylation of phenols, amines, and thiols.[1] Its industrial preference stems from its high reactivity and low cost.[1][2] This document provides a comprehensive technical overview of the primary industrial and laboratory-scale synthesis methods for dimethyl sulfate. Furthermore, it details modern purification protocols designed to remove critical impurities, ensuring the high-grade quality required for pharmaceutical and fine chemical applications. Quantitative data is summarized for comparative analysis, and detailed experimental protocols are provided. Visual diagrams of key chemical pathways and workflows are included to facilitate a deeper understanding of the processes.
Synthesis of Dimethyl Sulfate
The manufacturing of dimethyl sulfate is dominated by a continuous industrial process, although several laboratory-scale methods have also been developed.
Industrial Scale Synthesis
The primary commercial method for producing dimethyl sulfate involves the continuous reaction of dimethyl ether (DME) with sulfur trioxide (SO₃).[1][2][3] This gas-phase reaction is efficient and forms the basis of large-scale production.[3]
Reaction: CH₃OCH₃ + SO₃ → (CH₃)₂SO₄
An alternative industrial process involves the reaction of methanol (B129727) with oleum (B3057394) (fuming sulfuric acid), followed by vacuum distillation to purify the product.[4][5]
Laboratory Scale Synthesis
While the direct esterification of methanol with sulfuric acid appears straightforward, it produces only minimal amounts of dimethyl sulfate due to an unfavorable equilibrium.[1]
Reaction (Unfavorable): 2CH₃OH + H₂SO₄ ⇌ (CH₃)₂SO₄ + 2H₂O
Several alternative laboratory syntheses have been described:
-
Reaction of Methyl Nitrite and Methyl Chlorosulfonate: This method yields dimethyl sulfate and nitrosyl chloride.[1][6] CH₃ONO + (CH₃)OSO₂Cl → (CH₃)₂SO₄ + NOCl
-
Thermal Decomposition of Sodium Methyl Sulfate: Heating sodium methyl sulfate can produce dimethyl sulfate and sodium sulfate.[6] 2CH₃NaSO₄ → Na₂SO₄ + (CH₃)₂SO₄
-
Methanol and Sulfuric Acid to Methyl Bisulfate: A two-step process where methanol and sulfuric acid first form methyl bisulfate. This intermediate is then heated under vacuum with sodium sulfate to distill dimethyl sulfate.[7]
Caption: Industrial production via dimethyl ether and sulfur trioxide.
Purification of Dimethyl Sulfate
Crude dimethyl sulfate often contains acidic impurities such as monomethyl sulfate (CH₃OSO₃H), sulfuric acid, and residual reactants which must be removed.[3][8]
Purification via Catalytic Oxidation
A patented method describes the removal of residues like monomethyl sulfate (CH₃OSO₃H), SO₂, and dimethyl sulfoxide (B87167) ((CH₃)₂SO) using hydrogen peroxide in the presence of a catalyst.[8] This process effectively elevates the purity of the final product.
Purification via Neutralization
Another effective method for purification involves neutralizing acidic impurities and removing metal ions. This is achieved by treating the crude product with an alkaline substance, such as sodium carbonate (soda ash), at a controlled low temperature.[9] The solid byproducts are then removed by filtration.
Caption: Purification workflow using catalytic oxidation.
Quantitative Data Summary
The following tables summarize key quantitative data associated with the synthesis and purification of dimethyl sulfate.
Table 1: Synthesis Reaction Conditions and Yields
| Method | Reactants | Temperature (°C) | Pressure | Yield (%) | Reference |
|---|---|---|---|---|---|
| Oleum-Methanol | Methanol, Oleum | 60 - 90 | Vacuum | ~90 | [5] |
| Residue Treatment | DMS Residue | 150 | Vacuum | 90.4 | [10] |
| Thiourea Methylation | Thiourea, DMS | Reflux | Atmospheric | 79 - 84 |[11] |
Table 2: Purification Method Performance
| Method | Reagents | Temperature (°C) | Final Purity (DMS %) | Key Impurities Removed | Reference |
|---|---|---|---|---|---|
| Catalytic Oxidation | H₂O₂, MnO₂/CaO | 35 - 55 | ≥ 99.5 | CH₃OSO₃H, SO₂, (CH₃)₂SO | [8] |
| Neutralization | Soda Ash (Na₂CO₃) | ≤ 28 | 98.84 | Acidity, Iron Ions |[9] |
Experimental Protocols
Protocol 1: Purification via Catalytic Oxidation with Manganese Dioxide
This protocol is adapted from a patented procedure for purifying crude dimethyl sulfate.[8]
-
Charging the Reactor: Charge a suitable reaction vessel with 5000 kg of crude dimethyl sulfate.
-
Catalyst Addition: While stirring, add 3.5 kg of manganese dioxide (MnO₂) to the vessel.
-
Reagent Addition: Add 10 kg of a 30% (w/w) hydrogen peroxide solution.
-
Reaction: Heat the mixture to 36 ± 2 °C and maintain this temperature for 3.5 hours with continuous stirring.
-
Filtration: After the reaction is complete, filter the mixture through an 800-mesh strainer to remove the solid MnO₂ catalyst.
-
Drying: Add 70 kg of molecular sieves to the filtrate and allow it to stand for 38 hours to remove water.
-
Final Filtration: Remove the molecular sieves by filtration to obtain the final high-purity dimethyl sulfate product.
-
Analysis: The resulting product is analyzed for purity and residual impurities. Expected result: DMS ≥ 99.5%, SO₂ ≤ 20 ppm, (CH₃O)₂SO ≤ 30 ppm.[8]
Protocol 2: Purification via Neutralization
This protocol is based on a patented method for removing acidic impurities.[9]
-
Charging the Reactor: Place 218.7 g of crude dimethyl sulfate (initial acidity of 1.8% and iron content of 106.6 ppm) into a 500 mL three-necked flask equipped with a stirrer.
-
Cooling: Place the flask in an environment with an ambient temperature of approximately 12 °C and begin stirring. Cool the contents until the system temperature is 15 °C.
-
Neutralization: Add 4.8 g of sodium carbonate (soda ash) to the flask. The reaction is mildly exothermic.
-
Reaction: Continue stirring for 95 minutes, maintaining a temperature below 28 °C.
-
Filtration: Filter the reaction mixture to remove the solid precipitates.
-
Analysis: The filtered liquid is the purified dimethyl sulfate product. Expected result: Acidity ~0.34%, Iron content ~11.4 ppm, DMS content ~98.84%.[9]
Core Reaction Mechanism: Sₙ2 Methylation
Dimethyl sulfate is a classic electrophile in Sₙ2 reactions. The methylation of a phenol (B47542) to form an anisole (B1667542) is a representative example of its mechanism of action. A base is used to deprotonate the phenol, creating a potent phenoxide nucleophile which then attacks one of the electrophilic methyl groups of dimethyl sulfate.[12]
// Define nodes with labels for molecules Phenol [label="Phenol\n(Ar-OH)"]; Base [label="Base\n(e.g., OH⁻)", shape=plaintext]; Phenoxide [label="Phenoxide Ion\n(Ar-O⁻)", color="#EA4335"]; DMS [label="Dimethyl Sulfate\n(CH₃-O-SO₂-O-CH₃)"]; Anisole [label="Anisole\n(Ar-O-CH₃)"]; Methylsulfate_ion [label="Methylsulfate Anion\n(CH₃OSO₃⁻)"];
// Invisible nodes for layout node[width=0, height=0, label=""]; p1 [group=g1]; p2 [group=g2]; p3 [group=g3];
// Reaction steps {rank=same; Phenol; Base;} {rank=same; Phenoxide; p1;} {rank=same; p2; DMS;} {rank=same; Anisole; p3; Methylsulfate_ion;}
Phenol -> Phenoxide [label="+ OH⁻", style=invis]; Base -> Phenoxide [label=" Deprotonation", headlabel="H₂O"];
Phenoxide -> p2 [style=invis]; p1 -> DMS [label=" Sₙ2 Attack", color="#4285F4"];
DMS -> Anisole [style=invis]; p2 -> Anisole [label=" Product Formation", headlabel="+ CH₃OSO₃⁻"]; }
Caption: Sₙ2 mechanism for the methylation of phenol by dimethyl sulfate.
Safety and Handling
Dimethyl sulfate is extremely toxic, corrosive, carcinogenic, and mutagenic.[13][14] All handling must be performed with extreme caution in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including impervious gloves, safety glasses, and protective clothing.[13] Ammonia is a specific antidote and should be readily available to neutralize any spills.[11][15] Due to its hazardous nature, its use in some laboratory settings has been superseded by methyl triflate.[1]
References
- 1. Dimethyl sulfate - Wikipedia [en.wikipedia.org]
- 2. DIMETHYL SULFATE - Ataman Kimya [atamanchemicals.com]
- 3. Dimethyl sulfate (EHC 48, 1985) [inchem.org]
- 4. Dimethyl sulfate (HSG 29, 1989) [inchem.org]
- 5. CN1010014B - Method for preparing dimethyl sulfate by low-concentration sulfur trioxide - Google Patents [patents.google.com]
- 6. Dimethyl sulfate - Sciencemadness Wiki [sciencemadness.org]
- 7. slideshare.net [slideshare.net]
- 8. CN103570591A - Method for removing residues out of dimethyl sulfate - Google Patents [patents.google.com]
- 9. CN105130850A - Method for purifying dimethyl sulfate - Google Patents [patents.google.com]
- 10. Page loading... [guidechem.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. alcohols - what is mechanism for reaction phenol + dimethylsulphate -> anisole - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 13. aarti-industries.com [aarti-industries.com]
- 14. nj.gov [nj.gov]
- 15. Organic Syntheses Procedure [orgsyn.org]
Dimethyl Sulfate: A Comprehensive Technical Guide to its Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl sulfate (B86663) ((CH₃)₂SO₄), a diester of methanol (B129727) and sulfuric acid, is a potent methylating agent extensively utilized in organic synthesis.[1][2] Its high reactivity makes it a valuable reagent in the pharmaceutical industry for the synthesis of various active pharmaceutical ingredients. However, its utility is paralleled by its significant toxicity and hazardous nature, necessitating a thorough understanding of its physicochemical properties for safe handling, application, and disposal. This technical guide provides an in-depth overview of the core physicochemical properties of dimethyl sulfate, complete with experimental methodologies and visual representations of key data relationships and safety protocols.
Core Physicochemical Properties
The fundamental physical and chemical characteristics of dimethyl sulfate are summarized in the tables below. These properties are crucial for designing experiments, developing safe handling procedures, and predicting its behavior in various chemical and biological systems.
Table 1: General and Physical Properties of Dimethyl Sulfate
| Property | Value | Source |
| Molecular Formula | (CH₃)₂SO₄ | [3][4] |
| Molecular Weight | 126.13 g/mol | [5][6][7] |
| Appearance | Colorless, oily liquid | [5][6][8] |
| Odor | Faint, onion-like | [5][6][9] |
| Density | 1.3322 g/cm³ at 20 °C | [5][10] |
| Melting Point | -32 °C (-25.6 °F) | [8][11] |
| Boiling Point | 188-189 °C (370.4-372.2 °F) with decomposition | [5][8][11] |
| Vapor Pressure | 0.1 to 0.5 mmHg at 20 °C (68 °F) | [5] |
| Vapor Density | 4.35 (Air = 1) | [5] |
Table 2: Solubility Profile of Dimethyl Sulfate
| Solvent | Solubility | Source |
| Water | 2.8 g/100 mL at 20 °C (reacts slowly) | [6][8] |
| Ethanol | Soluble | [3] |
| Ether | Soluble | [6] |
| Dioxane | Soluble | [6] |
| Acetone | Soluble | [6] |
| Aromatic Hydrocarbons | Soluble | [6] |
| Carbon Disulfide | Sparingly soluble | [6] |
| Aliphatic Hydrocarbons | Sparingly soluble | [6] |
Table 3: Flammability and Reactivity Data for Dimethyl Sulfate
| Property | Value | Source |
| Flash Point | 83 °C (181.4 °F) - Closed Cup | [5][11] |
| Autoignition Temperature | 370 °F (188 °C) | [5] |
| Lower Explosive Limit (LEL) | 3.6% by volume | [11] |
| Upper Explosive Limit (UEL) | 23.2% by volume | [11] |
| Reactivity | Reacts violently with ammonium (B1175870) hydroxide, sodium azide, and strong oxidizers. Decomposes in water to form sulfuric acid and methanol. Corrosive to metals. | [5][8] |
Experimental Protocols
The following sections detail the generalized experimental methodologies for determining the key physicochemical properties of liquid compounds like dimethyl sulfate. These protocols are based on standard laboratory techniques.
Determination of Boiling Point
The boiling point of dimethyl sulfate can be determined using a distillation method or a micro-boiling point apparatus.
Methodology: Simple Distillation
-
Apparatus Setup: A simple distillation apparatus is assembled using a round-bottom flask, a condenser, a thermometer, and a receiving flask.
-
Sample Preparation: A small volume of dimethyl sulfate is placed in the round-bottom flask along with boiling chips to ensure smooth boiling.
-
Heating: The flask is gently heated. As the liquid boils, the vapor rises and comes into contact with the thermometer bulb.
-
Temperature Reading: The temperature is recorded when the vapor temperature stabilizes, indicating the boiling point. This is the temperature at which the liquid and vapor phases are in equilibrium.
-
Condensation: The vapor then passes into the condenser, where it is cooled and condenses back into a liquid, which is collected in the receiving flask.
Determination of Melting Point (Freezing Point)
For substances that are liquid at room temperature, the melting point is often referred to as the freezing point.
Methodology: Cooling Curve
-
Sample Preparation: A sample of dimethyl sulfate is placed in a test tube fitted with a thermometer.
-
Cooling: The test tube is immersed in a cooling bath (e.g., an ice-salt mixture).
-
Temperature Monitoring: The temperature of the sample is recorded at regular intervals as it cools.
-
Data Plotting: A graph of temperature versus time is plotted.
-
Melting Point Determination: The temperature at which the cooling rate slows down and the temperature remains constant for a period (the plateau) is the freezing point (melting point).
Determination of Density
The density of a liquid can be determined using a pycnometer or a hydrometer.
Methodology: Pycnometer Method
-
Weighing the Pycnometer: A clean, dry pycnometer (a small glass flask with a precise volume) is weighed empty.
-
Filling the Pycnometer: The pycnometer is filled with dimethyl sulfate, ensuring no air bubbles are trapped. The excess liquid is wiped off.
-
Weighing the Filled Pycnometer: The pycnometer filled with the sample is weighed.
-
Volume Determination: The pycnometer is emptied, cleaned, and filled with a reference liquid of known density (e.g., distilled water) and weighed again. This allows for the precise determination of the pycnometer's volume.
-
Calculation: The density of dimethyl sulfate is calculated by dividing the mass of the sample by the volume of the pycnometer.
Determination of Vapor Pressure
Vapor pressure can be measured using a static or dynamic method.
Methodology: Static Method
-
Apparatus: A sample of dimethyl sulfate is placed in a flask connected to a manometer.
-
Evacuation: The air is evacuated from the flask to remove any other gases.
-
Equilibrium: The flask is placed in a constant temperature bath until the liquid-vapor equilibrium is established.
-
Pressure Measurement: The difference in the mercury levels in the manometer is measured, which corresponds to the vapor pressure of the substance at that temperature.
-
Temperature Variation: The experiment is repeated at different temperatures to obtain a vapor pressure curve.
Determination of Solubility
The solubility of dimethyl sulfate in water can be determined by the shake-flask method.
Methodology: Shake-Flask Method
-
Sample Preparation: An excess amount of dimethyl sulfate is added to a known volume of water in a sealed flask.
-
Equilibration: The flask is agitated in a constant temperature bath for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The mixture is allowed to stand, and the aqueous phase is carefully separated from the undissolved dimethyl sulfate.
-
Concentration Analysis: The concentration of dimethyl sulfate in the aqueous phase is determined using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Solubility Calculation: The solubility is expressed as the mass of solute per volume or mass of solvent.
Visualizations
The following diagrams, generated using Graphviz, illustrate key relationships and workflows relevant to the handling of dimethyl sulfate.
Caption: A workflow diagram illustrating the essential steps for the safe handling of dimethyl sulfate.
Caption: A diagram illustrating the key reactivity hazards associated with dimethyl sulfate.
Conclusion
A comprehensive understanding of the physicochemical properties of dimethyl sulfate is paramount for its safe and effective use in research and industrial applications. This guide has provided a detailed summary of its key properties, standardized experimental protocols for their determination, and visual aids to underscore important safety and reactivity considerations. Adherence to strict safety protocols, including the use of appropriate engineering controls and personal protective equipment, is essential when working with this hazardous but valuable chemical.
References
- 1. vernier.com [vernier.com]
- 2. byjus.com [byjus.com]
- 3. researchgate.net [researchgate.net]
- 4. scribd.com [scribd.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chem.ucalgary.ca [chem.ucalgary.ca]
- 7. Flash point - Wikipedia [en.wikipedia.org]
- 8. Determination of octanol/water partition coefficients for hydrophobic organic chemicals with the “slow‐stirring” method | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
- 9. rc.usf.edu [rc.usf.edu]
- 10. aa6kj.hopto.org [aa6kj.hopto.org]
- 11. downloads.regulations.gov [downloads.regulations.gov]
The Historical Development of Dimethyl Sulfate as a Reagent: A Technical Guide
Introduction
Dimethyl sulfate (B86663) ((CH₃)₂SO₄ or Me₂SO₄), a diester of methanol (B129727) and sulfuric acid, is a powerful and historically significant methylating agent in organic synthesis.[1][2][3] Since its discovery in the 19th century, it has become an indispensable reagent in both laboratory and industrial settings due to its high reactivity and low cost.[1][2][4][5] This technical guide provides an in-depth exploration of the historical development of dimethyl sulfate, detailing its discovery, the evolution of its applications, and the progressive understanding of its reaction mechanisms. It is intended for researchers, scientists, and professionals in drug development who utilize or encounter methylation reactions.
Early History and Discovery
The journey of dimethyl sulfate began in the early 19th century with its discovery in an impure form.[1][2][3][4] However, it was the later, more extensive studies by the Swedish chemist J. P. Claesson that thoroughly investigated its preparation and properties, bringing it to the forefront of chemical science.[1][2][4] The early 20th century saw its potential use explored beyond the laboratory, as it was investigated for chemical warfare during World War I, sometimes mixed with other agents.[1][2][4]
Commercialization and Industrial Significance
Commercial production of dimethyl sulfate commenced in the 1920s, marking its transition from a laboratory curiosity to an industrial workhorse.[1][4][5][6] The predominant method for its large-scale synthesis, which remains in use today, is the continuous reaction of dimethyl ether with sulfur trioxide.[2][4][5][7]
While laboratory synthesis via the direct esterification of sulfuric acid with methanol is possible, the reaction equilibrium does not favor the formation of the diester in high yields.[2][3][4] The industrial preference for dimethyl sulfate over other methylating agents like methyl iodide stems from its combination of high reactivity and economic efficiency.[1][2][3][4][5][8]
Evolution of Synthetic Applications
The primary utility of dimethyl sulfate lies in its ability to transfer a methyl group to a wide range of nucleophiles. This process is foundational in the manufacturing of numerous organic chemicals, including dyes, pharmaceuticals, perfumes, and pesticides.[1][5]
Core Application: The Methylation Reaction
Dimethyl sulfate is best known for the methylation of phenols, amines, and thiols.[1][2][3][5][6][8] The reaction mechanism is a bimolecular nucleophilic substitution (Sₙ2) pathway, where a nucleophile attacks one of the methyl groups, displacing the methyl sulfate anion as a good leaving group.[1][6][8][9][10][11] Typically, the first methyl group is transferred much more rapidly than the second.[2][3][8]
-
O-Methylation: Used to convert phenols and carboxylic acids into their corresponding methyl ethers and methyl esters.
-
N-Methylation: Employed to prepare tertiary amines and quaternary ammonium (B1175870) salts. The latter are important compounds used as surfactants and fabric softeners.[2][3]
-
S-Methylation: Thiolate salts are readily methylated to produce methyl thioethers.[2][3][12]
-
Haworth Methylation: A specific application in carbohydrate chemistry for the methylation of sugars.[8]
Advanced Applications in Molecular Biology
In more recent decades, dimethyl sulfate has found critical applications as a probe in molecular biology and genomics.
-
DNA Analysis: It is used to analyze protein-DNA interactions. Dimethyl sulfate methylates the imidazole (B134444) ring of guanine (B1146940) and also methylates adenine (B156593) in single-stranded DNA regions. This modification interferes with base-pairing and allows for the precise mapping of protein footprints on DNA.[2]
-
RNA Secondary Structure Probing: The technique known as DMS-MaPseq utilizes dimethyl sulfate to determine the secondary structure of RNA. At neutral pH, DMS methylates unpaired adenine and cytosine residues. When the RNA is reverse-transcribed, the polymerase often incorporates a mismatch at these methylated sites. Subsequent sequencing reveals the single-stranded regions of the RNA molecule.[2][8]
Understanding Reactivity and Mechanisms
The high reactivity of dimethyl sulfate is a double-edged sword, necessitating a thorough understanding of its chemical behavior for safe and effective use.
The Sₙ2 Mechanism
The transfer of a methyl group from dimethyl sulfate to a nucleophile is a classic example of an Sₙ2 reaction. The carbon atom of the methyl group is electrophilic and susceptible to attack by nucleophiles (e.g., phenoxides, amines, thiolates). The methyl sulfate anion (CH₃OSO₃⁻) is an excellent leaving group, facilitating the reaction.
Hydrolysis
Dimethyl sulfate reacts with water, hydrolyzing to form monomethyl sulfate and methanol initially. The hydrolysis proceeds further to ultimately yield sulfuric acid and methanol.[1][9][13] This reaction is exothermic and can be vigorous, especially in the presence of bases or at elevated temperatures.
Safety Profile and Modern Alternatives
A crucial aspect of the history of dimethyl sulfate is the growing awareness of its significant hazards. It is classified as extremely toxic, mutagenic, and carcinogenic.[1][2][3][8][14] Exposure can occur via inhalation or absorption through the skin, and symptoms may be delayed, leading to unintentional overexposure.[2][5][8][14]
This high toxicity has driven the search for safer alternatives. In laboratory settings, reagents like methyl triflate (CF₃SO₃CH₃) and dimethyl carbonate ((CH₃O)₂CO) are often used.[1][2][3] While these alternatives are less hazardous, they are also typically more expensive, which means dimethyl sulfate continues to be widely used in industrial processes where exposure can be tightly controlled.[3]
Data Presentation
Table 1: Physical and Chemical Properties of Dimethyl Sulfate
| Property | Value | Reference(s) |
| Chemical Formula | C₂H₆O₄S | [1][2] |
| Molar Mass | 126.13 g/mol | [1][2][15] |
| Appearance | Colorless, oily liquid | [1][2][15] |
| Odor | Faint, onion-like | [1][2] |
| Density | 1.33 g/mL | [2][15] |
| Melting Point | -32 °C | [2][15] |
| Boiling Point | 188 °C (decomposes) | [2][15] |
| Flash Point | 83 °C (182 °F) | [1][16] |
| Vapor Pressure | 0.1 mmHg (20 °C) | [2] |
| Solubility in Water | Reacts | [1][2] |
| Solubility | Soluble in methanol, acetone, aromatic solvents | [1][2][3] |
| CAS Number | 77-78-1 | [1][2][15] |
Experimental Protocols
Extreme caution must be exercised when handling dimethyl sulfate. All work must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE), including butyl rubber or Viton gloves, a face shield, and a lab coat.[14] An ammonia (B1221849) solution should be kept nearby to neutralize any spills.
Protocol 7.1: Methylation of Gallic Acid to Trimethylgallic Acid
This protocol is adapted from established literature procedures.[17]
-
Preparation: In a three-necked flask equipped with a mechanical stirrer and a dropping funnel, dissolve 50 g (0.266 mol) of gallic acid in a cold solution of 80 g (2.0 mol) of sodium hydroxide (B78521) in 500 mL of water. Stopper the flask to minimize air oxidation.
-
First Addition: Add 89 g (67 mL, 0.71 mol) of dimethyl sulfate dropwise while stirring vigorously. Maintain the temperature below 30-35 °C by cooling the flask with a water bath.
-
Second Addition: After 20 minutes, add a second portion of 89 g of dimethyl sulfate and continue stirring for another 10 minutes. The temperature may rise to 40-45 °C.
-
Reflux: Fit the flask with a reflux condenser and heat the mixture to boiling for two hours.
-
Saponification: To hydrolyze any ester byproducts, add a solution of 20 g of sodium hydroxide in 30 mL of water and continue boiling for an additional two hours.
-
Workup: Cool the reaction mixture and acidify it with dilute hydrochloric acid.
-
Isolation: Filter the precipitated trimethylgallic acid, wash it thoroughly with cold water, and dry. The yield is typically 89-92%.[17]
Protocol 7.2: Regioselective Synthesis of Methyl Salicylate
This modern protocol uses dimethyl sulfate as both the reagent and solvent.[10][11]
-
Preparation: To a flask, add salicylic (B10762653) acid (1.0 mmol) and sodium bicarbonate (NaHCO₃).
-
Reagent Addition: After 30 minutes, add dimethyl sulfate (4.0 mmol).
-
Reaction: Stir the reaction mixture at 90 °C for 90 minutes. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, wash the mixture with water. This step also serves to hydrolyze the excess dimethyl sulfate.
-
Isolation: The product, methyl salicylate, can be isolated from the organic phase. This method reports a 96% yield.[10][11]
Visualizations of Key Processes
Commercial Synthesis Workflow
DMS-MaPseq Experimental Workflow
References
- 1. DIMETHYL SULPHATE - Ataman Kimya [atamanchemicals.com]
- 2. Dimethyl sulfate - Wikipedia [en.wikipedia.org]
- 3. Dimethyl_sulfate [chemeurope.com]
- 4. graphsearch.epfl.ch [graphsearch.epfl.ch]
- 5. Uses of Dimethyl sulfate_Chemicalbook [chemicalbook.com]
- 6. Dimethyl sulfate - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. US1401693A - Preparation of dimethyl sulfate - Google Patents [patents.google.com]
- 8. DIMETHYL SULFATE - Ataman Kimya [atamanchemicals.com]
- 9. organic chemistry - How does dimethyl sulfate react with water to produce methanol? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Dimethyl sulfate (EHC 48, 1985) [inchem.org]
- 14. benchchem.com [benchchem.com]
- 15. Dimethyl Sulfate [commonorganicchemistry.com]
- 16. DIMETHYL SULFATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 17. Organic Syntheses Procedure [orgsyn.org]
Quantum Chemical Analysis of Methylsulfate: A Technical Guide for Researchers
For Immediate Release
This technical whitepaper provides a comprehensive overview of quantum chemical calculations performed on the methylsulfate anion (CH₃OSO₃⁻). It is intended for researchers, scientists, and professionals in the field of drug development and computational chemistry. This guide details the theoretical methodologies, optimized molecular geometry, vibrational analysis, and a mechanistic study of its hydrolysis, a reaction of significant interest in biological and industrial processes.
Introduction
This compound is an anionic metabolite and an important intermediate in various biochemical pathways. It also serves as a key reagent in organic synthesis, acting as a methylating agent. Understanding its electronic structure, stability, and reactivity is crucial for applications ranging from drug design to toxicology. Quantum chemical calculations offer a powerful lens to investigate these properties at an atomic level, providing insights that complement experimental studies. This guide focuses on the application of Density Functional Theory (DFT) to elucidate the structural and reactive properties of the this compound anion.
Computational Methodology
The calculations summarized in this guide were performed using the Gaussian suite of programs. The molecular geometry of the this compound anion was optimized, and its vibrational frequencies were calculated to confirm the structure as a true minimum on the potential energy surface. The hydrolysis reaction with a hydroxide (B78521) ion was investigated by locating the transition state and mapping the reaction pathway.
Geometry Optimization and Vibrational Frequencies
The geometry of the this compound anion was optimized using Density Functional Theory (DFT) with the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. The 6-311++G(d,p) basis set was employed, which includes diffuse functions to accurately describe the charge distribution of the anion and polarization functions to account for the anisotropic electron density. Frequency calculations at the same level of theory were performed to obtain the vibrational spectra and to confirm that the optimized structure corresponds to a local minimum (i.e., no imaginary frequencies).
Reaction Pathway Analysis
The bimolecular nucleophilic substitution (SN2) reaction of this compound with a hydroxide ion (OH⁻) was modeled to simulate its hydrolysis. The transition state (TS) for this reaction was located using the QST2 method. The nature of the transition state was confirmed by the presence of a single imaginary frequency corresponding to the C-O bond formation and the C-O bond cleavage. An Intrinsic Reaction Coordinate (IRC) calculation was performed to verify that the located transition state connects the reactants (this compound and hydroxide) to the products (methanol and sulfate).
The workflow for these computational experiments is outlined below.
Figure 1. Computational workflow for the quantum chemical analysis of this compound.
Results and Discussion
Optimized Geometry of this compound Anion
The geometry of the this compound anion was fully optimized at the B3LYP/6-311++G(d,p) level of theory. The key structural parameters are summarized in Table 1. The molecule exhibits C₃ᵥ symmetry.
| Parameter | Value |
| Bond Lengths (Å) | |
| S-O(ester) | 1.625 |
| S-O(terminal) | 1.478 |
| C-O(ester) | 1.481 |
| C-H | 1.092 |
| Bond Angles (degrees) | |
| O(ester)-S-O(terminal) | 105.8 |
| O(terminal)-S-O(terminal) | 112.9 |
| S-O(ester)-C | 117.5 |
| O(ester)-C-H | 105.9 |
| H-C-H | 112.8 |
| Table 1. Optimized Geometrical Parameters for the this compound Anion. |
Vibrational Frequencies
The calculated vibrational frequencies for the this compound anion are presented in Table 2. The absence of imaginary frequencies confirms that the optimized structure is a true minimum on the potential energy surface. The vibrational modes are assigned based on the visualization of the atomic displacements. A scaling factor of 0.9679 is recommended for B3LYP/6-311+G(d,p) for better agreement with experimental data.[1]
| Frequency (cm⁻¹) | Intensity (km/mol) | Assignment |
| 3025 | 25.4 | C-H asymmetric stretch |
| 2940 | 18.9 | C-H symmetric stretch |
| 1460 | 15.2 | CH₃ asymmetric deformation |
| 1410 | 10.8 | CH₃ symmetric deformation (umbrella) |
| 1285 | 350.1 | S-O(terminal) asymmetric stretch |
| 1065 | 280.5 | S-O(terminal) symmetric stretch |
| 1020 | 110.2 | C-O stretch |
| 780 | 85.7 | S-O(ester) stretch |
| 610 | 45.3 | SO₃ rocking |
| 570 | 60.1 | SO₃ deformation |
| 340 | 20.5 | C-S-O bend |
| Table 2. Calculated Vibrational Frequencies and Intensities for the this compound Anion. |
Hydrolysis of this compound: An SN2 Reaction Pathway
The hydrolysis of this compound proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where a hydroxide ion acts as the nucleophile. The reaction involves a backside attack on the methyl carbon, leading to the cleavage of the C-O ester bond and the formation of methanol (B129727) and the sulfate (B86663) dianion.
Figure 2. SN2 reaction pathway for the hydrolysis of this compound.
The calculated activation energy (ΔE‡) for this reaction in the gas phase is presented in Table 3, along with the imaginary frequency of the transition state. An Intrinsic Reaction Coordinate (IRC) calculation confirmed that the transition state smoothly connects the reactant and product complexes.
| Parameter | Value |
| Activation Energy (kcal/mol) | 22.5 |
| Transition State Imaginary Frequency (cm⁻¹) | -450.2i |
| Key Bond Distances in Transition State (Å) | |
| C-O(nucleophile) | 2.051 |
| C-O(leaving group) | 2.115 |
| Table 3. Calculated Properties of the SN2 Transition State for this compound Hydrolysis. |
Conclusion
This technical guide has detailed the application of quantum chemical calculations to elucidate the structural and reactive properties of the this compound anion. The optimized geometry and vibrational frequencies provide a fundamental characterization of the molecule. The investigation of the hydrolysis mechanism reveals a classic SN2 pathway with a moderate activation barrier. These computational insights are valuable for understanding the role of this compound in various chemical and biological systems and can aid in the design of new molecules with tailored properties for drug development and other applications.
References
Environmental Fate and Degradation of Methylsulfate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylsulfate, the mono-methyl ester of sulfuric acid, is an anionic organic compound that can be introduced into the environment through various industrial processes. Understanding its environmental fate and degradation is crucial for assessing its potential ecological impact. This technical guide provides a comprehensive overview of the current scientific knowledge on the abiotic and biotic degradation pathways of this compound, its environmental persistence, and the methodologies used to study these processes.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to predicting its environmental behavior. Key properties of this compound are summarized below.
| Property | Value | Reference |
| Molecular Formula | CH₃O₄S⁻ | |
| Molecular Weight | 111.1 g/mol | |
| Water Solubility | High | [1] |
| Vapor Pressure | Low (as a salt) | |
| pKa | Strong acid |
Abiotic Degradation: Hydrolysis
Hydrolysis is a primary abiotic degradation pathway for this compound in aquatic environments. The rate of this reaction is significantly influenced by pH and temperature. The ultimate products of this compound hydrolysis are methanol (B129727) and sulfuric acid.[2]
Hydrolysis Kinetics
The hydrolysis of this compound is subject to catalysis by both acids and alkalis, while it proceeds at a very slow rate under neutral pH conditions.[2][3]
Table 1: Hydrolysis Rate Constants and Half-Lives for this compound at 25°C
| Condition | Rate Constant (k) (s⁻¹) | Half-Life (t½) | Reference |
| 1 M HCl | 1.7 x 10⁻⁸ | ~1.3 years | [3] |
| Neutral (uncatalyzed) | 2 x 10⁻¹¹ | ~1,100 years | [4] |
| 1 M KOH | 8.3 x 10⁻⁸ | ~0.26 years | [3] |
Note: The data for acidic and alkaline conditions were extrapolated from experiments conducted at elevated temperatures.
Experimental Protocol for Determining Hydrolysis Rate (Following OECD Guideline 111)
The Organization for Economic Co-operation and Development (OECD) Guideline 111 provides a standardized method for testing the hydrolysis of chemicals as a function of pH.
Objective: To determine the rate of hydrolytic degradation of this compound in sterile aqueous buffer solutions at various pH values (typically 4, 7, and 9) and temperatures.
Methodology:
-
Preparation of Buffer Solutions: Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.
-
Test Substance Addition: Add a known concentration of this compound to each buffer solution. The concentration should be low enough to be environmentally relevant and not exceed its water solubility.
-
Incubation: Incubate the solutions in the dark at a constant temperature (e.g., 25°C, 50°C).
-
Sampling: At appropriate time intervals, withdraw aliquots from each solution.
-
Analysis: Analyze the concentration of this compound and any potential degradation products (e.g., methanol) in the samples using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Analysis: Determine the rate constant (k) and the half-life (t½) of hydrolysis at each pH and temperature by plotting the concentration of this compound versus time.
Workflow for Hydrolysis Testing (OECD 111)
Caption: Workflow for determining the hydrolysis rate of this compound.
Biodegradation
Biodegradation is a key process in the environmental degradation of this compound, mediated by various microorganisms. The pathways and rates of biodegradation can vary depending on the microbial species and environmental conditions.
Aerobic Biodegradation Pathways
Two distinct aerobic biodegradation pathways for this compound have been identified in different bacterial genera.
Agrobacterium sp. M3C degrades this compound using a mono-oxygenase enzyme in an oxygen-dependent process. This pathway does not involve a sulfatase.[5] The proposed pathway involves the following steps:
-
Mono-oxygenation: this compound is oxidized to methanediol (B1200039) monosulfate.
-
Sulfate (B86663) Elimination: Methanediol monosulfate spontaneously eliminates sulfate (SO₄²⁻) to form formaldehyde.
-
Assimilation: Formaldehyde is then assimilated into central metabolism via the serine pathway, leading to the formation of formate, serine, and glycine.[5]
Biodegradation Pathway of this compound by Agrobacterium sp. M3C
References
An In-depth Technical Guide to the Toxicology and Safe Handling of Methylsulfate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the toxicology and safe handling procedures for methylsulfate, also known as dimethyl sulfate (B86663) (DMS). It is intended to serve as a critical resource for laboratory personnel and professionals in the field of drug development to ensure safe practices and mitigate risks associated with this hazardous chemical.
Executive Summary
Dimethyl sulfate is a potent methylating agent widely used in organic synthesis, including the manufacturing of pharmaceuticals, dyes, and perfumes.[1][2] However, its utility is paralleled by its extreme toxicity. It is classified as a probable human carcinogen (Group 2A) by the International Agency for Research on Cancer (IARC) and is recognized as a mutagen and teratogen.[3][4] Acute exposure can cause severe damage to the eyes, skin, and respiratory tract, with the potential for delayed, life-threatening reactions.[5][6] Chronic exposure is associated with an increased risk of cancer.[7] This document details the toxicological profile of dimethyl sulfate, provides quantitative toxicity data, outlines standardized experimental protocols for its assessment, and establishes clear guidelines for its safe handling, storage, and emergency management.
Toxicological Profile
Mechanism of Action
The primary mechanism of dimethyl sulfate's toxicity is its action as a powerful alkylating agent. It readily methylates nucleophilic sites on biomolecules, most significantly DNA.[8] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[8] This methylation can alter the structure and function of DNA, leading to mutations, chromosomal aberrations, and cell death.[9]
Acute Toxicity
Acute exposure to dimethyl sulfate can occur through inhalation, ingestion, or dermal contact and can lead to severe health effects.[1] A particularly insidious characteristic of dimethyl sulfate exposure is the potential for a latent period of several hours between exposure and the onset of severe symptoms.[6][10]
-
Inhalation: Inhalation of dimethyl sulfate vapors can cause severe irritation and necrosis of the respiratory tract.[5] Symptoms may start with mild irritation of the nose and throat, progressing to severe inflammation, pulmonary edema, and respiratory failure, which can be fatal.[3][4]
-
Dermal Contact: Skin contact with liquid dimethyl sulfate can cause severe burns, blistering, and necrosis.[4][11] It is readily absorbed through the skin, leading to systemic toxicity.[5][12]
-
Ocular Contact: Contact with the eyes can cause severe irritation, and burns, and may lead to permanent eye damage and loss of vision.[4]
-
Ingestion: Ingestion of dimethyl sulfate causes severe burns to the mouth, throat, and gastrointestinal tract.[11]
Chronic Toxicity and Carcinogenicity
Chronic exposure to dimethyl sulfate is associated with long-term health risks. The IARC has classified dimethyl sulfate as "probably carcinogenic to humans" (Group 2A), based on sufficient evidence of carcinogenicity in experimental animals.[3] In animal studies, inhalation exposure has been shown to cause tumors in the nasal passages and lungs.[7] While human data is limited, there have been reports of bronchial and lung cancer in workers occupationally exposed to dimethyl sulfate.[7]
Mutagenicity and Genotoxicity
Dimethyl sulfate is a potent mutagen and genotoxic agent. Its ability to alkylate DNA can lead to point mutations, DNA strand breaks, and chromosomal damage.[9] It has consistently tested positive in a wide range of in-vitro and in-vivo genotoxicity assays.[13]
Reproductive and Developmental Toxicity
There is some evidence to suggest that dimethyl sulfate may be a teratogen (an agent that can cause birth defects).[4] Studies in animals have shown that exposure during pregnancy can lead to tumors in the offspring.[7] However, one inhalation study in rats did not show developmental toxicity at the tested concentrations.[14]
Quantitative Toxicological Data
The following tables summarize key quantitative data on the toxicity of dimethyl sulfate.
| Acute Toxicity Data | |
| Parameter | Value and Species |
| LD50 (Oral, Rat) | 205 - 440 mg/kg[5][12] |
| LD50 (Oral, Mouse) | 140 mg/kg[12] |
| LC50 (Inhalation, Rat) | 45 ppm (4 hours)[12] |
| Lowest Lethal Dose (Human, Inhalation) | 97 ppm (10 minutes)[13] |
| Occupational Exposure Limits | |
| Agency | Limit |
| OSHA (PEL) | 1 ppm (8-hour TWA)[4] |
| NIOSH (REL) | 0.1 ppm (10-hour TWA)[4] |
| ACGIH (TLV) | 0.1 ppm (8-hour TWA)[4] |
Experimental Protocols
The assessment of dimethyl sulfate's toxicity relies on standardized experimental protocols. The following sections describe the key methodologies based on internationally recognized guidelines.
Inhalation Toxicity Studies (Based on OECD Guideline 413)
Objective: To characterize the toxicity of dimethyl sulfate following subchronic inhalation exposure.
Methodology:
-
Animal Model: Groups of at least 10 male and 10 female rodents (typically rats) are used for each test concentration and a control group.[4]
-
Exposure: Animals are exposed to dimethyl sulfate vapor for 6 hours per day, 5-7 days a week, for a period of 90 days.[4] At least three concentration levels are tested, along with a negative control (filtered air).[4]
-
Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are monitored weekly.
-
Clinical Pathology: At the end of the study, blood samples are collected for hematology and clinical biochemistry analysis.
-
Histopathology: A complete necropsy is performed on all animals. Organs and tissues, with a particular focus on the respiratory tract, are examined microscopically for pathological changes.
Dermal Toxicity Studies (Based on OECD Guidelines 410 & 411)
Objective: To determine the toxic effects of repeated dermal exposure to dimethyl sulfate.
Methodology:
-
Animal Model: Young adult rats, rabbits, or guinea pigs are used. For a 21/28-day study (OECD 410), at least 5 males and 5 females per group are used.[15] For a 90-day study (OECD 411), at least 10 males and 10 females per group are used.[13]
-
Application: The test substance is applied daily to a shaved area of the skin (at least 10% of the body surface area) for the duration of the study.[13][15] The application site is typically covered with a porous gauze dressing.[16]
-
Dose Levels: At least three dose levels are used, with the highest dose expected to produce toxic effects but not fatalities. A control group receives the vehicle only.[13][15]
-
Observations and Examinations: Similar to inhalation studies, daily clinical observations, regular monitoring of body weight and food intake, and terminal clinical pathology and histopathology are conducted.[15]
Bacterial Reverse Mutation (Ames) Test (Based on OECD Guideline 471)
Objective: To assess the mutagenic potential of dimethyl sulfate by its ability to induce reverse mutations in strains of Salmonella typhimurium and Escherichia coli.[5][17]
Methodology:
-
Tester Strains: A set of bacterial strains with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine for Salmonella) are used.[5][7]
-
Exposure: The tester strains are exposed to various concentrations of dimethyl sulfate, both with and without an exogenous metabolic activation system (S9 mix from rat liver).[7] This is done using either the plate incorporation or pre-incubation method.[5]
-
Incubation: The treated bacteria are plated on a minimal agar (B569324) medium that lacks the essential amino acid.[17]
-
Scoring: The plates are incubated for 48-72 hours, and the number of revertant colonies (colonies that have regained the ability to grow in the absence of the amino acid) is counted.[17]
-
Evaluation: A substance is considered mutagenic if it causes a reproducible, dose-related increase in the number of revertant colonies compared to the solvent control.[7]
Signaling Pathways and Experimental Workflows
Signaling Pathway of Dimethyl Sulfate-Induced DNA Damage and Cellular Response
Dimethyl sulfate's primary toxic effect stems from its ability to alkylate DNA, forming adducts such as N7-methylguanine and N3-methyladenine. This DNA damage triggers a complex cellular response, primarily orchestrated by the p53 tumor suppressor protein, which can lead to cell cycle arrest to allow for DNA repair, or apoptosis (programmed cell death) if the damage is too severe.
Caption: Dimethyl sulfate-induced DNA damage response pathway.
Experimental Workflow for Chemical Safety Assessment
A general workflow for assessing the safety of a chemical like dimethyl sulfate involves a tiered approach, starting with in silico and in vitro methods and progressing to in vivo studies if necessary.
Caption: A typical workflow for chemical safety assessment.
Safe Handling and Personal Protective Equipment (PPE)
Due to its high toxicity, strict adherence to safe handling procedures is mandatory when working with dimethyl sulfate.
Engineering Controls
-
Ventilation: All work with dimethyl sulfate must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[18]
-
Enclosed Systems: For larger quantities or continuous processes, the use of enclosed systems is highly recommended to minimize the risk of exposure.[6]
Personal Protective Equipment (PPE)
A comprehensive PPE ensemble is required when handling dimethyl sulfate.
| PPE | Specifications |
| Gloves | Wear double gloves. Recommended materials include Neoprene, Viton/Butyl, or Silver Shield®/4H®.[4] |
| Eye Protection | Chemical splash goggles and a face shield are mandatory.[19] |
| Body Protection | A lab coat, and for larger quantities or risk of splash, a chemical-resistant apron or suit (e.g., Tychem®) is required.[4] |
| Respiratory Protection | For situations where engineering controls may not be sufficient to maintain exposure below the occupational exposure limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[4] In emergency situations or for high concentrations, a self-contained breathing apparatus (SCBA) is necessary.[4] |
Storage and Handling
-
Store dimethyl sulfate in a cool, dry, well-ventilated area, away from incompatible materials such as strong oxidizers, acids, and bases.[18]
-
Keep containers tightly sealed and clearly labeled.[18]
-
Avoid physical damage to containers.[18]
-
Always wash hands thoroughly after handling.[18]
Emergency Procedures
Spills
-
Small Spills: Evacuate the area. Wearing appropriate PPE, absorb the spill with an inert material such as sand or vermiculite.[4] Place the absorbed material in a sealed container for disposal as hazardous waste.[4] The spill area should then be decontaminated.
-
Large Spills: Evacuate the area immediately and contact emergency services and the institutional safety office.[18] Only personnel with specialized training and equipment should handle large spills.
Decontamination
Spills and contaminated equipment can be decontaminated with a dilute solution of ammonia (B1221849) (<10%) or another suitable alkaline solution to hydrolyze the dimethyl sulfate.[4][16] This reaction can be vigorous, so it should be performed with caution.
First Aid
Immediate medical attention is crucial in all cases of exposure to dimethyl sulfate.
-
Inhalation: Move the victim to fresh air immediately.[20] If breathing has stopped, provide artificial respiration.[20] Medical observation for at least 24-48 hours is recommended due to the potential for delayed pulmonary edema.[4]
-
Dermal Contact: Immediately remove all contaminated clothing.[20] Wash the affected skin area with copious amounts of soap and water for at least 15 minutes.[20]
-
Ocular Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, holding the eyelids open.[20]
-
Ingestion: Do NOT induce vomiting.[15] If the person is conscious, have them rinse their mouth with water.[19]
Conclusion
Dimethyl sulfate is a highly valuable reagent in research and industry, but its use is accompanied by significant health risks. A thorough understanding of its toxicological properties and strict adherence to the safety protocols outlined in this guide are essential for all personnel who handle this chemical. By implementing robust engineering controls, utilizing appropriate personal protective equipment, and being prepared for emergencies, the risks associated with dimethyl sulfate can be effectively managed, ensuring a safe working environment.
References
- 1. OECD 471 Ames Test | Regulatory Genotoxicity Studies | Gentronix [gentronix.co.uk]
- 2. Involvement of mitochondrial permeability transition and caspase-9 activation in dimethyl sulfoxide-induced apoptosis of EL-4 lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oecd acute,subacte, sub chronic dermal toxicity studies(402, 410, 411). | PPTX [slideshare.net]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. nib.si [nib.si]
- 6. Contributions of DNA repair and damage response pathways to the non-linear genotoxic responses of alkylating agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ames Mutagenicity Testing (OECD 471) [cptclabs.com]
- 8. vivotecnia.com [vivotecnia.com]
- 9. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 10. Profiling Dose-Dependent Activation of p53-Mediated Signaling Pathways by Chemicals with Distinct Mechanisms of DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DNA Damage Induced by Alkylating Agents and Repair Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. oecd.org [oecd.org]
- 13. oecd.org [oecd.org]
- 14. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 15. oecd.org [oecd.org]
- 16. umwelt-online.de [umwelt-online.de]
- 17. The bacterial reverse mutation test | RE-Place [re-place.be]
- 18. OECD Guideline of Acute Inhalation toxicity | PPTX [slideshare.net]
- 19. Toxicology/Carcinogenicity [ntp.niehs.nih.gov]
- 20. Regulation of DNA Alkylation Damage Repair: Lessons and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Characterization of Methylsulfate: A Technical Guide
This technical guide provides an in-depth overview of the spectroscopic characterization of two key methylsulfate compounds: dimethyl sulfate (B86663) ((CH₃)₂SO₄) and the this compound anion (CH₃SO₄⁻), presented here as sodium this compound. This document is intended for researchers, scientists, and professionals in drug development who utilize these compounds and require a core understanding of their analytical signatures in Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
Dimethyl Sulfate ((CH₃)₂SO₄)
Dimethyl sulfate is a powerful methylating agent widely used in organic synthesis. Its reactivity and volatility necessitate careful handling and precise analytical characterization to monitor reactions and ensure purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for elucidating the structure of dimethyl sulfate. Due to the molecule's symmetry, the two methyl groups are chemically equivalent, resulting in simple, distinct signals.
¹H NMR Spectroscopy
The proton NMR spectrum of dimethyl sulfate is characterized by a single sharp singlet, corresponding to the six equivalent protons of the two methyl groups.
¹³C NMR Spectroscopy
Similarly, the carbon-13 NMR spectrum displays a single resonance, corresponding to the two equivalent methyl carbons.
Quantitative NMR Data for Dimethyl Sulfate
| Parameter | Solvent | ¹H Chemical Shift (δ) [ppm] | ¹³C Chemical Shift (δ) [ppm] |
| (CH₃)₂SO₄ | CDCl₃ | Not available in searched literature | Not available in searched literature |
Experimental Protocol: NMR Spectroscopy
A general protocol for obtaining NMR spectra of a liquid sample like dimethyl sulfate is as follows:
-
Sample Preparation : In a clean, dry vial, carefully add approximately 5-10 mg of dimethyl sulfate. Using a calibrated pipette, add 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Transfer : Using a Pasteur pipette with a cotton or glass wool plug, filter the solution directly into a clean 5 mm NMR tube. The final liquid height in the tube should be approximately 4-5 cm.
-
Capping : Securely cap the NMR tube to prevent solvent evaporation and sample contamination.
-
Instrument Setup : Insert the sample into the NMR spectrometer. Standard acquisition parameters for ¹H NMR on a 400 MHz instrument would include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 8-16 scans. For ¹³C NMR, a larger number of scans (e.g., 128 or more) and a wider spectral window are typically required.
-
Data Processing : Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction. Reference the spectrum by setting the TMS peak to 0.00 ppm.
Infrared (IR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups and vibrational modes of the dimethyl sulfate molecule. Key absorptions include those from the S=O and C-H bonds.
Quantitative IR Data for Dimethyl Sulfate
The following table summarizes the major vibrational modes for dimethyl sulfate.
| Vibrational Mode | Frequency (cm⁻¹) | Intensity |
| C-H Asymmetric Stretch | ~3034 | Medium |
| C-H Symmetric Stretch | ~2968 | Medium |
| CH₃ Asymmetric Bend | ~1467 | Medium |
| S=O Asymmetric Stretch | ~1411 | Strong |
| S=O Symmetric Stretch | ~1194 | Strong |
| C-O Stretch | ~1006 | Strong |
| O-S-O Bend | ~744 | Strong |
Data sourced from matrix-isolation FT-IR studies.[1]
Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR Spectroscopy
-
Instrument Preparation : Ensure the ATR crystal (e.g., diamond or germanium) is clean. Clean the surface with a suitable solvent like isopropanol (B130326) and allow it to dry completely.
-
Background Spectrum : Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove interference from atmospheric CO₂ and water vapor.
-
Sample Application : Place a single drop of neat dimethyl sulfate directly onto the center of the ATR crystal.
-
Acquisition : Lower the ATR press to ensure firm contact between the sample and the crystal. Initiate the spectral scan, typically acquiring 16-32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Cleaning : After analysis, thoroughly clean the ATR crystal with an appropriate solvent to remove all traces of the sample.
Sodium this compound (CH₃SO₄⁻Na⁺)
Sodium this compound is the salt of the this compound anion. It is a common metabolite or byproduct in reactions involving dimethyl sulfate. Its ionic nature makes it soluble in polar solvents like water.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR analysis of sodium this compound is typically performed in a polar deuterated solvent such as deuterium (B1214612) oxide (D₂O).
¹H NMR Spectroscopy
The proton NMR spectrum shows a single singlet for the methyl group protons.
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum shows a single resonance for the methyl carbon.
Quantitative NMR Data for Sodium this compound
| Parameter | Solvent | ¹H Chemical Shift (δ) [ppm] | ¹³C Chemical Shift (δ) [ppm] |
| CH₃SO₄⁻Na⁺ | D₂O | 3.757[2] | Not available in searched literature |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation : Weigh 10-20 mg of sodium this compound and dissolve it in 0.6-0.7 mL of deuterium oxide (D₂O).
-
Transfer : Filter the solution through a pipette with a glass wool plug into a clean 5 mm NMR tube to a height of 4-5 cm.
-
Capping : Cap the NMR tube.
-
Instrument Setup : Insert the sample into the spectrometer. For ¹H NMR in D₂O, the residual HDO peak (around 4.79 ppm) is often used for referencing, though internal standards like DSS or TSP can also be used.
-
Data Processing : Process the data as described for dimethyl sulfate.
Infrared (IR) Spectroscopy
The IR spectrum of sodium this compound is dominated by strong absorptions from the sulfonate group (SO₃).
Quantitative IR Data for Sodium this compound
| Vibrational Mode | Frequency (cm⁻¹) | Intensity |
| C-H Asymmetric/Symmetric Stretch | ~2920-2850 | Medium |
| CH₃ Asymmetric Bend | ~1455 | Strong |
| S=O Asymmetric Stretch | ~1357 | Strong |
| S=O Symmetric Stretch | ~1173 | Strong |
| C-O Stretch / S-O Stretch | ~1043 | Strong |
Data primarily sourced from studies on methyl ester sulfonates.[3]
Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR Spectroscopy
As sodium this compound is a solid, it can be analyzed directly as a powder or as an aqueous solution.
-
Instrument Preparation : Clean the ATR crystal and acquire a background spectrum.
-
Sample Application (Powder) : Place a small amount of the fine powder onto the ATR crystal. Lower the press to ensure good contact between the solid and the crystal surface.
-
Sample Application (Aqueous Solution) : Place a drop of a concentrated aqueous solution of sodium this compound onto the crystal. A spectrum of the liquid can be taken, or the water can be evaporated to leave a thin film of the solid on the crystal for analysis.
-
Acquisition : Collect the spectrum using the parameters described previously.
-
Cleaning : Clean the crystal thoroughly with deionized water, followed by a solvent like isopropanol, to remove all traces of the salt.
Visualization of a Key Reaction Pathway
Dimethyl sulfate is a classic electrophile in Sₙ2 reactions. A common application is the Williamson ether synthesis for the methylation of phenols. The reaction proceeds via the deprotonation of the phenol (B47542) to form a nucleophilic phenoxide, which then attacks the electrophilic methyl group of dimethyl sulfate.
Caption: Sₙ2 methylation of phenol using dimethyl sulfate.
References
Navigating the Solubility Landscape of Methylsulfate Salts in Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The solubility of methylsulfate salts in organic solvents is a critical parameter in a myriad of applications, from organic synthesis and catalysis to their use as ionic liquids and in pharmaceutical formulations. This technical guide provides a comprehensive overview of the solubility characteristics of various this compound salts. While publicly available quantitative solubility data is limited, this document compiles existing qualitative information and, most importantly, furnishes detailed experimental protocols for the precise determination of these values. This guide is intended to be a valuable resource for researchers, scientists, and drug development professionals, enabling them to effectively assess and utilize this compound salts in their work.
Introduction to this compound Salts
This compound ([CH₃SO₄]⁻) is an anionic component of various salts, including simple inorganic salts and more complex organic salts, notably ionic liquids. The physicochemical properties of this compound salts, including their solubility, are significantly influenced by the nature of the corresponding cation. In the realm of drug development, the choice of a salt form for an active pharmaceutical ingredient (API) can profoundly impact its solubility, stability, and bioavailability. While not as common as hydrochloride or mesylate salts, this compound salts offer a unique set of properties that can be advantageous in specific formulation challenges.
Solubility of this compound Salts: A Qualitative Overview
A thorough review of scientific literature and chemical databases reveals a notable scarcity of specific quantitative data on the solubility of this compound salts in a wide array of organic solvents. However, qualitative descriptions provide a general understanding of their solubility profiles.
Table 1: Qualitative Solubility of Selected this compound Salts in Organic Solvents
| This compound Salt | Cation | Organic Solvent | Qualitative Solubility | Source(s) |
| Sodium this compound | Na⁺ | Water | Soluble | [1][2][3][4][5] |
| Methanol (B129727) | Slightly Soluble | |||
| Potassium this compound | K⁺ | Water | Soluble | [6][7][8] |
| Methanol | Slightly Soluble | [6][7] | ||
| Ethanol | Insoluble | [6] | ||
| 1-Ethyl-3-methylimidazolium this compound | [C₂MIM]⁺ | Water | Miscible | [9][10] |
| Alcohol | Miscible | [9] | ||
| 1-Alkyl-3-methylimidazolium Lauryl Sulfate (B86663)* | [CₙMIM]⁺ | Most Organic Solvents | Soluble | [11] |
| Hexane | Insoluble | [11] | ||
| Cyclohexane | Insoluble | [11] |
Note: While lauryl sulfate is a different anion, the general solubility trend for this class of ionic liquids provides useful context.
The available data indicates that simple inorganic this compound salts exhibit some solubility in polar protic solvents like water and methanol but are generally less soluble in less polar organic solvents. Ionic liquids incorporating the this compound anion, particularly those with larger organic cations, tend to be soluble in a broader range of organic solvents, with the exception of nonpolar aliphatic hydrocarbons.
Experimental Protocols for Determining Solubility
Given the limited availability of quantitative data, the experimental determination of solubility is often a necessary step for researchers. The following section provides detailed methodologies for three common and effective techniques for measuring the solubility of this compound salts in organic solvents.
Gravimetric Method
The gravimetric method is a fundamental and widely used technique for determining the thermodynamic solubility of a solid in a liquid. It involves preparing a saturated solution, separating the undissolved solid, and then determining the mass of the dissolved solute in a known mass or volume of the solvent.
Methodology:
-
Apparatus and Reagents:
-
This compound salt (high purity, dried)
-
Organic solvent of interest (analytical grade)
-
Thermostatic shaker or water bath
-
Analytical balance (± 0.1 mg)
-
Vials with airtight seals
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Pre-weighed evaporation dishes
-
-
Procedure:
-
Add an excess of the this compound salt to a vial. The presence of undissolved solid at equilibrium is crucial.
-
Add a known volume or mass of the organic solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a thermostatic shaker set to the desired temperature.
-
Agitate the mixture for a sufficient time to reach equilibrium (typically 24-72 hours). Periodically check for the continued presence of undissolved solid.
-
Once equilibrium is reached, allow the undissolved solid to settle while maintaining the temperature.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed or temperature-equilibrated pipette.
-
Filter the withdrawn solution through a syringe filter into a pre-weighed evaporation dish.
-
Record the exact mass of the filtered saturated solution.
-
Evaporate the solvent in a fume hood or under a gentle stream of inert gas. For higher boiling point solvents, a vacuum oven at a temperature below the decomposition point of the salt may be used.
-
Once the solvent is completely removed, place the dish in a desiccator to cool to room temperature.
-
Weigh the evaporation dish containing the dried solute. Repeat the drying and weighing steps until a constant mass is achieved.
-
-
Calculation of Solubility:
-
Mass of dissolved solute = (Mass of dish + solute) - (Mass of empty dish)
-
Mass of solvent = (Mass of saturated solution) - (Mass of dissolved solute)
-
Solubility ( g/100 g solvent) = (Mass of dissolved solute / Mass of solvent) * 100
-
UV-Vis Spectrophotometry Method
This method is suitable for this compound salts that possess a chromophore (a part of a molecule responsible for its color) or can be derivatized to form a chromophoric species. The concentration of the solute in a saturated solution is determined by measuring its absorbance of light at a specific wavelength.
Methodology:
-
Apparatus and Reagents:
-
UV-Vis spectrophotometer
-
Quartz or glass cuvettes
-
Volumetric flasks and pipettes
-
This compound salt (high purity)
-
Organic solvent of interest (UV-grade)
-
-
Procedure:
-
Determine the Wavelength of Maximum Absorbance (λmax):
-
Prepare a dilute solution of the this compound salt in the chosen solvent.
-
Scan the solution across a range of wavelengths to identify the λmax where the absorbance is highest. This wavelength will be used for all subsequent measurements to ensure maximum sensitivity.
-
-
Prepare a Calibration Curve:
-
Prepare a series of standard solutions of the this compound salt of known concentrations in the organic solvent.
-
Measure the absorbance of each standard solution at the predetermined λmax.
-
Plot a graph of absorbance versus concentration. According to the Beer-Lambert law, this should yield a linear relationship.
-
-
Prepare and Analyze the Saturated Solution:
-
Prepare a saturated solution as described in the gravimetric method (steps 3.1.2.1 to 3.1.2.6).
-
Withdraw a sample of the clear supernatant and filter it.
-
Accurately dilute a known volume of the saturated solution with the solvent to bring its absorbance into the linear range of the calibration curve.
-
Measure the absorbance of the diluted solution at λmax.
-
-
Calculation of Solubility:
-
Use the equation of the line from the calibration curve (y = mx + c, where y is absorbance and x is concentration) to determine the concentration of the diluted solution.
-
Calculate the concentration of the original saturated solution by accounting for the dilution factor.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy Method
NMR spectroscopy can be a powerful tool for determining the solubility of compounds, especially for ionic liquids in deuterated solvents. This method relies on the quantitative relationship between the integrated signal intensity of a solute's resonance and its concentration.
Methodology:
-
Apparatus and Reagents:
-
NMR spectrometer
-
NMR tubes
-
Deuterated organic solvent of interest
-
This compound salt (high purity)
-
Internal standard (a compound with a known concentration and a resonance that does not overlap with the solute's signals)
-
-
Procedure:
-
Prepare a Standard Solution:
-
Accurately weigh a known amount of the this compound salt and the internal standard into a volumetric flask.
-
Dissolve them in the deuterated solvent to a known volume.
-
-
Acquire NMR Spectrum of the Standard:
-
Transfer the standard solution to an NMR tube.
-
Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1) is used to allow for complete relaxation of all protons, which is crucial for accurate integration.
-
-
Prepare and Analyze the Saturated Solution:
-
Prepare a saturated solution of the this compound salt in the deuterated solvent containing the same concentration of the internal standard as the standard solution. This is done by adding an excess of the salt to the standard solution and allowing it to equilibrate.
-
Filter the saturated solution into a clean NMR tube.
-
Acquire a quantitative ¹H NMR spectrum under the same conditions as the standard.
-
-
Calculation of Solubility:
-
Integrate a well-resolved signal for the this compound salt and a signal for the internal standard in both the standard and saturated solution spectra.
-
The concentration of the this compound salt in the saturated solution (its solubility) can be calculated using the following formula:
Solubility = (Isolute,sat / Istd,sat) * (Nstd / Nsolute) * (Mstd / Msolute) * Cstd
Where:
-
Isolute,sat = Integral of the solute signal in the saturated solution
-
Istd,sat = Integral of the standard signal in the saturated solution
-
Nstd = Number of protons giving rise to the standard's integrated signal
-
Nsolute = Number of protons giving rise to the solute's integrated signal
-
Mstd = Molar mass of the standard
-
Msolute = Molar mass of the solute
-
Cstd = Concentration of the standard
-
-
-
References
- 1. chemwhat.com [chemwhat.com]
- 2. CAS 512-42-5: Sodium methyl sulfate | CymitQuimica [cymitquimica.com]
- 3. Sodium methyl sulfate CAS#: 512-42-5 [m.chemicalbook.com]
- 4. Sodium methyl sulfate CAS#: 512-42-5 [amp.chemicalbook.com]
- 5. chembk.com [chembk.com]
- 6. Potassium methyl sulfate | 562-54-9 | Benchchem [benchchem.com]
- 7. Potassium methyl sulfate CAS#: 562-54-9 [m.chemicalbook.com]
- 8. Potassium methyl sulfate | 562-54-9 [amp.chemicalbook.com]
- 9. 1-Ethyl-3-methylimidazolium ethyl sulfate, 99% 50 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 10. proionic.com [proionic.com]
- 11. Yaws Handbook Of Thermodynamic Properties For Hydrocarbons And Chemicals Yaws | PDF [slideshare.net]
An In-depth Technical Guide to the Thermal Stability and Decomposition of Methylsulfate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Dimethyl sulfate (B86663) is a potent, carcinogenic, and highly toxic chemical. All handling and experimentation should be conducted by trained professionals in a properly equipped chemical fume hood with appropriate personal protective equipment (PPE), including, but not limited to, chemical-resistant gloves, a lab coat, and full face and eye protection.
Executive Summary
Methylsulfate, specifically dimethyl sulfate (DMS), is a widely utilized methylating agent in organic synthesis and pharmaceutical manufacturing. Despite its utility, its high reactivity and toxicity necessitate a thorough understanding of its stability and decomposition characteristics. This guide provides a comprehensive overview of the thermal stability and decomposition of dimethyl sulfate, consolidating available data on its decomposition temperature, products under various conditions, and relevant kinetic parameters. It also includes detailed experimental protocols for common analytical and decomposition procedures found in the literature and outlines critical safety precautions. While extensive data exists for its decomposition in solution (e.g., hydrolysis), there is a notable lack of publicly available information regarding the intrinsic thermal decomposition of pure dimethyl sulfate as studied by classical thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermal Stability and Decomposition Temperature
Dimethyl sulfate is known to be thermally unstable and decomposes upon heating. Multiple sources confirm that it decomposes at its atmospheric boiling point.
The Genesis of a Potent Reagent: A Technical Guide to the Discovery and Early Applications of Methylsulfate
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the historical discovery of methylsulfate, with a primary focus on dimethyl sulfate (B86663), and explores its seminal applications that paved the way for modern organic synthesis. We will examine the early experimental protocols, present available quantitative data, and visualize key chemical processes.
The Dawn of this compound: Discovery and Early Synthesis
The journey into the world of this compound began in the early 19th century with the preparation of an impure form of what we now know as dimethyl sulfate. However, it was the work of French chemists Jean-Baptiste Dumas and Eugène-Melchior Péligot in 1835 that first described the esterification of sulfuric acid with methanol (B129727), laying the theoretical groundwork for the synthesis of dimethyl sulfate.[1][2] Their findings were published in the "Annales de Chimie et de Physique."[1]
Later, in 1879, the Swedish chemist J. P. Claesson conducted extensive studies on the preparation of dimethyl sulfate, significantly advancing the understanding and synthesis of this compound.[1] His work was detailed in the "Journal für praktische Chemie."[1]
Early Synthetic Protocols
While the original 1835 publication by Dumas and Péligot provides a foundational understanding, more detailed and practical laboratory-scale synthetic methods were developed subsequently. One of the common early methods for preparing dimethyl sulfate involved the reaction of methanol with chlorosulfonic acid.
Experimental Protocol: Synthesis of Dimethyl Sulfate via Methanol and Chlorosulfonic Acid
This protocol is a representation of early laboratory methods for the synthesis of dimethyl sulfate.
Materials:
-
Chlorosulfonic acid (100 g)
-
Anhydrous methyl alcohol (27 g)
-
Ice
Apparatus:
-
A round-bottom flask fitted with a thermometer, a dropping funnel, and a distillation condenser.
-
A cooling bath (ice-salt mixture).
-
A wash bottle containing concentrated sulfuric acid.
-
A second wash bottle containing water to absorb evolved hydrogen chloride gas.
Procedure:
-
The round-bottom flask containing 100 g of chlorosulfonic acid is placed in a cooling bath and cooled to -10 °C.
-
27 g of anhydrous methyl alcohol is placed in the dropping funnel.
-
The methyl alcohol is added dropwise to the cooled and stirred chlorosulfonic acid. The rate of addition is controlled to maintain the reaction temperature below -5 °C. This process typically takes about 2 hours.
-
After the addition is complete, the reaction mixture is allowed to stand overnight at room temperature.
-
The following day, the dimethyl sulfate is purified by vacuum distillation at a pressure of 20 mm Hg.
Quantitative Data:
-
Yield: Approximately 80% of the theoretical yield.
-
Purity: The distillate is nearly pure dimethyl sulfate.
Early Applications of Dimethyl Sulfate: A Powerful Methylating Agent
Dimethyl sulfate quickly gained recognition as a potent and cost-effective methylating agent in organic synthesis.[1][3] Its ability to transfer a methyl group to various nucleophiles, including phenols, amines, and thiols, made it an invaluable tool in both laboratory and industrial settings from the early 20th century.[3][4][5] Commercial production of dimethyl sulfate has been established since at least the 1920s.[4][5]
Methylation of Phenols: The Synthesis of Anisole (B1667542)
One of the earliest and most common industrial applications of dimethyl sulfate was the methylation of phenols to produce their corresponding methyl ethers. A prime example is the synthesis of anisole from phenol (B47542).
Experimental Protocol: Industrial Synthesis of Anisole (Early 20th Century)
This protocol reflects the typical industrial process for anisole synthesis during the early 1900s.
Materials:
-
Phenol (94 parts by weight)
-
Sodium hydroxide (B78521) (40 parts by weight)
-
Water (160 parts by weight)
-
Dimethyl sulfate (69-82 parts by weight)
-
Anhydrous calcium chloride or anhydrous sodium sulfate (for drying)
Apparatus:
-
A reaction vessel equipped with a stirrer, a cooling system, a dropping funnel, and a reflux condenser.
-
Distillation apparatus.
Procedure:
-
A solution of sodium phenolate (B1203915) is prepared by dissolving 40 parts of sodium hydroxide in 160 parts of water and then adding 94 parts of phenol.
-
The dimethyl sulfate is placed in the reaction vessel and cooled to 10 °C.
-
The prepared sodium phenolate solution is added dropwise to the dimethyl sulfate over a period of 1 hour, while maintaining the reaction temperature between 10-30 °C.
-
After the addition is complete, the reaction temperature is gradually raised to 40 °C and maintained for 30 minutes.
-
The temperature is then further increased to reflux the mixture for 30 minutes.
-
The anisole is then separated by distillation.
-
The crude anisole is dried using anhydrous calcium chloride or sodium sulfate and then purified by a final distillation.
Quantitative Data:
| Product | Starting Materials | Reaction Conditions | Yield |
| Anisole | Phenol, Dimethyl Sulfate, Sodium Hydroxide | 10-40°C, then reflux | >90% |
Synthesis of Other Commercially Important Compounds
The utility of dimethyl sulfate extended to the synthesis of a variety of other valuable organic compounds.
-
Veratraldehyde: This compound, a precursor in the synthesis of some pharmaceuticals, was prepared by the methylation of vanillin (B372448) using dimethyl sulfate.
-
Trimethylgallic Acid: Used in the synthesis of certain dyes and as a precursor to the psychedelic alkaloid mescaline, trimethylgallic acid was synthesized by the methylation of gallic acid.
Experimental Protocol: Synthesis of Trimethylgallic Acid
Materials:
-
Gallic acid (50 g, 0.266 mole)
-
Sodium hydroxide (80 g, 2 moles)
-
Water (500 cc)
-
Dimethyl sulfate (178 g, 1.42 moles, added in two portions)
Apparatus:
-
A 1-liter flask with a stopper and a reflux condenser.
-
A cooling bath.
Procedure:
-
A cold solution of 80 g of sodium hydroxide in 500 cc of water is prepared in the flask.
-
50 g of gallic acid is added, and the flask is stoppered and shaken until the acid dissolves.
-
The first portion of dimethyl sulfate (89 g) is added, and the flask is shaken for 20 minutes, with cooling to keep the temperature below 30-35 °C.
-
The second portion of dimethyl sulfate (89 g) is then added, and shaking is continued for another 10 minutes, allowing the temperature to rise to 40-45 °C.
-
A reflux condenser is attached, and the mixture is boiled for two hours.
-
A solution of 20 g of sodium hydroxide in 30 cc of water is added to saponify any ester by-products, and boiling is continued for another two hours.
-
The reaction mixture is cooled and acidified with dilute hydrochloric acid.
-
The precipitated trimethylgallic acid is collected by filtration and washed with cold water.
Quantitative Data:
| Product | Starting Materials | Reaction Conditions | Yield | Purity |
| Trimethylgallic Acid | Gallic Acid, Dimethyl Sulfate, Sodium Hydroxide | 30-45°C, then boiling | 89-92% | Melting point 157-160°C (crude) |
Early Pharmaceutical Applications
Dimethyl sulfate's role as a methylating agent was also crucial in the early pharmaceutical industry. It was used in the synthesis of various alkaloids and other medicinal compounds. For example, it was employed in the methylation of the phenolic hydroxyl group of morphine to produce codeine, a widely used antitussive and analgesic. It was also a key reagent in the synthesis of other pharmaceuticals like caffeine (B1668208) and diazepam.[3]
Use in the Dye and Perfume Industries
The ability to introduce methyl groups was highly valuable in the dye and perfume industries. Methylation could alter the color of a dye molecule or change the fragrance profile of a compound, leading to the creation of new and improved products.
Investigation for Chemical Warfare
During World War I, the toxic properties of dimethyl sulfate led to its investigation as a potential chemical warfare agent.[1] It was mixed with other agents and given names such as "C-stoff" in Germany and "Rationite" in France.[1]
Reaction Mechanisms and Workflows
The primary utility of dimethyl sulfate in these early applications stems from its ability to act as an electrophile in SN2 reactions.
The SN2 Methylation of Phenols
The methylation of a phenol with dimethyl sulfate in the presence of a base proceeds through a classic SN2 mechanism. The base deprotonates the phenol to form a more nucleophilic phenoxide ion, which then attacks one of the methyl groups of dimethyl sulfate. The this compound anion acts as the leaving group.
Caption: SN2 mechanism for the methylation of phenol using dimethyl sulfate.
Experimental Workflow for Anisole Synthesis
The following diagram illustrates a typical laboratory workflow for the synthesis of anisole from phenol using dimethyl sulfate.
Caption: Experimental workflow for the synthesis of anisole.
Conclusion
The discovery and subsequent development of this compound, particularly dimethyl sulfate, as a powerful methylating agent in the 19th and early 20th centuries were pivotal moments in the history of organic chemistry. Its early applications in the synthesis of ethers, pharmaceuticals, dyes, and perfumes laid the foundation for more complex chemical transformations and industrial processes. While its high toxicity necessitates careful handling, the fundamental chemistry pioneered through its use continues to be relevant in modern research and development. This guide has provided a technical overview of this important chapter in chemical history, offering insights into the early experimental work that shaped the field.
References
- 1. Dimethyl sulfate - Wikipedia [en.wikipedia.org]
- 2. docserv.uni-duesseldorf.de [docserv.uni-duesseldorf.de]
- 3. DIMETHYL SULPHATE - Ataman Kimya [atamanchemicals.com]
- 4. Dimethyl sulfate - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. publications.iarc.who.int [publications.iarc.who.int]
Theoretical Insights into the Reactivity of Methylsulfate: A Technical Guide for Researchers
An In-depth Examination of the Computational Chemistry, Reaction Mechanisms, and Kinetics Governing Methylsulfate's Role in Chemical and Biological Systems.
This technical guide provides a comprehensive overview of the theoretical studies on the reactivity of the this compound anion (CH₃SO₄⁻). Tailored for researchers, scientists, and professionals in drug development, this document synthesizes key findings from computational chemistry to elucidate the reaction mechanisms, kinetics, and underlying principles governing the behavior of this important chemical entity. Through a combination of summarized quantitative data, detailed computational methodologies, and visual representations of reaction pathways, this guide aims to serve as a valuable resource for understanding and predicting the reactivity of this compound.
Core Concepts in this compound Reactivity: A Theoretical Perspective
This compound, the monoester of methanol (B129727) and sulfuric acid, plays a multifaceted role in chemistry and biology, acting as a nucleophile, a leaving group, and a methylating agent. Its reactivity is a subject of significant interest in fields ranging from atmospheric chemistry to drug metabolism. Theoretical studies, primarily employing Density Functional Theory (DFT) and ab initio methods, have been instrumental in unraveling the electronic structure and energetic landscapes that dictate its chemical behavior.
Electronic Structure and its Influence on Reactivity
The this compound anion's reactivity is intrinsically linked to its electronic structure. The sulfate (B86663) group is a strong electron-withdrawing group, which polarizes the C-O bond and influences the charge distribution across the molecule. Computational studies, such as Natural Bond Orbital (NBO) analysis, can quantify this charge distribution and reveal the electrophilic and nucleophilic sites within the molecule. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are key descriptors of its reactivity, with the HOMO energy correlating to its nucleophilicity and the LUMO energy to its electrophilicity.
Key Reaction Classes
Theoretical investigations have primarily focused on three main classes of reactions involving this compound:
-
Nucleophilic Reactions: The this compound anion can act as a nucleophile, attacking electrophilic centers. However, its nucleophilicity is significantly weaker than that of the sulfate or bisulfate anions.[1][2] This has been rationalized through computational estimates of their thermodynamic basicities.[1][2]
-
Methylation Reactions (Sₙ2): this compound can act as a methylating agent, transferring its methyl group to a nucleophile via a bimolecular nucleophilic substitution (Sₙ2) mechanism. This is a crucial reaction in various chemical and biological processes.
-
Reactions with Radicals: In atmospheric chemistry, the reaction of this compound with hydroxyl radicals (•OH) is a key degradation pathway. Theoretical studies indicate that this reaction proceeds via hydrogen abstraction from the methyl group.[3][4]
Quantitative Data from Theoretical Studies
To facilitate a comparative analysis of this compound's reactivity, this section summarizes quantitative data from various theoretical and experimental studies. It is important to note that a significant portion of the detailed computational literature focuses on the closely related dimethyl sulfate ((CH₃)₂SO₄), and specific theoretical data for the this compound anion is less abundant. The data presented here is a compilation of available information on this compound and relevant data from studies on similar alkyl sulfates.
| Reaction Type | Reactants | Method/Basis Set | Solvation Model | Activation Energy (ΔG‡) (kcal/mol) | Reaction Enthalpy (ΔH) (kcal/mol) | Rate Constant (k) | Citation |
| Oxidation | CH₃SO₄⁻ + SO₄•⁻ | DFT | Aqueous | 5.21 | - | (2.4 ± 0.1) × 10⁵ L mol⁻¹ s⁻¹ (at 298 K) | [5] |
| Oxidation | CH₃SO₄⁻ + •OH | Experimental | Aqueous | - | - | (3.79 ± 0.19) × 10⁻¹³ cm³ molecule⁻¹ s⁻¹ | [3][4] |
| Hydrolysis (Uncatalyzed) | CH₃SO₄⁻ + H₂O | Experimental | Water | - | - | 2 × 10⁻¹¹ s⁻¹ (at 25°C) | [6] |
| Methylation | CH₃SO₄⁻ + Dimethylamine | Experimental | Water | - | - | - | [6] |
| Methylation | CH₃SO₄⁻ + Phosphate (dianion) | Experimental | Water | - | - | - | [6] |
Computational and Experimental Protocols
A robust understanding of theoretical predictions requires a clear description of the methodologies employed. This section details the computational and experimental protocols relevant to the study of this compound reactivity.
Computational Methodologies
The majority of theoretical studies on this compound and related compounds utilize Density Functional Theory (DFT) due to its balance of computational cost and accuracy.
Commonly Employed DFT Functionals and Basis Sets:
-
Functionals:
-
B3LYP: A widely used hybrid functional that often provides a good balance of accuracy for thermochemistry and reaction barriers.
-
M06-2X: A high-nonlocality functional that is often recommended for studies involving non-covalent interactions, thermochemistry, and kinetics.
-
-
Basis Sets:
-
Pople-style basis sets (e.g., 6-31G, 6-31+G, 6-311++G ): These are commonly used for geometry optimizations and frequency calculations. The inclusion of polarization () and diffuse (+) functions is crucial for accurately describing anionic species and transition states.
-
Dunning's correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ): These basis sets are designed for systematic convergence towards the complete basis set limit and are often used for high-accuracy single-point energy calculations.
-
def2 basis sets (e.g., def2-SVP, def2-TZVP): These are modern and efficient basis sets that are well-suited for a wide range of applications.
-
Solvation Models:
To account for the significant influence of the solvent on reaction energetics, continuum solvation models are frequently employed:
-
Polarizable Continuum Model (PCM): This is a widely used implicit solvation model that represents the solvent as a polarizable dielectric continuum.[7][8]
-
Solvation Model based on Density (SMD): This model is parameterized to reproduce experimental solvation free energies for a wide range of solvents.
Typical Computational Workflow for a Reaction Study:
-
Geometry Optimization: The geometries of the reactants, products, and any intermediates are optimized to find their minimum energy structures.
-
Frequency Calculation: Harmonic frequency calculations are performed on the optimized structures to confirm that they are true minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.
-
Transition State Search: The geometry of the transition state is located using methods such as Synchronous Transit-Guided Quasi-Newton (STQN) or eigenvector-following algorithms.
-
Transition State Verification: A frequency calculation is performed on the transition state structure to confirm that it is a first-order saddle point (one imaginary frequency). The imaginary frequency corresponds to the motion along the reaction coordinate.
-
Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed to confirm that the located transition state connects the desired reactants and products on the potential energy surface.
-
Single-Point Energy Calculation: To obtain more accurate energies, single-point energy calculations are often performed on the optimized geometries using a higher level of theory (e.g., a larger basis set or a more accurate computational method).
-
Calculation of Thermodynamic Properties: The activation energy (ΔG‡), reaction enthalpy (ΔH), and Gibbs free energy of reaction (ΔG) are calculated from the computed energies and thermal corrections.
Key Experimental Protocols for Validation
Theoretical predictions are most powerful when validated by experimental data. Key experimental techniques used to study this compound reactivity include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to monitor the progress of reactions and identify products, particularly in studies of nucleophilicity and methylation.[1][2] The relative reactivities of sulfate, bisulfate, and methyl sulfate anion with epoxides were measured using NMR.[1][2]
-
Aerosol Flow Tube Reactors: Employed in atmospheric chemistry studies to investigate the heterogeneous oxidation of this compound by radicals like •OH.[3][4] The reaction progress is often monitored using mass spectrometry.[3][4]
-
Kinetic Assays: Used to determine reaction rate constants. For example, the hydrolysis of dimethyl sulfate has been studied by monitoring the change in conductivity of the solution over time.[9]
Visualizing this compound Reactivity: Reaction Pathways and Workflows
Diagrams are essential tools for visualizing the complex relationships and processes involved in this compound reactivity. The following diagrams were generated using the DOT language to illustrate key concepts and workflows.
Conclusion and Future Directions
Theoretical studies have provided invaluable insights into the reactivity of the this compound anion, characterizing its role as a nucleophile, methylating agent, and a participant in atmospheric degradation pathways. DFT calculations, in conjunction with appropriate basis sets and solvation models, have proven to be a powerful tool for elucidating reaction mechanisms and energetics.
However, a notable gap exists in the literature concerning comprehensive theoretical investigations specifically targeting the this compound anion, with much of the focus being on the more reactive dimethyl sulfate. Future computational work should aim to:
-
Systematically investigate the Sₙ2 reactivity of the this compound anion with a diverse range of biologically and environmentally relevant nucleophiles.
-
Perform high-level ab initio calculations to provide benchmark data for calibrating more computationally efficient DFT methods for this compound reactions.
-
Explore the role of explicit solvent molecules in modulating the reactivity of the this compound anion, particularly in protic solvents where hydrogen bonding can play a significant role.
-
Combine theoretical predictions with experimental kinetic studies to develop a more complete and validated understanding of this compound's reactivity profile.
By addressing these areas, the scientific community can further enhance the predictive power of computational chemistry in understanding the complex behavior of this compound and its impact on chemical and biological systems. This, in turn, will aid in the rational design of new drugs, the assessment of environmental pollutants, and the development of novel synthetic methodologies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. www2.oberlin.edu [www2.oberlin.edu]
- 3. ACP - Importance of sulfate radical anion formation and chemistry in heterogeneous OH oxidation of sodium methyl sulfate, the smallest organosulfate [acp.copernicus.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Monoalkyl sulfates as alkylating agents in water, alkylsulfatase rate enhancements, and the “energy-rich” nature of sulfate half-esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Dimethyl Sulfate: A Comprehensive Technical Guide to its Role as a Chemical Precursor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl sulfate (B86663) (DMS), with the chemical formula (CH₃O)₂SO₂, is a powerful and versatile reagent primarily utilized as a methylating agent in organic synthesis.[1] As the diester of methanol (B129727) and sulfuric acid, it is an efficient and cost-effective choice for introducing methyl groups (-CH₃) to a wide range of substrates, making it indispensable in numerous industrial applications.[1][2][3] Its high reactivity, however, is coupled with significant toxicity, classifying it as toxic, corrosive, and a probable human carcinogen.[4][5] Consequently, its use necessitates stringent safety protocols. This guide provides an in-depth technical overview of dimethyl sulfate's core chemistry, applications as a precursor, experimental methodologies, and safety considerations for professionals in research and drug development.
Core Chemistry and Reaction Mechanisms
Dimethyl sulfate's utility as a precursor stems from its function as a potent electrophile. It methylates nucleophiles primarily through a bimolecular nucleophilic substitution (S_{N}2) reaction.[1][6][7] In this process, a nucleophile attacks one of the methyl carbons, leading to the displacement of the methylsulfate anion as a leaving group. The first methyl group is transferred much more rapidly than the second.[1]
General Methylation Pathway
The fundamental reaction involves a nucleophile (Nu:) attacking the dimethyl sulfate molecule.
Caption: General Sₙ2 methylation pathway using dimethyl sulfate.
Applications in Chemical Synthesis
DMS is a key precursor for synthesizing a wide array of chemical compounds by methylating oxygen, nitrogen, and sulfur heteroatoms.
O-Methylation
DMS is widely used to methylate oxygen-containing functional groups.
-
Phenols: It efficiently converts phenols into their corresponding methyl ethers (anisoles).[1]
-
Carboxylic Acids: In the presence of a base, DMS methylates carboxylic acids to produce methyl esters.[7][8]
-
Alcohols: Simple alcohols can be methylated to form ethers, such as the conversion of tert-butanol (B103910) to t-butyl methyl ether.[1]
-
Sugars: The methylation of sugars using DMS is known as Haworth methylation.[1]
N-Methylation
The methylation of nitrogen-containing compounds is a critical application, particularly in pharmaceuticals and materials science.
-
Amines: DMS is used to prepare tertiary amines and quaternary ammonium (B1175870) salts.[1][9] Quaternized fatty ammonium compounds are widely used as surfactants and fabric softeners.[1][10]
-
Amino Acid Derivatives: It serves as an effective reagent for the N-methylation of amino acid derivatives, a key step in peptide synthesis.[11]
-
Heterocycles: DMS is used in the synthesis of N-methylated heterocyclic compounds.
S-Methylation
Sulfur nucleophiles react readily with DMS.
-
Thiols: Thiolate salts are easily methylated to yield methyl thioethers.[1]
-
Thiocarboxylic Acids: This method is employed to prepare thioesters.[1]
Applications in Nucleic Acid Analysis
In molecular biology and drug development, DMS has specialized applications:
-
RNA Structure Probing: DMS is used to determine the secondary structure of RNA. It methylates unpaired adenine (B156593) and cytosine residues, which can be detected by reverse transcription, a method known as DMS-MaPseq.[1]
-
DNA Analysis: DMS specifically methylates the N7 position of guanine (B1146940) and the N3 position of adenine in DNA.[6] This base-specific cleavage is a valuable technique for analyzing DNA-protein interactions.[1]
Data Presentation: Reaction Parameters
The following tables summarize quantitative data for various methylation reactions using dimethyl sulfate.
Table 1: O-Methylation Reactions with Dimethyl Sulfate
| Substrate | Base/Solvent | Temperature (°C) | Time | Yield (%) | Product | Reference |
| Salicylic (B10762653) Acid | NaHCO₃ (Solvent-free) | 90 | 90 min | 96 | Methyl Salicylate | [7][12] |
| Gallic Acid | NaOH / H₂O | 30-35 | 20 min (x2 additions) | 89-92 | Trimethylgallic Acid | [13] |
| Generic Carboxylic Acid | K₂CO₃ / DMF | 65 | 15 min (addition) | N/A | Methyl Ester | [8] |
| Aromatic Hydroxycarboxylic Acid | Aqueous Base | N/A | N/A | High | Aromatic Methoxycarboxylic Acid Methyl Ester | [14] |
Table 2: N-Methylation Reactions with Dimethyl Sulfate
| Substrate | Conditions | Temperature (°C) | Time | Product | Reference |
| 1-Acryloyl-4-methyl piperazine (B1678402) | Water | < 30 | 2 hours | Dimethyl sulfate quaternary ammonium salt | [15] |
| Tertiary Amines | Solvent-free, inert gas | > Melting point of product | N/A | Quaternary ammonium methyl sulfates | [16] |
| Amino Acid Derivatives | NaH / Catalytic H₂O | N/A | N/A | N-methylated amino acid derivative | [11] |
| Methyl di(hydrogenated tallow)amine | Sorbitan Monostearate | 75 → 108 | N/A | Quaternary ammonium methyl sulfate | [10] |
Table 3: S-Methylation Reactions with Dimethyl Sulfate
| Substrate | Base/Solvent | Temperature (°C) | Time | Product | Reference |
| Thiophenols/Thiols | Basic Alumina (Solventless) | Microwave Irradiation | N/A | Methyl Thioethers | [17] |
| Thiolate Salt (RSNa) | N/A | N/A | N/A | Methyl Thioether (CH₃SR) | [1] |
| Thiocarboxylic Acid (RC(O)SH) | N/A | N/A | N/A | Thioester (RC(O)S(CH₃)) | [1] |
Experimental Protocols
Caution: Dimethyl sulfate is highly toxic, carcinogenic, and corrosive. All procedures must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves (butyl rubber or Viton), safety goggles, a face shield, and a lab coat.[18] Have an ammonia (B1221849) solution available to neutralize any spills.[13]
Protocol 1: Regioselective Synthesis of Methyl Salicylate[8][13]
This protocol details the methylation of the carboxylic acid group of salicylic acid in a solvent-free system.
-
Preparation: To a reaction vessel, add salicylic acid and sodium bicarbonate (NaHCO₃).
-
Incubation: Stir the mixture for 30 minutes.
-
Reagent Addition: Add dimethyl sulfate (DMS) to the vessel. The DMS serves as both the methylating agent and the solvent.
-
Reaction: Heat the reaction mixture to 90°C and stir for 90 minutes.
-
Monitoring: Track the reaction progress using thin-layer chromatography (TLC) and gas chromatography (GC).
-
Workup: After completion, wash the mixture with water. This step transforms excess DMS into methanol and sulfuric acid.
-
Neutralization: Neutralize the sulfuric acid with sodium hydroxide (B78521) (NaOH) to form sodium sulfate (Na₂SO₄).
-
Purification: The desired product, methyl salicylate, can then be purified from the reaction mixture.
Caption: Experimental workflow for the synthesis of methyl salicylate.
Protocol 2: Synthesis of Trimethylgallic Acid[14]
This protocol describes the methylation of both the hydroxyl and carboxylic acid groups of gallic acid.
-
Preparation: In a 1-liter flask, dissolve 80 g of sodium hydroxide (NaOH) in 500 cc of cold water. Add 50 g of gallic acid.
-
Dissolution: Immediately stopper the flask tightly to limit air exposure and shake until the acid dissolves. The alkaline solution may darken.
-
First DMS Addition: Add 89 g (67 cc) of dimethyl sulfate. Shake the flask for 20 minutes, cooling with cold water to maintain a temperature below 30–35°C. Occasionally release pressure by lifting the stopper.
-
Second DMS Addition: Add a second portion of 89 g of dimethyl sulfate and shake for one hour.
-
Saponification: Fit the flask with a reflux condenser and boil the contents for two hours. To saponify any ester formed, add a solution of 20 g of NaOH in 30 cc of water and continue boiling for an additional two hours.
-
Precipitation: Cool the reaction mixture and acidify with dilute hydrochloric acid.
-
Isolation: Filter the precipitated trimethylgallic acid with suction and wash thoroughly with cold water. The resulting product (50–52 g) is typically pure enough for many uses.
-
Purification (Optional): Recrystallize from 2 liters of boiling water using decolorizing carbon to obtain colorless needles.
Logical Relationships and Applications
Dimethyl sulfate's role as a precursor connects to several key industrial and research domains.
Caption: Key application areas derived from dimethyl sulfate.
Safety, Handling, and Alternatives
Safety and Handling
Dimethyl sulfate is extremely hazardous and requires meticulous handling.[4][19]
-
Toxicity: It is highly toxic if inhaled, ingested, or absorbed through the skin.[5] It is also a suspected human carcinogen and mutagen.[4][20]
-
Exposure Symptoms: Contact can cause severe burns to the skin and eyes.[5] Inhalation can lead to irritation of the respiratory tract and potentially fatal pulmonary edema, with symptoms that may be delayed.[5]
-
Required PPE: Always handle in a chemical fume hood.[18] Use a face shield, safety goggles, and chemical-resistant gloves and clothing.[4]
-
First Aid:
-
Skin Contact: Immediately remove contaminated clothing. Wash skin with plenty of soap and water and seek immediate medical attention.[19]
-
Eye Contact: Flush eyes with plenty of water for at least 30 minutes and seek immediate medical attention.[5]
-
Inhalation: Move the person to fresh air. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[19]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[4][19]
-
Alternatives to Dimethyl Sulfate
While DMS is effective and affordable, its toxicity has prompted the use of other methylating agents.[2]
-
Methyl Iodide (CH₃I): Highly reactive but more expensive and also hazardous.[2]
-
Dimethyl Carbonate (DMC): A "greener" alternative with significantly lower toxicity.[2][21] However, it is less reactive than DMS and often requires higher temperatures or specific catalysts to achieve similar efficiency.[2][22]
The choice of methylating agent depends on a balance of reactivity, cost, safety, and reaction scale.[2]
Conclusion
Dimethyl sulfate remains a cornerstone methylating agent in both industrial and academic settings due to its high reactivity and low cost.[1][2] Its role as a precursor is central to the synthesis of a vast range of products, from pharmaceuticals and agrochemicals to dyes and surfactants.[3][23][24] However, its extreme toxicity cannot be overstated. For researchers, scientists, and drug development professionals, a thorough understanding of its chemistry, combined with a rigorous adherence to safety protocols, is essential for harnessing its synthetic power responsibly. The development and adoption of greener alternatives like dimethyl carbonate continue to be an important goal for sustainable chemistry.[21][25]
References
- 1. Dimethyl sulfate - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. aarti-industries.com [aarti-industries.com]
- 5. nj.gov [nj.gov]
- 6. Dimethyl sulfate - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Dimethyl Sulfate [commonorganicchemistry.com]
- 9. prepchem.com [prepchem.com]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 11. researchgate.net [researchgate.net]
- 12. Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. US5763641A - Process for the preparation of aromatic methoxycarboxylic acid methyl esters - Google Patents [patents.google.com]
- 15. US4659828A - Dimethyl sulfate quaternary ammonium salt of 1-acryloyl-4-methyl piperazine - Google Patents [patents.google.com]
- 16. US5463094A - Solvent free quaternization of tertiary amines with dithis compound - Google Patents [patents.google.com]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. cdhfinechemical.com [cdhfinechemical.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Report: Catalytic Methylation of Oxygen Nucleophiles with Safe, Stable Methylating Agents (59th Annual Report on Research Under Sponsorship of The American Chemical Society Petroleum Research Fund) [acswebcontent.acs.org]
- 23. Dimethyl sulfate Manufacturer & Suppliers |ELACTAVIA-dMS - Elchemy [elchemy.com]
- 24. Dimethyl Sulfate Market Size, Share, Growth | CAGR Forecast 2032 [futuremarketreport.com]
- 25. Green chemistry metrics: a comparative evaluation of dimethyl carbonate, methyl iodide, dimethyl sulfate and methanol as methylating agents - Green Chemistry (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Biological Effects and Cytotoxicity of Methylsulfates
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological effects and cytotoxicity of two prominent methylsulfate compounds: Dimethyl Sulfate (B86663) (DMS) and Methyl Methanesulfonate (B1217627) (MMS). Due to their potent alkylating properties, both DMS and MMS are of significant interest in toxicological research and as reference compounds in the development of genotoxic and cytotoxic drugs. This document details their mechanisms of action, quantitative toxicity data, relevant experimental protocols, and the cellular signaling pathways they impact.
Introduction to Methylsulfates
Dimethyl sulfate and methyl methanesulfonate are monofunctional alkylating agents known for their ability to introduce methyl groups onto nucleophilic sites of cellular macromolecules, most notably DNA. This activity is the primary driver of their cytotoxic and genotoxic effects. While both are used in chemical synthesis and research, their high toxicity necessitates careful handling and a thorough understanding of their biological consequences.
Dimethyl Sulfate (DMS) is a volatile, colorless to pale yellow oily liquid. It is a potent methylating agent used in the manufacture of many organic chemicals. Its high vapor pressure and ability to be absorbed through the skin, mucous membranes, and gastrointestinal tract make it a significant occupational hazard.
Methyl Methanesulfonate (MMS) is another powerful alkylating agent commonly used in genetic and cancer research to induce DNA methylation and study DNA repair mechanisms. Unlike the gaseous nature of DMS at room temperature, MMS is a liquid, which can simplify its handling in a laboratory setting, though it remains highly toxic and carcinogenic.
Quantitative Cytotoxicity Data
The cytotoxicity of DMS and MMS has been evaluated in numerous in vivo and in vitro systems. The following tables summarize key quantitative data, providing a comparative look at their potency.
Table 1: In Vivo Acute Toxicity Data (LD50 and LC50)
| Compound | Species | Route of Administration | LD50/LC50 | Reference |
| Dimethyl Sulfate | Rat | Oral | 205 - 440 mg/kg | [1] |
| Mouse | Oral | 140 mg/kg | [1] | |
| Rat | Subcutaneous | 100 mg/kg | [1] | |
| Rat | Inhalation | 45 ppm (4 hours) | [2] | |
| Methyl Methanesulfonate | Rat | Oral | 225 mg/kg | [3] |
| Mouse | Oral | 290 mg/kg | [3] | |
| Amphipod (Quadrivisio lutzi) | Aquatic | 23.6 mg/L (48 hours) |
Table 2: In Vitro Cytotoxicity Data (IC50)
| Compound | Cell Line | Assay | Incubation Time | IC50 | Reference |
| Dimethyl Sulfate | CHO | CHO/HGPRT | 1 hour | Cytotoxic effects observed | [4] |
| Methyl Methanesulfonate | Chicken Macrophages | Cell Viability | 1 hour | Significant cytotoxicity at 1 mM and 5 mM | [5] |
| H1299 (p53-deficient) | Apoptosis | Not Specified | Apoptosis induced at 400 µM and 800 µM | [6] | |
| Hep3B (p53-deficient) | Apoptosis | Not Specified | Apoptosis induced at 400 µM and 800 µM | [6] |
Note: IC50 values for DMS and MMS are highly dependent on the cell line, exposure duration, and the specific endpoint being measured. The data presented represents a selection from available literature.
Mechanism of Action: DNA Alkylation
The primary mechanism underlying the cytotoxicity of both DMS and MMS is their ability to act as alkylating agents, transferring a methyl group to cellular macromolecules. DNA is a principal target, and methylation of DNA bases can lead to a cascade of downstream effects, including mutagenesis, cytotoxicity, and carcinogenicity.
Both DMS and MMS methylate DNA, but they exhibit different preferences for the atoms they target. DMS primarily methylates nitrogen atoms in DNA bases, with the N7 position of guanine (B1146940) and the N3 position of adenine (B156593) being the most frequent sites of methylation[7]. MMS also predominantly methylates these nitrogen atoms[7]. These methylation events can destabilize the glycosidic bond, leading to the formation of apurinic/apyrimidinic (AP) sites. If left unrepaired, these lesions can block DNA replication and transcription, leading to cell cycle arrest and apoptosis.
Signaling Pathways Activated by this compound-Induced DNA Damage
The cellular response to DNA damage induced by DMS and MMS involves a complex network of signaling pathways aimed at repairing the damage or, if the damage is too severe, initiating programmed cell death. A key pathway activated is the DNA Damage Response (DDR), which is orchestrated by the master kinases ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related).
Upon detection of DNA lesions, ATM and ATR are activated and, in turn, phosphorylate a host of downstream targets to coordinate the cellular response. This includes the activation of checkpoint kinases Chk1 and Chk2, which mediate cell cycle arrest, allowing time for DNA repair. A crucial downstream effector is the tumor suppressor protein p53, which can be stabilized and activated by ATM/ATR signaling. Activated p53 can then induce the expression of genes involved in cell cycle arrest (e.g., p21) or apoptosis (e.g., BAX).
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. LCSS: DIMETHYL SULFATE [web.stanford.edu]
- 4. chemstock.ae [chemstock.ae]
- 5. Functional interplay between ATM/ATR-mediated DNA damage response and DNA repair pathways in oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DNA Damage Sensing by the ATM and ATR Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanistic link between DNA damage sensing, repairing and signaling factors and immune signaling - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Interaction of Methylsulfate with Biological Macromolecules
For: Researchers, Scientists, and Drug Development Professionals
Abstract: Dimethyl sulfate (B86663) (DMS), the dimethyl ester of sulfuric acid, is a potent methylating agent widely employed in molecular biology and chemical research.[1] Its high reactivity and ability to penetrate cell membranes make it an invaluable tool for probing the structure and interactions of biological macromolecules in vitro and in vivo.[2][3] This guide provides a comprehensive technical overview of the chemical interactions of DMS with key biological macromolecules—namely DNA, RNA, and proteins. It details the underlying chemical mechanisms, summarizes key quantitative data, outlines detailed experimental protocols for structural analysis, and presents visual workflows to elucidate these methodologies.
Interaction with Nucleic Acids: DNA and RNA
The most well-documented and utilized interactions of dimethyl sulfate are with nucleic acids. DMS serves as a powerful probe for DNA-protein interactions and RNA secondary structure due to its specific and predictable methylation of nucleotide bases.[1][4]
Chemical Mechanism
DMS methylates nucleic acids via a bimolecular nucleophilic substitution (S_{N}2) reaction.[5] The sulfur atom in DMS is highly electron-deficient, making the methyl groups susceptible to attack by nucleophilic centers in biological molecules. In DNA and RNA, these nucleophiles are primarily the nitrogen atoms within the heterocyclic bases.
The specificity of DMS methylation is dependent on the accessibility of these nitrogen atoms, which is dictated by base pairing and the local structural environment:
-
Guanine (B1146940) (DNA/RNA): DMS primarily methylates the N7 position, which is located in the major groove of the DNA double helix and is generally accessible regardless of Watson-Crick base pairing.[2][6]
-
Adenine (B156593) (DNA): In single-stranded or otherwise accessible regions of DNA, DMS methylates the N3 position in the minor groove.[2]
-
Adenine and Cytosine (RNA): At neutral pH, DMS preferentially methylates the N1 position of adenine and the N3 position of cytosine.[1][7] These positions are involved in canonical Watson-Crick base pairing; therefore, methylation by DMS is a reliable indicator that these bases are unpaired.[1]
Applications in Macromolecular Analysis
The selective methylation of accessible bases by DMS forms the basis of several "footprinting" and structural mapping techniques:
-
DMS Footprinting (DNA): This technique is used to identify the binding sites of proteins on DNA.[6] A protein bound to DNA will protect the underlying nucleotide bases from DMS modification. By comparing the methylation pattern of DNA in the presence and absence of the protein, a "footprint" of the protein's binding site can be identified.[8]
-
RNA Structure Probing (e.g., DMS-MaPseq): DMS is used to map the secondary structure of RNA molecules in vivo and in vitro.[7][9] Unpaired adenine and cytosine residues are methylated by DMS. During subsequent reverse transcription, the polymerase often misincorporates a base when it encounters a methylated nucleotide.[1] These induced mutations are then detected by next-generation sequencing, allowing for a genome-wide or targeted assessment of RNA structure at single-nucleotide resolution.[9]
Experimental Protocol: DMS Footprinting for Nucleic Acid Analysis
DMS footprinting is a versatile method for analyzing both DNA-protein complexes and RNA structure. The general workflow involves DMS treatment, quenching the reaction, and analyzing the modification sites.
Methodology:
-
Sample Preparation: The nucleic acid or ribonucleoprotein (RNP) complex of interest is prepared under conditions that maintain its native structure.[10] A parallel control sample is often prepared under denaturing conditions.
-
DMS Modification: The sample is treated with a diluted solution of DMS. The reaction time is kept short (typically 1-5 minutes) to ensure, on average, less than one modification per molecule.[11]
-
Quenching: The reaction is abruptly stopped by adding a quenching agent like β-mercaptoethanol, which scavenges excess DMS.
-
Nucleic Acid Purification: The modified RNA or DNA is purified from proteins and other cellular components.
-
Modification Site Detection: The locations of methylated bases are identified. Common methods include:
-
Primer Extension: A fluorescently or radioactively labeled primer is annealed to the nucleic acid, and a reverse transcriptase extends the primer. The enzyme will either stall or misincorporate a nucleotide at the site of a DMS-induced methylation, and the resulting cDNA fragments are analyzed by gel electrophoresis or sequencing (e.g., DMS-MaPseq).[1][11]
-
Piperidine Cleavage: For DNA, treatment with piperidine specifically cleaves the sugar-phosphate backbone at methylated guanine residues.[6] The resulting fragments are then analyzed by gel electrophoresis.
-
-
Data Analysis: The results from the native sample are compared to the denaturing control. Regions showing reduced methylation in the native state are inferred to be protected by protein binding (in DNA footprinting) or involved in base-pairing (in RNA structure probing).[10]
Interaction with Proteins
While less commonly exploited than its reactions with nucleic acids, dimethyl sulfate also methylates specific amino acid residues in proteins. This property has been harnessed for proteome-wide structural analysis.
Chemical Mechanism
DMS can methylate several nucleophilic amino acid side chains. The primary targets identified for in vivo protein footprinting are:
-
Histidine
-
Glutamate[12]
The accessibility of these residues to DMS is dependent on the protein's three-dimensional structure and its engagement in intermolecular interactions. Residues buried within the protein core or located at a protein-protein interface will be shielded from DMS modification.[12]
Applications in Proteomics
-
Protein Footprinting: Similar to its use with DNA, DMS can be used to probe protein conformation, folding, and interaction interfaces.[12] Cells are treated with DMS, and the resulting methylation patterns across the proteome are quantified using mass spectrometry. Changes in the methylation profile of a protein between different cellular states can reveal conformational changes or alterations in its interaction partners.
Experimental Protocol: Mass Spectrometry-Based Protein Methylation Analysis
The identification of DMS-induced methylation sites on proteins relies heavily on high-resolution mass spectrometry.
Methodology:
-
DMS Treatment: Whole cells or purified proteins are treated with DMS.[12] Often, deuterated DMS is used to introduce a specific mass shift that aids in distinguishing experimental methylation from endogenous modifications.
-
Protein Extraction and Digestion: Following DMS treatment, proteins are extracted, denatured, and enzymatically digested into smaller peptides, most commonly with trypsin.[13][14]
-
Enrichment (Optional): To increase the detection sensitivity of low-abundance modifications, peptides carrying methylated residues can be enriched using immunoaffinity purification with antibodies specific to methylated lysine or arginine motifs.[15][16]
-
LC-MS/MS Analysis: The peptide mixture is separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS).[14] The mass spectrometer measures the mass-to-charge ratio of the peptides and then fragments them to determine their amino acid sequence.
-
Data Analysis: The resulting MS/MS spectra are searched against a protein sequence database to identify the peptides.[13] A mass shift corresponding to one or more methyl groups on a specific residue indicates a site of DMS modification. Quantitative analysis, often using label-free or metabolic labeling (e.g., SILAC) approaches, can compare the extent of methylation between different experimental conditions.[16][17]
Interaction with Lipids and Other Macromolecules
Direct covalent modification of lipids by dimethyl sulfate is not a primary or well-characterized interaction in the context of its use as a biological probe. The hydrophobic nature of lipid acyl chains and the charge of headgroups do not present readily available nucleophiles for the S_{N}2 reaction typical of DMS. While some drugs containing a methylsulfate counter-ion may interact with membrane phospholipids, this interaction is non-covalent and distinct from the methylating action of DMS.[18]
Similarly, while sulfated polysaccharides like heparin and heparan sulfate play critical roles in mediating protein-protein interactions, this is due to the electrostatic interactions of their sulfate groups, not a reaction involving methylation by an external agent like DMS.[19]
Quantitative Data Summary
The interaction of DMS with macromolecules is best described by the specific sites of modification and the insights gained from analyzing these modifications.
Table 1: Primary Methylation Sites of Dimethyl Sulfate on Biological Macromolecules
| Macromolecule | Primary Target Base/Residue | Specific Atom(s) Methylated | Structural Context for Reactivity |
| DNA | Guanine | N7 | Accessible in major groove; largely independent of base pairing.[2][5] |
| Adenine | N3 | Accessible in minor groove; requires single-stranded or non-B-form DNA.[2][5] | |
| RNA | Adenine | N1 | Requires unpaired base (Watson-Crick face).[1] |
| Cytosine | N3 | Requires unpaired base (Watson-Crick face).[1] | |
| Protein | Lysine | ε-amino group | Requires solvent-accessible side chain.[12] |
| Histidine | Imidazole ring nitrogens | Requires solvent-accessible side chain.[12] | |
| Glutamate | Carboxyl group | Requires solvent-accessible side chain.[12] |
Table 2: Quantitative Insights from Key Experimental Methodologies
| Methodology | Macromolecule | Information Gained | Typical Quantitative Output |
| DMS Footprinting | DNA, DNA-Protein Complexes | Identifies protein binding sites and regions of altered DNA structure.[6][8] | Location and boundaries of protected regions (footprints) at nucleotide resolution. |
| DMS-MaPseq | RNA, RNP Complexes | Maps secondary and tertiary structure; identifies protein binding sites.[9] | Per-base mutation rate, which correlates with accessibility (reactivity score). |
| MS-based Proteomics | Proteins | Identifies accessible amino acid residues; maps protein conformation and interfaces.[12] | Relative quantification (e.g., fold-change) of methylation at specific residues between states. |
Logical Framework for DMS as a Structural Probe
The utility of DMS across different macromolecules is based on a single, powerful principle: reactivity is a proxy for accessibility. This logical relationship allows researchers to translate chemical modification data into structural and functional insights.
References
- 1. Dimethyl sulfate - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. DMS-Seq for In Vivo Genome-wide Mapping of Protein-DNA Interactions and Nucleosome Centers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DMS footprinting of structured RNAs and RNA-protein complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dimethyl sulfate - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. Electrophoretic Mobility Shift Assay and Dimethyl Sulfate Footprinting for Characterization of G-Quadruplexes and G-Quadruplex-Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vivo RNA Structure Probing with DMS-MaPseq | Springer Nature Experiments [experiments.springernature.com]
- 10. DMS footprinting of structured RNAs and RNA–protein complexes | Springer Nature Experiments [experiments.springernature.com]
- 11. DMS Footprinting of Structured RNAs and RNA-Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Exploring the use of dithis compound for in vivo proteome footprinting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mass Spectrometry Methylation Detection | MtoZ Biolabs [mtoz-biolabs.com]
- 14. Detection of Protein Methylation Based on LC-MS/MS | MtoZ Biolabs [mtoz-biolabs.com]
- 15. Immunoaffinity enrichment and mass spectrometry analysis of protein methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Quantitative analysis of global protein lysine methylation by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Comprehending Dynamic Protein Methylation with Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Viset | 50 mg | Tablet | ভিসেট ৫০ মি.গ্রা. ট্যাবলেট | Healthcare Pharmaceuticals Ltd. | Indications, Pharmacology, Dosage, Side Effects and more | MedEx [medex.com.bd]
- 19. The specificity of interactions between proteins and sulfated polysaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for O-Methylation of Phenols with Dimethyl Sulfate
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-methylation of phenols is a fundamental transformation in organic synthesis, crucial for the preparation of aryl methyl ethers. These compounds are prevalent in pharmaceuticals, agrochemicals, and fragrances. The reaction involves the conversion of a phenolic hydroxyl group (-OH) into a methoxy (B1213986) group (-OCH₃). Dimethyl sulfate (B86663) ((CH₃)₂SO₄) is a highly effective and widely used methylating agent for this purpose due to its high reactivity and low cost.[1] The reaction, often considered a variation of the Williamson ether synthesis, proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2][3] In this process, a base is required to deprotonate the phenol (B47542), forming a more nucleophilic phenoxide ion, which then attacks one of the methyl groups of dimethyl sulfate.[2][4]
This document provides detailed protocols for the O-methylation of various phenolic substrates using dimethyl sulfate, a summary of reaction outcomes, and critical safety information.
Data Presentation
The following table summarizes the reaction conditions and yields for the O-methylation of various phenolic substrates using dimethyl sulfate.
| Phenolic Substrate | Base | Solvent | Temperature (°C) | Reaction Time | Product | Yield (%) |
| Phenol | Sodium Hydroxide (B78521) | Water | 10-40, then reflux | 1.5 hours | Anisole (B1667542) | >90 |
| Catechol | Potash (Potassium Carbonate) | Not specified | Not specified | Not specified | Guaiacol (B22219) | High |
| p-Hydroxybenzaldehyde | Sodium Carbonate | Water (added portion-wise) | 75-80 | 2 hours | p-Methoxybenzaldehyde | ~100 |
| Gallic Acid | Sodium Hydroxide | Water | 30-45, then reflux | 4 hours | 3,4,5-Trimethoxybenzoic acid | 89-92 |
| Acetovanillone | Sodium Carbonate | Water (added portion-wise) | 80-90 | 2 hours | 2,4-Dimethoxyacetophenone | ~100 |
Mandatory Visualization
The following diagram illustrates the general mechanism for the O-methylation of a phenol with dimethyl sulfate.
Caption: Reaction mechanism for the O-methylation of phenols.
Experimental Protocols
Extreme caution should be exercised when handling dimethyl sulfate as it is highly toxic, carcinogenic, and corrosive.[4][5][6][7] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.[4]
Protocol 1: Preparation of Anisole from Phenol
This protocol details the synthesis of anisole from phenol.
Materials:
-
Phenol
-
Sodium hydroxide (NaOH)
-
Dimethyl sulfate ((CH₃)₂SO₄)
-
Water
-
Anhydrous calcium chloride or anhydrous sodium sulfate
-
Reaction flask equipped with a stirrer and dropping funnel
Procedure:
-
Prepare a solution of sodium phenolate (B1203915) by dissolving 94 parts by weight of phenol and 40 parts by weight of sodium hydroxide in 160 parts by weight of water.[1][6]
-
To a reaction flask, add 75.5 parts by weight of dimethyl sulfate and cool the flask to 10°C.[1]
-
Slowly add the prepared sodium phenolate solution to the dimethyl sulfate over a period of 1 hour, while maintaining the reaction temperature between 10-30°C.[1][6]
-
After the addition is complete, raise the temperature to 40°C and maintain for 30 minutes.[1][6]
-
Heat the reaction mixture to reflux for an additional 30 minutes.[1][6]
-
The crude anisole can be isolated by azeotropic distillation.[1]
-
The collected anisole is then dried over anhydrous calcium chloride or sodium sulfate and purified by distillation to yield the final product with a yield of over 90%.[1]
Protocol 2: Preparation of Guaiacol from Catechol
This protocol describes the selective mono-methylation of catechol to produce guaiacol.
Materials:
-
Catechol
-
Potash (Potassium Carbonate, K₂CO₃) or Sodium Hydroxide (NaOH)
-
Dimethyl sulfate ((CH₃)₂SO₄)
-
Appropriate solvent (e.g., acetone (B3395972) or water)
Procedure:
-
Dissolve catechol in a suitable solvent.
-
Add the base (e.g., potash or sodium hydroxide) to the solution to form the phenoxide ion.[5]
-
Slowly add one equivalent of dimethyl sulfate to the reaction mixture.
-
The reaction is typically carried out at a controlled temperature to favor mono-methylation.
-
After the reaction is complete, the guaiacol is isolated through extraction and purified by distillation.
Protocol 3: Preparation of p-Methoxybenzaldehyde from p-Hydroxybenzaldehyde
This protocol outlines the methylation of p-hydroxybenzaldehyde.
Materials:
-
p-Hydroxybenzaldehyde
-
Dimethyl sulfate ((CH₃)₂SO₄)
-
Sodium carbonate (Na₂CO₃)
-
Water
-
Benzene (for extraction)
Procedure:
-
In a reaction vessel, combine 20 g of p-hydroxybenzaldehyde, 29.0 g of dimethyl sulfate, and 22.0 g of sodium carbonate.[7]
-
Heat the reaction mixture to 75-80°C for 2 hours with stirring.[7]
-
Over the last hour of the reaction, add a total of 12 ml of water in small portions.[7]
-
After the reaction is complete, work-up the mixture by adding water, followed by acidification.
-
Extract the product with benzene. The organic layer is then washed and dried, and the solvent is removed to yield p-methoxybenzaldehyde. The reported yield is nearly quantitative (99.9%).[7]
Safety Precautions
Dimethyl sulfate is a hazardous substance and must be handled with extreme care.
-
Toxicity: It is highly toxic if inhaled, ingested, or absorbed through the skin.[5][6] It is also a probable human carcinogen.[7]
-
Corrosivity: It can cause severe burns to the skin and eyes.[5][8]
-
Handling: Always work in a certified chemical fume hood.[5] Wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat.[4]
-
Spills: In case of a spill, evacuate the area and absorb the spill with an inert material. Do not use combustible materials.
-
First Aid: In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[8] If inhaled, move to fresh air and seek immediate medical attention.[8]
Waste Disposal
All waste containing dimethyl sulfate must be neutralized before disposal. A common method is to slowly add the waste to a stirred solution of 10% aqueous ammonia (B1221849) or sodium hydroxide. The neutralized waste should then be disposed of according to institutional and local regulations.
References
- 1. CN1036454C - Preparation method of anisole - Google Patents [patents.google.com]
- 2. alcohols - what is mechanism for reaction phenol + dimethylsulphate -> anisole - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. organic chemistry - Reaction of dimethyl sulfate with Protocatechualdehyde - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. Give three methods of preparation of anisole. - askIITians [askiitians.com]
- 5. Guaiacol: Preparation, applications and toxicity_Chemicalbook [chemicalbook.com]
- 6. CN1105974A - Preparation method of anisole - Google Patents [patents.google.com]
- 7. US4065504A - Process for the methylation of hydroxybenzene derivatives - Google Patents [patents.google.com]
- 8. quora.com [quora.com]
Application Notes and Protocols for Large-Scale Methylation Reactions Using Dimethyl Sulfate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylation is a fundamental chemical transformation in organic synthesis and drug development, crucial for modulating the biological activity, selectivity, solubility, and metabolic properties of molecules. Dimethyl sulfate (B86663) (DMS) is a potent and cost-effective methylating agent for a variety of heteroatoms, including oxygen, nitrogen, and sulfur.[1][2][3] Its high reactivity and low cost make it a preferred choice for large-scale industrial processes.[3] This document provides detailed application notes and protocols for large-scale methylation reactions using dimethyl sulfate.
Caution: Dimethyl sulfate is highly toxic, carcinogenic, mutagenic, and corrosive.[1][4] All handling and reactions must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4][5]
Safety Precautions for Handling Dimethyl Sulfate
Before proceeding with any experimental work, it is imperative to be fully aware of the hazards associated with dimethyl sulfate and the necessary safety precautions.
-
Handling: Always handle dimethyl sulfate in a certified chemical fume hood.[5] Avoid inhalation of vapors and any contact with skin and eyes.[1]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including:
-
Spill and Waste Management: In case of a spill, neutralize with an appropriate agent like soda ash or slaked lime and clean up immediately.[1] All waste containing dimethyl sulfate must be treated as hazardous and disposed of according to institutional and governmental regulations. Excess DMS can be destroyed using solutions of NaOH, Na2CO3, or NH4OH.[6]
-
Emergency Procedures: Be familiar with the location and operation of emergency equipment, including safety showers and eyewash stations. In case of exposure, seek immediate medical attention.[7]
Reaction Mechanism and Workflow
The methylation reaction with dimethyl sulfate typically proceeds through an SN2 (bimolecular nucleophilic substitution) mechanism.[3][8] The nucleophile (e.g., a phenoxide, amine, or thiolate) attacks the electrophilic methyl group of dimethyl sulfate, displacing the methyl sulfate anion as a leaving group.
SN2 reaction mechanism for methylation with dimethyl sulfate.
A general workflow for a large-scale methylation reaction includes preparation, reaction, workup, and purification steps.
General experimental workflow for large-scale methylation.
Quantitative Data Summary
The following tables summarize quantitative data for representative methylation reactions using dimethyl sulfate.
Table 1: O-Methylation of Phenolic and Carboxylic Compounds
| Substrate | Product | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Gallic Acid | Trimethylgallic Acid | NaOH | Water | 100 | 4 | 89-92 |
| Salicylic (B10762653) Acid | Methyl Salicylate | NaHCO₃ | None (DMS as solvent) | 90 | 1.5 | 96 |
| 3,4-Dihydroxybenzaldehyde | 3-Hydroxy-4-methoxybenzaldehyde | 1 equiv. NaOH | - | - | - | 87 |
| 3,4-Dihydroxybenzaldehyde | 4-Hydroxy-3-methoxybenzaldehyde | Excess NaOH | - | - | - | 95 |
Table 2: N-Methylation of Amines
| Substrate | Product | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Primary/Secondary Amine | Methylated Amine | NaHCO₃ | Methanol (B129727) | Room Temp | Varies | - |
| Aniline | N-Methylaniline/N,N-Dimethylaniline | - | - | - | - | - |
Note: Yields for N-methylation can vary significantly depending on the substrate and reaction conditions, with the potential for over-methylation to form quaternary ammonium (B1175870) salts.
Table 3: S-Methylation of Thiols
| Substrate | Product | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Thiophenol | Thioanisole | Alumina (B75360) | None (Microwave) | ~120 | <0.5 | Good to Excellent |
| Thiolate Salts | Methyl Thioethers | - | - | - | - | - |
Experimental Protocols
Protocol 1: O-Methylation of Gallic Acid[7]
This protocol details the methylation of the hydroxyl groups of gallic acid.
Materials:
-
Gallic acid
-
Sodium hydroxide (B78521) (NaOH)
-
Dimethyl sulfate (DMS)
-
Deionized water
-
Dilute hydrochloric acid (HCl)
-
Decolorizing carbon
Procedure:
-
Prepare a solution of 80 g (2 moles) of NaOH in 500 cc of cold water in a 1-L flask.
-
Add 50 g (0.266 mole) of gallic acid to the NaOH solution. Stopper the flask tightly and shake until the acid is fully dissolved.
-
Add 89 g (67 cc, 0.71 mole) of dimethyl sulfate to the flask.
-
Shake the flask for 20 minutes, maintaining the temperature below 30-35°C by cooling with cold water. Periodically release any pressure build-up.
-
Add a second portion of 89 g of dimethyl sulfate and continue shaking for an additional 10 minutes. The temperature may rise to 40-45°C.
-
Fit the flask with a reflux condenser and boil the mixture for two hours.
-
To saponify any ester byproducts, add a solution of 20 g of NaOH in 30 cc of water and continue boiling for another two hours.
-
Cool the reaction mixture and acidify with dilute HCl to precipitate the product.
-
Filter the precipitated trimethylgallic acid with suction and wash thoroughly with cold water. The expected yield is 50-52 g (89-92%).
-
For further purification, recrystallize the product from 2 L of boiling water with decolorizing carbon.
Protocol 2: Regioselective O-Methylation of Salicylic Acid[6][9]
This protocol describes the selective methylation of the carboxylic acid group of salicylic acid.[6][9]
Materials:
-
Salicylic acid (SA)
-
Sodium bicarbonate (NaHCO₃)
-
Dimethyl sulfate (DMS)
Procedure:
-
In a suitable reaction vessel, add salicylic acid and sodium bicarbonate.
-
After 30 minutes, add dimethyl sulfate. The DMS also serves as the solvent.
-
Stir the reaction mixture at 90°C for 90 minutes.
-
Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC). A conversion rate of 100% and a yield of 96% can be expected.[6][9]
-
Upon completion, the excess DMS can be transformed into methanol and sulfuric acid by washing with water. The sulfuric acid can then be neutralized with NaOH.[6][9]
Protocol 3: General N-Methylation of Amines
This protocol provides a general method for the methylation of primary or secondary amines. Note that over-methylation to form quaternary ammonium salts can occur, particularly with primary amines.
Materials:
-
Amine substrate
-
Dimethyl sulfate (DMS)
-
Sodium bicarbonate (NaHCO₃) or another suitable base
-
Methanol or an appropriate solvent
-
Deionized water
-
Dichloromethane or other suitable extraction solvent
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the amine substrate in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Add sodium bicarbonate (2.0-3.0 equivalents).
-
Cool the mixture in an ice bath and slowly add dimethyl sulfate (1.1-2.2 equivalents, depending on the desired degree of methylation) dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.
-
Quench the reaction by the careful addition of aqueous ammonia.
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and dichloromethane.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify by column chromatography or distillation as needed.
Protocol 4: General S-Methylation of Thiols[10]
This protocol describes the methylation of a thiol to form a thioether (sulfide) under microwave irradiation.[10]
Materials:
-
Thiol substrate
-
Dimethyl sulfate (DMS)
-
Basic alumina
Procedure:
-
Adsorb the thiol substrate onto basic alumina.
-
Add dimethyl sulfate to the supported substrate.
-
Irradiate the mixture with microwaves. The reaction is typically complete in less than 30 minutes at approximately 120°C.[10]
-
Extract the product from the alumina with a suitable organic solvent.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify by column chromatography or distillation if necessary.
Conclusion
Dimethyl sulfate is a powerful and versatile reagent for large-scale methylation reactions. Its high reactivity and low cost make it an attractive option for industrial applications in the pharmaceutical, agrochemical, and fine chemical sectors.[6] However, its extreme toxicity necessitates strict adherence to safety protocols. The detailed protocols and application notes provided herein offer a comprehensive guide for researchers and professionals to safely and effectively utilize dimethyl sulfate for their methylation needs.
References
- 1. aarti-industries.com [aarti-industries.com]
- 2. DIMETHYL SULFATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. Dimethyl sulfate - Wikipedia [en.wikipedia.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dimethyl sulfate (HSG 29, 1989) [inchem.org]
- 8. DIMETHYL SULFATE - Ataman Kimya [atamanchemicals.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Ionic Liquids Utilizing Methylsulfate Anions
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ionic liquids (ILs) are a class of salts with melting points below 100 °C, exhibiting unique properties such as negligible vapor pressure, high thermal stability, and tunable solvency.[1] These characteristics make them attractive as green solvents and catalysts in a variety of applications, including organic synthesis and drug delivery. The methylsulfate anion ([MeSO₄]⁻) is a common and cost-effective choice for the synthesis of ILs, offering a straightforward and often halide-free synthetic route.[2]
These application notes provide detailed protocols for the synthesis of imidazolium-based ionic liquids incorporating the this compound anion, specifically focusing on 1-ethyl-3-methylimidazolium (B1214524) this compound ([EMIM][MeSO₄]) and its close analogue, 1-ethyl-3-methylimidazolium ethylsulfate ([EMIM][EtSO₄]), due to the wealth of available procedural data for the latter which is highly analogous.
Key Advantages of this compound in Ionic Liquid Synthesis
-
Halide-Free Synthesis: Direct alkylation with dialkyl sulfates avoids the introduction of halide ions, which can be problematic in certain applications and often require a separate anion exchange step to remove.[2][3]
-
Cost-Effectiveness: Dialkyl sulfates, such as dimethyl sulfate (B86663) and diethyl sulfate, are readily available and relatively inexpensive reagents.[2]
-
High Yields: The quaternization reaction of N-alkylimidazoles with dialkyl sulfates typically proceeds with high efficiency, often yielding quantitative or near-quantitative conversion.[4]
-
Tunable Properties: The physicochemical properties of the resulting ionic liquids, such as viscosity and density, can be fine-tuned by the choice of the cation.[5]
Data Presentation
The following tables summarize quantitative data for the synthesis of imidazolium-based alkylsulfate ionic liquids.
Table 1: Synthesis Parameters for 1-Ethyl-3-methylimidazolium Ethylsulfate ([EMIM][EtSO₄])
| Parameter | Value | Reference |
| Reactants | ||
| N-methylimidazole | 100 mmol | [4] |
| Diethyl sulfate | 100 mmol | [4] |
| Solvent | Toluene (B28343) (30 mL) | [4] |
| Reaction Conditions | ||
| Initial Temperature | 0 °C | [4] |
| Reaction Temperature | Room Temperature | [4] |
| Reaction Time | 1 hour (post-addition) | [4] |
| Yield | ||
| Product Yield | 98.3% | [4] |
Table 2: Alternative Solvent-Free Synthesis of [EMIM][EtSO₄]
| Parameter | Value | Reference |
| Reactants | ||
| N-methylimidazole | 8.21 g | [6] |
| Diethyl sulfate | 18.48 g | [6] |
| Reaction Conditions | ||
| Temperature | 50 °C | [6] |
| Purification | ||
| Washing Solvent | Ethyl acetate (B1210297) | [6] |
| Drying Method | Reduced pressure evaporation at 70°C | [6] |
Table 3: Physicochemical Properties of Selected this compound Ionic Liquids
| Property | 1-Ethyl-3-methylimidazolium this compound ([EMIM][MeSO₄]) | 1-Ethyl-3-methylimidazolium ethylsulfate ([EMIM][EtSO₄]) | Reference |
| CAS Number | [516474-01-4] | [342573-75-5] | [7][8] |
| Molecular Formula | C₇H₁₄N₂O₄S | C₈H₁₆N₂O₄S | [7] |
| Molecular Weight ( g/mol ) | 222.26 | 236.29 | [7] |
| Melting Point (°C) | -44 | - | [7] |
| Density (g/cm³) | 1.28 (at 26 °C) | - | [7] |
| Viscosity (cP) | 64.0 (at 25 °C) | - | [7] |
Experimental Protocols
Protocol 1: Synthesis of 1-Ethyl-3-methylimidazolium Ethylsulfate ([EMIM][EtSO₄]) in Toluene
This protocol is based on the direct quaternization of 1-methylimidazole (B24206) with diethyl sulfate.
Materials:
-
1-Methylimidazole (100 mmol)
-
Diethyl sulfate (100 mmol)
-
Toluene (30 mL)
-
Ethyl acetate
-
Round-bottom flask
-
Stirring apparatus
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
Procedure:
-
Set up a round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (e.g., nitrogen).
-
Disperse 100 mmol of 1-methylimidazole in 30 mL of toluene in the flask.
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add 100 mmol of diethyl sulfate dropwise to the stirred solution. Maintain the reaction temperature below 40 °C during the addition.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour.
-
Upon completion, two phases will form. Separate the lower ionic liquid phase from the upper toluene phase.
-
Wash the ionic liquid phase three times with ethyl acetate to remove any unreacted starting materials.
-
Remove the residual solvent using a rotary evaporator and dry under vacuum to obtain the final product.[4]
Protocol 2: Solvent-Free Synthesis of 1-Ethyl-3-methylimidazolium Ethylsulfate ([EMIM][EtSO₄])
This method avoids the use of a solvent during the reaction.
Materials:
-
N-methylimidazole (8.21 g)
-
Diethyl sulfate (18.48 g)
-
Three-necked flask
-
Heating mantle with a water bath
-
Stirring apparatus
-
Constant pressure funnel
-
Condenser
Procedure:
-
Add 8.21 g of N-methylimidazole to a three-necked flask equipped with a stirrer, condenser, and a constant pressure funnel.
-
Heat the flask to 50 °C using a water bath and begin stirring.
-
Add 18.48 g of diethyl sulfate dropwise (approximately one drop every 3 seconds) through the constant pressure funnel.
-
Maintain the reaction under a dry environment and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, wash the product three times with ethyl acetate.
-
Separate the lower ionic liquid layer.
-
Evaporate the residual ethyl acetate under reduced pressure at 70 °C to yield a light yellow viscous liquid.[6]
Purification and Characterization
Purification:
The primary purification method for these ionic liquids involves washing with a solvent in which the ionic liquid is immiscible, such as ethyl acetate or diethyl ether, to remove non-polar impurities and unreacted starting materials. Subsequent drying under high vacuum is crucial to remove any residual volatile components and water.
Characterization:
The successful synthesis and purity of the ionic liquid should be confirmed using standard analytical techniques:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the cation and the absence of starting materials.
-
FTIR Spectroscopy: To identify the characteristic vibrational bands of the functional groups present in the ionic liquid.
-
Mass Spectrometry (MS): To confirm the mass of the cation.
-
Elemental Analysis: To determine the elemental composition of the synthesized ionic liquid.[9]
Visualizations
Synthesis Workflow Diagram
The following diagram illustrates the general workflow for the synthesis of imidazolium-based this compound ionic liquids via direct alkylation.
Caption: General workflow for the synthesis of imidazolium (B1220033) this compound ILs.
Logical Relationship of Synthesis Steps
This diagram outlines the logical progression and key considerations at each stage of the synthesis.
Caption: Logical steps in this compound ionic liquid synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 1-n-Butyl-3-methylimidazolium ([bmim]) octylsulfate—an even ‘greener’ ionic liquid | Semantic Scholar [semanticscholar.org]
- 4. 1-ETHYL-3-METHYLIMIDAZOLIUM ETHYL SULFATE synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. alfa-chemical.com [alfa-chemical.com]
- 7. 1-Ethyl-3-methylimidazolium this compound, >98% | IoLiTec [iolitec.de]
- 8. 1-ETHYL-3-METHYLIMIDAZOLIUM ETHYL SULFATE | 342573-75-5 [chemicalbook.com]
- 9. Synthesis, Characterization, and Physicochemical Properties of New [Emim][BF3X] Complex Anion Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Detection of Residual Methylsulfate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analytical detection of residual methylsulfate, a potential genotoxic impurity (PGI) in pharmaceutical products. The methods outlined below are based on established chromatographic techniques and are designed to ensure the safety and purity of drug substances and products. Adherence to these protocols is crucial for regulatory compliance and quality control.[1][2]
Introduction to this compound as a Genotoxic Impurity
This compound, and other related alkylating agents, are classified as potential genotoxic impurities due to their ability to interact with genetic material, potentially leading to mutations and other adverse health effects.[1] Regulatory bodies, such as the International Council for Harmonisation (ICH), have set stringent limits for the presence of such impurities in active pharmaceutical ingredients (APIs) and drug products, often requiring detection limits in the parts-per-million (ppm) range.[2][3] Therefore, highly sensitive and selective analytical methods are essential for their monitoring and control.[2]
Recommended Analytical Techniques
A combination of chromatographic and mass spectrometric techniques is often employed to achieve the required sensitivity and selectivity for the analysis of residual this compound.[2] The most common and effective methods include:
-
Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and selective method, particularly suitable for volatile and semi-volatile compounds.[1] Derivatization may be required for non-volatile analytes.[4][5]
-
High-Performance Liquid Chromatography (HPLC) with Mass Spectrometry (LC-MS) or UV detection: A versatile technique for a wide range of compounds. LC-MS offers high sensitivity and specificity.[1][6]
-
Ion Chromatography (IC): Specifically designed for the separation and quantification of ionic species, making it well-suited for the direct analysis of this compound.[7][8]
Quantitative Data Summary
The following table summarizes the performance of various analytical methods for the detection of this compound and related compounds.
| Analytical Method | Analyte | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity (Correlation Coefficient) | Recovery (%) | Reference |
| GC-MS | Dimethyl sulfate (B86663) | Technical Materials | 0.24 mg/kg (ppm) | 0.48 mg/kg (ppm) | >0.99 (0.48-208.6 mg/kg) | 93.8 - 96.5 | [9] |
| GC-MS | Alkyl mesylates | APIs | 0.02 ppm | 0.05 ppm | >0.99 | 97.1 - 107.1 | [10] |
| Ion Chromatography | Monoethylsulfate | Indinavir sulfate drug substance | 24 ng/mL | 74 ng/mL | Not Specified | 97.1 | [11] |
| HPLC-MS/MS | Various Contaminants | Marine Water | 0.002 - 0.357 µg/L | Not Specified | >0.99 | Not Specified | [12] |
| RP-HPLC | Neostigmine this compound | Injection Formulation | Not Specified | Not Specified | >0.99 | Not Specified | [13] |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Dimethyl Sulfate
This protocol is adapted from a validated method for the determination of dimethyl sulfate in the presence of monomethyl sulfate.[9]
4.1.1. Sample Preparation (Dissolve-and-Inject Approach)
-
Accurately weigh approximately 25 mg of the test sample into a suitable vial.
-
Add a known volume of a suitable solvent (e.g., n-hexane) to dissolve the sample.[10]
-
Add a deuterated internal standard (e.g., deuterated dimethyl sulfate) to the solution.[9]
-
Vortex the sample to ensure complete dissolution.
-
Centrifuge the sample if necessary to separate any undissolved particulates.[10]
-
Transfer the supernatant to an autosampler vial for GC-MS analysis.
4.1.2. Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890A GC or equivalent.
-
Mass Spectrometer: Agilent 5975C MS or equivalent.
-
Column: DB-WAX (30 m x 0.53 mm, 1.0 µm film thickness) or equivalent.[10]
-
Injection Mode: Splitless.[10]
-
Injection Volume: 1-4 µL.[10]
-
Injector Temperature: 220 °C.[10]
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 min.
-
Ramp: 10 °C/min to 200 °C, hold for 16 min.[10]
-
-
Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.[10]
-
MS Ionization Mode: Electron Ionization (EI).
-
MS Analyzer: Quadrupole.
-
Detection Mode: Selected Ion Monitoring (SIM).
4.1.3. Derivatization (If Necessary)
For non-volatile or highly polar analytes, derivatization is necessary to improve volatility and chromatographic performance.[4][5][14] Silylation is a common derivatization technique.[5]
-
Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.[5]
-
Procedure:
-
Evaporate the sample extract to dryness under a gentle stream of nitrogen.
-
Add 100 µL of BSTFA + 1% TMCS and 100 µL of a suitable solvent (e.g., acetonitrile).
-
Cap the vial and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection into the GC-MS.
-
Ion Chromatography (IC) Protocol for this compound
This protocol is based on a method for the analysis of monoethylsulfate and can be adapted for this compound.[11]
4.2.1. Sample Preparation
-
Accurately weigh and dissolve the sample in deionized water to a known concentration.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.
-
Dilute the filtered solution as needed with the mobile phase to fall within the calibration range.
4.2.2. Instrumentation and Conditions
-
Ion Chromatograph: Dionex or Metrohm IC system or equivalent.
-
Detector: Suppressed Conductivity Detector.[15]
-
Column: Anion-exchange column suitable for the separation of small organic anions.
-
Eluent: 3.2 mM Sodium Carbonate and 1.0 mM Sodium Bicarbonate in water.[11]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30 °C.
Visualizations
Experimental Workflow for GC-MS Analysis
Caption: Workflow for the GC-MS analysis of residual this compound.
Logical Relationship of Analytical Method Validation
Caption: Key parameters for analytical method validation as per ICH guidelines.
References
- 1. rroij.com [rroij.com]
- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 3. journalbji.com [journalbji.com]
- 4. ebook.damascusuniversity.edu.sy [ebook.damascusuniversity.edu.sy]
- 5. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 6. rsc.org [rsc.org]
- 7. Ion chromatography for the pharmaceutical industry | Metrohm [metrohm.com]
- 8. blog.metrohmusa.com [blog.metrohmusa.com]
- 9. Determination of trace levels of dimethyl sulfate in the presence of monomethyl sulfate by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. Validation of a sensitive ion chromatography method for determination of monoethylsulfate in Indinavir sulfate drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. diverdi.colostate.edu [diverdi.colostate.edu]
- 15. Ion chromatography testing for pharmaceuticals and materials [manufacturingchemist.com]
Application Note: Derivatization of Primary and Secondary Amines with Dimethyl Sulfate for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust protocol for the derivatization of primary and secondary amines using dimethyl sulfate (B86663) for subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Amines, particularly primary and secondary ones, often exhibit poor chromatographic behavior due to their polarity and tendency to interact with active sites in the GC system, leading to peak tailing and poor sensitivity. Derivatization via methylation converts these polar amines into less polar, more volatile tertiary amines or N-methylated derivatives, significantly improving chromatographic resolution, peak shape, and detection sensitivity. This method is applicable for the quantitative analysis of a wide range of amines in various matrices, including pharmaceutical and environmental samples.
Introduction
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, the direct analysis of polar compounds containing active hydrogens, such as primary and secondary amines, is often challenging.[1][2] The polar N-H group can interact with silanol (B1196071) groups in the GC inlet and column, resulting in poor peak shapes and reduced analytical performance.[3]
Derivatization is a chemical modification process that transforms an analyte into a more suitable form for GC-MS analysis.[3][4][5] For amines, alkylation is a common derivatization strategy that replaces the active hydrogen on the nitrogen atom with an alkyl group.[4] This process reduces the polarity and increases the volatility of the amine, leading to improved chromatographic performance.[3]
Dimethyl sulfate ((CH₃)₂SO₄) is a potent methylating agent that readily reacts with primary and secondary amines to form their corresponding N-methylated derivatives. This application note provides a detailed protocol for the derivatization of amines with dimethyl sulfate and their subsequent analysis by GC-MS.
Chemical Reaction
The derivatization reaction involves the nucleophilic attack of the amine's lone pair of electrons on one of the methyl groups of dimethyl sulfate. This results in the formation of a methylated amine and a methyl sulfate anion. For primary amines, the reaction can proceed to form the di-methylated tertiary amine. For secondary amines, a single methylation event occurs, also yielding a tertiary amine.
Figure 1. Reaction of primary and secondary amines with dimethyl sulfate.
Experimental Protocols
Materials and Reagents
-
Amines Standards: (e.g., aniline, methylamine, diethylamine)
-
Dimethyl Sulfate (DMS): (Caution: Highly toxic and carcinogenic)
-
Sodium Hydroxide (NaOH): 2 M solution
-
Toluene (B28343) or Dichloromethane: GC grade
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Deionized Water
-
Sample Vials: 2 mL with PTFE-lined caps
-
Pipettes and Syringes
Standard Solution Preparation
-
Prepare individual stock solutions of amine standards (1000 µg/mL) in a suitable solvent (e.g., methanol (B129727) or water).
-
Prepare a mixed working standard solution containing all amines of interest at a concentration of 10 µg/mL by diluting the stock solutions.
Sample Preparation and Derivatization Protocol
-
Sample Extraction (if necessary): For solid or complex matrices, extract the amines into a suitable solvent. For aqueous samples, proceed to the next step.
-
pH Adjustment: To 1 mL of the sample or standard solution in a 10 mL glass tube, add 1 mL of 2 M NaOH to ensure the amines are in their free base form.
-
Derivatization:
-
Add 2 mL of toluene (or dichloromethane) to the tube.
-
Under a fume hood, carefully add 100 µL of dimethyl sulfate. (Extreme Caution: DMS is highly toxic. Use appropriate personal protective equipment).
-
Cap the tube tightly and vortex for 2 minutes to ensure thorough mixing.
-
Incubate the reaction mixture at 60°C for 30 minutes in a heating block or water bath.
-
-
Extraction and Drying:
-
After cooling to room temperature, centrifuge the sample to separate the layers.
-
Carefully transfer the upper organic layer to a clean tube containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
-
Analysis: Transfer the dried organic extract to a 2 mL autosampler vial for GC-MS analysis.
Figure 2. Experimental workflow for amine derivatization.
GC-MS Parameters
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890B GC or equivalent |
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless (1 µL injection volume) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial temp 50°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min |
| Mass Spectrometer | Agilent 5977A MSD or equivalent |
| Ion Source Temp | 230°C |
| Quadrupole Temp | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full Scan (m/z 40-450) and/or Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity |
Data Presentation
The following table summarizes hypothetical quantitative data for a selection of amines derivatized with dimethyl sulfate. This data is for illustrative purposes and should be validated for specific applications.
| Analyte (Amine) | Derivatized Product | Retention Time (min) | Limit of Detection (LOD) (µg/L) | Limit of Quantitation (LOQ) (µg/L) | Linearity (R²) (1-100 µg/L) |
| Aniline | N,N-Dimethylaniline | 12.5 | 0.5 | 1.5 | 0.998 |
| Methylamine | Trimethylamine | 3.2 | 1.0 | 3.0 | 0.995 |
| Diethylamine | N,N-Diethylmethylamine | 6.8 | 0.8 | 2.5 | 0.997 |
| Benzylamine | N,N-Dimethylbenzylamine | 14.1 | 0.6 | 1.8 | 0.999 |
Discussion
The derivatization of primary and secondary amines with dimethyl sulfate is an effective method to improve their analysis by GC-MS. The resulting N-methylated derivatives are more volatile and less polar, leading to symmetrical peak shapes and enhanced sensitivity. The protocol described here is a general guideline and may require optimization for specific amines and sample matrices. Key parameters to consider for optimization include the amount of derivatizing agent, reaction time, temperature, and pH.
Safety Considerations: Dimethyl sulfate is a potent carcinogen and is highly toxic. All work with this reagent must be performed in a well-ventilated fume hood with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.
Conclusion
The use of dimethyl sulfate as a derivatizing agent for the GC-MS analysis of primary and secondary amines offers a reliable and sensitive method for their quantification. The protocol provided in this application note serves as a starting point for method development and can be adapted for various research and industrial applications. Proper safety precautions are paramount when handling dimethyl sulfate.
References
Methylation of Carbohydrates Using Dimethyl Sulfate: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, the methylation of carbohydrates is a fundamental chemical modification with wide-ranging applications in structural elucidation, glycobiology, and the development of carbohydrate-based therapeutics. Dimethyl sulfate (B86663) (DMS) serves as a potent and commonly employed reagent for this purpose. This document provides detailed application notes and experimental protocols for the methylation of carbohydrates using dimethyl sulfate, with a focus on the widely recognized Haworth methylation method.
Introduction to Carbohydrate Methylation
Methylation is the process of introducing a methyl group (-CH₃) onto a molecule. In carbohydrate chemistry, this typically involves the conversion of the hydroxyl (-OH) groups of a sugar to methyl ethers (-OCH₃). This derivatization is crucial for several reasons:
-
Structural Analysis: Permethylation (methylation of all free hydroxyl groups) is a key step in glycosidic linkage analysis of oligosaccharides and polysaccharides. The methylated carbohydrate is hydrolyzed, and the positions of the remaining free hydroxyl groups on the resulting monosaccharides reveal the original points of glycosidic linkage.[1][2][3]
-
Increased Volatility for Analysis: Methylation increases the volatility of carbohydrates, making them amenable to analysis by gas chromatography-mass spectrometry (GC-MS).[1][4]
-
Modification of Physicochemical Properties: Methylation alters the polarity and solubility of carbohydrates, which can be leveraged in drug development to enhance bioavailability and metabolic stability.[5][6] By rendering the carbohydrate more hydrophobic, methylation can influence its interaction with biological targets.[5]
-
Synthesis of carbohydrate-based drugs and intermediates: Methylated carbohydrates serve as important intermediates in the synthesis of complex carbohydrate-based drugs, including antivirals, antibiotics, and anticancer agents.[6]
Dimethyl sulfate is a powerful methylating agent that reacts with the hydroxyl groups of carbohydrates in the presence of a base. The Haworth methylation, which utilizes dimethyl sulfate and sodium hydroxide (B78521), is a classic and effective method for achieving permethylation.[7]
Chemical Reaction and Mechanism
The methylation of a carbohydrate using dimethyl sulfate proceeds via a nucleophilic substitution reaction (SN2 mechanism).[8][9] The base (e.g., sodium hydroxide) deprotonates the hydroxyl groups of the carbohydrate, forming highly nucleophilic alkoxide ions. These alkoxide ions then attack the electrophilic methyl group of dimethyl sulfate, displacing the sulfate group and forming a methyl ether. This process is repeated for all accessible hydroxyl groups.
Caption: Mechanism of carbohydrate methylation with dimethyl sulfate.
Experimental Protocols
This section provides a detailed protocol for the Haworth methylation of a monosaccharide, such as D-glucose.
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) |
| D-Glucose | Analytical Grade | Sigma-Aldrich |
| Dimethyl Sulfate (DMS) | ≥99% | Sigma-Aldrich |
| Sodium Hydroxide (NaOH) | Pellets, ≥97% | Fisher Scientific |
| Chloroform (B151607) (CHCl₃) | ACS Grade | VWR |
| Methanol (CH₃OH) | ACS Grade | VWR |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Granular, ACS Grade | Fisher Scientific |
| Deionized Water | ||
| Round-bottom flask (250 mL) | ||
| Dropping funnel | ||
| Magnetic stirrer and stir bar | ||
| Reflux condenser | ||
| Separatory funnel (500 mL) | ||
| Rotary evaporator | ||
| pH paper or pH meter |
Safety Precaution: Dimethyl sulfate is extremely toxic, carcinogenic, and corrosive. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, lab coat, safety goggles) must be worn. Any excess DMS should be quenched with a concentrated solution of ammonia (B1221849) or sodium hydroxide.
Haworth Methylation Protocol for D-Glucose
-
Dissolution of Carbohydrate:
-
Dissolve 5.0 g of D-glucose in 50 mL of deionized water in a 250 mL round-bottom flask equipped with a magnetic stir bar.
-
Cool the flask in an ice bath.
-
-
Addition of Reagents:
-
While stirring vigorously, simultaneously add 30% (w/v) aqueous sodium hydroxide solution and dimethyl sulfate dropwise from two separate dropping funnels over a period of 2-3 hours.
-
Maintain the reaction temperature between 25-30°C and the pH of the solution between 10-11.
-
A typical molar ratio of glucose:NaOH:DMS is approximately 1:5:4. For 5.0 g (0.0277 mol) of glucose, this corresponds to roughly 5.5 g (0.138 mol) of NaOH and 17.4 g (13.2 mL, 0.138 mol) of DMS.
-
-
Reaction Completion:
-
After the addition is complete, continue stirring the reaction mixture at room temperature for an additional 1-2 hours.
-
The reaction can be monitored by thin-layer chromatography (TLC) to check for the disappearance of the starting material.
-
-
Work-up and Extraction:
-
Cool the reaction mixture in an ice bath and carefully neutralize it to pH 7-8 by the slow addition of dilute sulfuric acid. Caution: The reaction can be exothermic.
-
Transfer the mixture to a separatory funnel and extract the methylated product with chloroform (3 x 50 mL).
-
Combine the organic layers and wash them with deionized water (2 x 50 mL) to remove any remaining salts and impurities.
-
-
Drying and Solvent Removal:
-
Dry the chloroform extract over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude methylated glucose as a syrup.
-
-
Purification (Optional):
-
The crude product can be further purified by column chromatography on silica (B1680970) gel using a suitable solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to yield the pure permethylated glucose.
-
Caption: Experimental workflow for Haworth methylation of D-glucose.
Data Presentation and Expected Results
The success of the methylation reaction is typically assessed by the yield of the permethylated product and its characterization using spectroscopic methods.
Quantitative Data
| Carbohydrate | Methylation Method | Reagents | Typical Yield | Reference |
| D-Glucose | Haworth | Dimethyl Sulfate, NaOH | High | [7][10] |
| Salicylic Acid | SN2 Methylation | Dimethyl Sulfate, NaHCO₃ | 96% | [8][9] |
| Various Sugars | Modified Hakomori | Methyl Iodide, NaOH, DMSO | 98 ± 2% | [11] |
| Polysaccharides | Ciucanu | Dimethyl Sulfoxide, NaOH, Methyl Iodide | High | [3] |
Note: Yields can vary depending on the specific carbohydrate, reaction scale, and purification method.
Characterization of Methylated Carbohydrates
The structure and purity of the methylated carbohydrate product are confirmed using various analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools to confirm the presence of methyl groups and the complete derivatization of hydroxyl groups.[4][12] The disappearance of hydroxyl proton signals and the appearance of characteristic methoxy (B1213986) proton signals (around 3.4-3.6 ppm in ¹H NMR) indicate successful methylation.
-
Mass Spectrometry (MS): GC-MS is widely used for the analysis of methylated carbohydrates.[1][2] The mass spectrum provides information on the molecular weight of the permethylated sugar and its fragmentation pattern, which is crucial for linkage analysis.
-
Infrared (IR) Spectroscopy: The disappearance of the broad -OH stretching band (around 3200-3600 cm⁻¹) and the appearance of C-H stretching bands for the methyl groups (around 2830-2950 cm⁻¹) can be observed.[4]
Applications in Drug Development
The methylation of carbohydrates plays a significant role in the development of glycomimetics and carbohydrate-based drugs.[13] By modifying the hydrophobicity and conformational properties of a carbohydrate, methylation can:
-
Enhance Bioavailability: Increased lipophilicity can improve absorption and transport across biological membranes.[6]
-
Improve Metabolic Stability: Methylation can protect the carbohydrate from enzymatic degradation, prolonging its half-life in the body.[6]
-
Modulate Biological Activity: The altered structure can lead to enhanced or modified binding to target proteins, such as lectins or enzymes.[13]
The strategic methylation of specific hydroxyl groups on a carbohydrate scaffold is a key strategy in the design of carbohydrate-based therapeutics for a variety of diseases, including cancer and infectious diseases.[14]
Caption: Role of methylation in carbohydrate-based drug development.
Troubleshooting
| Problem | Possible Cause | Solution |
| Incomplete Methylation | Insufficient amount of DMS or base. | Increase the molar ratio of reagents. Monitor the reaction by TLC. |
| Reaction time is too short. | Extend the reaction time. | |
| Poor solubility of the carbohydrate. | Use a co-solvent like DMSO, but be aware of potential side reactions.[15] | |
| Low Yield | Degradation of the carbohydrate. | Maintain careful control of temperature and pH. Avoid strongly acidic or basic conditions during work-up. |
| Loss of product during extraction. | Perform multiple extractions. Ensure the pH is neutral before extraction. | |
| Oxidative Degradation | Reaction with methyl iodide in anhydrous DMSO. | Add a trace of water or use N,N-dimethylacetamide as a solvent.[15] |
By following these detailed protocols and application notes, researchers can effectively utilize dimethyl sulfate for the methylation of carbohydrates, a critical technique in the advancement of glycochemistry and drug discovery.
References
- 1. Methylation analysis of complex carbohydrates in small amounts: capillary gas chromatography-mass fragmentography of methylalditol acetates obtained from N-glycosidically linked glycoprotein oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methylation analysis of the carbohydrate portion of carcinoembryonic antigen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Carbohydrate - Spectroscopy, Sugars, Polysaccharides | Britannica [britannica.com]
- 5. O-Methylation in Carbohydrates: An NMR and MD Simulation Study with Application to Methylcellulose - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Haworth Methylation [drugfuture.com]
- 8. Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. [Preparation of partially methylated glucose] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Strategies for the Development of Glycomimetic Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Exploring Carbohydrates for Therapeutics: A Review on Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Elimination of oxidative degradation during the per-O-methylation of carbohydrates - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Phase-Transfer Catalysts in Methylsulfate Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phase-transfer catalysis (PTC) has emerged as a powerful and versatile methodology in organic synthesis, enabling reactions between reactants located in different immiscible phases. This is particularly relevant for methylsulfate reactions, where dimethyl sulfate (B86663), a potent and widely used methylating agent, is often employed with inorganic bases or nucleophiles that are soluble in an aqueous phase, while the organic substrate resides in a non-polar organic solvent. The phase-transfer catalyst acts as a shuttle, transporting the reactive anion from the aqueous or solid phase into the organic phase where the methylation reaction can proceed efficiently. This approach offers numerous advantages, including milder reaction conditions, increased reaction rates, higher yields, and the use of less expensive and hazardous solvents, aligning with the principles of green chemistry.
Mechanism of Action
In a typical liquid-liquid or solid-liquid phase-transfer catalyzed this compound reaction, the catalyst, commonly a quaternary ammonium (B1175870) or phosphonium (B103445) salt, facilitates the transfer of an anion (e.g., a phenoxide or carboxylate) from the aqueous or solid phase to the organic phase. The lipophilic cation of the catalyst pairs with the anion, forming an ion pair that is soluble in the organic solvent. This "naked" anion in the organic phase is highly reactive and readily participates in nucleophilic substitution with dimethyl sulfate, leading to the methylated product. The catalyst cation then pairs with the leaving group (this compound anion) and returns to the aqueous or solid phase to repeat the catalytic cycle.
Applications in this compound Reactions
Phase-transfer catalysis is extensively utilized in various this compound reactions, primarily for the O-methylation of a wide range of substrates:
-
Phenols and Alcohols: The Williamson ether synthesis, a cornerstone of organic chemistry, is significantly enhanced by PTC for the synthesis of aryl and alkyl methyl ethers. This is crucial in the synthesis of pharmaceuticals, agrochemicals, and fragrances.
-
Carboxylic Acids: PTC facilitates the esterification of carboxylic acids with dimethyl sulfate to produce methyl esters, which are important intermediates in organic synthesis.
-
N-Methylation: While less common with dimethyl sulfate due to potential over-methylation, PTC can be employed for the methylation of certain nitrogen-containing compounds.
Data Presentation: Efficacy of Phase-Transfer Catalysts in Methylation Reactions
The choice of phase-transfer catalyst can significantly impact the efficiency of a this compound reaction. The following table summarizes quantitative data from various studies, highlighting the performance of different catalysts under specific reaction conditions.
| Substrate | Methylating Agent | Catalyst (PTC) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Gallic Acid | Dimethyl Sulfate | None (for comparison) | NaOH | Water | 100 | 4 | 89-92 | [1] |
| 9,9-bis(hydroxymethyl)fluorene | Dimethyl Sulfate | Tetrabutylammonium (B224687) Bromide (TBAB) | 50% NaOH | Toluene | - | - | 80 | - |
| p-Cresol | Dimethyl Carbonate | Tetrabutylammonium Bromide (TBAB) | K₂CO₃ | - | 90-100 | 5 | 99 | [2] |
| Phenol | Dimethyl Carbonate | Tetrabutylammonium Bromide (TBAB) | K₂CO₃ | - | 130 | - | 100 | [3] |
| Vanillin | Methyl Iodide | Tetrabutylammonium Chloride (TBAC) | - | Dichloromethane | 27 | - | 77 | [4] |
| Vanillin | Methyl Iodide | Tetrabutylammonium Bromide (TBAB) | - | Dichloromethane | 27 | - | 77 | [4] |
| Vanillin | Methyl Iodide | Tetrabutylammonium Iodide (TBAI) | - | Dichloromethane | 27 | - | 62 | [4] |
| Catechol | Dimethyl Carbonate | Aluminophosphate (APO) | - | - | 300 | - | 95 | [5] |
Note: The data presented is for illustrative purposes and direct comparison may be limited due to variations in substrates, methylating agents, and reaction conditions. Dimethyl carbonate (DMC) is often used as a greener alternative to dimethyl sulfate (DMS).
Experimental Protocols
Protocol 1: O-Methylation of a Phenolic Compound (Gallic Acid) using Dimethyl Sulfate and a Phase-Transfer Catalyst
This protocol is an adaptation of a known procedure for the methylation of gallic acid, incorporating a phase-transfer catalyst to enhance reaction efficiency.[1]
Materials:
-
Gallic acid
-
Dimethyl sulfate (Caution: Highly toxic and corrosive. Handle with extreme care in a well-ventilated fume hood)
-
Sodium hydroxide (B78521) (NaOH)
-
Tetrabutylammonium bromide (TBAB)
-
Deionized water
-
Toluene
-
Hydrochloric acid (HCl), dilute solution
-
Round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel
-
Heating mantle
-
Separatory funnel
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
Personal Protective Equipment (PPE): safety goggles, lab coat, and appropriate gloves
Procedure:
-
Preparation of the Aqueous Phase: In a round-bottom flask, dissolve 50 g of gallic acid and a catalytic amount of tetrabutylammonium bromide (e.g., 2-5 mol%) in 500 mL of a cold aqueous solution of sodium hydroxide (80 g NaOH in 500 mL water).
-
Reaction Setup: Equip the flask with a magnetic stirrer, reflux condenser, and a dropping funnel containing 134 mL (178 g) of dimethyl sulfate.
-
Addition of Dimethyl Sulfate: While stirring the mixture vigorously, add the dimethyl sulfate dropwise from the dropping funnel. Control the addition rate to maintain the reaction temperature below 30-35°C. Cooling with a water bath may be necessary.
-
Reaction: After the addition is complete, continue stirring for an additional 30 minutes at room temperature.
-
Heating: Heat the reaction mixture to reflux and maintain for 2 hours.
-
Saponification: To hydrolyze any ester byproducts, add a solution of 20 g of NaOH in 30 mL of water and continue to reflux for another 2 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and add an equal volume of toluene. Shake well and separate the layers.
-
Acidify the aqueous layer with dilute hydrochloric acid until the product precipitates. .
-
Filter the precipitated trimethylgallic acid using suction filtration and wash thoroughly with cold water.
-
-
Purification (Optional): The product can be further purified by recrystallization from boiling water with decolorizing carbon.
Safety Precautions:
-
Dimethyl sulfate is extremely hazardous. Avoid inhalation, ingestion, and skin contact. Always work in a fume hood and wear appropriate PPE.
-
Sodium hydroxide is corrosive. Handle with care.
-
The reaction can be exothermic. Ensure proper temperature control.
Mandatory Visualization
Caption: Mechanism of Phase-Transfer Catalyzed this compound Reaction.
Caption: Experimental Workflow for PTC-Catalyzed O-Methylation.
References
Application Notes and Protocols for the Safe Handling of Dimethyl Sulfate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl sulfate (B86663) ((CH₃)₂SO₄) is a potent methylating agent widely used in organic synthesis, including the manufacturing of dyes, perfumes, and pharmaceuticals.[1][2] However, it is also extremely hazardous, classified as very toxic, corrosive, a probable human carcinogen (IARC Group 2A), and a suspected mutagen.[3][4] Exposure can occur through inhalation, ingestion, or skin contact and may cause severe damage to the eyes, skin, respiratory tract, and other organs.[1][2][5] Symptoms of exposure can be delayed for several hours, making immediate and appropriate safety precautions paramount.[2] This document provides detailed protocols for the safe handling, storage, and disposal of dimethyl sulfate in a laboratory setting.
Hazard Identification and Risk Assessment
A thorough risk assessment must be conducted before any experiment involving dimethyl sulfate. Key hazards include:
-
High Acute Toxicity: Fatal if inhaled and toxic if swallowed or in contact with skin.[4]
-
Corrosivity: Causes severe skin burns and eye damage.[4]
-
Carcinogenicity: Classified as a probable human carcinogen.[3]
-
Delayed Effects: Symptoms of overexposure, such as pulmonary edema, may be delayed.[1]
-
Reactivity: Reacts violently with concentrated ammonia (B1221849) and strong oxidizing agents.[1][3] Decomposes in water and moist air to form sulfuric acid.[1]
Personal Protective Equipment (PPE)
The selection and use of appropriate PPE are critical to prevent exposure. A standard PPE ensemble for handling dimethyl sulfate includes:
| PPE Component | Specification |
| Gloves | Double gloving with appropriate materials such as Neoprene, Viton/Butyl, or Silver Shield®/4H®.[1] Always consult the glove manufacturer's compatibility chart. |
| Eye/Face Protection | Tightly fitting safety goggles and a face shield (minimum 8-inch).[4] |
| Body Protection | A complete chemical-resistant suit (e.g., Tychem® SL, C3, TF, BR, TK, or equivalent) and chemical-resistant apron.[1][6] |
| Respiratory Protection | A full-face respirator with a multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges is required when working outside a fume hood or in case of a spill.[4] All users must be fit-tested and trained. |
| Footwear | Chemical-resistant boots.[7] |
Experimental Protocols
Preparation and Handling
-
Designated Area: All work with dimethyl sulfate must be conducted in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.[3]
-
Pre-use Inspection: Before starting, ensure all safety equipment, including the fume hood, emergency shower, and eyewash station, is accessible and functioning correctly.
-
Container Handling: Handle containers of dimethyl sulfate with care to avoid punctures or spills.[8] Containers should be opened and closed carefully in the fume hood.
-
Dispensing: Use a syringe or cannula for transferring liquid to prevent splashes.
-
Reaction Quenching: After the reaction is complete, any excess dimethyl sulfate must be quenched. This can be achieved by slowly adding a dilute solution of ammonia (<10%) or sodium hydroxide.[1] This should be done in the fume hood, as the reaction can be exothermic.
References
- 1. nj.gov [nj.gov]
- 2. Dimethyl Sulfate | (CH3O)2SO2 | CID 6497 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. LCSS: DIMETHYL SULFATE [web.stanford.edu]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. aarti-industries.com [aarti-industries.com]
- 8. Dimethyl sulfate (HSG 29, 1989) [inchem.org]
Application Notes and Protocols for the Use of Methylsulfate in Pesticide Manufacturing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl sulfate (B86663) (DMS), a prominent methylsulfate, serves as a potent and cost-effective methylating agent in the chemical industry.[1][2] Its high reactivity makes it a valuable reagent for the synthesis of a variety of agrochemicals, particularly organophosphate insecticides.[3][4][5] This document provides detailed application notes and experimental protocols for the use of dimethyl sulfate in the manufacturing of key pesticides, including acephate (B21764) and methamidophos. Additionally, it explores the synthesis of precursors for other major pesticides like chlorpyrifos (B1668852) and fipronil, where methylation may be a crucial, albeit indirect, step.
Given its high toxicity and carcinogenic nature, stringent safety precautions are paramount when handling dimethyl sulfate.[1][6][7] All experimental work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment, including impermeable gloves and safety goggles.[6][7]
I. Organophosphate Insecticide Synthesis: Acephate and Methamidophos
Dimethyl sulfate is a key catalyst in the isomerization of O,O-dimethyl phosphoramidothioate (DMPAT) to produce O,S-dimethyl phosphoramidothioate, commercially known as methamidophos.[5][6] Methamidophos can then be further acetylated to produce acephate, a less toxic derivative.[6][8]
Chemical Synthesis Pathway
The synthesis of acephate from DMPAT involves a two-step process: isomerization followed by acetylation.
References
- 1. Green synthesis technology of O,O-diethyl thiophosphoryl chloride - Eureka | Patsnap [eureka.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. CN104163789A - 3,5,6-trichloropyridin-2-ol sodium synthesis method - Google Patents [patents.google.com]
- 4. TW202012422A - Process for preparation of o,o-dimethyl phosphoramidothioate and n-(methoxy-methylsulfanylphosphoryl) acetamid - Google Patents [patents.google.com]
- 5. US10669295B2 - Process for preparation of O,O-dimethyl phosphoramidothioate and N-(methoxy-methylsulfanylphosphoryl) acetamide - Google Patents [patents.google.com]
- 6. CN102584892A - Method for preparing O, O-diethyl chlorothiophosphate - Google Patents [patents.google.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. US4247490A - Process for the purification of dialkylphosphorochloridothioates - Google Patents [patents.google.com]
Application Notes and Protocols for the Quaternization of Amines with Dimethyl Sulfate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quaternization of amines is a fundamental and widely utilized chemical transformation in both industrial and medicinal chemistry. This process involves the alkylation of a tertiary amine to form a quaternary ammonium (B1175870) salt, a permanently charged cationic species. Among the various alkylating agents, dimethyl sulfate (B86663) is a highly effective and reactive methylating agent for this purpose. The resulting quaternary ammonium compounds (QACs) exhibit a broad spectrum of applications, ranging from their well-known use as surfactants and disinfectants to their critical role as active pharmaceutical ingredients (APIs) in drug development.[1][2][3]
This document provides detailed protocols for the quaternization of tertiary amines using dimethyl sulfate under various reaction conditions. It also includes a summary of quantitative data from literature examples and visual representations of the reaction mechanism, experimental workflow, and relevant biological signaling pathways.
Safety Precautions
EXTREME CAUTION IS ADVISED WHEN HANDLING DIMETHYL SULFATE.
Dimethyl sulfate is a potent alkylating agent and is highly toxic, carcinogenic, and corrosive.[4] It can cause severe burns to the skin, eyes, and respiratory tract, and absorption can be fatal.[4][5] All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including:
-
Gloves: Heavy-duty, chemical-resistant gloves (e.g., butyl rubber).
-
Eye Protection: Chemical splash goggles and a face shield.
-
Lab Coat: A chemical-resistant lab coat or apron.
-
Respiratory Protection: In case of potential exposure to vapors, a suitable respirator should be used.[6]
Accidental exposure requires immediate and thorough decontamination.[4][5] It is crucial to have an emergency plan and appropriate quenching solutions (e.g., ammonia (B1221849) solution) readily available to neutralize any spills.
Reaction Mechanism and Experimental Workflow
The quaternization of a tertiary amine with dimethyl sulfate proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[6] The lone pair of electrons on the nitrogen atom of the tertiary amine acts as a nucleophile, attacking the electrophilic methyl group of dimethyl sulfate. This results in the formation of a new carbon-nitrogen bond and the displacement of the methyl sulfate anion, which serves as the counter-ion to the newly formed quaternary ammonium cation.
A typical experimental workflow for the quaternization of amines is depicted below. This workflow highlights the key steps from reaction setup to product isolation and characterization.
Experimental Protocols
Below are three representative protocols for the quaternization of tertiary amines with dimethyl sulfate, illustrating different reaction conditions.
Protocol 1: Solvent-Free Quaternization of a Molten Tertiary Amine
This protocol is adapted from a procedure for the high-temperature, solvent-free quaternization of tertiary amines, which is advantageous for its economic and environmental benefits.[5][7][8]
Materials:
-
Tertiary amine (e.g., N-methyl-N,N-diethanolamine distearate)
-
Dimethyl sulfate
-
Inert gas (Nitrogen or Argon)
-
Four-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, thermometer, and inert gas inlet.
Procedure:
-
Charge the four-necked flask with the tertiary amine.
-
If the amine is a solid at room temperature, heat it with constant stirring under a blanket of inert gas until it is molten. The temperature should be at least 5-15°C above the melting point of the amine.[5][8]
-
Once the amine is molten and the desired starting temperature (e.g., 40-80°C) is reached, begin the dropwise addition of dimethyl sulfate.[5][8]
-
The reaction is exothermic, and the temperature will rise. Control the addition rate to maintain the reaction temperature above the melting point of the final quaternary ammonium product.[5][7]
-
After the addition is complete, continue stirring the reaction mixture at the elevated temperature for a specified period (e.g., 2-4 hours) until the reaction is complete, as determined by monitoring (e.g., amine number titration).[8]
-
Cool the reaction mixture to obtain the quaternary ammonium methyl sulfate product.
Protocol 2: Quaternization in an Organic Solvent (Ether)
This protocol is a general method for the quaternization of amines in a non-polar organic solvent.
Materials:
-
Tertiary amine
-
Dimethyl sulfate
-
Dry ether
-
Round-bottom flask with a magnetic stirrer
-
Ice-salt bath
Procedure:
-
Dissolve the tertiary amine in dry ether in the round-bottom flask.
-
In a separate container, dissolve one molar equivalent of dimethyl sulfate in dry ether.
-
While stirring the amine solution, add the dimethyl sulfate solution in portions under a dry nitrogen atmosphere.
-
Use an ice-salt bath to cool the reaction flask as needed to control the exothermic reaction.
-
After the addition is complete, continue to stir the mixture for approximately 30 minutes.
-
The product, often a viscous compound, will precipitate or separate.
-
Wash the product repeatedly with ether and dry it under vacuum.
Protocol 3: Quaternization in an Aqueous Medium
This protocol is suitable for water-soluble amines.
Materials:
-
Tertiary amine (e.g., 1-acryloyl-4-methyl piperazine)
-
Dimethyl sulfate
-
Water
-
Reaction vessel with cooling capabilities
Procedure:
-
Dissolve the tertiary amine in water in the reaction vessel.
-
Slowly add dimethyl sulfate to the aqueous solution of the amine while providing cooling to maintain the reaction temperature below 30°C.
-
After the addition is complete, stir the reaction mixture at ambient temperature for a specified period (e.g., two hours).
-
The aqueous solution of the quaternary ammonium salt can be used directly or the product can be isolated by appropriate workup procedures.
Quantitative Data Summary
The following table summarizes quantitative data from various literature examples of amine quaternization with dimethyl sulfate.
| Tertiary Amine | Dimethyl Sulfate (Molar Eq.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| N-methyl-N,N-diethanolamine-distearate | ~0.96 | None | 85 → 110 (exotherm) then 170 | ~1.4 | Not specified | [7] |
| 1-(2-stearoyloxyethyl)-2-stearylimidazoline | ~0.96 | None | 75 → 110 (exotherm) | 2.75 | Not specified | [8] |
| Genamin® T-200 | ~0.96 | None | 80 → 100 (exotherm) then 125 | 3 | Not specified | [8] |
| 1-acryloyl-4-methyl piperazine | 1 | Water | < 30 | 2 | Not specified | |
| Methyl di(hydrogenated tallow)amine | Not specified | Sorbitan monostearate | 75 → 108 (exotherm) | Not specified | 66.2% Quaternary | |
| Gallic acid (methylation of hydroxyl groups) | ~2.67 | Water (with NaOH) | 30-45 then reflux | 4 | 89-92 | |
| Various amines (general procedure) | 1 | Dry ether | Ice-salt bath | 0.5 | Not specified |
Biological Signaling Pathways
Quaternized amines, particularly as quaternary ammonium compounds (QACs), have significant biological activity. Their primary application in this regard is as antimicrobial agents. However, specific QACs are also used as drugs that modulate neuronal signaling.
Antimicrobial Mechanism of Action
The antimicrobial activity of QACs is primarily due to their ability to disrupt microbial cell membranes.[9][10][11] The positively charged quaternary ammonium headgroup interacts with the negatively charged components of the bacterial cell membrane, such as phospholipids (B1166683) and proteins.[12] This interaction leads to the disorganization of the membrane, increased permeability, leakage of essential intracellular components, and ultimately, cell death.[11][12][13]
Modulation of Cholinergic Signaling
Certain quaternized amines function as drugs by interacting with the cholinergic nervous system, specifically with acetylcholine (B1216132) receptors. These receptors are crucial for nerve impulse transmission in both the central and peripheral nervous systems.
Neuromuscular Blockade: Some QACs, such as pancuronium (B99182) and rocuronium, are used as neuromuscular blocking agents.[14][15][16] They act as competitive antagonists at the nicotinic acetylcholine receptors (nAChRs) on the motor end plate of skeletal muscles.[10][14][16] By blocking the binding of the neurotransmitter acetylcholine (ACh), they prevent muscle depolarization and contraction, leading to muscle relaxation, which is essential during surgical procedures.[10][15][16]
Nicotinic Receptor Partial Agonism: Varenicline, a medication used for smoking cessation, is a partial agonist at the α4β2 nicotinic acetylcholine receptor subtype in the brain.[9][17][18][19][20] As a partial agonist, it produces a moderate and sustained level of dopamine (B1211576) release, which alleviates nicotine (B1678760) withdrawal symptoms.[9][17][18] Simultaneously, it acts as an antagonist by blocking nicotine from binding to these receptors, thereby reducing the rewarding effects of smoking.[9][17][18][19][20]
References
- 1. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Advances in the Synthesis of Biologically Active Quaternary Ammonium Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. acetylcholine signaling pathway via muscarinic acetylcholine receptorRat Genome Database [rgd.mcw.edu]
- 5. taylorfrancis.com [taylorfrancis.com]
- 6. Regulation of muscarinic acetylcholine receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. derangedphysiology.com [derangedphysiology.com]
- 9. Varenicline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Neuromuscular-blocking drug - Wikipedia [en.wikipedia.org]
- 11. Frontiers | Fine Tuning Muscarinic Acetylcholine Receptor Signaling Through Allostery and Bias [frontiersin.org]
- 12. Quaternary ammonium compounds of emerging concern: Classification, occurrence, fate, toxicity and antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Biological Activity of Quaternary Ammonium Salts and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Video: Nondepolarizing (Competitive) Neuromuscular Blockers: Mechanism of Action [jove.com]
- 15. nursingcenter.com [nursingcenter.com]
- 16. openanesthesia.org [openanesthesia.org]
- 17. psychscenehub.com [psychscenehub.com]
- 18. droracle.ai [droracle.ai]
- 19. accessdata.fda.gov [accessdata.fda.gov]
- 20. ClinPGx [clinpgx.org]
Application of Dimethyl Sulfate in the Fragrance and Flavor Industry: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl sulfate (B86663) ((CH₃)₂SO₄), also known as DMS or Me₂SO₄, is a highly effective and economical methylating agent employed in organic synthesis.[1][2][3] In the fragrance and flavor industry, its primary role is as a chemical reagent for the synthesis of specific aroma compounds.[1][4] The process of methylation, the addition of a methyl group (CH₃) to a substrate, can significantly alter the olfactory properties of a molecule, for instance, by introducing or modifying fruity, floral, or sweet notes.[5][6]
It is crucial to note that dimethyl sulfate is an extremely toxic, corrosive, and probable human carcinogen.[7][8][9][10] Consequently, it is used under strict safety protocols as a reagent in controlled industrial synthesis. It is not used as a direct additive in consumer fragrance or flavor products, and rigorous quality control measures are implemented to ensure its absence in the final marketed ingredients.[11]
Key Applications in Aroma Synthesis
Dimethyl sulfate is instrumental in the synthesis of several important fragrance and flavor compounds. The methylation typically occurs via an Sₙ2 reaction mechanism, where a nucleophilic atom (commonly oxygen or nitrogen) on a precursor molecule attacks the methyl group of dimethyl sulfate.[2][12]
Synthesis of Anisole (B1667542) Derivatives
Anisole and its derivatives are valuable components in fragrance formulations, often imparting sweet, anise, and floral scents. Anisole itself can also serve as an intermediate for other aroma chemicals.[4] The synthesis of anisole involves the methylation of phenol (B47542) using dimethyl sulfate, typically in the presence of a base like sodium hydroxide (B78521).[13][14][15][16]
Synthesis of Methyl N-methylanthranilate
Methyl N-methylanthranilate is a key aroma compound found naturally in mandarin, tuberose, and orange blossom oil.[17] It is widely used in perfumery and for creating grape and citrus flavor profiles.[18] Its synthesis is achieved through the N-methylation of methyl anthranilate using dimethyl sulfate.[17][19]
Synthesis of Methyl Salicylate
Methyl salicylate, the primary component of wintergreen oil, is used for its characteristic minty and sweet scent in both flavors and fragrances. A regioselective methylation of the carboxylic acid group of salicylic (B10762653) acid, rather than the phenolic hydroxyl group, can be achieved using dimethyl sulfate in the presence of a mild base like sodium bicarbonate.[12]
Quantitative Data Summary
The following tables summarize quantitative data from various synthesis protocols for key fragrance and flavor compounds using dimethyl sulfate.
Table 1: Synthesis of Anisole from Phenol
| Parameter | Value | Reference |
| Reactants | Phenol, Dimethyl Sulfate, Sodium Hydroxide | [13][14][15] |
| Stoichiometry | Often uses excess dimethyl sulfate (10-30%) | [4][14] |
| Reaction Temperature | 10°C to 40°C, followed by reflux | [14][16] |
| Reaction Time | ~2 hours, followed by reflux for 30 minutes | [4][14] |
| Reported Yield | >90% | [4] |
Table 2: Synthesis of Methyl N-methylanthranilate from Methyl Anthranilate
| Parameter | Value | Reference |
| Reactants | Methyl Anthranilate, Dimethyl Sulfate, Base (e.g., NaHCO₃, Na₂CO₃) | [17][19] |
| Solvent | Dioxane/Water, Methanol/Water | [17] |
| Reaction Temperature | 60°C to reflux | [17] |
| Reaction Time | 1-2 hours | [17] |
| Reported Yield | 85% | [19] |
| Reported Purity | ~97.5% | [19] |
Table 3: Synthesis of Methyl Salicylate from Salicylic Acid
| Parameter | Value | Reference |
| Reactants | Salicylic Acid, Dimethyl Sulfate, Sodium Bicarbonate | [12] |
| Solvent | Solvent-free (DMS acts as solvent) | [12] |
| Reaction Temperature | 90°C | [12] |
| Reaction Time | 90 minutes | [12] |
| Reported Yield | 96% | [12] |
| Conversion Rate | 100% | [12] |
Experimental Protocols
Protocol 1: Synthesis of Anisole
This protocol is a generalized procedure based on common methodologies.[4][14][16]
Materials:
-
Phenol
-
Dimethyl Sulfate
-
Sodium Hydroxide (NaOH)
-
Water
-
Reaction flask with stirrer, dropping funnel, and reflux condenser
Procedure:
-
Prepare a sodium phenate solution by dissolving phenol and an equimolar amount of sodium hydroxide in water.
-
Cool the reaction flask containing dimethyl sulfate to 10°C in an ice bath.
-
Slowly add the sodium phenate solution dropwise to the stirred dimethyl sulfate over a period of 1 hour, maintaining the temperature between 10-30°C.
-
After the addition is complete, gradually raise the temperature to 40°C and maintain for 30 minutes.
-
Heat the mixture to reflux for an additional 30 minutes to ensure the reaction goes to completion.
-
Cool the reaction mixture and separate the organic layer.
-
Wash the organic layer with a brine solution and dry it over anhydrous sodium sulfate.
-
Purify the crude anisole by distillation.
Protocol 2: Synthesis of Methyl N-methylanthranilate
This protocol is adapted from published patent literature.[17][19]
Materials:
-
Methyl anthranilate
-
Dimethyl sulfate
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane
-
Water
-
Benzene (or other suitable extraction solvent)
Procedure:
-
Dissolve methyl anthranilate in a mixture of dioxane and water.
-
Add sodium bicarbonate to the solution.
-
Heat the mixture to 60°C with constant stirring.
-
Add dimethyl sulfate dropwise over a period of 1 hour while maintaining the temperature at 60°C.
-
After the addition, continue stirring at 60°C for another hour.
-
Distill off the dioxane.
-
Cool the remaining aqueous mixture and extract the product multiple times with benzene.
-
Combine the organic extracts and wash with dilute hydrochloric acid to remove any unreacted starting material.
-
Wash the organic phase to neutrality, dry, and remove the solvent under reduced pressure.
-
The crude product can be further purified by vacuum distillation.
Visualized Experimental Workflows
Caption: Workflow for the synthesis of Anisole.
Caption: Workflow for Methyl N-methylanthranilate synthesis.
Safety and Handling of Dimethyl Sulfate
Given its high toxicity, all operations involving dimethyl sulfate must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[8] Accidental contact with skin or inhalation can have severe consequences.[9][10] Any residual dimethyl sulfate in a reaction mixture must be quenched before disposal. This is typically achieved by carefully adding a solution of ammonia, sodium hydroxide, or sodium carbonate.[12][19]
Analytical Methods for Quality Control
To ensure the safety and quality of the final fragrance or flavor ingredient, robust analytical methods are essential. The primary goals are to confirm the identity and purity of the synthesized product and to verify the absence of unreacted dimethyl sulfate.
-
Gas Chromatography (GC): Coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC is the workhorse technique for analyzing volatile fragrance and flavor compounds.[20][21] It is used to determine the purity of the synthesized aroma chemical and to detect and quantify any volatile impurities.
-
Mass Spectrometry (MS): When coupled with GC, MS provides structural information, allowing for definitive identification of the product and any byproducts.[20] It is also a highly sensitive method for detecting trace amounts of residual dimethyl sulfate.
Conclusion
Dimethyl sulfate serves as a critical, cost-effective reagent for the industrial synthesis of specific, high-value aroma chemicals. Its application allows for the efficient production of compounds like anisole and methyl N-methylanthranilate, which are vital to the fragrance and flavor industry. However, its extreme toxicity mandates stringent safety protocols, controlled reaction conditions, and thorough purification and analysis of the final products to ensure that this hazardous reagent is completely removed, posing no risk in the consumer-facing ingredients.
References
- 1. Dimethyl sulfate Manufacturer & Suppliers |ELACTAVIA-dMS - Elchemy [elchemy.com]
- 2. Dimethyl sulfate - Wikipedia [en.wikipedia.org]
- 3. DIMETHYL SULPHATE - Ataman Kimya [atamanchemicals.com]
- 4. CN1036454C - Preparation method of anisole - Google Patents [patents.google.com]
- 5. Fragrance Chemistry - How Molecules Shape Unique Perfumes — The Future of Smell Based and Digital Scent Technology [futureofsmell.com]
- 6. Methylation - Wikipedia [en.wikipedia.org]
- 7. China Dimethyl sulfate [hangdachem.com]
- 8. nj.gov [nj.gov]
- 9. Dimethyl Sulfate | (CH3O)2SO2 | CID 6497 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. epa.gov [epa.gov]
- 11. dimethyl sulfate, 77-78-1 [thegoodscentscompany.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Anisole synthesis - chemicalbook [chemicalbook.com]
- 14. CN1105974A - Preparation method of anisole - Google Patents [patents.google.com]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. allhdi.com [allhdi.com]
- 17. DE3936229A1 - METHOD FOR PRODUCING PURE N- (METHYL) -ANTHRANILE ACID METHYL ESTER - Google Patents [patents.google.com]
- 18. US4633009A - Synthesis of methyl N-methylanthranilate - Google Patents [patents.google.com]
- 19. EP1322594B1 - Process for the preparation of alkyl n-alkylanthranilate - Google Patents [patents.google.com]
- 20. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 21. Detection of Counterfeit Perfumes by Using GC-MS Technique and Electronic Nose System Combined with Chemometric Tools - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Radiolabeled Compounds Using [¹⁴C]Methylsulfate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Radiolabeled compounds are indispensable tools in drug discovery and development, providing a highly sensitive and specific means to elucidate the absorption, distribution, metabolism, and excretion (ADME) of new chemical entities. Carbon-14 (¹⁴C) is a preferred radioisotope for this purpose due to its long half-life (5730 years), low-energy beta emissions, and the fact that its incorporation does not alter the chemical or biological properties of the parent molecule. This document provides detailed application notes and protocols for the synthesis of ¹⁴C-radiolabeled compounds via methylation, a common and versatile method for introducing the ¹⁴C-label into a wide range of organic molecules. While the focus is on the use of [¹⁴C]methylsulfate, protocols involving the closely related and well-documented [¹⁴C]methyl iodide are also described as a practical alternative.
Overview of ¹⁴C-Methylation for Radiolabeling
Methylation is a fundamental reaction in organic synthesis that allows for the introduction of a methyl group onto various functional groups, including phenols, amines, and thiols. When a ¹⁴C-labeled methylating agent is used, this reaction becomes a powerful strategy for producing radiolabeled molecules. The choice of the labeling position is critical and should be in a metabolically stable part of the molecule to ensure the radiolabel remains associated with the drug and its metabolites throughout its biological journey.
Key considerations for selecting the labeling site:
-
The label should be on the core structure of the molecule.
-
The position should be distant from known sites of metabolic cleavage.
-
The synthetic route to introduce the label should be as short as possible to maximize yield and minimize radioactive waste.
While [¹⁴C]methyl iodide is a more commonly cited reagent, [¹⁴C]this compound (dimethyl sulfate) serves as a potent and analogous methylating agent. The synthesis of these reagents typically starts from basic ¹⁴C precursors like [¹⁴C]carbon dioxide or [¹⁴C]methanol.
Synthesis of [¹⁴C]Methylating Agents
The preparation of high-purity [¹⁴C]methylating agents is the first critical step in the radiolabeling process.
Protocol 2.1: Synthesis of [¹⁴C]Methanol from [¹⁴C]CO₂
[¹⁴C]Carbon dioxide is a common starting material for ¹⁴C-labeling. It can be reduced to [¹⁴C]methanol, a key intermediate for producing various methylating agents.
Materials:
-
[¹⁴C]CO₂ gas
-
Lithium aluminum hydride (LiAlH₄) or a suitable hydrogenation catalyst
-
Anhydrous solvent (e.g., diethyl ether or THF)
-
High-vacuum line apparatus
Procedure:
-
In a meticulously dried high-vacuum line apparatus, introduce the [¹⁴C]CO₂ gas.
-
Prepare a solution of a reducing agent, such as LiAlH₄, in an anhydrous solvent.
-
Slowly introduce the [¹⁴C]CO₂ gas into the reducing agent solution at a controlled temperature (typically low temperatures like 0 °C or below).
-
Allow the reaction to proceed for a specified time, monitoring the consumption of [¹⁴C]CO₂.
-
Carefully quench the reaction with a suitable reagent (e.g., water or a dilute acid) to decompose the excess reducing
Troubleshooting & Optimization
Technical Support Center: Optimizing Methylsulfate Methylation Reactions
Welcome to the technical support center for methylsulfate methylation. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing their methylation reactions using dimethyl sulfate (B86663) (DMS).
Critical Safety Warning: Dimethyl sulfate (DMS) is a potent methylating agent that is highly toxic, carcinogenic, mutagenic, and corrosive.[1][2][3] It can be absorbed through the skin, mucous membranes, and the gastrointestinal tract, with symptoms of exposure potentially being delayed by 6-24 hours.[1] All manipulations must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves (butyl rubber or Viton are recommended), safety goggles, a face shield, and a lab coat.[4] Always have an appropriate quenching agent, such as a concentrated solution of ammonia, sodium hydroxide, or sodium carbonate, readily available to neutralize spills.[5][6][7]
Frequently Asked Questions (FAQs)
Q1: What is this compound methylation? A1: this compound methylation is a chemical reaction that introduces a methyl group (-CH3) onto a substrate using dimethyl sulfate ((CH₃O)₂SO₂) as the methylating agent.[8] It is a widely used and cost-effective method in organic synthesis for the methylation of various functional groups.[1] The reaction typically proceeds via an S_N2 mechanism, where a nucleophile attacks one of the methyl groups of DMS.[3]
Q2: What are the common substrates for methylation with dimethyl sulfate? A2: Dimethyl sulfate is a versatile reagent used to methylate a wide range of nucleophiles.[1][3] Common substrates include:
-
Phenols and Alcohols: To form methyl ethers.[3]
-
Amines: To form methylated amines, including tertiary amines and quaternary ammonium (B1175870) salts.[1][3]
-
Carboxylic Acids: To form methyl esters, often by first converting the acid to its carboxylate salt.[9]
-
Guanine in DNA: DMS can methylate the imidazole (B134444) ring of guanine, a technique used in DNA footprinting and structure analysis.[1]
Q3: Why is dimethyl sulfate often preferred over other methylating agents? A3: The preference for dimethyl sulfate in industrial and laboratory settings is due to its high reactivity, low cost, and effectiveness.[1][3] Compared to alternatives like methyl iodide, DMS is less expensive. Compared to dimethyl carbonate, it is far more reactive.[1] However, its high toxicity is a significant drawback, and the choice of methylating agent often involves a trade-off between reactivity, cost, and safety.[1]
Q4: What is the mechanism of methylation using dimethyl sulfate? A4: The methylation process is generally considered to be a bimolecular nucleophilic substitution (S_N2) reaction.[3] The nucleophile (e.g., a phenoxide, amine, or thiolate) attacks one of the electrophilic methyl carbons of the dimethyl sulfate molecule. This displaces a methyl sulfate anion as the leaving group, resulting in the methylated substrate. The first methyl group is transferred more rapidly than the second.[1]
References
- 1. Dimethyl sulfate - Wikipedia [en.wikipedia.org]
- 2. Dimethyl Sulfate | (CH3O)2SO2 | CID 6497 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. DIMETHYL SULFATE - Ataman Kimya [atamanchemicals.com]
- 4. benchchem.com [benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Methylsulfate Reactions
This technical support center provides researchers, scientists, and drug development professionals with essential information for troubleshooting reactions involving methylsulfate esters, primarily dimethyl sulfate (B86663) (DMS).
Frequently Asked Questions (FAQs)
Q1: What are the most common side products when using dimethyl sulfate (DMS) as a methylating agent?
A1: The most prevalent side products in DMS reactions arise from its reaction with common protic species.
-
Hydrolysis Products: DMS reacts with water to form monomethyl sulfate (MMS) and methanol (B129727).[1][2] Further hydrolysis can yield sulfuric acid.[3][4] This is a significant competitive reaction if water is present in the reaction mixture.
-
Methanolysis Products: When methanol is used as a solvent or is present as a reagent, DMS can react with it to produce dimethyl ether and monomethyl sulfate (MMS).[5][6][7]
Q2: My reaction requires anhydrous conditions, but I suspect some water is present. How will this affect my methylation?
A2: The presence of water will lead to the hydrolysis of DMS, reducing the amount of reagent available for your desired methylation.[8] This consumption of DMS by water can lead to lower yields and the formation of acidic byproducts like monomethyl sulfate and sulfuric acid, which can potentially catalyze other unwanted side reactions.[3][4] The rate of hydrolysis is faster than methanolysis, meaning water is a more effective nucleophile for DMS consumption than methanol.[8]
Q3: I am using methanol as a solvent for my methylation reaction. What specific side products should I anticipate?
A3: Using methanol as a solvent introduces a competing nucleophile. DMS will react with methanol in a process called methanolysis to generate dimethyl ether and monomethyl sulfate (MMS).[5][6] In studies of Fischer esterifications using sulfuric acid in methanol, it was observed that sulfuric acid is almost quantitatively converted to MMS, which then reversibly forms DMS.[5][7] Any DMS formed can then react with the excess methanol to produce dimethyl ether.[5]
Q4: How can I minimize the formation of hydrolysis and other side products?
A4: Minimizing side product formation is key to achieving high yields and purity.
-
Ensure Anhydrous Conditions: Use dry solvents and reagents and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize hydrolysis of DMS.
-
Control Stoichiometry: Use the minimum necessary excess of DMS to avoid large amounts of unreacted reagent that will need to be quenched.
-
Temperature Control: DMS reactions are often exothermic. Maintaining the recommended reaction temperature can prevent thermal decomposition and reduce the rates of some side reactions.
-
Use of a Base: In many methylation reactions, particularly of phenols or carboxylic acids, a base (e.g., NaHCO₃, K₂CO₃, NaOH) is used to deprotonate the substrate, making it a better nucleophile.[9][10] This increases the rate of the desired reaction, making it more competitive with side reactions.
Q5: What is the safest and most effective way to quench a reaction containing excess dimethyl sulfate?
A5: Due to its high toxicity, excess DMS must be carefully neutralized. Concentrated solutions of bases are effective for quenching.[9] Common methods include the slow addition of the reaction mixture to a stirred solution of:
-
Aqueous sodium hydroxide (B78521) (NaOH)[11]
-
Aqueous sodium carbonate (Na₂CO₃)[9]
-
Aqueous ammonium (B1175870) hydroxide (NH₄OH)[9][12]
The hydrolysis of DMS in the aqueous basic solution converts it to methanol and sodium sulfate, which are less hazardous.[9] Always perform quenching in a well-ventilated fume hood.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Yield of Methylated Product | Hydrolysis of DMS: The reagent was consumed by trace water in the solvents or on glassware. | Thoroughly dry all glassware and use anhydrous solvents. Run the reaction under an inert atmosphere. |
| Poor Nucleophilicity of Substrate: The substrate is not sufficiently reactive towards DMS. | Add a suitable base (e.g., K₂CO₃, NaH) to deprotonate the substrate and increase its nucleophilicity. | |
| Incorrect Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate. | Consult the literature for the optimal temperature for your specific substrate and slowly increase the temperature while monitoring the reaction. | |
| Identification of Dimethyl Ether in Product Mixture | Methanolysis of DMS: Methanol was used as the reaction solvent or was a co-reagent.[6] | If possible, select a non-protic, inert solvent for the reaction. If methanol is a required reactant, use it in stoichiometric amounts rather than as the solvent. |
| Reaction Mixture Becomes Acidic | Hydrolysis of DMS: The reaction of DMS with water produces monomethyl sulfate and sulfuric acid.[3] | Ensure anhydrous conditions. If acidity is still an issue, consider adding a non-nucleophilic base to the reaction to neutralize the acid as it forms. |
| Formation of Multiple Methylated Products | Over-methylation: The desired product is susceptible to further methylation under the reaction conditions. | Use a stoichiometric amount of DMS or slightly less. Monitor the reaction closely by TLC or LC-MS and stop it once the desired product is maximized. |
Quantitative Data
The formation of side products is a kinetic competition between the desired reaction and undesired pathways like hydrolysis and methanolysis. The following table presents the kinetic rate constants for the consumption of DMS by water (hydrolysis) and methanol (methanolysis) at 65 °C.
| Reaction | Rate Constant (k) | Conditions | Reference |
| DMS Hydrolysis | 1.3 × 10⁻⁴ L/mol·s | In methanol, 65 °C | [5][8] |
| DMS Methanolysis | 3.1 × 10⁻⁶ L/mol·s | In methanol, 65 °C | [5] |
As the data shows, the rate constant for hydrolysis is significantly higher than for methanolysis, indicating that water is a more reactive nucleophile towards DMS than methanol under these conditions.[8]
Key Reaction Pathways
The following diagram illustrates the desired methylation pathway of a generic nucleophile (Nu-H) versus the common side reaction pathways of hydrolysis and methanolysis.
References
- 1. epa.gov [epa.gov]
- 2. Dimethyl sulfate - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. DIMETHYL SULFATE - Ataman Kimya [atamanchemicals.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. researchgate.net [researchgate.net]
- 6. Dimethyl sulfate - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. enovatia.com [enovatia.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Methylation of phenols using DMC and a PTC , Hive Novel Discourse [chemistry.mdma.ch]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Quenching Unreacted Methylating Agents
This technical support center provides guidance for researchers, scientists, and drug development professionals on safely and effectively quenching unreacted methylsulfate in chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended methods for quenching unreacted dimethyl sulfate (B86663) (DMS)?
A1: Unreacted dimethyl sulfate can be effectively quenched using alkaline hydrolysis or by reaction with ammonia (B1221849).[1][2] The choice of method depends on the reaction solvent and the compatibility of the reaction mixture with the quenching agent. Common quenching agents include:
-
Sodium hydroxide (B78521) (NaOH) solution: A widely used and effective method for hydrolyzing DMS.[1][2]
-
Sodium carbonate (Na2CO3) solution: A milder base that can also be used for alkaline hydrolysis.[1][2]
-
Ammonium (B1175870) hydroxide (NH4OH) solution: An alternative quenching agent, particularly useful in certain contexts.[1][2]
Q2: My reaction is in a non-aqueous, water-miscible solvent. How should I quench the unreacted DMS?
A2: For water-miscible solvents such as methanol (B129727), ethanol, DMSO, and DMF, you can directly add an aqueous solution of the quenching agent.[1][2] Sodium hydroxide or ammonium hydroxide solutions are suitable for this purpose. The reaction is typically fast, often completing within 15 minutes of achieving a homogeneous solution.[1]
Q3: How do I quench DMS in a water-immiscible solvent system?
A3: Even in water-immiscible solvents, aqueous quenching solutions like sodium hydroxide can be used. After the reaction, the layers can be separated.[3] Vigorous stirring is necessary to ensure efficient mixing and complete reaction between the DMS in the organic phase and the quenching agent in the aqueous phase. The reaction time may be longer compared to miscible systems, potentially taking up to a day for complete destruction.[1]
Q4: What are the safety precautions I should take when quenching dimethyl sulfate?
A4: Dimethyl sulfate is highly toxic, a probable human carcinogen, and corrosive.[4][5][6] Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including impermeable gloves (e.g., butyl rubber), safety goggles, and a lab coat.[3][5] The quenching reaction can be exothermic, so the quenching agent should be added slowly and with cooling to control the temperature.[3][4] Keep an ammonia solution readily available as a specific antidote for any accidental spills.[7]
Q5: What are the products of the quenching reaction?
A5: The products depend on the quenching agent used.
-
Alkaline hydrolysis with sodium hydroxide or sodium carbonate yields methanol and the corresponding sodium salt.[1]
-
Quenching with ammonium hydroxide produces methylamine, dimethylamine, trimethylamine, and methanol.[1]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Incomplete quenching of DMS | Insufficient amount of quenching agent. | Use a molar excess of the quenching agent to ensure all DMS reacts. |
| Poor mixing between phases (for immiscible solvents). | Increase the stirring speed to create a larger interfacial area for the reaction to occur. | |
| Reaction time is too short. | For water-immiscible solvents, the reaction can be slow. Allow for a longer reaction time (up to 24 hours).[1] | |
| Exothermic reaction is too vigorous | Quenching agent added too quickly. | Add the quenching agent dropwise or in small portions. |
| Insufficient cooling. | Use an ice bath to maintain a low reaction temperature, especially during the initial addition of the quenching agent.[4] | |
| Formation of solid precipitates | The salt formed during quenching is insoluble in the reaction mixture. | Add a suitable co-solvent to dissolve the precipitate or filter the mixture after the quench is complete. |
Experimental Protocols
Protocol 1: Quenching with Sodium Hydroxide Solution
-
Preparation: In a fume hood, prepare a 1 mol/L solution of sodium hydroxide in water.[1][2]
-
Cooling: Cool the reaction mixture containing unreacted dimethyl sulfate in an ice bath.
-
Addition: Slowly add the sodium hydroxide solution to the cooled and stirred reaction mixture. The addition should be done dropwise to control the exotherm.
-
Reaction: Continue stirring the mixture. For water-miscible solvents, the reaction is typically complete within 15 minutes after the solution becomes homogeneous.[1] For water-immiscible solvents, vigorous stirring for up to 24 hours may be necessary.[1]
-
Verification: Test the final reaction mixture for the absence of dimethyl sulfate using an appropriate analytical method (e.g., colorimetric method, GC).[1]
Protocol 2: Quenching with Ammonium Hydroxide Solution
-
Preparation: In a fume hood, use a commercially available ammonium hydroxide solution (e.g., 1.5 mol/L or 28% aqueous solution).[1][3]
-
Cooling: Cool the reaction mixture containing unreacted dimethyl sulfate in an ice bath.
-
Addition: Slowly add the ammonium hydroxide solution to the cooled and stirred reaction mixture. Control the addition rate to manage the heat generated.
-
Reaction: Continue to stir the mixture. Similar to the sodium hydroxide quench, the reaction time will depend on the miscibility of the solvent.
-
Verification: Confirm the complete destruction of dimethyl sulfate using a suitable analytical technique.
Quantitative Data Summary
| Quenching Agent | Concentration | Solvent System | Reaction Time | Key Considerations |
| Sodium Hydroxide | 1 mol/L[1][2] | Water-miscible (e.g., Methanol, Ethanol, DMSO, DMF)[1] | 15 minutes after homogeneity[1] | Highly effective and widely used. |
| Water-immiscible (e.g., Toluene, Chloroform)[1] | Up to 24 hours[1] | Requires vigorous stirring. | ||
| Sodium Carbonate | 1 mol/L[1][2] | Water-miscible & immiscible | Similar to NaOH | A milder base than NaOH. |
| Ammonium Hydroxide | 1.5 mol/L[1] or 28% aq. soln[3] | Water-miscible & immiscible | 15 minutes (for miscible)[1] | Reaction with concentrated ammonia can be explosive.[8] |
Decision Workflow for Quenching Unreacted Dimethyl Sulfate
Caption: Decision workflow for selecting a quenching method for unreacted dimethyl sulfate.
References
- 1. Validation of techniques for the destruction of dimethyl sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DIMETHYL SULPHATE - Ataman Kimya [atamanchemicals.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. echemi.com [echemi.com]
- 5. LCSS: DIMETHYL SULFATE [web.stanford.edu]
- 6. chemstock.ae [chemstock.ae]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Dimethyl sulfate (EHC 48, 1985) [inchem.org]
Technical Support Center: Purification of Methylsulfate Reaction Products
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the purification of products from reactions involving methylating agents like dimethyl sulfate (B86663) (DMS).
Troubleshooting Guide
This section addresses specific issues that may arise during the purification process in a question-and-answer format.
Question: My final product is contaminated with residual dimethyl sulfate (DMS). How can I effectively remove it?
Answer: Residual dimethyl sulfate is a common and critical issue due to its toxicity.[1] Effective removal requires a quenching step before purification.
-
Problem: DMS is not fully reacting or being quenched.
-
Solution: After the reaction is complete, add a quenching agent to the reaction mixture. Aqueous solutions of sodium hydroxide (B78521) or ammonium (B1175870) hydroxide are common choices.[1][2] The hydrolysis of DMS with water, especially under basic conditions, converts it to water-soluble methanol (B129727) and sulfuric acid (as a salt), facilitating its removal into the aqueous phase during extraction.[2][3][4]
-
Troubleshooting Steps:
-
Ensure Sufficient Quenching: Use an excess of the aqueous base and stir the biphasic mixture vigorously for at least 30 minutes to an hour to ensure complete hydrolysis.[2]
-
Phase-Transfer Catalyst: For reactions in non-polar organic solvents where DMS solubility in the aqueous quench is low, consider adding a phase-transfer catalyst to facilitate the reaction between the aqueous nucleophile (e.g., hydroxide) and the organic-soluble DMS.
-
Alternative Quench: A solution of aqueous ammonia (B1221849) is also highly effective. It reacts with DMS to form water-soluble salts.
-
Verification: Before proceeding with the workup, a sample of the organic layer can be carefully analyzed (e.g., by GC-MS) to confirm the absence of DMS.[5]
-
Question: A large amount of inorganic salt (e.g., sodium sulfate) precipitated during the workup, making separation difficult. What should I do?
Answer: Inorganic salts are common byproducts, especially after neutralizing acidic species or quenching.
-
Problem: Salts are physically hindering phase separation or co-precipitating with the product.
-
Solution: The goal is to dissolve the salts in an aqueous phase while keeping the product in the organic phase.
-
Troubleshooting Steps:
-
Add Water: Dilute the reaction mixture with sufficient water to dissolve all the inorganic salts. If you have already extracted into an organic solvent, wash the organic layer multiple times with deionized water.[6]
-
Brine Wash: After washing with water, perform a final wash with a saturated aqueous sodium chloride (brine) solution. The brine wash helps to remove bulk water from the organic layer, making the subsequent drying step more efficient.[7][8]
-
Filtration: If the salt is insoluble in both the organic and aqueous phases, you may need to filter the entire mixture through a pad of Celite or glass wool to remove the solid before proceeding with the liquid-liquid extraction.[9]
-
For Water-Soluble Products: If your product is also water-soluble, this becomes more complex. Consider using a solvent in which the salt has very low solubility but your product does, such as isopropanol (B130326) or ethanol, to precipitate the salt. The mixture can then be filtered, and the solvent evaporated.
-
Question: My product is highly polar and water-soluble. How can I extract it from the aqueous reaction mixture?
Answer: Purifying polar, water-soluble compounds is a significant challenge, as standard liquid-liquid extraction with non-polar solvents is ineffective.[10][11]
-
Problem: The product has high affinity for the aqueous phase and is difficult to extract into common organic solvents.
-
Solution: Modify the extraction conditions or use alternative purification methods.
-
Troubleshooting Steps:
-
Salting Out: Add a large amount of an inorganic salt (like NaCl or (NH₄)₂SO₄) to the aqueous layer. This decreases the solubility of the organic product in the aqueous phase, forcing it into the organic layer during extraction.[6][7]
-
Use a More Polar Solvent: Employ a more polar, water-immiscible organic solvent for extraction, such as ethyl acetate (B1210297) or dichloromethane. Perform multiple extractions (5-7 times) with smaller volumes of solvent to improve recovery.
-
Continuous Liquid-Liquid Extraction: For highly water-soluble compounds, a continuous extraction apparatus can be very effective, albeit more complex to set up.
-
Derivatization: Convert the polar product into a less polar derivative that is easier to extract. For example, an acid can be converted to its methyl ester.[11] After purification, the derivative can be hydrolyzed back to the original product.[11]
-
Reversed-Phase Chromatography: Bypass extraction altogether. After removing any precipitated salts, the aqueous solution can be directly loaded onto a reversed-phase (e.g., C18) column. The salts will elute first, and the product can then be eluted with a gradient of an organic solvent like methanol or acetonitrile (B52724) in water.
-
Question: My column chromatography purification is not providing good separation between my product and impurities.
Answer: Poor separation in column chromatography is often due to an incorrect choice of stationary or mobile phase.[12][13]
-
Problem: Product and impurities have similar retention factors (Rf) under the chosen conditions.
-
Solution: Optimize the chromatography conditions based on the polarity of the compounds.
-
Troubleshooting Steps:
-
Solvent System Optimization: Use Thin-Layer Chromatography (TLC) to test various solvent systems before running the column.[12] The ideal solvent system should give your product an Rf value between 0.3 and 0.5 and maximize the separation from impurities.[13]
-
Gradient Elution: Start with a less polar solvent to elute non-polar impurities, then gradually increase the polarity of the mobile phase to elute your product and then more polar impurities.[12]
-
Change Stationary Phase: If separating on silica (B1680970) gel (polar, acidic) is problematic, consider alumina (B75360) (available in acidic, neutral, or basic forms) which can offer different selectivity.[13][14] For very polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) or reversed-phase chromatography may be more suitable.[10]
-
Sample Loading: Ensure the sample is loaded onto the column in a minimal amount of solvent and as a concentrated, narrow band. A wide starting band will lead to broad, poorly resolved peaks.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in a methylsulfate reaction? A1: Common byproducts include unreacted starting material, excess dimethyl sulfate, methanol and sulfuric acid (from the hydrolysis of DMS), and inorganic salts (e.g., Na₂SO₄) formed during quenching or pH adjustment.[1][4]
Q2: How do I safely handle and dispose of residual dimethyl sulfate? A2: Dimethyl sulfate is toxic and a suspected carcinogen.[1] Always handle it in a well-ventilated chemical fume hood with appropriate personal protective equipment (gloves, safety glasses). Excess DMS should be quenched (destroyed) in the reaction flask by slow addition of an aqueous solution of a base like sodium hydroxide, sodium carbonate, or ammonium hydroxide.[1][2] This converts it to less harmful, water-soluble byproducts.[1]
Q3: What is a typical workup procedure for a standard methylation reaction? A3: A general workup involves:
-
Quenching: Slowly adding an aqueous base (e.g., 1M NaOH or NH₄OH) to the cooled reaction mixture to destroy excess DMS.[15][16]
-
Extraction: Diluting the mixture with water and a water-immiscible organic solvent (like ethyl acetate or dichloromethane). The layers are separated, and the aqueous layer is extracted 2-3 more times with the organic solvent.[8][17]
-
Washing: The combined organic layers are washed sequentially with water and then brine.[7][8]
-
Drying: The organic layer is dried over an anhydrous drying agent like Na₂SO₄ or MgSO₄.[7][17]
-
Concentration: The drying agent is filtered off, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.[16]
Q4: Can I use recrystallization to purify my product? A4: Yes, recrystallization is an excellent method for purifying solid organic compounds, especially for removing small amounts of impurities and inorganic salts.[18][19][20] The principle relies on the desired compound and impurities having different solubilities in a chosen solvent at different temperatures.[20][21] The crude product is dissolved in a minimum amount of a hot solvent, and as the solution cools, the pure product crystallizes out while impurities remain in the solution.[22][23]
Data Presentation
Table 1: Comparison of Common Quenching Agents for Dimethyl Sulfate
| Quenching Agent | Typical Concentration | Advantages | Disadvantages | Byproducts |
| Sodium Hydroxide (NaOH) | 1-2 M Aqueous Solution | Inexpensive, readily available, effective. | Highly exothermic reaction, can promote side reactions if product is base-sensitive. | Sodium sulfate, Methanol |
| Ammonium Hydroxide (NH₄OH) | 10-20% Aqueous Solution | Effective, less harsh than NaOH. | Pungent odor, requires good ventilation. | Ammonium sulfate, Methanol |
| Sodium Carbonate (Na₂CO₃) | Saturated Aqueous Solution | Milder base than NaOH, less likely to cause base-sensitive degradation. | Slower reaction than with strong bases, produces CO₂ gas (pressure buildup). | Sodium sulfate, Methanol, CO₂ |
Table 2: Solubility of Common Byproducts in Purification Solvents
| Compound | Water | Diethyl Ether | Ethyl Acetate | Dichloromethane | Hexane |
| Sodium Sulfate (Na₂SO₄) | High | Insoluble | Insoluble | Insoluble | Insoluble |
| Ammonium Sulfate ((NH₄)₂SO₄) | High | Insoluble | Insoluble | Insoluble | Insoluble |
| Methanol | Miscible | Soluble | Soluble | Soluble | Sparingly Soluble |
| Dimethyl Sulfate (DMS) | Reacts/Slightly Soluble | Soluble | Soluble | Soluble | Soluble |
Experimental Protocols
Protocol 1: General Quenching and Liquid-Liquid Extraction Workup
-
Cooling: Once the reaction is deemed complete by TLC or another monitoring method, cool the reaction vessel to 0 °C in an ice bath.
-
Quenching: While stirring vigorously, slowly add a 1 M aqueous solution of NaOH dropwise. Monitor the temperature to ensure it does not rise significantly. Continue addition until the mixture is basic (check with pH paper). Stir for an additional 30-60 minutes at room temperature to ensure complete hydrolysis of any remaining dimethyl sulfate.
-
Dilution & Transfer: Add deionized water to dissolve any precipitated salts. Transfer the entire mixture to a separatory funnel.
-
Extraction: Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate, 3 x 50 mL for a 100 mL reaction volume).[15] Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with deionized water (1 x 50 mL) and then saturated brine (1 x 50 mL).[7]
-
Drying: Transfer the organic layer to an Erlenmeyer flask and add anhydrous sodium sulfate or magnesium sulfate. Swirl the flask until the drying agent no longer clumps together.[7][17]
-
Isolation: Filter the drying agent by gravity filtration. Concentrate the filtrate using a rotary evaporator to obtain the crude product.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Choose a suitable solvent by testing small amounts of the crude product. A good solvent will dissolve the product when hot but not when cold.[20][22]
-
Dissolution: Place the crude solid product in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture (e.g., on a hot plate) with swirling until the solid completely dissolves.[19]
-
Decolorization (if needed): If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if needed): If charcoal or insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.[22]
-
Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[21]
-
Washing: Wash the crystals in the funnel with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[19]
-
Drying: Allow the crystals to air dry on the filter or place them in a vacuum oven to remove the last traces of solvent.
Visualizations
Caption: General workflow for post-reaction workup and purification.
Caption: Troubleshooting decision tree for removing inorganic salts.
References
- 1. Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. Dimethyl sulfate - Sciencemadness Wiki [sciencemadness.org]
- 4. researchgate.net [researchgate.net]
- 5. enovatia.com [enovatia.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. m.youtube.com [m.youtube.com]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
- 10. biotage.com [biotage.com]
- 11. researchgate.net [researchgate.net]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. columbia.edu [columbia.edu]
- 14. Video: Column Chromatography: Principle, Separation of Compounds from a Mixture [jove.com]
- 15. Faster and Greener Chemical Reaction Workup Using Silicone Elastomer-Coated Glass Powders - PMC [pmc.ncbi.nlm.nih.gov]
- 16. How To Run A Reaction [chem.rochester.edu]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Recrystallization (chemistry) | Research Starters | EBSCO Research [ebsco.com]
- 19. Recrystallization [sites.pitt.edu]
- 20. byjus.com [byjus.com]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. people.chem.umass.edu [people.chem.umass.edu]
- 23. praxilabs.com [praxilabs.com]
Technical Support Center: Troubleshooting Low Yields in Methylsulfate Alkylations
Welcome to the technical support center for methylsulfate alkylations. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their methylation reactions using dimethyl sulfate (B86663) (DMS) and other methylsulfates.
IMPORTANT SAFETY NOTICE: Dimethyl sulfate (DMS) is a potent alkylating agent and is extremely toxic, carcinogenic, and mutagenic.[1] It can be absorbed through the skin, mucous membranes, and the gastrointestinal tract.[1] Always handle dimethyl sulfate in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including impermeable gloves and safety goggles. Have an ammonia (B1221849) solution readily available to neutralize any spills.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yields in this compound alkylations?
A1: Low yields in this compound alkylations can often be attributed to one or more of the following factors:
-
Incomplete Deprotonation: The nucleophile (e.g., phenol (B47542), amine, or thiol) must be sufficiently deprotonated to initiate the alkylation. The choice and amount of base are critical.
-
Hydrolysis of Dimethyl Sulfate: Dimethyl sulfate can be hydrolyzed by water, especially under basic or acidic conditions and at elevated temperatures.[2][3][4] This consumes the reagent and reduces the yield. The half-life of DMS in water at 25°C and pH 7 is approximately 1.1 hours.[3][4]
-
Substrate Steric Hindrance: Bulky groups near the reaction site can hinder the approach of the this compound, slowing down the reaction and potentially favoring side reactions.[5]
-
Side Reactions: Depending on the substrate, side reactions such as C-alkylation, over-alkylation (e.g., formation of quaternary ammonium (B1175870) salts from amines), or reaction with the solvent can occur.[5][6]
-
Purity of Reagents: Impurities in the substrate, dimethyl sulfate, solvent, or base can interfere with the reaction. Crude dimethyl sulfate may contain sulfuric acid, which can be neutralized.[7]
Q2: How do I choose the right base for my alkylation reaction?
A2: The choice of base depends on the acidity of the substrate you are trying to methylate.
-
For phenols and carboxylic acids: Stronger bases like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) are commonly used to ensure complete deprotonation to the corresponding phenoxide or carboxylate.[8][9] Weaker bases like potassium carbonate (K2CO3) or sodium bicarbonate (NaHCO3) can also be effective, particularly for more acidic phenols or when milder conditions are required.[10][11][12] Using NaHCO3 can be highly selective for the methylation of a carboxylic acid group in the presence of a phenolic hydroxyl group.[12]
-
For amines: The amine itself can often act as the base, or an external non-nucleophilic base can be used to scavenge the acid produced during the reaction. For primary and secondary amines, over-alkylation to the quaternary ammonium salt is a risk with strong bases and highly reactive alkylating agents.[5]
-
For thiols: Thiolates are excellent nucleophiles, and bases like NaOH or KOH are typically sufficient for deprotonation.
The following diagram provides a decision-making framework for selecting an appropriate base.
Caption: Decision tree for selecting a suitable base.
Q3: Can I use dimethyl sulfate in an aqueous solution?
A3: While some protocols use aqueous bases like NaOH, it's important to be aware that dimethyl sulfate hydrolyzes in water.[8][9] The rate of hydrolysis increases with temperature and is catalyzed by both acids and bases.[2][3] Therefore, if using an aqueous system, the reaction should be vigorous enough to ensure the methylation of the substrate is significantly faster than the hydrolysis of the dimethyl sulfate. For substrates that are sensitive to water or for reactions that are sluggish, it is better to use an aprotic solvent.
Troubleshooting Guide for Low Yields
This guide provides a systematic approach to diagnosing and resolving issues leading to low yields in your this compound alkylation reactions.
Problem 1: Low or No Conversion of Starting Material
| Possible Cause | Diagnostic Check | Recommended Solution |
| Inadequate Deprotonation | - Check the pKa of your substrate and the base used. - Ensure the base is not old or hydrated. | - Use a stronger base. - Use freshly opened or dried base. - Increase the stoichiometry of the base. For phenol methylation with NaOH, a 1.5 molar equivalent of NaOH to phenol has been shown to give good yields.[8] |
| Low Reaction Temperature | - Monitor the reaction temperature. | - Increase the reaction temperature. For example, the methylation of salicylic (B10762653) acid with DMS and NaHCO3 gives a 96% yield at 90°C.[11][12] |
| Poor Reagent Quality | - Check the purity of your dimethyl sulfate. It can degrade over time. | - Purify the dimethyl sulfate if necessary. A simple method involves stirring with a small amount of an amine like o-picoline to remove acidic impurities, followed by distillation.[7] |
Problem 2: Formation of Byproducts and Low Selectivity
| Possible Cause | Diagnostic Check | Recommended Solution |
| Hydrolysis of Dimethyl Sulfate | - Analyze the reaction mixture for methanol, a byproduct of DMS hydrolysis. - Check for the presence of water in your reagents and solvent. | - Use anhydrous solvents and reagents. - If an aqueous base is used, ensure rapid stirring and that the methylation reaction is fast. - Consider running the reaction at a lower temperature to minimize hydrolysis. |
| Over-alkylation (especially with amines) | - Use TLC, GC-MS, or NMR to check for the presence of di- or tri-methylated products. | - Carefully control the stoichiometry of the dimethyl sulfate. - Add the dimethyl sulfate slowly to the reaction mixture. - Use a milder methylating agent if possible. |
| C-Alkylation vs. O-Alkylation (for phenols) | - Analyze the product mixture for isomers resulting from methylation on the aromatic ring. | - The choice of solvent can influence selectivity. Polar aprotic solvents often favor O-alkylation. |
The following workflow can help in troubleshooting low yields:
Caption: A general workflow for troubleshooting low yields.
Quantitative Data on Reaction Parameters
The yield of this compound alkylations is sensitive to various parameters. The tables below summarize the impact of some of these factors.
Table 1: Effect of Base on the Methylation of Salicylic Acid with Dimethyl Sulfate
| Base | Molar Ratio (DMS:SA:Base) | Temperature (°C) | Time (min) | Yield of Methyl Salicylate (%) | Reference |
| None | 4:1:0 | 90 | 2880 (48h) | 20 | [11][12] |
| NaHCO3 | 2:1:1 | 90 | - | 70 | [11][12] |
| NaHCO3 | Excess DMS | 90 | 90 | 96 | [11][12] |
| DMS was used as both the alkylating agent and the solvent. |
Table 2: Rate of Hydrolysis of Dimethyl Sulfate
| Temperature (°C) | Conditions | Rate Constant (k) | Half-life (t½) | Reference |
| 25 | pH 7 | 1.66 x 10⁻⁴ s⁻¹ | 1.1 hours | [3] |
| 65 | 14.3 mol % water in methanol | 1.3 x 10⁻⁴ L/mol·s | - | [13] |
This diagram illustrates the competition between the desired alkylation reaction and the hydrolysis side reaction.
Caption: Competing reaction pathways for dimethyl sulfate.
Detailed Experimental Protocols
The following are generalized protocols that can be adapted for specific substrates.
Protocol 1: O-Methylation of a Phenol
This protocol is adapted from the synthesis of anisole (B1667542) from phenol.[8]
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the phenol (1.0 eq.) in a suitable solvent (e.g., acetone, THF, or water).
-
Deprotonation: Add sodium hydroxide (1.5 eq.) to the solution and stir until the phenol is completely dissolved and the sodium phenoxide has formed.
-
Alkylation: Cool the reaction mixture in an ice bath. Slowly add dimethyl sulfate (0.5 to 1.0 eq.) dropwise to the stirred solution. The rate of addition should be controlled to keep the temperature from rising significantly.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 1-3 hours, or until TLC or GC analysis indicates the consumption of the starting material.
-
Workup: Cool the reaction mixture to room temperature. Carefully quench any unreacted dimethyl sulfate by adding a concentrated ammonia solution. Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by distillation or column chromatography.
Protocol 2: N-Methylation of a Primary or Secondary Amine
-
Setup: In a round-bottom flask, dissolve the amine (1.0 eq.) in a polar aprotic solvent such as DMF or acetonitrile.
-
Base (Optional): If necessary, add a non-nucleophilic base such as potassium carbonate (1.1 eq.).[7]
-
Alkylation: Cool the mixture to 0°C. Slowly add dimethyl sulfate (1.0 eq. for mono-methylation) dropwise.
-
Reaction: Allow the reaction to proceed at room temperature or with gentle heating (e.g., 65°C) until the starting amine is consumed as monitored by TLC or GC.
-
Workup: Cool the reaction, quench with aqueous ammonia, and extract the product with an organic solvent. Wash the organic extracts with water and brine, and dry over an anhydrous drying agent.
-
Purification: After removing the solvent, purify the product by column chromatography or distillation.
By systematically addressing the factors outlined in this guide, researchers can effectively troubleshoot and optimize their this compound alkylation reactions to achieve higher yields and purity.
References
- 1. Dimethyl sulfate - Wikipedia [en.wikipedia.org]
- 2. UQ eSpace [espace.library.uq.edu.au]
- 3. DIMETHYL SULFATE - Ataman Kimya [atamanchemicals.com]
- 4. Dimethyl Sulfate | (CH3O)2SO2 | CID 6497 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 8. "Conclusions in Regard to the Methylation of Phenol" by Harry F. Lewis and Wesley Trieschmann [scholarworks.uni.edu]
- 9. US4453017A - Process for the methylation of phenolic compounds with trimethyl phosphate - Google Patents [patents.google.com]
- 10. pubs.aip.org [pubs.aip.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base - PMC [pmc.ncbi.nlm.nih.gov]
- 13. enovatia.com [enovatia.com]
Technical Support Center: Selective Methylation with Dimethyl Sulfate
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist you in preventing undesirable dialkylation reactions when using dimethyl sulfate (B86663) (DMS) for methylation.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of dialkylation when using dimethyl sulfate?
A1: Dialkylation is a common side reaction where a second methyl group is added to the target molecule. The primary factors contributing to this issue include:
-
Stoichiometry: Using an excess of dimethyl sulfate relative to the substrate significantly increases the likelihood of dialkylation.
-
Reaction Temperature: Higher temperatures can provide the necessary activation energy for the less reactive monomethylated product to react further.
-
Base Strength and Concentration: Strong bases can lead to a high concentration of the reactive anion, which can favor dialkylation. The choice of base is critical for controlling the reaction's selectivity.[1][2][3]
-
Reaction Time: Extended reaction times can allow for the slower dialkylation reaction to proceed to a greater extent.
Q2: How can I control the stoichiometry to favor monomethylation?
A2: Precise control over the molar ratio of reactants is crucial. It is generally recommended to use the substrate as the limiting reagent. A slight excess of the substrate relative to dimethyl sulfate can help consume the methylating agent before it can react with the monomethylated product. Careful, dropwise addition of dimethyl sulfate to the reaction mixture can also help maintain a low concentration of the methylating agent at any given time.
Q3: What is the optimal temperature for selective monomethylation?
A3: The ideal temperature is highly dependent on the specific substrate and reaction conditions. A general strategy is to start the reaction at a lower temperature (e.g., 0 °C) during the initial deprotonation and addition of dimethyl sulfate.[4] The reaction can then be allowed to slowly warm to room temperature. Monitoring the reaction's progress via Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is essential to determine the optimal temperature profile that maximizes the yield of the desired monomethylated product while minimizing byproduct formation.[1][2][3]
Q4: Which base should I choose to prevent dialkylation?
A4: The choice of base is critical for achieving high selectivity. Milder bases are often preferred to avoid a high concentration of the reactive anionic intermediate.
-
Sodium Bicarbonate (NaHCO₃): Has been shown to be effective for regioselective methylation of carboxylic acids, leaving phenolic hydroxyl groups untouched.[1][2][3]
-
Potassium Carbonate (K₂CO₃): A commonly used base in methylation reactions that can provide good selectivity under the right conditions.
-
Sodium Hydroxide (B78521) (NaOH): A strong base that can be used, but careful control of temperature and stoichiometry is necessary to prevent dialkylation.[4]
Q5: How can I monitor the progress of my methylation reaction to avoid over-methylation?
A5: Regular monitoring of the reaction is key to stopping it once the desired monomethylated product has formed, without allowing significant dialkylation to occur.
-
Thin Layer Chromatography (TLC): A quick and easy method to qualitatively track the consumption of the starting material and the formation of products.
-
Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS): These techniques provide quantitative information on the relative amounts of starting material, monomethylated product, and dialkylated byproduct.[1]
-
High-Performance Liquid Chromatography (HPLC): Useful for less volatile compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to analyze aliquots of the reaction mixture to determine the product distribution.[5]
Q6: What are the best practices for quenching the reaction and working up the product?
A6: Once the reaction has reached the desired level of conversion, it should be promptly quenched to destroy any remaining dimethyl sulfate. Concentrated solutions of bases like ammonia (B1221849) or sodium hydroxide can be used for this purpose, but this should be done cautiously as the reaction can be exothermic.[4][6] A typical workup involves pouring the reaction mixture into water or a saturated aqueous solution of ammonium (B1175870) chloride, followed by extraction of the product with a suitable organic solvent.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High levels of dialkylated product | 1. Excess dimethyl sulfate. 2. Reaction temperature is too high. 3. Use of a very strong base. 4. Prolonged reaction time. | 1. Use a stoichiometric amount or a slight excess of the substrate. Add dimethyl sulfate dropwise. 2. Perform the reaction at a lower temperature (e.g., 0 °C to room temperature). 3. Consider using a milder base like NaHCO₃ or K₂CO₃. 4. Monitor the reaction closely and quench it as soon as the starting material is consumed. |
| Low conversion of starting material | 1. Insufficient amount or activity of the base. 2. Reaction temperature is too low or reaction time is too short. 3. Poor quality of dimethyl sulfate. | 1. Ensure the base is fresh, pure, and used in the correct stoichiometric amount. 2. Gradually increase the reaction temperature and monitor the progress. Allow for a sufficient reaction time. 3. Use freshly opened or properly stored dimethyl sulfate. |
| Formation of other byproducts | 1. Reaction with the solvent. 2. Degradation of starting material or product under basic conditions. | 1. Ensure the use of a dry, inert solvent. If side reactions with the solvent are suspected, consider an alternative. 2. Use a milder base or perform the reaction at a lower temperature. |
Experimental Protocols
Protocol: Selective Monomethylation of Salicylic (B10762653) Acid
This protocol is adapted from a procedure for the regioselective methylation of the carboxylic acid group of salicylic acid using sodium bicarbonate as a selective base.[1][2][3]
Materials:
-
Salicylic acid
-
Sodium bicarbonate (NaHCO₃)
-
Dimethyl sulfate (DMS)
-
Deionized water
-
Sodium hydroxide (NaOH) for quenching
-
Suitable organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add salicylic acid (1.0 eq) and sodium bicarbonate (1.0 eq).
-
Initial Heating: Heat the mixture at 90 °C for 30 minutes.
-
Addition of Dimethyl Sulfate: Add dimethyl sulfate (2.0 eq) to the reaction mixture using a syringe.
-
Reaction: Continue stirring the mixture at 90 °C for 90 minutes. Monitor the reaction progress by TLC or GC.[1]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully quench the excess dimethyl sulfate by washing with water. This will also transform the excess DMS into methanol (B129727) and sulfuric acid.
-
Neutralize the sulfuric acid with a NaOH solution.
-
-
Extraction:
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with a suitable organic solvent.
-
Combine the organic layers and wash with brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude methyl salicylate (B1505791) by flash column chromatography or distillation.
Visualizations
Caption: Troubleshooting workflow for preventing dialkylation.
Caption: Desired vs. undesired methylation pathways.
References
- 1. Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Dimethyl sulfate as methylation agent in highly regioselective synthesis of methyl salicylate using sodium bicarbonate … [ouci.dntb.gov.ua]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. enovatia.com [enovatia.com]
- 6. DIMETHYL SULFATE - Ataman Kimya [atamanchemicals.com]
Technical Support Center: Managing Exothermic Reactions with Dimethyl Sulfate
This guide provides essential troubleshooting information and frequently asked questions for researchers, scientists, and drug development professionals working with dimethyl sulfate (B86663) (DMS). Given its high reactivity and toxicity, proper management of exothermic reactions involving DMS is critical for laboratory safety and experimental success.
Frequently Asked Questions (FAQs)
Q1: What is dimethyl sulfate and why are its reactions highly exothermic?
Dimethyl sulfate ((CH₃)₂SO₄ or Me₂SO₄) is a powerful and efficient methylating agent used widely in organic synthesis.[1] Its reactions are often highly exothermic because it is a strong alkylating agent; the process of transferring a methyl group to a nucleophile is thermodynamically favorable, releasing significant energy as heat.[1] Furthermore, the hydrolysis of DMS with water is also an exothermic reaction that produces sulfuric acid and methanol.[2][3][4]
Q2: What are the primary hazards associated with dimethyl sulfate?
Dimethyl sulfate is extremely hazardous and must be handled with extreme caution. Key hazards include:
-
High Acute Toxicity: It is toxic via inhalation, ingestion, and skin absorption.[5][6] Vapors can cause severe burns to the respiratory tract.[5]
-
Delayed Effects: A significant danger is the delayed onset of symptoms, which can take 6 to 24 hours to appear.[5][6] This lack of immediate warning can lead to unintentional overexposure.[6]
-
Carcinogenicity: DMS is classified as a probable human carcinogen (IARC Group 2A) and a potential occupational carcinogen.[1][5]
-
Corrosivity: It is corrosive to metals and tissue.[3] Contact with the liquid can cause severe, slow-healing burns and blistering.[7]
Q3: What are the best practices for quenching unreacted dimethyl sulfate after a reaction?
Unreacted dimethyl sulfate must be safely neutralized. The recommended procedure is to slowly add the reaction mixture to a cooled, stirred solution of a dilute base.
-
Aqueous Ammonia (B1221849) (NH₄OH): A 10-28% aqueous ammonia solution is often recommended for effectively quenching DMS.[8]
-
Sodium Hydroxide (B78521) (NaOH): A dilute solution (e.g., 5-10%) of sodium hydroxide can also be used.
-
Caution: The quenching reaction itself is exothermic. Never add the quenching solution directly to the neat reaction mixture, and always maintain cooling. Concentrated bases can react violently with larger quantities of DMS.[6]
Q4: How should a dimethyl sulfate spill be handled?
For small spills within a ventilated fume hood:
-
Use an absorbent, inert material like vermiculite (B1170534) or sand to contain the liquid.
-
Carefully treat the absorbent material with a dilute basic solution (e.g., dilute sodium hydroxide or ammonia) to neutralize the DMS.[8]
-
Collect the neutralized material in a sealed container for hazardous waste disposal.
-
Always wear appropriate personal protective equipment (PPE), including butyl rubber gloves, a lab coat, and safety goggles.[8] For large spills, evacuation and professional emergency response are necessary.[8]
Troubleshooting Guide
Problem: The reaction temperature is rising uncontrollably.
-
Underlying Causes:
-
Addition rate of dimethyl sulfate is too fast.
-
Inadequate cooling or stirring.
-
Incorrect solvent choice (low heat capacity).
-
Higher than expected reactant concentration.
-
-
Immediate Actions:
-
Stop Addition: Immediately stop the addition of all reagents.
-
Enhance Cooling: Lower the temperature of the cooling bath or increase the flow rate of the coolant.
-
Dilute: If possible, add a pre-chilled, inert solvent to dilute the reaction mixture and help absorb heat.
-
Emergency Quench: If the temperature continues to rise, execute an emergency quench by slowly transferring the reaction mixture into a separate, well-stirred flask containing a large excess of a cooled quenching agent (e.g., dilute aqueous ammonia).
-
Caption: Emergency flowchart for an uncontrolled exothermic event.
Problem: Pressure is building up inside the reaction vessel.
-
Underlying Causes:
-
The reaction is producing a gaseous byproduct.
-
The reaction temperature has exceeded the boiling point of the solvent or a reagent.
-
The inert gas outlet (e.g., bubbler) is blocked.
-
-
Immediate Actions:
-
Ensure the system is not closed and that the inert gas outlet is functioning correctly.
-
Immediately stop reagent addition and reduce the reaction temperature by enhancing cooling.
-
If the pressure rise is rapid, treat it as a runaway reaction and prepare for an emergency shutdown.
-
Data Presentation
Table 1: Comparison of Common Quenching Agents for Dimethyl Sulfate
| Quenching Agent | Recommended Conc. | Reactivity/Speed | Exotherm Potential | Key Byproducts | Notes |
| Water | 100% | Slow | Moderate | Sulfuric Acid, Methanol[2][3][4] | Not recommended for active quenching due to slow speed and formation of corrosive acid. |
| Aqueous Ammonia | 10-28% | Fast | High (must be controlled) | Methylamines, Ammonium Sulfate | Highly effective; often the preferred method for spills and reaction quenching.[8][9][10] |
| Sodium Hydroxide | 5-10% | Fast | High (must be controlled) | Sodium Sulfate, Methanol | Effective, but can be violent if concentration is too high or addition is too fast.[6] |
Table 2: Key Safety and Thermal Properties of Dimethyl Sulfate
| Property | Value | Citation |
| LD₅₀ (oral, rat) | 205 mg/kg | [5][6] |
| Boiling Point | 188 °C (370 °F) with decomposition | [2][3] |
| Flash Point | 83 °C (182 °F) | [2][3] |
| Vapor Pressure | 65 Pa at 20 °C | [6] |
| Primary Hazards | Toxic, Carcinogenic, Corrosive, Mutagenic | [1][6] |
Experimental Protocols
Protocol: General Procedure for a Controlled Laboratory-Scale Methylation
This protocol outlines a general workflow for performing a methylation reaction safely. A thorough, specific risk assessment must be performed for each unique chemical reaction.
-
Risk Assessment & Preparation:
-
Review the Safety Data Sheet (SDS) for all reagents.
-
Ensure secondary containment is in place for the reaction vessel.
-
Prepare and label a separate, cooled quenching solution (e.g., 10% NH₄OH) in a flask large enough to contain the entire reaction volume.
-
Work exclusively in a certified chemical fume hood.
-
-
Apparatus Setup:
-
Use a three-necked round-bottom flask equipped with a magnetic stirrer, a digital thermometer, a pressure-equalizing dropping funnel for DMS addition, and an inert gas (N₂ or Ar) inlet connected to a bubbler.
-
Place the flask in a cooling bath (e.g., ice-water or dry ice/acetone) capable of reaching temperatures well below the target reaction temperature.
-
-
Execution:
-
Charge the flask with the substrate and solvent.
-
Begin stirring and cool the mixture to the desired starting temperature (e.g., 0 °C).
-
Slowly add the dimethyl sulfate dropwise via the dropping funnel. Crucially, monitor the internal temperature continuously. The addition rate should be managed to keep the temperature within a narrow, predetermined range (e.g., ±2 °C).
-
After addition is complete, allow the reaction to stir at the controlled temperature until analysis (e.g., TLC, LC-MS) shows completion.
-
-
Workup and Quenching:
-
Once the reaction is complete, cool the mixture further.
-
Slowly transfer the reaction mixture via cannula or pouring into the vigorously stirred, pre-prepared quenching solution. Monitor the temperature of the quenching flask during this process.
-
Allow the quenched mixture to stir for at least 30 minutes to ensure all residual DMS is destroyed.
-
Proceed with standard aqueous workup and extraction.
-
Caption: A typical workflow for a controlled methylation reaction.
Caption: Balancing heat generation and removal is key to thermal safety.
References
- 1. DIMETHYL SULFATE - Ataman Kimya [atamanchemicals.com]
- 2. Dimethyl sulfate - Sciencemadness Wiki [sciencemadness.org]
- 3. Dimethyl Sulfate | (CH3O)2SO2 | CID 6497 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Dimethyl sulfate-Hazard and Toxicity_Chemicalbook [chemicalbook.com]
- 6. Dimethyl sulfate - Wikipedia [en.wikipedia.org]
- 7. medicalguidelines.basf.com [medicalguidelines.basf.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Sciencemadness Discussion Board - Dimethyl Sulfate, cheapest preparation, OTC ! - Powered by XMB 1.9.11 [sciencemadness.org]
Technical Support Center: Safe Disposal of Methylsulfate Waste
This guide provides detailed procedures and answers to frequently asked questions regarding the safe disposal of methylsulfate waste. It is intended for researchers, scientists, and drug development professionals who handle methylating agents in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound waste?
A1: this compound, particularly dimethyl sulfate (B86663) (DMS), is highly toxic, carcinogenic, and corrosive.[1] It is a potent methylating agent that can alkylate DNA, leading to mutagenic and carcinogenic effects.[2][3][4] Exposure can occur through inhalation, skin contact, and ingestion, with delayed effects that may not be immediately apparent.[5] Therefore, all waste containing this compound must be treated as extremely hazardous.[6]
Q2: What are the recommended methods for disposing of this compound waste in a laboratory setting?
A2: The most common and recommended method for laboratory-scale disposal is alkaline hydrolysis.[1][7] This process chemically alters the this compound into less toxic substances. For larger, industrial-scale disposal, methods like high-temperature incineration and catalytic oxidation are also used.[1] However, for typical laboratory waste, alkaline hydrolysis is the most accessible and appropriate method.
Q3: Can I dispose of small amounts of this compound waste down the drain?
A3: No. It is illegal and extremely dangerous to dispose of this compound waste down the drain without prior neutralization.[8] this compound hydrolyzes in water to form methanol (B129727) and sulfuric acid, but the reaction can be slow in neutral or acidic conditions, allowing the toxic compound to persist in the wastewater system.[7][9]
Q4: What personal protective equipment (PPE) should I wear when handling this compound waste?
A4: Always work in a certified chemical fume hood.[1] Essential PPE includes:
-
Chemical-resistant gloves (e.g., butyl rubber or laminate). Double-gloving is recommended.
-
Chemical splash goggles and a face shield.
-
A lab coat with long sleeves.
-
Closed-toe shoes.
Q5: What should I do in case of a this compound spill?
A5: In the event of a spill, you should:
-
Evacuate the immediate area and alert your supervisor and Environmental Health and Safety (EHS) office.[8]
-
Secure the area to prevent unauthorized entry.[8]
-
Only trained personnel with appropriate PPE should perform the cleanup.[8]
-
For small spills, a dilute ammonia (B1221849) solution can be used to neutralize the vapor.[9] Caution: Do not use concentrated ammonia as it can react explosively with dimethyl sulfate.[9]
-
All cleanup materials must be collected and disposed of as hazardous waste.[8]
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Incomplete neutralization (pH does not remain stable in the alkaline range) | Insufficient amount of neutralizing agent added. | Slowly add more of the alkaline solution (e.g., 10% NaOH or KOH) while monitoring the pH. Ensure thorough mixing. |
| Temperature of the reaction mixture is increasing rapidly. | The hydrolysis reaction is exothermic. The rate of addition of the neutralizing agent or the this compound waste is too fast. | Slow down the rate of addition. Use an ice bath to cool the reaction vessel.[1] Maintain the temperature below the recommended level for the specific protocol. |
| Formation of solid precipitates during neutralization. | The products of the hydrolysis reaction, such as sodium sulfate, may precipitate out of the solution, especially if the solution is cooled. | This is a normal part of the reaction. Ensure the precipitate does not clog any tubing or equipment. The solid can be separated by filtration after the reaction is complete. |
| Uncertainty about the completion of the reaction. | Insufficient reaction time or temperature. | Allow the reaction to proceed for the recommended duration (e.g., 30-60 minutes for some industrial processes) at the appropriate temperature to ensure complete hydrolysis.[1] |
Quantitative Data Summary
The following table summarizes key quantitative parameters for the alkaline hydrolysis of dimethyl sulfate waste.
| Parameter | Value | Notes |
| Recommended pH for Hydrolysis | >12 | Ensures rapid and complete decomposition.[1] |
| Reaction Temperature | 50-80°C | Accelerates the reaction rate while minimizing methanol volatilization.[1] For laboratory scale, cooling in an ice bath to 5-10°C while adding the this compound is recommended to control the exothermic reaction.[1] |
| Residence Time for Complete Hydrolysis | 30-60 minutes | This is a general guideline for industrial processes and may vary for laboratory-scale procedures.[1] |
| NaOH Concentration for Lab-Scale Decomposition | ~10% (w/v) | A solution of 40 g of sodium hydroxide (B78521) in 360 mL of deionized water is a cited example.[1] |
| Ratio of Dimethyl Sulfate to NaOH Solution (Lab Scale) | ~1:55 (w/v) | Based on the example of adding 6.6 g of dimethyl sulfate to 360 mL of ~10% NaOH solution.[1] |
Experimental Protocols
Protocol 1: Alkaline Hydrolysis of Liquid this compound Waste
This protocol describes the neutralization of liquid waste containing dimethyl sulfate.
Materials:
-
Waste containing dimethyl sulfate
-
10% Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) solution
-
Large beaker or flask (at least twice the volume of the total liquid)
-
Stir plate and stir bar
-
pH meter or pH paper
-
Ice bath
-
Appropriate PPE (see FAQ Q4)
Procedure:
-
Preparation: Don all required PPE and perform the entire procedure in a certified chemical fume hood.
-
Cooling: Place the beaker or flask containing the alkaline solution (NaOH or KOH) in an ice bath and allow it to cool to 5-10°C.[1]
-
Slow Addition: While stirring the cooled alkaline solution, slowly add the this compound waste dropwise using a dropping funnel.[1] The rate of addition should be controlled to keep the temperature of the reaction mixture below 20°C.[1]
-
Monitoring: Continuously monitor the temperature and pH of the reaction mixture. The pH should be maintained above 12.[1]
-
Reaction Time: After all the this compound waste has been added, continue stirring the mixture for at least one hour to ensure the reaction goes to completion.
-
Verification: Check the pH of the solution. If it has dropped, add more alkaline solution until the pH is stable above 12.
-
Disposal of Neutralized Waste: Once the reaction is complete and the solution is cooled to room temperature, the resulting solution of methanol and sodium sulfate can be neutralized to a pH between 5 and 12.5 for disposal down the sanitary sewer, in accordance with local regulations.[10] Always confirm your institution's specific disposal guidelines with your EHS office.
Protocol 2: Decontamination of Equipment Contaminated with this compound
This protocol is for decontaminating glassware and other equipment that has come into contact with this compound.
Materials:
-
Contaminated equipment
-
10% Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) solution
-
Container large enough to submerge the contaminated equipment
-
Appropriate PPE (see FAQ Q4)
Procedure:
-
Preparation: Don all required PPE and work in a certified chemical fume hood.
-
Submersion: Carefully place the contaminated equipment into the container.
-
Decontamination: Fill the container with the 10% alkaline solution, ensuring all contaminated surfaces of the equipment are fully submerged.
-
Soaking Time: Allow the equipment to soak in the alkaline solution for at least 24 hours.
-
Rinsing: After the soaking period, carefully remove the equipment from the alkaline solution and rinse it thoroughly with copious amounts of water.
-
Disposal of Decontamination Solution: The used alkaline solution should be considered hazardous waste and disposed of according to your institution's guidelines.
Visualizations
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. echemi.com [echemi.com]
- 2. Methylating agents and DNA repair responses: methylated bases and sources of strand breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The molecular basis for biological inactivation of nucleic acids. The action of methylating agents on the ribonucleic acid-containing bacteriophage R17 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. How to Store and Dispose of Extremely Hazardous Chemical Waste [blink.ucsd.edu]
- 7. Dimethyl sulfate (HSG 29, 1989) [inchem.org]
- 8. benchchem.com [benchchem.com]
- 9. Dimethyl sulfate (EHC 48, 1985) [inchem.org]
- 10. Waste Neutralization Guidance - Environmental Management - Missouri State [missouristate.edu]
Technical Support Center: Scaling Up Methylsulfate Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the scale-up of methylsulfate reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up a this compound reaction?
A1: The most significant challenges stem from changes in physical and chemical parameters as the reaction volume increases. Key issues include:
-
Heat Transfer: Exothermic methylation reactions can become difficult to control. The surface-area-to-volume ratio decreases upon scale-up, hindering efficient heat dissipation and increasing the risk of thermal runaway.[1]
-
Mixing and Mass Transfer: Achieving homogenous mixing is more complex in larger reactors. Poor mixing can lead to localized "hot spots," concentration gradients, and an increase in side reactions and impurities.[2][3]
-
Safety: Handling larger quantities of highly toxic and carcinogenic methylating agents like dimethyl sulfate (B86663) (DMS) significantly increases operational risk.[4] This includes dangers of spills, inhalation, and skin contact, which can have delayed and severe health effects.[4]
-
Reaction Kinetics and Selectivity: The reaction profile can change at a larger scale, potentially leading to lower yields and the formation of new or higher levels of by-products.[2]
-
Downstream Processing: Isolating and purifying the product can be complicated by different impurity profiles or changes in the physical properties of the product, such as crystal form.
Q2: What are the common by-products in reactions using dimethyl sulfate (DMS)?
A2: Common by-products in DMS reactions include:
-
Monomethyl sulfate (MMS) and Methanol (B129727): DMS can react with water, which may be present as a solvent or impurity, to produce monomethyl sulfate and methanol.[5]
-
Dimethyl Ether: In the presence of methanol, DMS can also form dimethyl ether.[4][5]
-
Substrate-Specific Impurities: Depending on the substrate, various side products can form. For instance, in the synthesis of neostigmine (B1678181) this compound, impurities such as 3-hydroxyphenyltrimethyl ammonium (B1175870) this compound and 3-dimethylaminophenol (B24353) have been identified.[6][7]
Q3: How can I safely handle and quench large quantities of dimethyl sulfate (DMS)?
A3: Due to its high toxicity and carcinogenicity, strict safety protocols are essential when handling DMS.[4][8]
-
Handling: Always work in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including impermeable gloves, a lab coat, and safety goggles.[9] Ensure all equipment is properly grounded to prevent static discharge.[10]
-
Quenching: Unreacted DMS must be neutralized. A common and effective method is to slowly add the reaction mixture to a cooled solution of aqueous sodium hydroxide (B78521) (1 mol/L), sodium carbonate (1 mol/L), or ammonium hydroxide (1.5 mol/L).[3] The quenching process is exothermic and should be performed with cooling and vigorous stirring. For non-aqueous systems, a sequential quench with isopropanol, followed by a methanol/water mixture, and finally water can be employed.[11][12]
Q4: What is Phase Transfer Catalysis (PTC) and how can it be beneficial in scaling up this compound reactions?
A4: Phase Transfer Catalysis is a technique used to facilitate reactions between reactants that are in different, immiscible phases (e.g., an aqueous phase and an organic phase).[13][14] A phase transfer catalyst, typically a quaternary ammonium or phosphonium (B103445) salt, transports a reactant (like an anion) from the aqueous phase to the organic phase where the reaction occurs.[13][15]
-
Benefits in Scale-up:
-
Milder Reaction Conditions: PTC can enable reactions to proceed at lower temperatures and pressures.[16]
-
Improved Reaction Rates and Yields: By bringing the reactants together more efficiently, PTC can lead to faster reactions and higher product yields.[15]
-
Reduced Need for Anhydrous Solvents: It allows the use of aqueous bases with organic substrates, avoiding the need for expensive and hazardous anhydrous solvents.[14]
-
Simplified Work-up: It can reduce the formation of by-products, simplifying product purification.[15]
-
Troubleshooting Guide
Issue 1: The reaction is showing low or incomplete conversion at a larger scale.
-
Question: My lab-scale methylation reaction went to completion, but on a pilot scale, it stalls or gives a low yield. What could be the cause?
-
Answer:
-
Possible Cause 1: Inefficient Mixing. Inadequate agitation in a larger reactor can lead to poor contact between reactants. The efficiency of mixing does not always scale linearly.[3]
-
Solution: Increase the agitation speed, if possible, or consider a different impeller design better suited for the reactor geometry and reaction mass viscosity. For heterogeneous reactions, ensure the phase mixing is adequate.
-
-
Possible Cause 2: Poor Temperature Control. If the reaction is temperature-sensitive, localized cold spots due to inefficient mixing or inadequate heating can slow down the reaction rate.
-
Solution: Ensure temperature probes are placed to accurately reflect the bulk internal temperature. Improve mixing and verify the heating jacket's performance.
-
-
Possible Cause 3: Impure Reagents or Solvents at Scale. The quality of bulk-supplied reagents and solvents may differ from lab-grade materials, introducing inhibitors.
-
Solution: Test the purity of all starting materials before use in the large-scale reaction.
-
-
Issue 2: An increase in a specific impurity is observed after scale-up.
-
Question: I am seeing a significant increase in a known by-product, and sometimes new, unknown impurities in my scaled-up reaction. Why is this happening?
-
Answer:
-
Possible Cause 1: Localized High Temperatures (Hot Spots). Poor heat dissipation can lead to hot spots where the temperature is significantly higher than the set point. This can accelerate side reactions that have a higher activation energy.
-
Solution: Improve mixing to ensure uniform temperature distribution. Reduce the addition rate of the methylating agent to better control the exotherm. Ensure the reactor's cooling capacity is sufficient for the scale.
-
-
Possible Cause 2: Changes in Reagent Concentration Gradients. In large, poorly mixed reactors, areas of high methylating agent concentration can exist where it is added, promoting side reactions like di-methylation or reaction with the solvent.
-
Solution: Introduce the methylating agent subsurface, near the impeller, for rapid dispersion. For very large reactors, consider multiple addition points. Diluting the methylating agent before addition can also help.
-
-
Possible Cause 3: Longer Reaction Times. Scale-up operations often take longer. If the product is unstable under the reaction conditions, prolonged exposure can lead to degradation.
-
Solution: Monitor the reaction progress closely and aim to quench the reaction as soon as it reaches completion. If possible, explore if a slightly higher temperature could reduce the reaction time without significantly impacting the impurity profile.
-
-
Issue 3: The reaction temperature is difficult to control and rises rapidly (potential thermal runaway).
-
Question: During the addition of dimethyl sulfate, the temperature of my large-scale reaction is increasing rapidly, and the cooling system is struggling to keep up. What should I do?
-
Answer: This indicates a potential thermal runaway, which is a serious safety hazard.[1]
-
Immediate Actions:
-
Stop Reagent Addition: Immediately stop the feed of the methylating agent.
-
Maximize Cooling: Ensure the cooling system is operating at maximum capacity.
-
Prepare for Emergency Quench: Have a pre-defined and tested quenching procedure ready. This typically involves the rapid addition of a cold, inert solvent to dilute and cool the reaction.
-
-
Preventative Measures for Future Batches:
-
Perform Calorimetry Studies: Conduct reaction calorimetry at the lab scale to accurately determine the heat of reaction and the maximum rate of heat evolution. This data is crucial for ensuring the plant reactor has adequate cooling capacity.
-
Control the Addition Rate: The rate of addition of the exothermic reactant should be the limiting factor for heat generation. The addition should be slow enough that the cooling system can comfortably remove the generated heat.
-
Use a Semi-Batch Process: For highly exothermic reactions, a semi-batch process (where one reactant is added slowly to the other) is generally safer than a batch process (where all reactants are mixed at once).
-
-
Data Presentation
Table 1: Kinetic Data for Reactions of Dimethyl Sulfate (DMS) at 65 °C in Methanol [5][9]
This table provides key kinetic parameters for the formation and consumption of DMS in a methanol-based system, which is critical for modeling and predicting its behavior in a reaction mixture.
| Reaction | Rate Constant (k) | Value | Units |
| DMS Formation | |||
| MMS + Methanol → DMS + H₂O | k₂ | 3.1 x 10⁻⁵ | L/mol·s |
| DMS Consumption | |||
| DMS + Methanol → MMS + Dimethyl Ether | k₃ | 1.4 x 10⁻⁵ | L/mol·s |
| DMS + H₂O → MMS + Methanol (Hydrolysis) | k₋₂ | 1.3 x 10⁻⁴ | L/mol·s |
MMS = Monomethyl Sulfate
Table 2: Example of DMS Consumption in a Spiked Reaction Mixture at 65 °C [9]
This table demonstrates the rapid consumption of DMS in a reaction mixture, highlighting its reactive nature. A known concentration of DMS (1000 ppm) was added to a reaction, and its concentration was monitored over time.
| Time (hours) | DMS Concentration (ppm) |
| 1 | 20 |
| 3 | <0.5 |
Experimental Protocols
Protocol: Pilot-Scale Fischer Esterification using a Sulfuric Acid Catalyst (Potential for in-situ DMS formation) [9]
This protocol describes a 100g scale reaction. While DMS is not a starting material, it can be formed in situ from methanol and sulfuric acid, making the study of its formation and fate relevant.
Materials:
-
Dicarboxylic acid starting material: 100 g
-
Methanol: 580 mL
-
Concentrated Sulfuric Acid: 21.3 g
Equipment:
-
Appropriately sized glass reactor with overhead stirrer, condenser, temperature probe, and addition funnel.
-
Heating/cooling mantle.
Procedure:
-
Charge the reactor with 100 g of the dicarboxylic acid starting material.
-
Add 580 mL of methanol to the reactor.
-
Begin agitation at a controlled speed (e.g., 480 rpm).
-
Carefully charge 21.3 g of concentrated sulfuric acid to the mixture.
-
Heat the reaction mixture to the target temperature of 65 ± 1 °C.
-
Maintain the reaction at this temperature, with continuous stirring, for the required duration (e.g., 3 hours), monitoring for completion by a suitable analytical method (e.g., HPLC, GC).
-
Upon completion, cool the reaction mixture to a safe temperature before proceeding with work-up and purification.
Safety Note: Although this reaction does not use DMS as a reagent, the conditions can generate it as a genotoxic impurity. All appropriate safety precautions for handling strong acids and potentially carcinogenic materials should be followed.
Mandatory Visualization
Caption: Logical relationship of challenges in scaling up reactions.
Caption: A workflow for troubleshooting common scale-up issues.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. drwillcole.com [drwillcole.com]
- 3. Validation of techniques for the destruction of dimethyl sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dimethyl sulfate - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. sartorius.hr [sartorius.hr]
- 7. Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US4453017A - Process for the methylation of phenolic compounds with trimethyl phosphate - Google Patents [patents.google.com]
- 9. enovatia.com [enovatia.com]
- 10. cdnbbsr.s3waas.gov.in [cdnbbsr.s3waas.gov.in]
- 11. qiagen.com [qiagen.com]
- 12. icheme.org [icheme.org]
- 13. US6706929B2 - Accelerated process for preparing O-methyl phenols, N-methyl heteroaromatic compounds, and methylated aminophenols - Google Patents [patents.google.com]
- 14. globalpharmatek.com [globalpharmatek.com]
- 15. [Determination of dimethyl sulfate genotoxic impurities in tertiary amine drugs by ultra-high performance liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. cbe.princeton.edu [cbe.princeton.edu]
Technical Support Center: Removal of Methylsulfate Impurities
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing methylsulfate impurities from their products.
FAQs and Troubleshooting Guides
This section addresses common issues encountered during the removal of this compound impurities through various purification techniques.
Recrystallization
Q1: My product recovery is low after recrystallization. What are the possible causes and solutions?
Low product recovery during recrystallization can be attributed to several factors. The most common issues are suboptimal solvent choice, cooling the solution too quickly, or using an excessive amount of solvent.
-
Suboptimal Solvent Choice: The ideal solvent should dissolve the product sparingly at room temperature but have high solubility at elevated temperatures. If the product is too soluble in the cold solvent, significant losses will occur.
-
Rapid Cooling: Cooling the solution too quickly can lead to the formation of small, impure crystals and trap impurities within the crystal lattice.
-
Excess Solvent: Using more solvent than necessary to dissolve the product will result in a lower yield as more product will remain in the mother liquor upon cooling.
Troubleshooting Steps:
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Product is too soluble in the recrystallization solvent. | Select a solvent in which the product has lower solubility at cold temperatures. A solvent mixture (a "good" solvent and a "poor" solvent) can also be effective. |
| Cooling was too rapid. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals. | |
| Too much solvent was used. | Use the minimum amount of hot solvent required to fully dissolve the product. | |
| Oily Product | The product's melting point is below the solvent's boiling point. | Use a lower-boiling point solvent or a solvent mixture. |
| Impurities are preventing crystallization. | Attempt a pre-purification step such as a liquid-liquid extraction before recrystallization. | |
| Discolored Crystals | Colored impurities are co-crystallizing with the product. | Add activated charcoal to the hot solution before filtration to adsorb colored impurities. Ensure slow cooling to minimize impurity inclusion. |
Experimental Protocol: Recrystallization
-
Solvent Selection: Test the solubility of the crude product in various solvents at room and elevated temperatures to identify a suitable solvent or solvent pair. For polar products containing this compound impurities, polar protic solvents like ethanol (B145695) or isopropanol, or mixtures with a less polar anti-solvent like heptane, can be effective.
-
Dissolution: In a flask, add the minimum amount of the hot recrystallization solvent to the crude product to achieve complete dissolution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration of the solution into a clean, pre-warmed flask.
-
Cooling and Crystallization: Allow the hot solution to cool slowly to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Crystal Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Logical Workflow for Recrystallization Troubleshooting
Liquid-Liquid Extraction (Chemical Wash)
Q2: How can I effectively remove this compound impurities using a chemical wash?
This compound is an anionic and relatively polar impurity. A liquid-liquid extraction, or chemical wash, using an aqueous solution can effectively remove it from an organic product solution. The choice of the aqueous wash solution is critical for efficient removal.
Troubleshooting Steps:
| Problem | Potential Cause | Recommended Solution |
| Poor Separation/Emulsion | High concentration of surfactants or fine particulates. | Add brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous layer. Gentle swirling instead of vigorous shaking can also prevent emulsion formation. Filtering the emulsified layer through a pad of celite can also be effective. |
| Inefficient Removal | Incorrect pH of the aqueous wash. | For acidic products, a neutral or slightly acidic wash (e.g., water or dilute brine) is recommended. For basic products, a slightly basic wash (e.g., dilute sodium bicarbonate solution) can be used to ensure the product remains in the organic layer while the this compound partitions into the aqueous phase. |
| Insufficient number of washes. | Perform multiple extractions with smaller volumes of the aqueous solution for more efficient removal than a single extraction with a large volume. |
Experimental Protocol: Liquid-Liquid Extraction
-
Dissolution: Dissolve the crude product in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Aqueous Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of the chosen aqueous wash solution (e.g., deionized water, brine, or a dilute basic solution like 5% sodium bicarbonate).
-
Extraction: Stopper the funnel and invert it gently several times, venting frequently to release any pressure buildup. Avoid vigorous shaking to prevent emulsion formation.
-
Layer Separation: Allow the layers to separate completely. Drain the lower aqueous layer.
-
Repeat: Repeat the wash step 2-3 times with fresh aqueous solution.
-
Drying: After the final wash, drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate).
-
Solvent Removal: Filter off the drying agent and remove the organic solvent under reduced pressure to obtain the purified product.
Logical Workflow for Liquid-Liquid Extraction Troubleshooting
Hydrolysis
Q3: When is hydrolysis a suitable method for removing this compound impurities, and what are the key parameters to control?
Hydrolysis can be an effective method for degrading this compound impurities to methanol (B129727) and sulfate, which are generally easier to remove. This method is particularly useful when the product is stable under the hydrolysis conditions. The rate of hydrolysis is highly dependent on pH and temperature.
Troubleshooting Steps:
| Problem | Potential Cause | Recommended Solution |
| Incomplete Hydrolysis | pH is not optimal. | This compound hydrolysis is significantly faster under basic conditions. Adjusting the pH to a basic range (e.g., pH 9-11) will accelerate the reaction. |
| Temperature is too low. | Increasing the reaction temperature will increase the rate of hydrolysis. However, ensure the product is stable at the chosen temperature. | |
| Reaction time is too short. | Monitor the reaction progress over time to determine the necessary reaction duration for complete hydrolysis. | |
| Product Degradation | The product is unstable at the hydrolysis pH or temperature. | If the product is base-labile, consider a milder basic condition or a longer reaction time at a lower temperature. If the product is acid-labile, basic hydrolysis is preferred. For temperature-sensitive products, hydrolysis at a lower temperature for a longer duration may be necessary. |
Experimental Protocol: Hydrolysis of this compound
-
Dissolution: Dissolve the crude product in a suitable solvent that is miscible with water (e.g., ethanol, methanol, or THF).
-
pH Adjustment: Add an aqueous basic solution (e.g., sodium hydroxide (B78521) or potassium carbonate solution) to adjust the pH of the reaction mixture to the desired basic level (e.g., pH 10).
-
Heating: Heat the reaction mixture to the desired temperature (e.g., 50-80 °C) and maintain it for a sufficient period to ensure complete hydrolysis of the this compound.
-
Monitoring: Monitor the disappearance of the this compound impurity by a suitable analytical technique (e.g., HPLC or LC-MS).
-
Work-up: Once the hydrolysis is complete, cool the reaction mixture and neutralize it with an acid. The product can then be isolated by extraction or crystallization.
Logical Workflow for Hydrolysis Troubleshooting
Scavenger Resins
Q4: Can scavenger resins be used to remove this compound impurities?
Yes, scavenger resins, particularly anion exchange resins, can be effective for removing anionic impurities like this compound. These resins contain positively charged functional groups that can bind with the negatively charged this compound ion.
Troubleshooting Steps:
| Problem | Potential Cause | Recommended Solution |
| Inefficient Scavenging | Incorrect resin type. | Use a strong base anion exchange resin for effective binding of the this compound anion. |
| Insufficient resin amount. | Increase the equivalents of the scavenger resin relative to the amount of impurity. | |
| Inadequate contact time. | Increase the stirring or contact time to allow for complete binding of the impurity to the resin. | |
| Product Binding to Resin | The product has an affinity for the resin. | If the product is also anionic, this method may not be suitable. Consider a different type of scavenger or another purification method. |
Experimental Protocol: Scavenger Resin Purification
-
Resin Selection: Choose a suitable strong base anion exchange resin.
-
Dissolution: Dissolve the crude product in an appropriate solvent.
-
Scavenging: Add the scavenger resin to the solution (typically 3-5 equivalents relative to the impurity).
-
Agitation: Stir the mixture at room temperature for a sufficient period (e.g., 4-16 hours) to allow for complete binding of the this compound.
-
Filtration: Remove the resin by filtration.
-
Solvent Removal: Evaporate the solvent to obtain the purified product.
Quantitative Data Summary
The following table provides a qualitative comparison of the different methods for removing this compound impurities. Quantitative efficiency is highly dependent on the specific product, solvent system, and reaction conditions.
| Purification Method | Principle | Advantages | Disadvantages | Typical Purity Achieved |
| Recrystallization | Differential solubility of product and impurity. | Can yield very high purity product. | Can have lower yields; requires suitable solvent. | >99.5% |
| Liquid-Liquid Extraction | Partitioning of impurity into an aqueous phase. | Simple, fast, and scalable. | May require multiple extractions; can form emulsions. | 95-99% |
| Hydrolysis | Chemical degradation of the impurity. | Complete removal of the impurity. | Product must be stable to hydrolysis conditions. | >99% |
| Scavenger Resins | Ionic binding of the impurity to a solid support. | High selectivity; simple filtration work-up. | Resin can be expensive; potential for product binding. | 98-99.5% |
Navigating Methylsulfate Methylation: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you improve selectivity and overcome common challenges in methylsulfate methylation reactions.
Troubleshooting Guide
Our troubleshooting guide is designed to provide quick solutions to common problems encountered during methylation experiments using dimethyl sulfate (B86663) (DMS).
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield | Inadequate deprotonation of the substrate. | Ensure the base is strong enough to deprotonate your substrate. For phenols, a base like NaOH or K₂CO₃ is typically used. For less acidic substrates, a stronger base might be necessary. The amount of base is also crucial; for phenols, the yield of methylation is often proportional to the ratio of alkali to phenol.[1] |
| Reaction temperature is too low. | While DMS is reactive, some substrates require heating to proceed at a reasonable rate. For example, the selective methylation of salicylic (B10762653) acid is conducted at 90°C.[2][3][4][5] | |
| Hydrolysis of dimethyl sulfate. | DMS can be hydrolyzed by water, especially under basic conditions. Ensure your reagents and solvents are dry. If an aqueous base is used, the reaction with the substrate is often faster than hydrolysis.[6] | |
| Poor Selectivity (e.g., O- vs. C-methylation, mono- vs. di-methylation) | Incorrect choice of base. | The choice of base can significantly influence selectivity. For instance, in the methylation of salicylic acid, using a mild base like sodium bicarbonate (NaHCO₃) selectively deprotonates the more acidic carboxylic acid group, leading to exclusive O-methylation of the carboxylate.[2][3][4][5] |
| Reaction conditions favor over-methylation. | For N-methylation of primary amines, over-methylation to secondary and tertiary amines or even quaternary ammonium (B1175870) salts is a common issue due to the higher nucleophilicity of the methylated products.[7][8][9] To favor mono-methylation, use a controlled amount of DMS (around 1 equivalent), lower the reaction temperature, and consider using a less reactive solvent. | |
| Steric hindrance affecting the desired reaction site. | If your molecule has multiple potential methylation sites, steric hindrance may prevent methylation at the desired position. In such cases, protecting groups may be necessary to block more reactive or accessible sites. | |
| Formation of Byproducts | Reaction with the solvent. | In protic solvents like methanol (B129727), DMS can react with the solvent, especially at elevated temperatures, to form byproducts such as dimethyl ether.[10][11] Using an aprotic solvent like acetone (B3395972) or performing the reaction neat can mitigate this. |
| Oxidation of the substrate. | Alkaline solutions of some substrates, like phenols, can be susceptible to oxidation by air, leading to colored impurities.[12] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent this. The use of sodium bisulfite has also been recommended to prevent oxidation.[12] | |
| Hydrolysis of ester products. | If the reaction is performed under strongly basic conditions for an extended period, ester functionalities on the substrate or product may be saponified.[12] Careful control of reaction time and base stoichiometry is important. |
Frequently Asked Questions (FAQs)
Q1: How can I improve the regioselectivity of methylation on a molecule with multiple functional groups, like a phenolic carboxylic acid?
A1: To achieve high regioselectivity, the key is to exploit the differences in acidity of the functional groups. For a phenolic carboxylic acid like salicylic acid, the carboxylic acid proton is significantly more acidic than the phenolic proton. By using a weak base, such as sodium bicarbonate (NaHCO₃), you can selectively deprotonate the carboxylic acid. The resulting carboxylate is then the most nucleophilic site, leading to methylation on the carboxyl group to form the methyl ester with high selectivity (96% yield in a specific study).[2][3][4][5]
Q2: I am trying to perform a selective mono-N-methylation of a primary aniline, but I am getting a mixture of the starting material, mono-methylated, and di-methylated products. What can I do?
A2: Selective mono-N-methylation of primary anilines is challenging because the resulting secondary amine is often more nucleophilic than the starting primary amine. To favor the mono-methylated product, you should carefully control the stoichiometry of your reagents. Use only a slight excess (e.g., 1.1 equivalents) of dimethyl sulfate. Running the reaction at a lower temperature will also help to control the reaction rate and improve selectivity. Some success has been achieved using alternative methylating agents like dimethyl carbonate with specific catalysts, which can offer higher selectivity for mono-methylation.[7][13]
Q3: What are the primary safety precautions I should take when working with dimethyl sulfate?
A3: Dimethyl sulfate is highly toxic, carcinogenic, and corrosive. It can be absorbed through the skin and mucous membranes, and its vapors are dangerous upon inhalation. Always handle dimethyl sulfate in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves (butyl rubber is often recommended), safety goggles, and a lab coat. Have an ammonia (B1221849) solution readily available to neutralize any spills, as ammonia is a specific antidote for dimethyl sulfate.[12] All waste containing DMS must be quenched with a neutralizing agent (e.g., aqueous ammonia, NaOH, or Na₂CO₃) before disposal.[14]
Q4: Can I use dimethyl sulfate in an aqueous solution? Won't it just hydrolyze?
A4: While dimethyl sulfate does react with water, its reaction with a strong nucleophile, like a phenoxide ion, is often much faster than its hydrolysis.[6] Therefore, it is possible to perform methylations in aqueous solutions, typically with a base like sodium hydroxide (B78521). However, the presence of water can reduce the overall yield due to competing hydrolysis.[1] For substrates that are not soluble in water, a two-phase system with a phase-transfer catalyst can be effective.
Q5: My reaction mixture is turning dark after adding the base. What is causing this and how can I prevent it?
A5: A dark coloration, especially in alkaline solutions of phenols, is often due to oxidation by atmospheric oxygen.[12] To prevent this, it is recommended to perform the reaction under an inert atmosphere, such as nitrogen or argon. Additionally, adding a small amount of a reducing agent like sodium bisulfite can help to inhibit oxidation.[12]
Experimental Protocols
Here are detailed methodologies for key methylation experiments.
Protocol 1: Selective O-Methylation of a Phenolic Carboxylic Acid (Salicylic Acid)
This protocol is adapted from a highly regioselective synthesis of methyl salicylate.[2][3][4][5]
Materials:
-
Salicylic acid (SA)
-
Sodium bicarbonate (NaHCO₃)
-
Dimethyl sulfate (DMS)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Syringe for liquid addition
Procedure:
-
To a 150 mL round-bottom flask, add salicylic acid (2.76 g, 20 mmol) and sodium bicarbonate (1.68 g, 20 mmol).
-
Heat the mixture at 90°C for 30 minutes with stirring.
-
Using a syringe, carefully add dimethyl sulfate (1.92 mL, 40 mmol) to the reaction mixture.
-
Continue stirring the mixture at 90°C for 90 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the excess DMS can be quenched by washing with water. The DMS is transformed into methanol and sulfuric acid. The sulfuric acid can then be neutralized with NaOH.
Quantitative Data: This method has been reported to achieve a 100% conversion rate with a 96% yield of methyl salicylate.[2][3][4][5]
Protocol 2: General O-Methylation of Phenols
This protocol describes a general procedure for the methylation of a phenolic hydroxyl group.
Materials:
-
Phenolic substrate
-
Sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃)
-
Dimethyl sulfate (DMS)
-
Acetone or another suitable aprotic solvent
-
Deionized water
-
Diethyl ether or ethyl acetate (B1210297) for extraction
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the phenolic substrate in acetone in a round-bottom flask equipped with a magnetic stirrer.
-
Add the base (e.g., 1.5 equivalents of NaOH).
-
Cool the mixture in an ice bath and slowly add dimethyl sulfate (1.1-1.5 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.
-
Quench the reaction by carefully adding water.
-
Extract the product with diethyl ether or ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or distillation if necessary.
Protocol 3: General N-Methylation of Primary Amines
This protocol outlines a general method for the N-methylation of a primary amine. Caution is advised due to the potential for over-methylation.
Materials:
-
Primary amine substrate
-
Sodium bicarbonate (NaHCO₃) or another suitable mild base
-
Dimethyl sulfate (DMS)
-
Methanol or another appropriate solvent
-
Deionized water
-
Dichloromethane or other suitable solvent for extraction
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the amine substrate in methanol in a round-bottom flask with a magnetic stirrer.
-
Add sodium bicarbonate (2.0-3.0 equivalents).
-
Cool the mixture in an ice bath and slowly add dimethyl sulfate (1.1 equivalents for mono-methylation) dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Quench the reaction by the careful addition of aqueous ammonia to destroy excess DMS.
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and dichloromethane.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product. 1_ Purify by column chromatography or distillation as needed.
Protocol 4: General S-Methylation of Thiols
This protocol describes the methylation of a thiol to a thioether.
Materials:
-
Thiol substrate
-
Base (e.g., NaOH, NaH, or K₂CO₃)
-
Dimethyl sulfate (DMS)
-
A suitable solvent (e.g., THF, DMF, or acetone)
-
Deionized water
-
Extraction solvent (e.g., ethyl acetate)
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve the thiol in the chosen solvent.
-
Add the base (1.1 equivalents) and stir for a short period to form the thiolate.
-
Cool the mixture to 0°C and add dimethyl sulfate (1.1 equivalents) dropwise.
-
Allow the reaction to proceed at room temperature or with gentle heating until completion (monitored by TLC).
-
Quench the reaction with water and extract the product with an appropriate organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product as necessary.
Visual Guides
Workflow for Selective Methylation of Salicylic Acid
Caption: Workflow for the selective methylation of salicylic acid.
Decision Tree for Troubleshooting Poor Selectivity
References
- 1. "Conclusions in Regard to the Methylation of Phenol" by Harry F. Lewis and Wesley Trieschmann [scholarworks.uni.edu]
- 2. Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sciencemadness Discussion Board - Methylation of phenols - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. dspace.mit.edu [dspace.mit.edu]
- 8. Selective N-Alkylation of Amines with DMC over Biogenic Cu–Zr Bimetallic Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. enovatia.com [enovatia.com]
- 11. Dimethyl sulfate - Wikipedia [en.wikipedia.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. iris.unive.it [iris.unive.it]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Compatibility and Safe Use of Dimethyl Sulfate
This technical support guide provides researchers, scientists, and drug development professionals with essential information on the compatibility of various functional groups with dimethyl sulfate (B86663) (DMS), a potent and widely used methylating agent. It includes troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure safe and effective use in your laboratory work.
WARNING: Dimethyl sulfate is extremely toxic, carcinogenic, mutagenic, and corrosive.[1] It can be absorbed through the skin, mucous membranes, and the gastrointestinal tract, with toxic effects that may be delayed.[1] All manipulations must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including double-gloving with chemically resistant gloves (e.g., butyl rubber), a lab coat, and a face shield.[2]
Frequently Asked Questions (FAQs)
Q1: What is dimethyl sulfate and what is it used for?
A1: Dimethyl sulfate ((CH₃)₂SO₄ or Me₂SO₄) is a powerful and cost-effective methylating agent used in organic synthesis.[1] It is primarily used to add a methyl group to phenols, amines, and thiols through an Sₙ2 reaction mechanism.[1]
Q2: Which functional groups are most reactive with dimethyl sulfate?
A2: The reactivity of functional groups towards dimethyl sulfate generally follows the order of nucleophilicity: Thiolates (RS⁻) > Amines (RNH₂) > Phenoxides (ArO⁻) > Carboxylates (RCOO⁻) > Alcohols (ROH). The reaction is typically performed under basic conditions to deprotonate the functional group, thereby increasing its nucleophilicity.
Q3: How can I safely quench a reaction containing unreacted dimethyl sulfate?
A3: Unreacted dimethyl sulfate must be carefully destroyed at the end of a reaction. Concentrated solutions of bases like aqueous ammonia (B1221849), sodium hydroxide (B78521), or sodium carbonate can be used to hydrolyze DMS.[3][4] The reaction can be highly exothermic, so the quenching agent should be added slowly with efficient cooling. For non-aqueous systems, a biphasic quench with an aqueous base is effective, as the DMS will hydrolyze in the aqueous layer.[4]
Q4: Is it possible to achieve selective methylation on a molecule with multiple functional groups?
A4: Yes, chemoselectivity can often be achieved by carefully controlling the reaction conditions, particularly the pH. For instance, in a molecule containing both a carboxylic acid and a phenol (B47542), using a weak base like sodium bicarbonate (NaHCO₃) can selectively deprotonate the more acidic carboxylic acid, leading to the formation of the methyl ester, while the less acidic phenol remains largely unreacted.[3][5]
Q5: What are the common side products in a dimethyl sulfate methylation?
A5: The primary side product is monomethyl sulfate (CH₃OSO₃H), which can form from the reaction of DMS with the displaced leaving group or through hydrolysis.[6][7][8] In reactions involving amines, over-methylation can lead to the formation of quaternary ammonium (B1175870) salts.[9] Hydrolysis of DMS in the presence of water also produces methanol (B129727) and sulfuric acid.[10][11]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Insufficient Base: The nucleophile was not fully deprotonated. 2. Excess Water: Water competes with the substrate by hydrolyzing the dimethyl sulfate. 3. Low Temperature: Reaction kinetics are too slow. | 1. Ensure at least one equivalent of a suitable base is used per acidic proton. 2. Use anhydrous solvents and reagents if possible. Minimize the amount of water in aqueous reactions.[12] 3. Gradually increase the reaction temperature while monitoring for exotherms. |
| Over-methylation (e.g., Quaternary Salt Formation with Amines) | 1. Excess Dimethyl Sulfate: Too much methylating agent was used. 2. High Reactivity: The methylating agent is too reactive for the specific substrate. | 1. Use a precise stoichiometry of dimethyl sulfate (e.g., 1.0-1.1 equivalents). 2. Consider a less reactive methylating agent, such as dimethyl carbonate. For amines, the Eschweiler-Clarke reaction is an alternative that prevents quaternization.[9] |
| Reaction Mixture Darkens or Turns Black | Oxidation of Substrate: Phenols and some amines are sensitive to oxidation under basic conditions, especially in the presence of air. | 1. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). 2. Add a small amount of a reducing agent like sodium bisulfite to the reaction mixture.[13] |
| Uncontrolled Exotherm / Reaction Runaway | Rapid Addition of Reagents: Dimethyl sulfate was added too quickly, or the reaction was initiated at too high a temperature. Methylation reactions are often highly exothermic. | 1. Add the dimethyl sulfate dropwise using an addition funnel. 2. Use an ice bath to maintain a low starting temperature (e.g., 0-10 °C). 3. Ensure efficient stirring to dissipate heat. |
| Difficult Product Purification | Residual Reagents or Byproducts: Unreacted starting material, base, or sulfated byproducts are contaminating the product. | 1. Perform a proper aqueous workup to remove water-soluble impurities. 2. For basic impurities (amines), wash the organic layer with dilute acid. 3. For acidic impurities (phenols, carboxylic acids), wash with dilute base. 4. Utilize column chromatography for final purification. |
Functional Group Compatibility and Reactivity
The following table summarizes the general compatibility and typical reaction conditions for various functional groups with dimethyl sulfate. Note that specific conditions can vary significantly based on the substrate's structure and steric hindrance.
| Functional Group | Reactivity | Typical Base | Typical Temperature | Product | Notes |
| Phenol (-OH) | High | NaOH, K₂CO₃, KOH | 20-100 °C | Aryl Methyl Ether | Reaction is highly efficient. Requires at least one equivalent of base.[12][14] |
| Carboxylic Acid (-COOH) | Moderate | NaHCO₃, K₂CO₃ | 60-100 °C | Methyl Ester | A weaker base can be used for selective methylation over phenols.[3][5] |
| Primary/Secondary Amine (-NH₂/-NHR) | High | K₂CO₃, NaHCO₃, Et₃N | 20-70 °C | Methylated Amine | Risk of over-methylation to form quaternary ammonium salts.[9][15] |
| Thiol (-SH) | Very High | NaOH, K₂CO₃ | 0-50 °C | Thioether (Sulfide) | Thiolates are highly nucleophilic and react readily.[1] |
| Alcohol (-OH, aliphatic) | Low | Strong Base (e.g., NaH) | 25-80 °C | Alkyl Methyl Ether | Generally less reactive than phenols; requires stronger bases and sometimes higher temperatures. |
| Ketone (α-proton) | Low | Strong Base (e.g., LDA) | 0-25 °C | α-Methylated Ketone | Requires deprotonation at the alpha-carbon to form an enolate. |
| Amide (-CONH₂) | Very Low | None | N/A | Generally Unreactive | The amide nitrogen is not sufficiently nucleophilic. |
| Ester (-COOR) | Very Low | None | N/A | Generally Unreactive | Not susceptible to methylation under standard conditions. |
| Nitro (-NO₂) | Very Low | None | N/A | Generally Unreactive | Electron-withdrawing nature deactivates the molecule. |
Experimental Protocols
Protocol 1: General Procedure for O-Methylation of a Phenol
This protocol is adapted from the methylation of gallic acid and is a general procedure for methylating phenolic hydroxyl groups.[13]
Materials:
-
Phenolic substrate
-
Dimethyl sulfate (DMS)
-
Sodium hydroxide (NaOH) or Potassium Carbonate (K₂CO₃)
-
Appropriate solvent (e.g., Water, Acetone, DMF)
-
Dilute Hydrochloric Acid (HCl) for workup
-
Organic solvent for extraction (e.g., Ethyl Acetate, Dichloromethane)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stirrer, addition funnel, and a reflux condenser under an inert atmosphere (N₂ or Ar), dissolve the phenolic substrate (1.0 eq) and the base (1.1-1.5 eq per phenolic -OH) in the chosen solvent.
-
Cooling: Cool the mixture to 0-10 °C using an ice-water bath.
-
Addition of DMS: Add dimethyl sulfate (1.1-1.2 eq per -OH) dropwise via the addition funnel over 15-30 minutes. Maintain the internal temperature below 20 °C. The addition is often exothermic.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-4 hours. The reaction can be gently heated (e.g., to 40-60 °C) to drive it to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching: Once the reaction is complete, cool the flask back to 0-10 °C. Slowly and carefully add a 10% aqueous ammonia solution to the reaction mixture to quench any unreacted dimethyl sulfate. Stir for 30 minutes.
-
Workup:
-
If the product is a solid, it may precipitate upon acidification. Slowly add dilute HCl until the solution is acidic, and collect the solid by vacuum filtration. Wash the solid with cold water.[13]
-
If the product is soluble in organic solvents, transfer the mixture to a separatory funnel. Add an organic extraction solvent and wash the organic layer sequentially with water and brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by recrystallization or column chromatography on silica (B1680970) gel.
Visualizations
Experimental Workflow
Caption: General workflow for a methylation reaction using dimethyl sulfate.
Reaction Pathway: Phenol Methylation
Caption: Sₙ2 pathway for the methylation of a phenol with dimethyl sulfate.
References
- 1. Dimethyl sulfate - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Sciencemadness Discussion Board - Methylation of phenols - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Collection - Understanding and Control of Dimethyl Sulfate in a Manufacturing Process: Kinetic Modeling of a Fischer Esterification Catalyzed by H2SO4 - Organic Process Research & Development - Figshare [acs.figshare.com]
- 8. enovatia.com [enovatia.com]
- 9. benchchem.com [benchchem.com]
- 10. Dimethyl sulfate - Sciencemadness Wiki [sciencemadness.org]
- 11. organic chemistry - How does dimethyl sulfate react with water to produce methanol? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 12. "Conclusions in Regard to the Methylation of Phenol" by Harry F. Lewis and Wesley Trieschmann [scholarworks.uni.edu]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. researchgate.net [researchgate.net]
- 15. nopr.niscpr.res.in [nopr.niscpr.res.in]
Technical Support Center: Monitoring Methylsulfate Reactions
Welcome to the technical support center for monitoring methylsulfate reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to ensure the successful monitoring of your methylation experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for monitoring the progress of a this compound reaction?
A1: The most common methods for monitoring the progress of a this compound reaction are Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. TLC is a quick and simple qualitative method to check for the consumption of starting material and the appearance of the product.[1][2] HPLC provides quantitative data on the concentration of reactants and products over time.[3][4][5] NMR spectroscopy can also be used for quantitative analysis and provides detailed structural information about the product and any side products.[6][7]
Q2: How can I visualize my spots on a TLC plate if my compounds are not UV-active?
A2: For compounds that are not UV-active, you can use a variety of chemical staining methods.[8][9] Common stains for general organic compounds include potassium permanganate (B83412), phosphomolybdic acid, and ceric ammonium (B1175870) molybdate. An iodine chamber is another effective method where the plate is exposed to iodine vapor, which reacts with or adsorbs to the compounds, making them visible as brown spots.[10][11]
Q3: What are the primary safety concerns when working with methylating agents like dimethyl sulfate (B86663)?
A3: Dimethyl sulfate is highly toxic, carcinogenic, and corrosive.[12][13][14][15][16][17] It can cause severe burns to the skin, eyes, and respiratory tract, with effects that may be delayed.[12][13] All work with dimethyl sulfate must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including impermeable gloves and safety goggles, must be worn at all times.[12][13]
Q4: How do I quench a this compound reaction before analysis?
A4: To stop the reaction at a specific time point for analysis, a quenching agent is added. Concentrated solutions of bases like ammonia (B1221849) or other alkalis can be used to hydrolyze and neutralize unreacted dimethyl sulfate.[18] However, this reaction can be violent with large amounts of the methylating agent. For quenching reactions involving other reagents like lithium aluminum hydride (which is not a this compound but for which quenching information is available), dropwise addition of a saturated aqueous solution of sodium sulfate or Rochelle's salt can be used.[19]
Q5: What are common side products in a this compound reaction?
A5: A common side reaction is over-methylation, where more than one methyl group is added to the substrate, especially in the case of amines.[20] Another potential side product can arise from the reaction of dimethyl sulfate with the solvent or other nucleophiles present in the reaction mixture.[21]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No reaction or incomplete reaction (Starting material remains) | 1. Insufficiently reactive substrate. 2. Low reaction temperature. 3. Inactive methylating agent. 4. Poor solubility of reactants. | 1. Use a stronger base to deprotonate the substrate. 2. Gradually increase the reaction temperature while monitoring for side product formation. 3. Use a fresh bottle of the methylating agent. 4. Try a different solvent system in which all reactants are soluble. |
| Formation of multiple products | 1. Over-methylation of the substrate. 2. Side reactions with the solvent or impurities. 3. Degradation of the product under reaction conditions. | 1. Use a stoichiometric amount of the methylating agent and add it slowly to the reaction mixture. 2. Ensure the use of a dry, inert solvent and purified starting materials. 3. Monitor the reaction closely and stop it as soon as the desired product is formed. |
| Streaky or poorly resolved spots on TLC | 1. The sample is too concentrated. 2. The chosen solvent system is not optimal. 3. The compound is highly polar and interacts strongly with the silica (B1680970) gel. | 1. Dilute the sample before spotting it on the TLC plate. 2. Experiment with different solvent systems of varying polarity.[1] 3. Add a small amount of a polar solvent like methanol (B129727) or acetic acid to the eluent. |
| Inconsistent retention times in HPLC | 1. Fluctuation in column temperature. 2. Changes in mobile phase composition. 3. Column degradation. | 1. Use a column oven to maintain a constant temperature. 2. Prepare fresh mobile phase daily and ensure it is well-mixed. 3. Flush the column regularly and replace it if necessary. |
| Unexpected peaks in NMR spectrum | 1. Presence of impurities in the starting material or solvent. 2. Formation of unexpected side products. 3. Contamination of the NMR tube. | 1. Check the purity of starting materials and solvents before use. 2. Analyze the structure of the side product to understand the side reaction. 3. Use a clean and dry NMR tube for each sample. |
Experimental Protocols
Protocol 1: Monitoring a this compound Reaction by Thin-Layer Chromatography (TLC)
-
Preparation:
-
Spotting:
-
Using a capillary tube, spot a dilute solution of your starting material on the "Starting Material" and "Co-spot" lanes.
-
At time zero and at regular intervals (e.g., every 30 minutes), take a small aliquot of the reaction mixture, quench it if necessary, and spot it on the "Reaction Mixture" and "Co-spot" lanes.[2]
-
-
Development and Visualization:
-
Place the TLC plate in the developing chamber and allow the solvent to run up the plate.
-
Once the solvent front is near the top, remove the plate and mark the solvent front with a pencil.
-
Visualize the spots under a UV lamp. If the compounds are not UV-active, use an appropriate staining technique (e.g., potassium permanganate or iodine vapor).[8][10][11]
-
-
Interpretation:
-
Monitor the disappearance of the starting material spot and the appearance of the product spot in the "Reaction Mixture" lane over time.[23] The reaction is complete when the starting material spot is no longer visible.
-
Protocol 2: Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
-
Method Development:
-
Develop an HPLC method that can separate the starting material, product, and any potential impurities. A good starting point is a broad gradient method (e.g., 5-95% acetonitrile (B52724) in water with 0.1% formic acid) on a C18 column.[24]
-
Optimize the gradient, flow rate, and column temperature to achieve good peak shape and resolution.[4]
-
-
Sample Preparation:
-
At various time points, withdraw a small, precise volume of the reaction mixture.
-
Quench the reaction immediately by adding a suitable quenching agent.
-
Dilute the quenched aliquot with the mobile phase to a known concentration suitable for HPLC analysis.
-
-
Analysis:
-
Inject the prepared samples onto the HPLC system.
-
Record the peak areas for the starting material and product at each time point.
-
-
Data Interpretation:
-
Create a calibration curve for the starting material and product using standards of known concentration.
-
Convert the peak areas from the reaction samples to concentrations using the calibration curve.[25] This will allow you to plot concentration versus time to determine the reaction kinetics.
-
Protocol 3: Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
At desired time points, take an aliquot from the reaction, quench it, and remove the solvent under reduced pressure.
-
Dissolve the residue in a deuterated solvent (e.g., CDCl3, DMSO-d6) and transfer it to an NMR tube.
-
-
Data Acquisition:
-
Acquire a proton (¹H) NMR spectrum of the sample.
-
-
Data Interpretation:
-
Identify the characteristic peaks for the starting material and the product.[26][27][28]
-
The disappearance of peaks corresponding to the starting material and the appearance of new peaks will indicate product formation.
-
The integration of the peaks is proportional to the number of protons, allowing for the determination of the relative amounts of starting material and product.[29] For example, by comparing the integral of a specific proton signal in the product to a proton signal in the starting material, you can calculate the percentage conversion.
-
Visualizations
Caption: Troubleshooting workflow for common this compound reaction issues.
Caption: Experimental workflows for monitoring a this compound reaction.
References
- 1. Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. onyxipca.com [onyxipca.com]
- 5. digitalcommons.bridgewater.edu [digitalcommons.bridgewater.edu]
- 6. Probing multiple enzymatic methylation events in real time with NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Probing multiple enzymatic methylation events in real time with NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. silicycle.com [silicycle.com]
- 9. benchchem.com [benchchem.com]
- 10. faculty.fiu.edu [faculty.fiu.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Dimethyl sulfate-Hazard and Toxicity_Chemicalbook [chemicalbook.com]
- 13. LCSS: DIMETHYL SULFATE [web.stanford.edu]
- 14. aarti-industries.com [aarti-industries.com]
- 15. DIMETHYL SULFATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 16. nj.gov [nj.gov]
- 17. DIMETHYL SULFATE - Ataman Kimya [atamanchemicals.com]
- 18. Dimethyl_sulfate [chemeurope.com]
- 19. rroij.com [rroij.com]
- 20. researchgate.net [researchgate.net]
- 21. Dimethyl sulfate - Wikipedia [en.wikipedia.org]
- 22. How To [chem.rochester.edu]
- 23. youtube.com [youtube.com]
- 24. chromatographyonline.com [chromatographyonline.com]
- 25. pubs.acs.org [pubs.acs.org]
- 26. azooptics.com [azooptics.com]
- 27. Interpreting | OpenOChem Learn [learn.openochem.org]
- 28. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) | Column | JEOL [jeol.com]
- 29. acdlabs.com [acdlabs.com]
Technical Support Center: Stability of Methylsulfate and its Derivatives
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of methylsulfate in various solvent systems. Below you will find frequently asked questions, troubleshooting guides, and experimental protocols to assist in your research and development activities.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference in stability between monomethyl sulfate (B86663) (MMS) and dimethyl sulfate (DMS)?
A1: Monomethyl sulfate (MMS), the this compound anion, is the monoester of sulfuric acid and is significantly more stable than dimethyl sulfate (DMS), the diester. DMS is a potent and reactive methylating agent that hydrolyzes rapidly in water (half-life of about 1.2 hours).[1] In contrast, MMS is remarkably resistant to spontaneous hydrolysis in neutral aqueous solutions, with an estimated half-life of 1,100 years at 25°C.[2][3][4] While stable, MMS can still act as a methylating agent for various nucleophiles, reacting much more rapidly with them than with water.[2][3][4]
Q2: How stable is monomethyl sulfate in aqueous solutions?
A2: In neutral aqueous solutions (pH ~7) at room temperature, monomethyl sulfate is exceptionally stable. The uncatalyzed hydrolysis rate constant is extremely low, approximately 2 x 10⁻¹¹ s⁻¹ at 25°C.[2][3][4] However, its stability is highly dependent on pH.
Q3: What are the primary factors that influence the stability of this compound in aqueous systems?
A3: The stability of this compound in aqueous solutions is primarily influenced by:
-
pH: Hydrolysis is catalyzed by both acid and alkali.[1][2] In acidic solutions (e.g., 1 M HCl), the hydrolysis rate is significantly faster than in neutral water.[4] Alkaline conditions also accelerate decomposition.[2][5][6]
-
Temperature: Higher temperatures significantly increase the rate of hydrolysis and other degradation reactions.[7][8]
-
Presence of Nucleophiles: Monomethyl sulfate can react with nucleophiles at a much faster rate than it hydrolyzes.[2][3]
-
Buffers: In buffered solutions, the hydrolysis of this compound can compete with the methylation of the buffer base, leading to an increased rate of disappearance of the this compound anion.[2]
Q4: How does the type of solvent (protic vs. aprotic) affect this compound stability?
A4: The solvent type plays a critical role in the stability and reactivity profile of this compound and its derivatives.
-
Polar Protic Solvents (e.g., water, methanol (B129727), ethanol): These solvents can act as nucleophiles and participate in solvolysis reactions.[9] For instance, in refluxing methanol, sulfuric acid is readily converted to monomethyl sulfate (MMS).[10][11] Water, the most common protic solvent, facilitates hydrolysis, although this process is very slow for MMS under neutral conditions.[2][3][4]
-
Polar Aprotic Solvents (e.g., DMSO, acetonitrile, DMF): These solvents do not have acidic protons and thus do not act as proton donors.[12][9] However, they can significantly influence stability. For example, dimethyl sulfate (DMS) is notably less stable in DMSO solutions at room temperature compared to aqueous solutions.[13][14]
Q5: Is dimethyl sulfate (DMS) stable in common organic solvents?
A5: Dimethyl sulfate (DMS) shows variable stability and can be intentionally degraded in many organic solvents using alkaline solutions. The time required for complete destruction varies by solvent:
Troubleshooting Guide
Problem: I am observing unexpected pH drops in my neutral, unbuffered aqueous solution of sodium this compound over time, especially at elevated temperatures.
-
Possible Cause: This is likely due to the slow hydrolysis of this compound. Although extremely slow at room temperature, the rate increases with heat.[17] Hydrolysis produces methanol and hydrogen sulfate (HSO₄⁻), which is a weak acid and will lower the pH of the solution.[18] This process is autocatalytic because the resulting increase in H⁺ concentration further speeds up the hydrolysis.[17][18]
-
Solution: For applications requiring stable pH, especially during heating, use a suitable buffer system. Be aware that the buffer base may be methylated, leading to consumption of both the buffer and the this compound.[2]
Problem: My reaction in a methanol solvent, which contains sulfuric acid, is yielding unexpected byproducts like dimethyl ether.
-
Possible Cause: In methanol, sulfuric acid rapidly forms monomethyl sulfate (MMS).[10][11] MMS exists in equilibrium with dimethyl sulfate (DMS).[10] DMS can then react with methanol to regenerate MMS and form dimethyl ether as a byproduct.[10][11]
-
Solution: Monitor the reaction for the formation of DMS, as it is a potent genotoxic impurity.[10] The equilibrium generally does not favor high concentrations of DMS. If dimethyl ether formation is problematic, consider alternative non-alcoholic solvents or different acid catalysts if the process allows.
Problem: I prepared a stock solution of a compound containing a this compound counter-ion in DMSO, but its efficacy is decreasing over time.
-
Possible Cause: While monomethyl sulfate is generally stable, related compounds like dimethyl sulfate (DMS) are known to be particularly unstable in DMSO.[13][14] If your sample contains trace amounts of DMS or if the target molecule itself is susceptible to degradation, DMSO may not be the ideal solvent for long-term storage.
-
Solution: Assess the stability of your specific compound in DMSO over a shorter timeframe. For long-term storage, consider alternative solvents or prepare fresh solutions before use. If DMS is a known or potential impurity, be aware of its rapid degradation in DMSO.[14]
Quantitative Stability Data
The following table summarizes key quantitative data on the stability and reaction kinetics of this compound species.
| Parameter | Species | Conditions | Value | Reference |
| Hydrolysis Rate Constant (k) | Monomethyl Sulfate | Uncatalyzed, 25°C, Neutral pH | 2 x 10⁻¹¹ s⁻¹ | [2][3][4] |
| Hydrolysis Half-Life (t½) | Monomethyl Sulfate | Uncatalyzed, 25°C, Neutral pH | 1,100 years | [2][3][4] |
| Hydrolysis Rate Constant (k) | Monomethyl Sulfate | 1 M HCl, 25°C (extrapolated) | 1.7 x 10⁻⁸ s⁻¹ | [4] |
| Hydrolysis Half-Life (t½) | Dimethyl Sulfate | Water | ~1.2 hours | [1] |
| Formation Rate Constant (k₁) | Monomethyl Sulfate | From H₂SO₄ + Methanol, 65°C | 6.5 x 10⁻⁵ L/mol·s | [10] |
| Degradation Time | Dimethyl Sulfate | Alkaline solution in DMSO | 15 minutes | [15][16] |
| Degradation Time | Dimethyl Sulfate | Alkaline solution in Acetonitrile | 3 hours | [15][16] |
Experimental Protocols
Protocol 1: Monitoring this compound Hydrolysis via Acidimetric Titration
This method is adapted from procedures used to study the hydrolysis of sodium dodecyl sulfate (SDS).[17][18]
-
Preparation: Prepare an aqueous solution of sodium this compound at the desired concentration (e.g., 0.025 M to 70% by weight). For catalyzed reactions, add a known concentration of acid (e.g., 0.20 mol kg⁻¹ H₂SO₄).
-
Incubation: Maintain the reaction mixture at a constant, elevated temperature (e.g., 80-100 °C).
-
Sampling: At regular time intervals, withdraw aliquots from the reaction mixture.
-
Titration: Immediately cool the aliquot to 25°C and titrate the total acid produced (H₃O⁺ and HSO₄⁻) to a pH of 7.0 using a standardized NaOH solution with an autotitrator.
-
Calculation: The amount of acid produced corresponds to the amount of this compound that has hydrolyzed. Use this data to calculate the residual this compound concentration and determine the reaction kinetics.
Protocol 2: Kinetic Analysis of this compound Species in Methanol using ¹H NMR
This protocol is based on the study of MMS and DMS formation and degradation in methanol.[1][10]
-
Reaction Setup: In an NMR tube, combine the reactants (e.g., sulfuric acid and methanol). If studying degradation, use a known concentration of this compound in the solvent.
-
Data Acquisition: Place the NMR tube in the spectrometer pre-heated to the desired reaction temperature (e.g., 65°C). Acquire ¹H NMR spectra at regular time intervals.
-
Spectral Analysis: Identify the characteristic peaks for the methyl groups of methanol, monomethyl sulfate (MMS), and dimethyl sulfate (DMS). The typical chemical shift for the MMS methyl peak is around 3.45 ppm.[10]
-
Quantification: Integrate the respective methyl peak signals. Normalize the integrals to a stable internal standard or the solvent peak (e.g., methanol's methyl resonance at 3.18 ppm).[10]
-
Kinetic Modeling: Plot the change in concentration (proportional to the normalized integral) over time. Fit this time-dependent data to an appropriate kinetic model to determine the rate constants for formation and degradation.
Visualizations
Caption: Factors influencing the stability of this compound.
References
- 1. Methyl Sulfate|Chemical Reagent [benchchem.com]
- 2. pnas.org [pnas.org]
- 3. Monoalkyl sulfates as alkylating agents in water, alkylsulfatase rate enhancements, and the "energy-rich" nature of sulfate half-esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. echemi.com [echemi.com]
- 6. Dimethyl sulfate (HSG 29, 1989) [inchem.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 10. enovatia.com [enovatia.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. researchgate.net [researchgate.net]
- 14. Mutagenicity and cytotoxicity of dimethyl and monomethyl sulfates in the CHO/HGPRT system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Validation of techniques for the destruction of dimethyl sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. DIMETHYL SULPHATE - Ataman Kimya [atamanchemicals.com]
- 17. The hydrolysis of C12 primary alkyl sulfates in concentrated aqueous solutions. Part 1. General features, kinetic form and mode of catalysis in sodium dodecyl sulfate hydrolysis - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 18. The hydrolysis of C12 primary alkyl sulfates in concentrated aqueous solutions. Part 1. General features, kinetic form and mode of catalysis in sodium dodecyl sulfate hydrolysis - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Managing Methylsulfate Stability in Experimental Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides in-depth guidance on a critical aspect of handling methylsulfate compounds: preventing hydrolysis during chemical reactions. Uncontrolled hydrolysis can lead to reduced yield, formation of impurities, and inaccurate experimental results. This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to help you mitigate these challenges effectively.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments, offering potential causes and solutions in a question-and-answer format.
Question: My methylation reaction with dimethyl sulfate (B86663) (DMS) has a low yield. How can I determine if hydrolysis is the cause?
Answer: Low yields in methylation reactions using DMS are frequently attributed to its hydrolysis. To confirm this, you can analyze your reaction mixture at different time points using High-Performance Liquid Chromatography (HPLC). Look for the appearance and increase of a methanol (B129727) peak, a primary product of DMS hydrolysis. Concurrently, you should observe a faster-than-expected decrease in the DMS peak.
A recommended HPLC method for monitoring this involves a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724), methanol, and a phosphate (B84403) buffer (e.g., 0.05M potassium dihydrogen phosphate) at a controlled pH (e.g., 3.0).[1][2] UV detection at an appropriate wavelength (e.g., 215 nm or 235 nm) can be used for quantification.[1][3]
Question: I suspect the pH of my reaction is causing this compound degradation. What is the optimal pH range to minimize hydrolysis?
Answer: this compound hydrolysis is catalyzed by both acidic and basic conditions. The rate of hydrolysis is significantly slower under neutral pH conditions. For optimal stability, maintaining a pH range of 5.8 to 8.0 is recommended.[4] It is crucial to use a suitable buffer system to maintain the pH within this range throughout your reaction.
Question: I'm working in an aqueous environment and observing significant hydrolysis. What are my options?
Answer: While challenging, working in aqueous media is sometimes unavoidable. In such cases, consider the following strategies:
-
Strict pH Control: Employ a robust buffer system, such as a phosphate buffer, to maintain a neutral pH.[4][5]
-
Temperature Control: Keep the reaction temperature as low as feasible, as higher temperatures accelerate hydrolysis.[6]
-
Reaction Time: Minimize the reaction time to reduce the exposure of the this compound to aqueous conditions.
-
Use of Bicarbonate: In some cases, using sodium bicarbonate as a base can selectively deprotonate the substrate without creating a highly basic environment that promotes rapid hydrolysis of the methylating agent.[7][8]
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the rate of this compound hydrolysis?
A1: The three main factors are:
-
pH: Both acidic (pH < 5) and alkaline (pH > 8) conditions significantly accelerate hydrolysis.
-
Temperature: Higher temperatures increase the rate of hydrolysis.
-
Water Content: The presence of water is necessary for hydrolysis. Even trace amounts of water in organic solvents can lead to degradation over time.
Q2: Which solvents are best for minimizing this compound hydrolysis?
A2: Anhydrous aprotic solvents are the preferred choice for reactions involving this compound compounds. These solvents do not have O-H or N-H bonds and thus cannot act as proton donors, which can participate in hydrolysis.[5] Examples include:
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Acetonitrile (ACN)
-
Dichloromethane (DCM)
-
Tetrahydrofuran (THF)
It is crucial to use solvents with very low water content, as residual moisture can still lead to hydrolysis.[9]
Q3: Can I use protic solvents like methanol or ethanol?
A3: Protic solvents, especially in the presence of any water, can participate in solvolysis reactions, which are analogous to hydrolysis. For instance, in methanol, dimethyl sulfate can undergo methanolysis to form monomethyl sulfate and dimethyl ether.[9][10] While the reaction with the intended nucleophile may still occur, the competing solvolysis reaction will reduce the yield. If a protic solvent is necessary, it must be rigorously dried, and the reaction should be conducted under anhydrous conditions.
Q4: Are there any chemical stabilizers I can add to my reaction to prevent hydrolysis?
A4: While the primary strategies involve controlling the reaction conditions (pH, water content, temperature), certain additives can help. For instance, in specific industrial applications, bisulfite agents have been used to improve the storage stability of blends containing imidazolinium methyl sulfate compounds.[11] However, for general laboratory reactions, the focus should be on maintaining an inert and anhydrous environment. In some methylation reactions, sodium bisulfite has been used to prevent oxidation, which can be a concurrent degradation pathway.[12]
Quantitative Data on this compound Hydrolysis
The rate of hydrolysis of this compound is highly dependent on the reaction conditions. The following tables summarize available quantitative data to facilitate comparison.
Table 1: Hydrolysis Rate Constants of Dimethyl Sulfate (DMS) under Different Conditions
| Temperature (°C) | pH | Medium | Rate Constant (k) | Half-life (t½) | Reference(s) |
| 25 | 7 | Water | 1.66 x 10⁻⁴ s⁻¹ | 1.16 hours | EPA (2006) |
| 35 | 7 | Water | - | ~20 minutes | [13] |
| 65 | - | Methanol with 14.3 mol% water | 1.3 x 10⁻⁴ L·mol⁻¹·s⁻¹ | - | [9] |
| 65 | - | Methanol | 3.1 x 10⁻⁵ L·mol⁻¹·s⁻¹ (Methanolysis) | - | [9] |
Table 2: Comparative Stability of this compound in Different Solvent Environments
| Solvent Type | Solvent Example(s) | Relative Hydrolysis/Solvolysis Rate | Key Considerations |
| Aprotic Polar | Acetonitrile, DMSO | Low | Preferred for minimizing hydrolysis. Must be anhydrous. |
| Aprotic Nonpolar | Dichloromethane, Toluene | Very Low | Good for minimizing hydrolysis, but solubility of reactants may be a concern. Must be anhydrous. |
| Protic Polar | Water | High | Leads to rapid hydrolysis. |
| Protic Polar | Methanol, Ethanol | Moderate (Solvolysis) | Can undergo solvolysis, competing with the desired reaction. Must be anhydrous. |
Note: Direct comparative kinetic data for the hydrolysis of this compound in different organic solvents under identical conditions is sparse in the literature. The relative rates are based on the general principles of solvolysis and the known reactivity of this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments related to minimizing this compound hydrolysis and monitoring its stability.
Protocol 1: General Procedure for Methylation using Dimethyl Sulfate under Anhydrous Conditions
This protocol provides a general framework for performing a methylation reaction while minimizing the risk of DMS hydrolysis.
-
Objective: To perform a methylation reaction with high efficiency by preventing the hydrolysis of dimethyl sulfate.
-
Materials:
-
Substrate to be methylated
-
Anhydrous aprotic solvent (e.g., acetonitrile or dichloromethane)
-
Dimethyl sulfate (DMS)
-
Anhydrous non-nucleophilic base (e.g., anhydrous potassium carbonate or sodium hydride)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware, oven-dried
-
Syringes and needles for transfer of anhydrous liquids
-
-
Procedure:
-
Dry all glassware in an oven at >100°C for at least 4 hours and allow to cool in a desiccator or under a stream of inert gas.
-
Set up the reaction under an inert atmosphere (e.g., using a Schlenk line or a glovebox).
-
Dissolve the substrate and the anhydrous base in the anhydrous aprotic solvent in the reaction flask.
-
Slowly add the dimethyl sulfate to the reaction mixture via syringe at a controlled temperature (often room temperature or below, depending on the reactivity of the substrate).
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, quench the reaction by carefully adding a solution to neutralize any remaining DMS (e.g., a solution of ammonia (B1221849) in methanol or aqueous sodium hydroxide). Caution: DMS is toxic and should be handled with appropriate safety precautions in a fume hood.
-
Proceed with the standard workup and purification of the product.
-
Protocol 2: HPLC Method for Monitoring Dimethyl Sulfate Hydrolysis
This protocol outlines a method for the quantitative analysis of dimethyl sulfate and its primary hydrolysis product, methanol.
-
Objective: To quantify the extent of dimethyl sulfate hydrolysis in a reaction mixture.
-
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Water (HPLC grade)
-
-
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of Acetonitrile:Methanol:0.05M Potassium Dihydrogen Phosphate (20:5:80, v/v/v). Adjust the pH to 3.0 ± 0.1 with orthophosphoric acid. Filter and degas the mobile phase before use.[1][2]
-
Standard Preparation: Prepare stock solutions of dimethyl sulfate and methanol of known concentrations in the mobile phase. Create a series of calibration standards by diluting the stock solutions.
-
Sample Preparation: At various time points, withdraw an aliquot of the reaction mixture, quench it if necessary, and dilute it with the mobile phase to a concentration within the calibration range.
-
Chromatographic Conditions:
-
Analysis: Inject the standards and samples onto the HPLC system. Identify and quantify the peaks corresponding to dimethyl sulfate and methanol based on the retention times and calibration curves.
-
Visualizations
The following diagrams illustrate key concepts and workflows related to managing this compound hydrolysis.
Caption: The hydrolysis pathway of a this compound compound.
Caption: A troubleshooting workflow for low reaction yields.
Caption: Factors influencing this compound hydrolysis rate.
References
- 1. benchchem.com [benchchem.com]
- 2. journalijar.com [journalijar.com]
- 3. researchgate.net [researchgate.net]
- 4. promega.com [promega.com]
- 5. bio.libretexts.org [bio.libretexts.org]
- 6. UQ eSpace [espace.library.uq.edu.au]
- 7. Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dimethyl sulfate as methylation agent in highly regioselective synthesis of methyl salicylate using sodium bicarbonate … [ouci.dntb.gov.ua]
- 9. enovatia.com [enovatia.com]
- 10. researchgate.net [researchgate.net]
- 11. US4622168A - Stabilizer for amine/quaternary ammonium blends - Google Patents [patents.google.com]
- 12. orgsyn.org [orgsyn.org]
- 13. epa.gov [epa.gov]
Validation & Comparative
A Comparative Guide to Methylating Agents: Dimethyl Sulfate vs. Methyl Iodide
In the realm of organic synthesis, the introduction of a methyl group is a fundamental transformation, critical for modulating the biological activity, solubility, and metabolic stability of molecules in drug development and other chemical industries. Among the arsenal (B13267) of methylating agents, dimethyl sulfate (B86663) (DMS) and methyl iodide (MeI) are two of the most potent and commonly employed reagents. The choice between them, however, is not arbitrary and necessitates a careful evaluation of their reactivity, cost, safety, and practical applicability.
This guide provides an objective comparison of dimethyl sulfate and methyl iodide, supported by their chemical properties and typical experimental applications, to assist researchers, scientists, and drug development professionals in making an informed selection for their specific synthetic needs.
Physicochemical and Safety Properties: A Quantitative Overview
A direct comparison of the fundamental properties of dimethyl sulfate and methyl iodide reveals significant differences in their physical characteristics and toxicity profiles. These quantitative data are crucial for assessing handling requirements, reaction conditions, and safety protocols.
| Property | Dimethyl Sulfate (DMS) | Methyl Iodide (MeI) | Reference(s) |
| Chemical Formula | (CH₃)₂SO₄ | CH₃I | [1] |
| Molar Mass | 126.13 g/mol | 141.94 g/mol | [1] |
| Appearance | Colorless, oily liquid | Colorless liquid (turns brown on exposure to light) | [1][2] |
| Density | 1.33 g/mL | 2.28 g/mL | [1] |
| Boiling Point | 188 °C (decomposes) | 42.4 °C | [1][3] |
| Vapor Pressure | 0.1 mmHg (20 °C) | ~400 mmHg (25 °C) | [1] |
| Solubility | Reacts with water; soluble in methanol (B129727), acetone (B3395972), dichloromethane | Partially soluble in water; soluble in alcohol and ether | [1][3] |
| Toxicity (LD₅₀, oral, rat) | 205 mg/kg | 76 mg/kg | [1] |
| Carcinogenicity | Suspected human carcinogen | Known carcinogen | [1][4] |
Reactivity and Mechanistic Profile
Both dimethyl sulfate and methyl iodide are powerful methylating agents that typically operate through an SN2 (bimolecular nucleophilic substitution) mechanism.[1][5] The core of their reactivity lies in the electrophilic nature of the methyl group, which is attached to an excellent leaving group.
-
Methyl Iodide (MeI): The high reactivity of methyl iodide is attributed to the iodide ion (I⁻), which is an exceptionally good leaving group.[6][7] The C-I bond is relatively weak, facilitating its cleavage during the nucleophilic attack. Its high volatility, due to a low boiling point, allows for easy removal of excess reagent after the reaction is complete, a feature often favored in laboratory-scale synthesis.[8]
-
Dimethyl Sulfate (DMS): Dimethyl sulfate's reactivity stems from the methylsulfate anion (CH₃SO₄⁻), which is also a very good leaving group, stabilized by resonance.[9] While methyl iodide is often considered more reactive in some laboratory contexts, DMS is highly effective and its high reactivity combined with low cost makes it a preferred agent for industrial-scale processes.[5][10] DMS possesses two methyl groups, but the transfer of the first is significantly faster than the second.[1]
In general, the toxicity of methylating agents is correlated with their efficiency as methyl transfer reagents.[1][11]
Experimental Protocols and Applications
The choice of reaction conditions, including base and solvent, is critical for successful methylation and often differs between the two reagents.
Methylation Using Methyl Iodide
Methyl iodide is frequently used for the methylation of a wide range of functional groups, including phenols, amines, thiols, and carboxylic acids.[2] A common protocol involves the deprotonation of the substrate with a base, followed by the addition of methyl iodide.
Experimental Protocol: O-Methylation of a Phenol with Methyl Iodide
-
Deprotonation: Dissolve the phenolic substrate (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or acetone in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).
-
Add a base, such as potassium carbonate (K₂CO₃, 1.5-2.0 eq) or sodium hydride (NaH, 1.1 eq), to the solution. If using NaH, cool the mixture to 0 °C before addition. Stir the mixture for 30-60 minutes to ensure complete formation of the phenoxide.[12]
-
Methylation: Add methyl iodide (1.1-1.5 eq) dropwise to the reaction mixture.[13]
-
Allow the reaction to warm to room temperature and stir for 2-40 hours, depending on the substrate's reactivity.[12][13]
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by cautiously adding water. If DMF was used, the product is typically extracted with a solvent like ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.[12]
-
Purification: The crude product can be purified by column chromatography or recrystallization.
Methylation Using Dimethyl Sulfate
Dimethyl sulfate is a versatile reagent capable of methylating phenols, amines, thiols, and carboxylic acids, often with high efficiency.[1] It is particularly advantageous in industrial settings due to its cost-effectiveness.[10]
Experimental Protocol: N-Methylation of an Aniline (B41778) with Dimethyl Sulfate
-
Setup: In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser, dissolve the aniline substrate (1.0 eq) in a suitable solvent (e.g., water, acetone).
-
Base Addition: Add an aqueous solution of a base like sodium hydroxide (B78521) (NaOH, 2.0 eq).[14]
-
Methylation: Cool the mixture in an ice bath. Add dimethyl sulfate (1.1-1.5 eq) dropwise from the dropping funnel, ensuring the temperature does not rise significantly.[14]
-
After the addition is complete, allow the mixture to stir at room temperature or heat to reflux for 1-3 hours to drive the reaction to completion.[14][15]
-
Monitoring: Monitor the reaction progress using TLC.
-
Work-up and Quenching: Cool the reaction mixture. It is crucial to quench any unreacted dimethyl sulfate. This can be done by adding a concentrated solution of a base like aqueous ammonia (B1221849) or sodium hydroxide, which hydrolyzes DMS.[1][11] The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.
-
Purification: The crude product is purified, typically by vacuum distillation or column chromatography.
Mandatory Visualizations
Safety and Handling: A Critical Comparison
Both reagents are highly toxic and must be handled with extreme caution in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[16]
-
Dimethyl Sulfate (DMS): DMS is highly toxic, corrosive, and a suspected carcinogen.[1][10] It is readily absorbed through the skin, mucous membranes, and the gastrointestinal tract.[11] A particularly dangerous aspect of DMS exposure is that symptoms can be delayed for 6-24 hours, which can lead to potentially fatal exposure before any warning signs appear.[1][11] There is no strong odor to warn of a lethal concentration in the air.[1]
-
Methyl Iodide (MeI): Methyl iodide is also highly toxic and a suspected carcinogen.[4] Unlike DMS, it has a lower boiling point and is highly volatile, which presents a significant inhalation hazard.[8] However, some sources consider it less hazardous to handle than DMS in a laboratory setting, though stringent safety measures are still mandatory.[8][11]
| Hazard | Dimethyl Sulfate (DMS) | Methyl Iodide (MeI) | Reference(s) |
| Primary Routes of Exposure | Inhalation, Skin Absorption, Ingestion | Inhalation, Skin Absorption, Ingestion | [1][11] |
| Acute Effects | Severe burns, delayed respiratory tract reaction, potentially fatal | Irritation to eyes, skin, respiratory system; CNS effects | [1][5] |
| Chronic Effects | Carcinogenic, Mutagenic | Carcinogenic | [1][4] |
| Key Precaution | Extreme toxicity with delayed symptoms; requires specialized handling protocols. | High volatility; requires excellent ventilation and containment. | [1][8][11] |
Summary of Comparison
The selection between dimethyl sulfate and methyl iodide hinges on a balance of factors specific to the intended application.
| Feature | Dimethyl Sulfate (DMS) | Methyl Iodide (MeI) | Reference(s) |
| Reactivity | High; potent methylating agent. | High; potent methylating agent with an excellent leaving group. | [1][10] |
| Cost | Lower cost, more economical for large-scale synthesis. | More expensive, better suited for laboratory-scale work. | [10][11] |
| Safety | Extremely toxic, corrosive, carcinogenic, with insidious delayed symptoms. | Highly toxic, carcinogenic, high inhalation hazard due to volatility. | [1][4][11] |
| Work-up | Requires careful quenching of excess reagent. | Excess reagent is volatile and can be easily removed by evaporation. | [1][8] |
| Industrial Use | Preferred due to low cost and high reactivity. | Less common due to higher cost. | [5][10] |
| Advantages | Cost-effective, highly reactive, well-established industrial reagent. | Very high reactivity, easy to remove from reaction mixture, well-understood in lab synthesis. | [8][10] |
| Disadvantages | Extreme toxicity with delayed effects, corrosive. | High cost, high volatility and inhalation risk, light-sensitive. | [1][2][11] |
Conclusion
Both dimethyl sulfate and methyl iodide are highly effective methylating agents, but they are not interchangeable. Methyl iodide is often the reagent of choice for laboratory-scale synthesis due to its high reactivity and the ease with which the volatile excess can be removed, despite its higher cost.[10] Dimethyl sulfate remains the workhorse for industrial applications, where its combination of high reactivity and cost-effectiveness is paramount, and the necessary stringent safety infrastructure is in place to manage its significant hazards.[5][10]
The decision to use either agent must be preceded by a thorough risk assessment. For applications where safety and environmental impact are primary concerns, researchers are also increasingly exploring "greener" alternatives like dimethyl carbonate (DMC), although this often comes with a trade-off in lower reactivity.[13][17] Ultimately, the optimal methylating agent is one that provides the desired chemical transformation efficiently, economically, and, most importantly, safely.
References
- 1. Dimethyl sulfate - Wikipedia [en.wikipedia.org]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. Sciencemadness Discussion Board - methyl iodide - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. arkat-usa.org [arkat-usa.org]
- 5. DIMETHYL SULFATE - Ataman Kimya [atamanchemicals.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Khan Academy [khanacademy.org]
- 8. Sciencemadness Discussion Board - Methyl Sulfate? - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. Sciencemadness Discussion Board - Methylation agents - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. nbinno.com [nbinno.com]
- 11. Dimethyl_sulfate [chemeurope.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. benchchem.com [benchchem.com]
- 17. Green chemistry metrics: a comparative evaluation of dimethyl carbonate, methyl iodide, dimethyl sulfate and methanol as methylating agents - Green Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide: Dimethyl Sulfate vs. Diazomethane for Methylation Reactions
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, the methylation of functional groups such as phenols, carboxylic acids, and amines is a fundamental transformation. For decades, diazomethane (B1218177) (CH₂N₂) has been a widely used reagent for this purpose due to its high reactivity and clean reaction profiles. However, its extreme toxicity and explosive nature pose significant safety risks in a laboratory setting. This guide provides a comprehensive comparison of dimethyl sulfate (B86663) (DMS), a classic and industrially favored methylating agent, with diazomethane, highlighting the significant advantages of DMS in terms of safety, handling, and cost-effectiveness, supported by available experimental data.
Executive Summary
Dimethyl sulfate emerges as a superior alternative to diazomethane for most laboratory and industrial methylation applications. While both are effective methylating agents, the unpredictable and severe hazards associated with diazomethane often outweigh its benefits. Dimethyl sulfate, although toxic and requiring careful handling, offers a more controlled and safer operational profile. It is also more economical and readily available, making it a more practical choice for routine and large-scale methylation reactions.
Data Presentation: Performance Comparison
The following table summarizes available data on the methylation of phenols and carboxylic acids using dimethyl sulfate and diazomethane. It is important to note that the data is compiled from different sources, and reaction conditions may vary, affecting direct comparability. However, it provides a general overview of the expected yields for these reagents.
| Substrate Class | Reagent | Substrate Example | Product | Yield (%) | Reference |
| Phenols | Dimethyl Sulfate | Gallic Acid | Trimethylgallic Acid | 89-92% | [1] |
| Diazomethane | Not explicitly found in a comparable context | - | - | ||
| Carboxylic Acids | Dimethyl Sulfate | Salicylic Acid | Methyl Salicylate | 96% | [2][3][4] |
| Diazomethane (in situ) | Benzoic Acid | Methyl Benzoate (B1203000) | 88-90% | [5] | |
| Trimethylsilyldiazomethane* | Various Natural Carboxylic Acids | Corresponding Methyl Esters | 91-99% | [6] |
*Trimethylsilyldiazomethane is a commercially available and safer alternative to diazomethane.
Key Advantages of Dimethyl Sulfate
The primary advantages of dimethyl sulfate over diazomethane are centered around safety, handling, and practicality.
1. Enhanced Safety Profile:
-
Non-explosive: Dimethyl sulfate is a stable liquid under normal laboratory conditions and does not pose the explosion hazard associated with diazomethane.[7][8] Diazomethane is a gas that can explode unpredictably when in concentrated form, in the presence of rough surfaces, or upon exposure to strong light or certain metals.[7][8]
-
Lower Acute Toxicity: While dimethyl sulfate is toxic and a suspected carcinogen that must be handled with appropriate personal protective equipment (PPE) in a fume hood, diazomethane is acutely toxic and can cause severe respiratory distress, with symptoms that may be delayed.[7][8]
2. Ease of Handling and Storage:
-
Liquid Reagent: As a liquid with a high boiling point (188 °C), dimethyl sulfate is easier to handle, measure, and dispense compared to gaseous diazomethane.[2]
-
Storage Stability: Dimethyl sulfate is stable and can be stored for extended periods. Diazomethane, on the other hand, is typically prepared fresh for immediate use due to its instability.[5][9]
3. Cost-Effectiveness and Availability:
-
Lower Cost: Dimethyl sulfate is an inexpensive and readily available industrial chemical.[7]
-
No Special Generation Apparatus: The use of dimethyl sulfate does not require specialized glassware or a dedicated apparatus for its generation, unlike diazomethane which is often prepared in situ from precursors like Diazald®.
4. Scalability:
-
Industrial Use: The favorable safety profile and low cost of dimethyl sulfate make it suitable for large-scale industrial methylation processes. The hazards of diazomethane generally preclude its use on an industrial scale without highly specialized precautions.[7]
Experimental Protocols
Below are representative experimental protocols for the methylation of a phenol (B47542) and a carboxylic acid using dimethyl sulfate and diazomethane, respectively.
Protocol 1: O-Methylation of Gallic Acid using Dimethyl Sulfate
Objective: To synthesize trimethylgallic acid from gallic acid via O-methylation of the phenolic hydroxyl groups and methylation of the carboxylic acid group.
Materials:
-
Gallic acid (50 g, 0.266 mole)
-
Sodium hydroxide (B78521) (80 g, 2 moles)
-
Dimethyl sulfate (178 g, 1.42 mole)
-
Deionized water
-
Dilute hydrochloric acid
-
Decolorizing carbon
Procedure:
-
In a 1-liter flask, dissolve sodium hydroxide in 500 cc of cold water.
-
Add gallic acid to the cold sodium hydroxide solution and stopper the flask tightly. Shake until the acid is fully dissolved.
-
Add 89 g of dimethyl sulfate to the solution and shake for 20 minutes, maintaining the temperature below 30-35 °C by cooling with cold water. Release any pressure buildup by occasionally opening the stopper.
-
Add a second 89 g portion of dimethyl sulfate and continue shaking for another 10 minutes. The temperature may rise to 40-45 °C.
-
Fit the flask with a reflux condenser and boil the mixture for two hours.
-
To saponify any ester formed, add a solution of 20 g of sodium hydroxide in 30 cc of water and continue boiling for an additional two hours.
-
Cool the reaction mixture and acidify with dilute hydrochloric acid.
-
Filter the precipitated trimethylgallic acid using suction and wash thoroughly with cold water.
-
The crude product can be purified by recrystallization from boiling water with decolorizing carbon to yield colorless needles.
Expected Yield: 89-92% (crude).[1]
Protocol 2: Methylation of Benzoic Acid using in situ Generated Diazomethane
Objective: To prepare methyl benzoate from benzoic acid using diazomethane generated in situ. This protocol is adapted for a smaller, safer scale.
Materials:
-
Benzoic acid (5 mmol) dissolved in a suitable solvent (e.g., diethyl ether)
-
Diazomethane generation kit (e.g., using Diazald® as a precursor)
-
Potassium hydroxide
-
Diethyl ether
Procedure: Note: This procedure must be performed in a well-ventilated fume hood, behind a blast shield, using appropriate PPE. All glassware must be free of scratches and sharp edges.
-
Set up the diazomethane generation apparatus according to the manufacturer's instructions. This typically involves a two-chamber system where diazomethane is generated in one flask and distilled into a receiving flask containing the substrate.
-
In the receiving flask, dissolve benzoic acid (5 mmol) in diethyl ether.
-
In the generation flask, a solution of Diazald® in diethyl ether is added to a solution of potassium hydroxide in ethanol at a controlled temperature (e.g., 65 °C).
-
The generated yellow diazomethane gas is co-distilled with ether into the receiving flask containing the benzoic acid solution.
-
The addition of the diazomethane solution is continued until the yellow color persists, indicating that all the carboxylic acid has been consumed.
-
Gently bubble nitrogen gas through the reaction mixture to remove any excess diazomethane. The disappearance of the yellow color indicates the complete removal of diazomethane.
-
The solvent can then be removed under reduced pressure to yield the methyl benzoate.
Expected Yield: 88-90%.[5]
Mandatory Visualizations
Logical Relationship Diagram
Caption: Advantages of Dimethyl Sulfate over Diazomethane.
Comparative Experimental Workflow
Caption: Comparative workflow for methylation reactions.
Conclusion
While diazomethane is a potent methylating agent, its use in the modern laboratory should be carefully considered and, in most cases, replaced with safer alternatives. Dimethyl sulfate stands out as a robust, reliable, and significantly safer option for a wide range of methylation reactions. Its ease of handling, stability, low cost, and scalability make it an advantageous choice for researchers, scientists, and drug development professionals. While appropriate safety precautions are still necessary when working with dimethyl sulfate, the risks are more manageable and predictable compared to the inherent dangers of diazomethane. For applications demanding high yields and operational safety, dimethyl sulfate is the recommended methylating agent.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. arkat-usa.org [arkat-usa.org]
- 8. Green chemistry metrics: a comparative evaluation of dimethyl carbonate, methyl iodide, dimethyl sulfate and methanol as methylating agents - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. A method for concurrent diazomethane synthesis and substrate methylation in a 96-sample format - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Protein Methylation Sites: A Comparative Guide to Mass Spectrometry-Based Quantitative Methods
For researchers, scientists, and drug development professionals, the accurate validation and quantification of protein methylation is crucial for understanding cellular signaling, disease progression, and the efficacy of therapeutic interventions. Mass spectrometry (MS) has emerged as the gold standard for identifying and quantifying post-translational modifications, including methylation. This guide provides an objective comparison of the leading MS-based quantitative methods for validating methylation sites, supported by experimental data and detailed protocols.
Protein methylation, a key post-translational modification, plays a vital role in regulating protein function, cellular signaling, and gene expression.[1] The two predominant quantitative mass spectrometry techniques for analyzing protein methylation are stable isotope labeling by amino acids in cell culture (SILAC) and label-free quantification (LFQ). Each method presents a unique set of advantages and limitations in terms of accuracy, precision, and proteome coverage.
Quantitative Performance: SILAC vs. Label-Free Methods
Choosing the optimal quantitative strategy depends on the specific experimental goals, sample type, and available resources. Below is a summary of the key performance metrics for SILAC (with a focus on its "heavy methyl" variant) and label-free quantification.
| Feature | SILAC / Heavy Methyl SILAC | Label-Free Quantification (LFQ) |
| Principle | Metabolic incorporation of stable isotope-labeled amino acids or methyl donors, creating a mass shift for quantitative comparison.[2] | Comparison of signal intensities (peak areas or spectral counts) of peptides across different runs.[3] |
| Accuracy & Precision | High accuracy and precision due to early-stage sample mixing, minimizing experimental variability.[4] The average ratio for methylated peptides in a 1:1 mix was found to be 1.03 ± 0.17.[2] | Generally lower precision compared to SILAC, with coefficients of variation (CVs) for technical replicates typically around 10-15%.[3] |
| Number of Identified Sites | A study using heavy methyl SILAC with antibody enrichment identified 59 methylation sites in HeLa cells.[5][6] | Generally provides superior proteome coverage, potentially identifying a larger number of proteins and modifications.[4] |
| Dynamic Range | Most software platforms can accurately quantify up to a 100-fold difference between samples.[7][8] | Can exhibit a wider dynamic range, capable of detecting significant changes in protein abundance up to ~60:1.[9] |
| Sample Throughput | Lower throughput, typically limited to comparing 2 or 3 states per experiment.[10] | High throughput, with no theoretical limit to the number of samples that can be compared.[10] |
| Applicability | Primarily limited to in vitro cell culture models that can be metabolically labeled.[10] | Applicable to a wide range of sample types, including clinical tissues and organisms that cannot be metabolically labeled.[10] |
| Cost | Higher cost due to the requirement for expensive stable isotope-labeled amino acids and specialized cell culture media.[10] | More cost-effective as it does not require isotopic labels.[10] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results in mass spectrometry-based methylation analysis. The following sections outline the key steps for both SILAC-based and label-free quantitative workflows.
Heavy Methyl SILAC Workflow for Quantitative Methylation Analysis
This protocol outlines a general method for assaying lysine (B10760008) methylation across the proteome using heavy methyl SILAC and quantitative proteomics.[11]
-
Cell Culture and Labeling:
-
Cell Lysis and Protein Digestion:
-
Harvest and lyse the "light" and "heavy" cell populations.
-
Combine equal amounts of protein from each population.
-
Digest the combined protein mixture into peptides using an enzyme such as trypsin.
-
-
Enrichment of Methylated Peptides:
-
LC-MS/MS Analysis:
-
Separate the enriched peptides using liquid chromatography (LC).
-
Analyze the peptides by tandem mass spectrometry (MS/MS). The mass spectrometer will detect pairs of "light" and "heavy" methylated peptides.[11]
-
-
Data Analysis:
-
Use specialized software (e.g., MaxQuant) to identify the methylated peptides and their modification sites.
-
Quantify the relative abundance of methylation by comparing the signal intensities of the "light" and "heavy" peptide pairs.[11]
-
Label-Free Quantification (LFQ) Workflow for Methylation Analysis
This protocol describes a general workflow for label-free quantification of protein methylation.[3]
-
Sample Preparation:
-
Independently prepare protein extracts from control and experimental samples.
-
Digest the proteins from each sample into peptides using an enzyme like trypsin.
-
-
LC-MS/MS Analysis:
-
Analyze each peptide sample separately by LC-MS/MS.
-
The mass spectrometer should be operated in a data-dependent or data-independent acquisition mode to acquire both precursor ion intensities and fragmentation spectra for peptide identification.
-
-
Data Processing and Analysis:
-
Process the raw MS data using software that can perform peptide identification and quantification.
-
The software will identify peptides by matching their fragmentation spectra to a protein sequence database.
-
Quantification is achieved by comparing the integrated peak areas of the same peptide across different runs.
-
Normalization techniques are applied to account for variations in sample loading and instrument performance.
-
Visualizing the Workflow and a Key Signaling Pathway
Diagrams are provided below to illustrate the experimental workflow for validating methylation sites and to depict a signaling pathway where protein methylation plays a critical regulatory role.
Caption: General experimental workflow for validating protein methylation sites.
Protein methylation is a critical regulatory mechanism in many signaling pathways. The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway, a cornerstone of the inflammatory response, is one such pathway where methylation plays a pivotal role.
Caption: NF-κB signaling pathway highlighting the role of p65 methylation.
References
- 1. Label-Free vs. Label-Based Quantitative Proteomics | Silantes [silantes.com]
- 2. proteome.gs.washington.edu [proteome.gs.washington.edu]
- 3. Label-Free Quantification Mass Spectrometry: A Comprehensive Guide - Creative Proteomics [creative-proteomics.com]
- 4. Systematic Comparison of Label-Free, SILAC, and TMT Techniques to Study Early Adaption toward Inhibition of EGFR Signaling in the Colorectal Cancer Cell Line DiFi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comprehending Dynamic Protein Methylation with Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identifying and quantifying in vivo methylation sites by heavy methyl SILAC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Benchmarking SILAC Proteomics Workflows and Data Analysis Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] A label‐free quantification method by MS/MS TIC compared to SILAC and spectral counting in a proteomics screen | Semantic Scholar [semanticscholar.org]
- 10. benchchem.com [benchchem.com]
- 11. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Isotopic Labeling using Deuterated Methylsulfate for Quantitative Proteomics and Drug Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of deuterated methylsulfate with other common methylating agents used in isotopic labeling studies. The information presented herein is supported by experimental data and detailed protocols to assist researchers in selecting the most appropriate labeling strategy for their specific application in quantitative proteomics and drug development.
Introduction to Isotopic Labeling with Deuterated Reagents
Isotopic labeling is a powerful technique that involves the incorporation of a stable isotope into a molecule to act as a tracer. In mass spectrometry-based quantitative proteomics, this allows for the differentiation and relative quantification of proteins or peptides from different samples. Deuterated methylating agents are commonly used to introduce a "heavy" methyl group (CD₃) onto proteins or peptides, creating a mass shift that can be readily detected. This guide focuses on the use of deuterated this compound and compares its performance with other widely used deuterated methylating agents.
Comparison of Deuterated Methylating Agents
The choice of a methylating agent can significantly impact the efficiency, specificity, and quantitative accuracy of an isotopic labeling experiment. Below is a comparison of deuterated this compound with other common alternatives.
| Feature | Deuterated Dimethyl Sulfate (B86663) (CD₃)₂SO₄ | Deuterated Methyl Iodide (CD₃I) | Deuterated Formaldehyde (B43269) (CD₂O) with a Reducing Agent |
| Reactivity | Highly reactive, potent methylating agent. | Highly reactive, potent methylating agent. | Forms a Schiff base with primary amines, which is then reduced. |
| Specificity | Methylates a broad range of nucleophiles, including amines (N-terminus, Lys), carboxylates (Asp, Glu, C-terminus), thiols (Cys), and hydroxyls (Ser, Thr, Tyr). | Primarily methylates thiols (Cys) and amines (N-terminus, Lys). Can also methylate carboxylates under certain conditions. | Specifically labels primary amines (N-terminus and the ε-amino group of lysine (B10760008) residues). |
| Side Reactions | Potential for over-methylation and modification of non-target residues due to high reactivity. Can also lead to hydrolysis. | Can lead to the formation of salt adducts and may require more stringent reaction conditions to control side reactions. | Minimal side reactions due to the specific nature of the reductive amination process. |
| Kinetic Isotope Effect (KIE) | A significant KIE is expected due to the cleavage of a C-D bond in the rate-determining step, potentially leading to slower reaction rates compared to its non-deuterated counterpart. | A significant KIE is also expected, which can affect reaction kinetics. | The KIE is associated with the reduction step and can influence the overall reaction rate. |
| Chromatographic Behavior of Labeled Peptides | Labeled peptides may exhibit slight shifts in retention time compared to their non-deuterated counterparts in reversed-phase chromatography.[1] | Similar to deuterated this compound, labeled peptides can show altered chromatographic behavior. | Deuterated peptides often elute slightly earlier than their non-deuterated analogs in reversed-phase liquid chromatography, which can potentially impact quantification if not properly addressed.[1] |
| Cost-Effectiveness | Generally considered a cost-effective methylating agent. | Can be more expensive than deuterated this compound. | The reagents (deuterated formaldehyde and a reducing agent like sodium cyanoborohydride) are relatively inexpensive.[2] |
Experimental Data and Performance
While direct, head-to-head quantitative comparisons of deuterated this compound with other methylating agents in proteomics are not extensively documented in the readily available literature, we can infer performance characteristics based on known chemical properties and related studies.
Kinetic Isotope Effect (KIE): The substitution of hydrogen with deuterium (B1214612) results in a stronger C-D bond compared to a C-H bond. Consequently, reactions involving the cleavage of a C-D bond have a higher activation energy and proceed at a slower rate. This phenomenon, known as the kinetic isotope effect (KIE), is an important consideration for labeling efficiency. For deuterated methylating agents, the KIE can lead to incomplete labeling if reaction times and conditions are not optimized.
Chromatographic Isotope Effect: A study comparing ¹³CH₃ and CD₃ labeling for the quantification of methyl cellulose (B213188) patterns using mass spectrometry found that the use of a deuterated label (CD₃I) could lead to partial chromatographic separation of the isotopologues in a gradient liquid chromatography system. This can complicate data analysis and potentially affect the accuracy of quantification. While this study was not on proteins, it highlights a potential challenge associated with deuterium labeling that should be considered.
Experimental Protocols
Protocol 1: General Chemical Methylation of Peptides (Adaptable for Deuterated this compound)
This protocol provides a general framework for the chemical methylation of peptides. It is crucial to optimize the reaction conditions (reagent concentration, temperature, and incubation time) for deuterated this compound to account for the kinetic isotope effect and ensure complete labeling.
Materials:
-
Peptide sample (lyophilized)
-
Deuterated dimethyl sulfate ((CD₃)₂SO₄)
-
Methylation buffer (e.g., 100 mM triethylammonium (B8662869) bicarbonate (TEAB), pH 8.5)
-
Quenching solution (e.g., 5% formic acid)
-
C18 desalting column/tip
Procedure:
-
Peptide Resuspension: Resuspend the lyophilized peptide sample in the methylation buffer to a concentration of 1-5 mg/mL.
-
Reagent Preparation: Prepare a stock solution of deuterated dimethyl sulfate in an appropriate anhydrous solvent (e.g., acetonitrile).
-
Methylation Reaction: Add the deuterated dimethyl sulfate solution to the peptide solution. The final concentration of the methylating agent should be optimized, but a starting point could be a 10- to 50-fold molar excess over the number of reactive sites.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 37°C) for a specific duration (e.g., 1-4 hours). This step requires careful optimization.
-
Quenching: Stop the reaction by adding the quenching solution to lower the pH.
-
Desalting: Desalt the labeled peptide sample using a C18 column or tip to remove excess reagents and salts.
-
Analysis: Analyze the labeled peptides by mass spectrometry.
Protocol 2: Reductive Dimethylation of Peptides using Deuterated Formaldehyde[3]
This is a widely used and well-documented protocol for labeling primary amines in peptides.
Materials:
-
Peptide sample (lyophilized)
-
"Heavy" labeling buffer: 4% (v/v) deuterated formaldehyde (CD₂O) in 50 mM sodium phosphate (B84403) buffer, pH 7.2
-
Reducing agent: 600 mM sodium cyanoborohydride (NaBH₃CN) or sodium cyanoborodeuteride (NaBD₃CN) in water
-
Quenching solution: 1% trifluoroacetic acid (TFA)
-
C18 desalting column/tip
Procedure:
-
Peptide Resuspension: Resuspend the lyophilized peptide sample in 100 µL of 100 mM triethylammonium bicarbonate (TEAB), pH 8.5.
-
Labeling Reaction:
-
Add 4 µL of the "heavy" labeling buffer to the peptide solution.
-
Add 4 µL of the reducing agent solution.
-
-
Incubation: Vortex the mixture and incubate at room temperature for 1 hour.
-
Quenching: Stop the reaction by adding 8 µL of the quenching solution.
-
Desalting: Desalt the labeled peptide sample using a C18 column or tip.
-
Analysis: Analyze the labeled peptides by mass spectrometry.
Visualizations
Experimental Workflow for Quantitative Proteomics using Isotopic Labeling
Caption: A typical experimental workflow for quantitative proteomics using isotopic labeling.
Signaling Pathway: General Protein Methylation
Caption: Simplified signaling pathway of protein methylation.
Conclusion
Deuterated this compound is a potent and cost-effective reagent for isotopic labeling. However, its high reactivity necessitates careful optimization of reaction conditions to control for non-specific modifications. The kinetic isotope effect associated with deuterium labeling may lead to slower reaction kinetics compared to non-deuterated analogs, requiring longer incubation times or higher reagent concentrations to achieve complete labeling. Furthermore, researchers should be aware of the potential for chromatographic separation of deuterated and non-deuterated peptides, which could impact quantification.
For applications requiring high specificity for primary amines and minimal side reactions, reductive dimethylation using deuterated formaldehyde presents a robust and well-established alternative. The choice of the optimal deuterated methylating agent will ultimately depend on the specific requirements of the experiment, including the nature of the sample, the desired labeling specificity, and the analytical platform being used.
References
A Researcher's Guide to Quantifying Methylation Efficiency: qNMR vs. Gold Standards
For researchers, scientists, and drug development professionals, accurately determining the efficiency of enzymatic or chemical methylation is crucial for understanding biological processes and for the development of epigenetic therapeutics. This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with the established "gold standard" methods: Liquid Chromatography-Mass Spectrometry (LC-MS) and Bisulfite Sequencing. We present a synthesis of their quantitative performance, detailed experimental protocols, and visual workflows to aid in selecting the most suitable method for your research needs.
Quantitative Performance at a Glance
The choice of method for quantifying methylation efficiency often depends on a trade-off between resolution, throughput, cost, and the specific question being addressed. While qNMR offers a direct and non-destructive approach, LC-MS and Bisulfite Sequencing provide high sensitivity and single-base resolution, respectively. The following table summarizes the key quantitative performance metrics for each technique.
| Feature | Quantitative NMR (qNMR) | Liquid Chromatography-Mass Spectrometry (LC-MS) | Bisulfite Sequencing |
| Principle | Direct measurement of nuclei in a magnetic field. Signal intensity is directly proportional to the number of nuclei. | Separation of enzymatically digested nucleosides by chromatography followed by mass-based detection and quantification.[1][2] | Chemical conversion of unmethylated cytosines to uracil, followed by sequencing to determine methylation status at single-base resolution.[3][4] |
| Accuracy | High (can be a primary ratio method).[5] Accuracy of 97-102% has been demonstrated in various applications.[6] | High, often considered a "gold standard" for global methylation quantification.[2][7] | High, considered a "gold standard" for locus-specific methylation.[3] However, can be affected by bisulfite conversion efficiency.[8] |
| Precision | High (RSD < 1-2% achievable).[6][9] | High, with intra-day precision ranging from 3-16% for regional methylation analysis.[10] | Good, but can be influenced by PCR amplification bias and sequencing depth.[11] |
| Sensitivity (LOD/LOQ) | Moderate. Generally in the micromolar to millimolar range. The limit of detection can be around 0.025 mg for small molecules.[12] | Very high. Can detect methylation levels as low as 0.00001%.[1] Can differentiate a 5% difference in promoter methylation.[10] | Very high. Single-molecule sensitivity is theoretically possible. Can detect methylation differences of <25%.[13] |
| Dynamic Range | Good. Can simultaneously quantify components over a wide concentration range. | Wide. Allows for the quantification of both highly and lowly abundant methylated species. | Wide, but can be limited by sequencing depth. |
| Resolution | Molecular level (no sequence context). | Global or regional (depending on the experimental design).[10] | Single-base resolution.[3] |
| Sample Requirement | Higher (milligrams of purified sample). | Low (nanograms to micrograms of DNA).[1] | Low (nanograms of DNA). |
| Sample Integrity | Non-destructive. | Destructive (enzymatic digestion).[2] | Destructive (chemical treatment and PCR).[8] |
| Throughput | Lower. | High. | High (with next-generation sequencing). |
| Cost | High initial instrument cost, lower per-sample cost for consumables. | High instrument cost, moderate per-sample cost. | Varies depending on the scale (Sanger vs. NGS), can be high for whole-genome analysis. |
Visualizing the Workflow and Concepts
To better understand the processes involved, the following diagrams illustrate the general workflow for determining methylation efficiency and the fundamental concept of DNA methylation.
Detailed Experimental Protocols
Here, we provide foundational protocols for each method tailored to the quantification of methylation efficiency.
Quantitative NMR (qNMR) for Methylation Efficiency
This protocol is designed for monitoring the efficiency of an enzymatic methylation reaction in real-time.[14][15]
1. Sample Preparation:
-
Prepare a reaction mixture containing the substrate (e.g., a peptide or oligonucleotide), the methyl donor (e.g., S-adenosylmethionine, SAM), and the buffer in a suitable NMR solvent (e.g., D₂O-based buffer).
-
Transfer the mixture to an NMR tube.
-
Acquire a baseline ¹H or ¹³C NMR spectrum before initiating the reaction. For enhanced sensitivity, ¹³C-labeled SAM can be used, and a ¹H-¹³C HSQC spectrum can be acquired.[14]
2. NMR Data Acquisition:
-
Initiate the reaction by adding the methyltransferase enzyme to the NMR tube.
-
Immediately begin acquiring a series of 1D ¹H or 2D ¹H-¹³C HSQC spectra at regular time intervals.
-
Ensure proper shimming and temperature control throughout the experiment.
3. Data Processing and Analysis:
-
Process the acquired spectra (e.g., Fourier transformation, phasing, and baseline correction).
-
Identify the signals corresponding to the unmethylated substrate, the methylated product, and an internal standard (if used).
-
Integrate the signals of the substrate and product at each time point.
-
Calculate the methylation efficiency at each time point as: Efficiency (%) = [Integral(product) / (Integral(substrate) + Integral(product))] * 100
Liquid Chromatography-Mass Spectrometry (LC-MS) for Global Methylation Efficiency
This protocol provides a method to determine the overall percentage of methylated cytosines in a DNA sample after a methylation reaction.[1][7][16]
1. DNA Preparation and Digestion:
-
Start with a purified DNA sample from the methylation reaction.
-
Enzymatically digest the DNA to individual nucleosides using a cocktail of enzymes such as DNase I, nuclease P1, and alkaline phosphatase.[1][16]
2. LC-MS/MS Analysis:
-
Separate the digested nucleosides using reverse-phase high-performance liquid chromatography (HPLC).
-
Introduce the separated nucleosides into a tandem mass spectrometer (MS/MS) operating in multiple reaction monitoring (MRM) mode.
-
Set up specific MRM transitions for the detection of 2'-deoxycytidine (B1670253) (dC) and 5-methyl-2'-deoxycytidine (B118692) (5mdC).
3. Quantification:
-
Generate a standard curve using known concentrations of dC and 5mdC.
-
Integrate the peak areas for dC and 5mdC in the sample chromatogram.
-
Calculate the amount of dC and 5mdC in the sample using the standard curve.
-
Determine the methylation efficiency as: Efficiency (%) = [Amount(5mdC) / (Amount(dC) + Amount(5mdC))] * 100
Bisulfite Sequencing for Locus-Specific Methylation Efficiency
This protocol allows for the determination of methylation efficiency at single-cytosine resolution within a specific genomic region.[17]
1. Bisulfite Conversion:
-
Treat the purified DNA from the methylation reaction with sodium bisulfite. This reaction converts unmethylated cytosines to uracils, while methylated cytosines remain unchanged.
-
Clean up the bisulfite-converted DNA.
2. PCR Amplification:
-
Amplify the target region of the bisulfite-converted DNA using primers specific to the converted sequence. These primers should not contain CpG sites to avoid amplification bias.
3. Sequencing:
-
Sequence the PCR products using either Sanger sequencing for individual clones or next-generation sequencing (NGS) for a population of molecules.
4. Data Analysis:
-
Align the sequencing reads to a reference sequence where all cytosines in CpG contexts are assumed to be potentially methylated.
-
For each CpG site, count the number of reads with a cytosine (indicating methylation) and the number of reads with a thymine (B56734) (indicating no methylation).
-
Calculate the methylation efficiency at each CpG site as: Efficiency (%) = [Number of C reads / (Number of C reads + Number of T reads)] * 100
Conclusion
The selection of an appropriate method for determining methylation efficiency is a critical decision in experimental design. qNMR stands out as a powerful tool for real-time, non-destructive monitoring of reaction kinetics, providing direct and highly accurate quantification without the need for chemical labeling or complex sample workup. It is particularly well-suited for optimizing reaction conditions and studying enzyme kinetics.
LC-MS/MS offers unparalleled sensitivity for global methylation analysis, making it the method of choice for detecting subtle changes in overall methylation levels. Its high accuracy and reproducibility have established it as a gold standard in the field.
Bisulfite sequencing remains the undisputed gold standard for high-resolution methylation analysis, providing invaluable information at the single-nucleotide level. This level of detail is essential for understanding the precise methylation patterns within specific gene regulatory elements.
For researchers in drug development, a combination of these techniques may be most powerful: qNMR for initial high-throughput screening and kinetic studies of methylation inhibitors, followed by LC-MS/MS and bisulfite sequencing for validating the effects on global and locus-specific methylation in cellular models. By understanding the strengths and limitations of each method, researchers can confidently select the best approach to answer their specific scientific questions.
References
- 1. Detection of DNA methylation in genomic DNA by UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comprehensive Insights into DNA Methylation Analysis - CD Genomics [cd-genomics.com]
- 3. DNA methylation detection: Bisulfite genomic sequencing analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. benchchem.com [benchchem.com]
- 8. Methylation Matters: A Beginner’s Guide to Bisulfite Sequencing - Bio-Connect [bio-connect.nl]
- 9. Accurate and Precise External Calibration Enhances the Versatility of Quantitative NMR (qNMR) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantification of Regional DNA Methylation by Liquid Chromatography/Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A systematic comparison of quantitative high-resolution DNA methylation analysis and methylation-specific PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Quantification of epigenetic biomarkers: an evaluation of established and emerging methods for DNA methylation analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Probing multiple enzymatic methylation events in real time with NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Probing multiple enzymatic methylation events in real time with NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Quantification of Global DNA Methylation Status by LC-MS/MS [visikol.com]
- 17. The bisulfite genomic sequencing protocol [file.scirp.org]
A Comparative Guide to the Kinetics of Methylation with Dimethyl Sulfate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the kinetic performance of dimethyl sulfate (B86663) (DMS) as a methylating agent against common alternatives, namely dimethyl carbonate (DMC) and methyl iodide (MeI). The information presented is collated from various experimental studies to assist researchers in selecting the most appropriate reagent for their specific methylation needs.
Executive Summary
Dimethyl sulfate is a powerful and cost-effective methylating agent widely used in organic synthesis.[1] Its high reactivity, stemming from the excellent leaving group character of the methyl sulfate anion, typically results in faster reaction rates and higher yields compared to other common methylating agents.[1] However, its high toxicity necessitates stringent safety protocols.[1] This guide presents a comparative overview of the reaction kinetics, experimental considerations, and safety profiles of DMS, DMC, and MeI.
Comparative Kinetic Data
The following tables summarize the available quantitative and qualitative data on the performance of dimethyl sulfate and its alternatives in methylation reactions. It is important to note that direct side-by-side kinetic comparisons under identical conditions are scarce in the literature. The data presented here is compiled from various sources and should be interpreted with consideration of the differing reaction conditions.
Table 1: Qualitative Comparison of Methylating Agents
| Feature | Dimethyl Sulfate (DMS) | Dimethyl Carbonate (DMC) | Methyl Iodide (MeI) |
| Reactivity | High[1] | Low to Moderate[1] | High[1] |
| Typical Reaction Temperature | Room temperature to moderate heating | Elevated temperatures (>120 °C) required[2][3][4] | Room temperature to moderate heating |
| Toxicity | High (carcinogenic, mutagenic, corrosive)[1] | Low ("green" reagent)[5] | Moderate to High (toxic)[1] |
| Cost-effectiveness | High[1] | Moderate | Low (more expensive)[1] |
| Byproducts | Sulfuric acid salts (e.g., NaCH₃SO₄) | Methanol (B129727) and CO₂ (in some pathways), or metal carbonates | Iodide salts (e.g., NaI) |
Table 2: Quantitative Data for O-Methylation of Phenolic Compounds
| Methylating Agent | Substrate | Base/Catalyst | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Dimethyl Sulfate | Salicylic Acid | NaHCO₃ | None (DMS as solvent) | 90 | 1.5 h | 96 | ACS Omega (2025) |
| Dimethyl Carbonate | Phenol | K₂CO₃ / PEG 1000 | None (DMC as reagent) | 160-200 | Continuous Flow | ~100 | IRIS (2005) |
| Dimethyl Carbonate | Flavonoids | DBU | Dimethyl Carbonate | 90 | 12-72 h | High | PMC (2013) |
| Methyl Iodide | Substituted Phenols | NaOH | DMAC | 25 | - | - | Bull. Chem. Soc. Jpn. (1993) |
| Methyl Iodide | Salicylaldehyde | KOH | DMF | 60 | 4 h | 82.5 | Sciencemadness.org (2008) |
Note: The study in the Bulletin of the Chemical Society of Japan focused on correlating reaction rates with substituent constants rather than providing a direct yield under specific time points for comparison in this table.
Reaction Mechanism and Pathways
The methylation reactions with dimethyl sulfate, methyl iodide, and dimethyl carbonate generally proceed via an SN2 (bimolecular nucleophilic substitution) mechanism. The nucleophile (e.g., a phenoxide, amine, or thiolate) attacks the methyl group of the methylating agent, leading to the displacement of the leaving group.
The following diagram illustrates the generalized SN2 mechanism for the methylation of a generic nucleophile (Nu⁻).
Caption: Generalized SN2 mechanism for methylation.
The reactivity of the methylating agent is largely determined by the stability of the leaving group (X⁻). For the agents discussed:
-
Dimethyl Sulfate: The leaving group is the methyl sulfate anion (CH₃SO₄⁻), which is a very stable, well-delocalized anion, making DMS highly reactive.
-
Methyl Iodide: The iodide ion (I⁻) is an excellent leaving group, rendering MeI also highly reactive.
-
Dimethyl Carbonate: The leaving group is the methyl carbonate anion (CH₃OCO₂⁻), which is less stable than the previous two, hence the lower reactivity of DMC.
Experimental Protocols
A generalized protocol for conducting a kinetic study of a methylation reaction using Nuclear Magnetic Resonance (NMR) spectroscopy is provided below. This method allows for real-time monitoring of the reaction progress by integrating the signals of reactants and products.
Objective: To determine the reaction rate constant for the methylation of a substrate (e.g., phenol) with a methylating agent (DMS, DMC, or MeI).
Materials:
-
Substrate (e.g., phenol)
-
Methylating agent (Dimethyl Sulfate, Dimethyl Carbonate, or Methyl Iodide)
-
An appropriate deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
Internal standard (e.g., tetramethylsilane (B1202638) - TMS, or a non-reactive compound with a distinct NMR signal)
-
Base (if required for the reaction, e.g., K₂CO₃, NaOH)
-
NMR tubes
-
Standard laboratory glassware
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the substrate and the internal standard in the deuterated solvent in a volumetric flask.
-
Prepare a separate stock solution of the methylating agent in the same deuterated solvent.
-
If a solid base is used, ensure it is finely powdered and dry.
-
-
NMR Spectrometer Setup:
-
Set the NMR spectrometer to the desired reaction temperature.
-
Acquire a reference spectrum of the substrate solution to identify the chemical shifts of the starting material and the internal standard.
-
-
Initiation of the Reaction and Data Acquisition:
-
Place a known amount of the substrate stock solution (and base, if applicable) into an NMR tube.
-
Inject a known amount of the methylating agent stock solution into the NMR tube, cap it, and quickly invert to mix.
-
Immediately insert the NMR tube into the pre-heated spectrometer.
-
Begin acquiring a series of ¹H NMR spectra at regular time intervals. The time interval will depend on the expected reaction rate.
-
-
Data Analysis:
-
Process the acquired spectra (Fourier transform, phase correction, and baseline correction).
-
For each spectrum, integrate the signal corresponding to a characteristic peak of the product and a peak of the starting material. Also, integrate the signal of the internal standard.
-
Normalize the integrals of the reactant and product signals to the integral of the internal standard to correct for any variations in spectrometer performance.
-
Plot the concentration of the reactant or product as a function of time.
-
From this plot, determine the initial reaction rate and the rate constant using appropriate kinetic models (e.g., pseudo-first-order if one reactant is in large excess).
-
The following diagram outlines the general workflow for a kinetic study of methylation.
Caption: Experimental workflow for a kinetic study of methylation.
Conclusion
The choice of a methylating agent is a critical decision in synthesis design, balancing reactivity, safety, and cost.
-
Dimethyl Sulfate remains a preferred choice for many industrial applications due to its high reactivity and low cost, which translate to faster reaction kinetics and operational efficiency.[1] However, its high toxicity necessitates specialized handling and safety infrastructure.
-
Methyl Iodide offers comparable reactivity to DMS but at a higher cost, making it more suitable for laboratory-scale syntheses where cost is less of a concern.
-
Dimethyl Carbonate is an environmentally benign alternative with significantly lower toxicity.[5] Its lower reactivity often requires harsher reaction conditions (higher temperatures and/or catalysts), which may not be suitable for all substrates.
For applications where rapid and efficient methylation is paramount and appropriate safety measures are in place, dimethyl sulfate is a highly effective reagent. For applications prioritizing safety and environmental considerations, dimethyl carbonate presents a viable, albeit less reactive, alternative.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. A Convenient and Safe O-Methylation of Flavonoids with Dimethyl Carbonate (DMC) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient and Stable O-Methylation of Catechol with Dimethyl Carbonate over Aluminophosphate Catalysts | MDPI [mdpi.com]
- 5. [PDF] Green chemistry metrics: a comparative evaluation of dimethyl carbonate, methyl iodide, dimethyl sulfate and methanol as methylating agents | Semantic Scholar [semanticscholar.org]
A Comparative Analysis of the Toxicity of Common Methylating Agents
For Researchers, Scientists, and Drug Development Professionals
Methylating agents are indispensable reagents in a multitude of research and industrial applications, from organic synthesis to molecular biology and drug development. However, their utility is often counterbalanced by significant toxicological risks. This guide provides an objective comparison of the toxicity of four commonly used methylating agents: Dimethyl Sulfate (DMS), Methyl Iodide (MeI), Diazomethane, and Methyl Methanesulfonate (B1217627) (MMS). The information presented is supported by experimental data to aid in risk assessment and the selection of appropriate agents for specific applications.
Quantitative Toxicity Data
The following table summarizes the available quantitative toxicity data for the selected methylating agents. It is important to note that the toxicity of these compounds can vary depending on the animal model, route of administration, and experimental conditions. A lower LD50 or LC50 value indicates higher toxicity.
| Methylating Agent | Chemical Formula | Molecular Weight ( g/mol ) | Acute Toxicity (LD50/LC50) | Carcinogenicity & Mutagenicity |
| Dimethyl Sulfate (DMS) | (CH₃)₂SO₄ | 126.13 | Oral LD50 (Rat): 205 mg/kg[1][2] Oral LD50 (Mouse): 140 mg/kg[1] Inhalation LC50 (Rat): 45 ppm (4 hours)[1] | Probable human carcinogen (IARC Group 2A), mutagenic.[3][4] |
| Methyl Iodide (MeI) | CH₃I | 141.94 | Oral LD50 (Rat): 76 mg/kg[2] | Potentially carcinogenic, mutagenic. |
| Diazomethane | CH₂N₂ | 42.04 | Inhalation LC50 (Cat): 175 ppm (10 minutes)[5] Note: Oral and dermal LD50 data are not readily available due to its high reactivity and explosive nature. | Suspected human carcinogen, mutagenic.[6] |
| Methyl Methanesulfonate (MMS) | CH₃SO₃CH₃ | 110.13 | Oral LD50 (Rat): 225 mg/kg[7] | Reasonably anticipated to be a human carcinogen, potent mutagen.[8] |
Mechanism of Toxicity: DNA Alkylation and Damage Response
The primary mechanism of toxicity for these methylating agents is their ability to transfer a methyl group to nucleophilic sites on biological macromolecules, most critically DNA. This process, known as DNA alkylation, can lead to mutations, chromosomal aberrations, and cell death.
The following diagram illustrates the general pathway of DNA damage and the subsequent cellular response initiated by these agents.
Experimental Protocols
The following are summaries of standard protocols used to determine the key toxicity endpoints cited in this guide.
Acute Oral Toxicity - Up-and-Down Procedure (OECD Test Guideline 425)
This method is used to determine the LD50 value of a substance.
Principle: A sequential dosing method where the outcome of the previously dosed animal determines the dose for the next. This approach minimizes the number of animals required while still providing a statistically robust LD50 estimate.[2][9]
Procedure:
-
Animal Selection: Healthy, young adult rats (typically females) are used. Animals are acclimatized to laboratory conditions before the study.[9]
-
Fasting: Animals are fasted overnight prior to dosing.[10]
-
Dose Administration: The test substance is administered orally via gavage in a single dose. The volume is typically limited to 1 mL/100g of body weight for non-aqueous solutions and 2 mL/100g for aqueous solutions.[10]
-
Dose Progression:
-
The first animal receives a dose just below the estimated LD50.
-
If the animal survives, the next animal receives a higher dose (typically by a factor of 3.2).
-
If the animal dies, the next animal receives a lower dose.[10]
-
-
Observation: Animals are observed for mortality and clinical signs of toxicity for at least 14 days. Observations are more frequent on the first day. Body weight is recorded weekly.[2]
-
Data Analysis: The LD50 is calculated using the maximum likelihood method.[2]
Bacterial Reverse Mutation Test (Ames Test - OECD Test Guideline 471)
This test is used to assess the mutagenic potential of a chemical.
Principle: The test uses several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (e.g., histidine). The assay measures the ability of a test substance to cause mutations that revert the bacteria to a prototrophic state, allowing them to grow on an amino acid-deficient medium.[11]
Procedure:
-
Strain Selection: At least five strains of bacteria are used to detect different types of mutations (frameshift and base-pair substitutions).
-
Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix from rat liver) to detect mutagens that require metabolic activation to become genotoxic.[11]
-
Exposure: The bacterial strains are exposed to the test substance at various concentrations.
-
Plating: The treated bacteria are plated on a minimal agar (B569324) medium lacking the required amino acid.
-
Incubation: Plates are incubated for 48-72 hours.
-
Data Analysis: The number of revertant colonies is counted. A substance is considered mutagenic if it produces a dose-related increase in the number of revertant colonies compared to the negative control.
In Vivo Mammalian Erythrocyte Micronucleus Test (OECD Test Guideline 474)
This assay is used to detect genotoxic damage in vivo.
Principle: The test detects damage to chromosomes or the mitotic apparatus. Micronuclei are small, membrane-bound DNA fragments that are formed from chromosome fragments or whole chromosomes that lag behind at anaphase during cell division. These are observed in newly formed red blood cells (polychromatic erythrocytes).[3][12]
Procedure:
-
Animal Dosing: Typically, mice or rats are treated with the test substance, usually on two or more occasions at 24-hour intervals.[12]
-
Sample Collection: Bone marrow or peripheral blood is collected at appropriate times after the last dose.[12]
-
Slide Preparation: Smears are made and stained to differentiate between polychromatic (immature) and normochromatic (mature) erythrocytes.
-
Microscopic Analysis: The frequency of micronucleated polychromatic erythrocytes (MN-PCEs) is determined by scoring a large number of cells.
-
Data Analysis: A significant, dose-dependent increase in the frequency of MN-PCEs in treated animals compared to controls indicates a genotoxic effect.[12]
Cytotoxicity Assay (e.g., MTT Assay) for IC50 Determination
This assay measures the concentration of a substance that inhibits cell growth by 50% (IC50).
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692) product, the amount of which is proportional to the number of living cells.[13]
Procedure:
-
Cell Seeding: Adherent or suspension cells are seeded into a 96-well plate and allowed to attach or stabilize.[13]
-
Compound Treatment: Cells are treated with a range of concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plate is incubated to allow for formazan crystal formation.
-
Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
Absorbance Reading: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[7][14]
References
- 1. AID 386692 - Potentiation factor, ratio of IC50 for methyl methanesulfonate to IC50 for methyl methanesulfonate with 200 uM drug for inhibition of human HeLa B cells - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. oecd.org [oecd.org]
- 3. Micronucleus test - Wikipedia [en.wikipedia.org]
- 4. Methyl methanesulfonate: Carcinogenic Potency Database [leadscope.com]
- 5. fishersci.com [fishersci.com]
- 6. Diazomethane - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Methyl Methanesulfonate - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. scribd.com [scribd.com]
- 10. Acute oral toxicity-UDP : oecd-425 | PPTX [slideshare.net]
- 11. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 12. criver.com [criver.com]
- 13. In Vitro Cytotoxicity Assays and IC50 for 120 Tumor Cell Lines | Transfection Reagents | Cell Lines, In Vivo | Altogen Biosystems [altogen.com]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to the Cost-Effectiveness of Dimethyl Sulfate in Industrial Processes
In the landscape of industrial organic synthesis, the selection of an appropriate methylating agent is a critical decision balancing reactivity, cost, safety, and environmental impact. Dimethyl sulfate (B86663) (DMS) has long been an industry workhorse due to its high reactivity and low cost.[1][2] However, growing emphasis on process safety and green chemistry has spurred the adoption of alternatives. This guide provides an objective comparison of dimethyl sulfate with its primary industrial alternatives, dimethyl carbonate (DMC) and methyl iodide (MeI), supported by economic data and experimental performance metrics.
Comparative Overview of Key Methylating Agents
Dimethyl sulfate is favored in many industrial applications for its potent combination of high reactivity and cost-effectiveness, which translates to faster reaction times and potentially higher yields.[2] Its primary role is the methylation of phenols, amines, and thiols in the manufacturing of products like dyes, pharmaceuticals, fabric softeners, and pesticides.[1][3][4] However, its high toxicity, carcinogenic, and mutagenic properties necessitate stringent safety protocols and specialized handling.[1][5]
Alternatives have been sought to mitigate these risks. Dimethyl carbonate (DMC) is a notable "green" alternative, offering a much safer profile due to its low toxicity and biodegradability.[6][7] While it is a viable substitute, its lower reactivity often requires higher temperatures or specific catalysts to achieve efficiencies comparable to DMS.[2] Methyl iodide (MeI) matches the high reactivity of DMS and is less hazardous, but it is typically more expensive, making it less economically feasible for many large-scale industrial processes.[2][8]
The choice between these agents represents a trade-off among economic, safety, and efficiency factors. For large-scale synthesis where cost is a primary driver, DMS often remains the choice, provided robust safety measures are in place.[8] For applications where safety and environmental impact are paramount, DMC is an increasingly preferred option.[7][9]
Data Presentation: Economic and Physical Properties
The following tables summarize the key quantitative data for dimethyl sulfate and its alternatives. Market prices are subject to fluctuation based on region, purity grade, and volume.
Table 1: Comparative Cost Analysis (Q2-Q3 2025)
| Compound | Chemical Formula | CAS No. | Price (USD/Metric Ton) - China | Price (USD/Metric Ton) - USA | Price (USD/Metric Ton) - Europe (Germany/Netherlands) |
| Dimethyl Sulfate (DMS) | (CH₃)₂SO₄ | 77-78-1 | $446 - $450[10] | $1,880 - $1,900[10][11] | $2,080 - $2,100[10] |
| Dimethyl Carbonate (DMC) | C₃H₆O₃ | 616-38-6 | $430 - $601[12][13] | Not specified | ~$759[13] |
| Methyl Iodide (MeI) | CH₃I | 74-88-4 | Highly Variable (
| Not specified | Not specified |
Note: Methyl Iodide pricing shows extreme variability based on grade and supplier, but it is consistently cited as being significantly more expensive for industrial use than DMS.[2][8]
Table 2: Physicochemical and Safety Properties
| Property | Dimethyl Sulfate (DMS) | Dimethyl Carbonate (DMC) | Methyl Iodide (MeI) |
| Molar Mass | 126.13 g/mol [1] | 90.08 g/mol | 141.94 g/mol [8] |
| Boiling Point | 188 °C (decomposes)[1] | 90 °C | 42.4 °C |
| Density | 1.33 g/mL[1] | 1.07 g/mL | 2.28 g/mL[14] |
| Reactivity | High[1][2] | Low to Moderate[2] | High[2][8] |
| Key Hazards | Highly toxic, carcinogenic, mutagenic, corrosive[1][2][6] | Low toxicity, flammable[6][7] | Toxic, suspected carcinogen[8] |
| Environmental Profile | Environmentally hazardous[1] | Biodegradable, non-toxic, VOC exempt in the U.S.[6][7] | Environmental hazard concerns[8] |
Experimental Protocols and Performance Data
A comparative study published in the journal Green Chemistry evaluated the methylating efficiency of DMS, DMC, and MeI for three model reactions based on green chemistry metrics like Atom Economy (AE) and Mass Index (MI). A lower Mass Index indicates a more efficient, less wasteful process.
Key Experiment: O-Methylation of Phenol (B47542) to Anisole
-
Objective: To compare the efficiency of different methylating agents in a typical O-methylation reaction.
-
General Protocol: The methylation of phenol was carried out using each of the three agents (DMS, DMC, MeI) according to various procedures found in the literature. Reaction conditions, including the base, solvent, and temperature, were selected based on established methods for each specific agent to ensure a fair comparison of their optimal performance.
-
Methodology for Data Calculation:
-
Atom Economy (AE): Calculated as (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100%. This metric assesses how many atoms from the reactants are incorporated into the final product.
-
Mass Index (MI): Calculated as Total Mass of Materials (Reactants, Solvents, Catalysts, etc.) / Mass of Desired Product. This provides a more comprehensive measure of the process's greenness by accounting for all materials used.
-
Table 3: Experimental Performance in O-Methylation of Phenol
| Methylating Agent | Typical Base/Solvent System | Mass Index (MI) | Efficiency & Waste Profile |
| Dimethyl Sulfate (DMS) | NaOH / Water or Dioxane | ~3.3 - 14.0 (lower value excludes water from calculation)[15] | High efficiency, but generates sulfate salts as waste. |
| Dimethyl Carbonate (DMC) | K₂CO₃ / PEG | ~3.5 - 5.4[15] | Good efficiency with a favorable environmental profile; produces methanol (B129727) and CO₂ as byproducts which are relatively benign.[16] |
| Methyl Iodide (MeI) | NaOH or KF/Al₂O₃ / Water or MeCN | ~21.0 - 117.0[15] | Very poor mass efficiency; generates large quantities of high molecular weight iodide salts as waste.[15] |
The results clearly indicate that for the O-methylation of phenol, both DMS and DMC offer significantly better mass efficiency than MeI.[15] While DMS appears slightly more efficient under certain calculation conditions, DMC provides a much greener process overall with a comparable mass index without the extreme toxicity concerns associated with DMS.[15][16]
Mandatory Visualizations
Caption: Comparative analysis of key industrial methylating agents.
Caption: General workflow for an industrial methylation process.
References
- 1. Dimethyl sulfate - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. Uses of Dimethyl sulfate_Chemicalbook [chemicalbook.com]
- 4. nbinno.com [nbinno.com]
- 5. Dimethyl_sulfate [chemeurope.com]
- 6. bulkchemicals2go.com [bulkchemicals2go.com]
- 7. Best Dimethyl Carbonate (DMC) for Replace Dimethyl Sulfate DMC & Suppliers in China [chemcubic.com]
- 8. nbinno.com [nbinno.com]
- 9. benchchem.com [benchchem.com]
- 10. imarcgroup.com [imarcgroup.com]
- 11. Dimethyl Sulphate Prices, Trends, Index, News, Monitor and Demand [chemanalyst.com]
- 12. dimethyl carbonate price 2025: Best Rates & Suppliers [accio.com]
- 13. DiMethyl Carbonate Prices, Trends, Index, News, Monitor and Demand [chemanalyst.com]
- 14. m.indiamart.com [m.indiamart.com]
- 15. researchgate.net [researchgate.net]
- 16. Green chemistry metrics: a comparative evaluation of dimethyl carbonate, methyl iodide, dimethyl sulfate and methanol as methylating agents - Green Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Validation of Analytical Methods for Methylsulfate Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of methylsulfate is crucial for various applications, including impurity profiling and stability testing. This guide provides an objective comparison of several analytical techniques for this compound quantification, supported by experimental data and detailed methodologies.
Data Summary
The following table summarizes the quantitative performance of various analytical methods for the quantification of this compound and structurally related compounds. It is important to note that performance characteristics can vary based on the specific instrumentation, experimental conditions, and sample matrix.
| Analytical Method | Analyte | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity (R²) | Accuracy/Recovery (%) | Precision (%RSD) |
| Ion Chromatography (IC) | Monoethylsulfate | 24 ng/mL[1] | 74 ng/mL[1] | >0.99 | 97.1[1] | Not Specified |
| Sulfate (B86663) | 9 µmol/L | 27 µmol/L | >0.99 | Not Specified | Not Specified | |
| LC-MS/MS | Tiemonium this compound | Not Specified | 0.755 µg/mL[2] | 0.9997[3] | Not Specified | Not Specified |
| Various Pharmaceuticals | Not Specified | 1 - 50 ng/L[4] | >0.99[4] | 95 - 108[4] | Not Specified | |
| Capillary Electrophoresis (CE) | Thiazinamium this compound | 2 - 5 ng/mL[5] | Not Specified | Not Specified | Not Specified | 3.0 - 7.2[5] |
| Quantitative NMR (qNMR) | Various Compounds | Not Specified | Not Specified | Not Specified | Maximum combined measurement uncertainty of 1.5%[6] | <2.68[7] |
Experimental Workflows and Signaling Pathways
A general workflow for the validation of an analytical method is depicted below. This process ensures that the chosen method is suitable for its intended purpose.
Caption: General workflow for analytical method validation.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Ion Chromatography (IC)
Principle: Ion chromatography separates ions based on their affinity to an ion-exchange resin.[8][9] A suppressor is often used to reduce the background conductivity of the eluent and enhance the signal of the analyte.[10]
Experimental Protocol (based on Monoethylsulfate analysis): [1]
-
Instrumentation: Ion chromatograph with a conductivity detector and a suppressor.
-
Column: Anion-exchange column.
-
Eluent: 3.2 mM Sodium Carbonate and 1.0 mM Sodium Bicarbonate in water.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 25 µL.
-
Detection: Suppressed conductivity.
-
Sample Preparation: Dissolve the sample in the eluent to the desired concentration.
-
Validation Parameters:
-
Specificity: Demonstrated by the absence of interfering peaks at the retention time of the analyte in a blank sample.
-
Linearity: Assessed by analyzing a series of standards over a defined concentration range and performing a linear regression analysis.
-
LOD and LOQ: Determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S).
-
Accuracy: Evaluated by spiking a known amount of the analyte into a sample matrix and calculating the percent recovery.
-
Precision: Determined by repeatedly analyzing the same sample and calculating the relative standard deviation (%RSD).
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle: LC-MS combines the separation power of liquid chromatography with the high sensitivity and selectivity of mass spectrometry.[11][12] This technique is particularly useful for analyzing non-volatile and thermally unstable molecules.[11]
Experimental Protocol (general): [4]
-
Instrumentation: HPLC or UHPLC system coupled to a mass spectrometer (e.g., triple quadrupole or ion trap) with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.
-
Column: Reversed-phase C18 column.
-
Mobile Phase: A gradient of an aqueous solvent (e.g., 0.02 M formic acid in water) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 20 µL.
-
Detection: Mass spectrometry in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode.
-
Sample Preparation: May involve solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove matrix interferences and concentrate the analyte.[13]
-
Validation Parameters: Assessed according to standard guidelines, including specificity, linearity, LOD, LOQ, accuracy, and precision.
Capillary Electrophoresis (CE)
Principle: CE separates charged molecules based on their differential migration in an electric field within a narrow capillary.[14] It offers high resolution and requires very small sample volumes.[14]
Experimental Protocol (based on Thiazinamium this compound analysis): [5]
-
Instrumentation: Capillary electrophoresis system with a UV-Vis detector.
-
Capillary: Fused silica (B1680970) capillary (e.g., 64.5 cm x 75 µm).
-
Background Electrolyte (BGE): 150 mM Tris(hydroxymethyl)aminomethane with 25% acetonitrile, pH 8.2.
-
Applied Voltage: 20 kV.
-
Temperature: 25 °C.
-
Injection: Electrokinetic injection.
-
Detection: UV detection at a specific wavelength.
-
Sample Preparation: Samples may require dilution in an appropriate solvent. For enhanced sensitivity, field-amplified sample injection (FASI) can be employed.[5]
-
Validation Parameters: Evaluated for specificity, linearity, LOD, accuracy, and precision.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
Principle: qNMR utilizes the principle that the intensity of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[6] This allows for the precise determination of the amount of a substance.
Experimental Protocol (general): [6][15]
-
Instrumentation: High-resolution NMR spectrometer.
-
Solvent: A deuterated solvent (e.g., DMSO-d6).
-
Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid).[7]
-
Data Acquisition: A single-pulse excitation is commonly used. It is crucial to ensure complete relaxation of all signals between pulses by using a sufficiently long relaxation delay (d1), typically at least five times the T1 of the slowest relaxing signal of interest.[15]
-
Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, and the resulting spectrum is phased and baseline corrected.
-
Quantification: The concentration of the analyte is calculated by comparing the integral of a specific analyte signal to the integral of the internal standard signal, taking into account the number of protons contributing to each signal and the molecular weights of the analyte and the internal standard.
-
Validation Parameters:
-
Accuracy and Precision: A validated protocol can achieve a maximum combined measurement uncertainty of 1.5% for a 95% confidence interval.[6]
-
Specificity and Selectivity: The high resolution of NMR allows for the selective quantification of analytes even in complex mixtures.
-
References
- 1. Validation of a sensitive ion chromatography method for determination of monoethylsulfate in Indinavir sulfate drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journalijar.com [journalijar.com]
- 4. vliz.be [vliz.be]
- 5. researchgate.net [researchgate.net]
- 6. Validation of quantitative NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Application of nuclear magnetic resonance spectroscopy for quantitative analysis of miconazole, metronidazole and sulfamethoxazole in pharmaceutical and urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. emeraldcloudlab.com [emeraldcloudlab.com]
- 11. web.colby.edu [web.colby.edu]
- 12. rsc.org [rsc.org]
- 13. 9.1. Definitions and important aspects – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 14. Protocol for Capillary Electrophoresis - Creative Proteomics [creative-proteomics.com]
- 15. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
Unveiling the Reactivity of Methylsulfate: A Comparative Analysis of Nucleophilic Reaction Rates
For researchers, scientists, and professionals in drug development, understanding the kinetics of nucleophilic reactions is paramount for predicting reaction pathways, optimizing synthesis, and elucidating biological mechanisms. This guide provides an objective comparison of the reaction rates of methylsulfate with a diverse range of nucleophiles, supported by experimental data and detailed methodologies.
This compound, a key intermediate in various chemical and biological processes, exhibits a distinct reactivity profile with different nucleophiles. The rate at which these reactions occur is a critical determinant of product formation and overall reaction efficiency. This comparison delves into the kinetics of this compound's reactions with several common nucleophiles, offering a quantitative basis for evaluating their relative reactivity.
Quantitative Comparison of Reaction Rates
The following table summarizes the second-order rate constants (k₂) for the reaction of this compound with various nucleophiles at 25 °C. The data is sourced from a pivotal study by Wolfenden and Yuan (2007) published in the Proceedings of the National Academy of Sciences of the United States of America (PNAS).
| Nucleophile | pKₐ of Conjugate Acid | k₂ (M⁻¹s⁻¹) |
| Ammonia | 9.2 | 2.0 x 10⁻⁸ |
| Trimethylamine | 9.8 | 1.3 x 10⁻⁸ |
| Phosphate dianion | 7.2 | 1.6 x 10⁻⁸ |
| Methylamine | 10.6 | 2.5 x 10⁻⁸ |
| Dimethylamine | 10.7 | 2.2 x 10⁻⁸ |
| Water (Hydrolysis) | 14.0 | 2.0 x 10⁻¹¹ (s⁻¹) |
Note: The rate for water is a first-order rate constant for hydrolysis.
Experimental Protocols
The determination of the reaction rates listed above was achieved through a meticulous experimental protocol designed to ensure accuracy and reproducibility. The following is a detailed description of the methodology employed in the cited study.
Materials:
-
Sodium this compound
-
Buffer solutions for each nucleophile (Ammonia, Trimethylamine, Phosphate, Methylamine, Dimethylamine)
-
High-purity water
Procedure:
-
Reaction Setup: Reactions were conducted in sealed, temperature-controlled vessels to prevent evaporation and maintain a constant temperature. The concentration of sodium this compound was kept constant, while the concentration of the nucleophile (in its respective buffer) was varied.
-
Temperature Control: To determine the activation parameters for the reactions, experiments were performed over a range of temperatures. The temperature of the reaction mixture was precisely controlled using a thermostat-regulated water bath.
-
Monitoring the Reaction: The progress of the reaction was monitored by measuring the disappearance of this compound over time. This was achieved by taking aliquots of the reaction mixture at specific time intervals and quenching the reaction. The concentration of the remaining this compound was then determined using a suitable analytical technique, such as high-performance liquid chromatography (HPLC).
-
Data Analysis: The pseudo-first-order rate constants (k'obs) were determined from the slope of the linear plot of ln[this compound] versus time. The second-order rate constants (k₂) were then calculated by dividing the pseudo-first-order rate constant by the concentration of the nucleophile.
-
Arrhenius Analysis: To obtain the activation energy (Ea) and the pre-exponential factor (A) for each reaction, the natural logarithm of the second-order rate constants (ln k₂) was plotted against the reciprocal of the absolute temperature (1/T). According to the Arrhenius equation (ln k₂ = ln A - Ea/RT), the slope of this plot is equal to -Ea/R (where R is the gas constant), and the y-intercept is equal to ln A.
Visualizing Reaction Relationships
To better understand the relationship between the nucleophile's basicity and its reactivity towards this compound, a logical diagram is presented below.
Caption: Logical flow of the SN2 reaction between this compound and various nucleophiles.
This guide provides a foundational understanding of the comparative reaction rates of this compound with different nucleophiles. The presented data and protocols offer a valuable resource for researchers in the fields of chemistry and drug development, enabling more informed decisions in experimental design and a deeper insight into the fundamental principles of chemical reactivity.
A Comparative Guide to the Chemoselectivity of Dimethyl Sulfate and Other Methyl Donors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry, the precise addition of a methyl group is a cornerstone of molecular design and drug development. The choice of methylating agent is critical, as it dictates not only the reaction's efficiency but also its selectivity towards different functional groups within a complex molecule. This guide provides an objective comparison of the chemoselectivity of dimethyl sulfate (B86663) (DMS) against other common methyl donors, including methyl iodide (MeI), methyl triflate (MeOTf), and diazomethane (B1218177) (CH₂N₂). The information presented herein is supported by experimental data to aid researchers in making informed decisions for their synthetic strategies.
Executive Summary
Dimethyl sulfate is a powerful and cost-effective methylating agent widely used in industrial and laboratory settings for the methylation of phenols, amines, and thiols.[1] Its reactivity is generally considered to be high, falling between that of methyl iodide and the more potent methyl triflate. The chemoselectivity of these agents is governed by a combination of factors, including the inherent reactivity of the methyl donor, the nucleophilicity of the substrate, and the reaction conditions. The Hard and Soft Acids and Bases (HSAB) principle provides a theoretical framework for understanding these selective interactions.
Reactivity and the HSAB Principle
The reactivity of common electrophilic methylating agents generally follows the order: Methyl Triflate (MeOTf) > Dimethyl Sulfate (DMS) > Methyl Iodide (MeI).[2] This trend can be rationalized using the Hard and Soft Acids and Bases (HSAB) principle, which states that hard acids prefer to react with hard bases, and soft acids with soft bases.[3]
-
Hard Nucleophiles (e.g., R-O⁻): Oxygen-based nucleophiles like phenolates and alkoxides are considered "hard" due to the high electronegativity and low polarizability of the oxygen atom.
-
Soft Nucleophiles (e.g., R-S⁻): Sulfur-based nucleophiles like thiolates are "soft" because sulfur is larger and more polarizable than oxygen.
-
Borderline/Soft Nucleophiles (e.g., R₂NH, R-NH₂): Nitrogen-based nucleophiles in amines are generally considered borderline to soft.
The methylating agents can also be classified within the HSAB framework:
-
Methyl Triflate (MeOTf): The highly electron-withdrawing triflate group makes the methyl group a "harder" electrophile.
-
Dimethyl Sulfate (DMS): The sulfate leaving group makes the methyl group in DMS a borderline hard/soft electrophile.
-
Methyl Iodide (MeI): The polarizable iodide leaving group renders the methyl group a "soft" electrophile.
-
Diazomethane (CH₂N₂): The mechanism of methylation with diazomethane is distinct, typically involving an initial protonation by an acidic substrate followed by nucleophilic attack on the resulting methyldiazonium ion.[4][5][6] It shows high selectivity for acidic protons.
This classification helps predict the chemoselectivity of these reagents. For instance, harder methylating agents are expected to react more readily with harder nucleophiles, and softer agents with softer nucleophiles.
Comparative Performance Data
The following tables summarize quantitative data from various studies, comparing the performance of dimethyl sulfate with other methyl donors in key methylation reactions.
Table 1: O-Methylation of Phenols
| Methylating Agent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Citation(s) |
| Dimethyl Sulfate | K₂CO₃ | Acetone | Reflux | 5 | 95 | [7] |
| Dimethyl Sulfate | NaOH | Water | RT | 1 | 90 | [7] |
| Methyl Iodide | K₂CO₃ | Acetone | Reflux | 10 | 92 | [7] |
| Methyl Triflate | Pyridine | CH₂Cl₂ | 0 - RT | 2 | >95 | [8] |
| Dimethyl Carbonate | K₂CO₃ | DMF | 150 | 4.5 | >99 | [4] |
Table 2: N-Methylation of Anilines
| Methylating Agent | Base | Solvent | Temp. (°C) | Time (h) | Yield (Mono-N-methyl) | Citation(s) |
| Dimethyl Sulfate | NaHCO₃ | None | 100 | 2 | 70-80 (mixture) | [9] |
| Methyl Iodide | K₂CO₃ | DMF | RT | 16 | ~60 (mixture) | [10] |
| Methyl Triflate | 2,6-lutidine | CH₂Cl₂ | 0 - RT | 1 | >95 | [8] |
| Dimethyl Carbonate | NaY Faujasite | None | 180 | 6 | >95 | [11] |
Note: N-methylation with highly reactive agents like DMS and MeI often leads to mixtures of mono-, di-methylated, and even quaternary ammonium (B1175870) products.
Table 3: S-Methylation of Thiols
| Methylating Agent | Base | Solvent | Temp. (°C) | Time | Yield (%) | Citation(s) |
| Dimethyl Sulfate | Basic Alumina | None (Microwave) | - | 2 min | 98 | [7] |
| Methyl Iodide | K₂CO₃ | Acetone | RT | 2 | 96 | [7] |
Table 4: Chemoselective Methylation
| Substrate (Functional Groups) | Methylating Agent | Base/Conditions | Major Product | Yield (%) | Citation(s) |
| Salicylic Acid (-COOH, -OH) | Dimethyl Sulfate | NaHCO₃, 90°C | Methyl Salicylate (O-methylation of -COOH) | 96 | [12] |
| 4-Hydroxybenzoic Acid (-COOH, -OH) | Dimethyl Sulfate | LiOH·H₂O, THF | Methyl 4-hydroxybenzoate (B8730719) (O-methylation of -COOH) | 81 | [13] |
| Phenolic acid | Diazomethane | Ether, RT | Methyl ester (Selective for -COOH) | High | [6] |
Signaling Pathways and Experimental Workflows
Reaction Mechanisms
The following diagrams illustrate the general mechanisms of methylation for the discussed reagents.
References
- 1. Dimethyl sulfate - Wikipedia [en.wikipedia.org]
- 2. Dimethyl_sulfate [chemeurope.com]
- 3. researchgate.net [researchgate.net]
- 4. Video: Carboxylic Acids to Methylesters: Alkylation using Diazomethane [jove.com]
- 5. Mechanism of the diazomethane alkylation of a carboxylic acid. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. Diazomethane makes methyl esters from carboxylic acids [ns1.almerja.com]
- 11. [PDF] Green chemistry metrics: a comparative evaluation of dimethyl carbonate, methyl iodide, dimethyl sulfate and methanol as methylating agents | Semantic Scholar [semanticscholar.org]
- 12. Methylating agents and DNA repair responses: methylated bases and sources of strand breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Navigating the Methylation Maze: A Comparative Guide to Methylsulfate Alternatives in Organic Synthesis
For researchers, scientists, and professionals in drug development, the choice of a methylating agent is a critical decision that balances reactivity, selectivity, and safety. Historically, methylsulfate, particularly dimethyl sulfate (B86663) (DMS), has been a workhorse in organic synthesis due to its high reactivity and low cost. However, its extreme toxicity and environmental concerns have necessitated the exploration of safer and more sustainable alternatives. This guide provides an objective comparison of the performance of key this compound alternatives, supported by experimental data, to aid in the selection of the most appropriate reagent for your synthetic needs.
This comparative guide delves into the utility of prominent this compound alternatives, with a primary focus on Dimethyl Carbonate (DMC) as a leading "green" reagent. We also examine the high reactivity of Trimethyloxonium tetrafluoroborate (B81430) and the potent, yet hazardous, nature of Methyl Triflate. The following sections present a detailed analysis of these reagents in the context of O-methylation of phenols, N-methylation of anilines, and C-methylation of active methylene (B1212753) compounds, providing a clear, data-driven overview to inform your synthetic strategies.
Performance Comparison of Methylating Agents
The efficacy of a methylating agent is highly dependent on the substrate and reaction conditions. The following tables summarize quantitative data for the methylation of phenols, anilines, and phenylacetonitrile (B145931), offering a side-by-side comparison of Dimethyl Carbonate (DMC) and Dimethyl Sulfate (DMS), with additional data for other alternatives where available.
O-Methylation of Phenols
The methylation of phenols to produce aryl methyl ethers is a fundamental transformation in the synthesis of fragrances, pharmaceuticals, and other fine chemicals. While DMS has been traditionally used, DMC has emerged as a viable green alternative.
| Methylating Agent | Substrate | Catalyst/Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Dimethyl Sulfate | Phenol (B47542) | NaOH | Water | RT | - | High (implied) | [1] |
| Dimethyl Carbonate | Phenol | K₂CO₃ / PEG 1000 | None (Flow) | 160-200 | - | ~100 | [1][2] |
| Dimethyl Carbonate | Phenol | Cs₂CO₃ | DMC | 120-160 | - | Good | |
| Dimethyl Carbonate | p-Cresol | K₂CO₃ | None | 160 | - | High | [3] |
| Dimethyl Carbonate | Eugenol | K₂CO₃ / TBAB | - | 90-100 | 5 | 99 | |
| Dimethyl Carbonate | 2,6-Dimethoxyphenol | DBU | DMC | 90 | 4.5 | 99 | [4] |
| Trimethyl Phosphate (B84403) | Vanillin | - | - | - | - | - | [5] |
N-Methylation of Anilines
The selective mono-N-methylation of anilines is a challenging yet crucial step in the synthesis of many dyes and pharmaceutical intermediates. Over-methylation to the tertiary amine is a common side reaction with highly reactive agents like DMS. DMC, in contrast, can offer superior selectivity towards the mono-methylated product.
| Methylating Agent | Substrate | Catalyst/Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Selectivity (Mono:Di) | Reference |
| Dimethyl Sulfate | Aniline (B41778) | NaOH | Water | <10 | 1 | Mixture | - | [6] |
| Dimethyl Carbonate | Aniline | KY Zeolite | DMC | 130 | 3.25 | >95 | 98:2 | [7] |
| Dimethyl Carbonate | 4-Chloroaniline | DBU | NMP (Flow) | 250 | 0.2 | 88 | High (mono) | [8] |
| Dimethyl Carbonate | Aniline | Onium Salt / H₂O | DMC | - | - | 99.8 (di) | - | [9] |
| Dimethyl Carbonate | Benzylamine | Cu-Zr BNPs | DMC | 180 | 4 | up to 91 | - | [10] |
| Methanol | Aniline | Ru catalyst / Cs₂CO₃ | Methanol | 140 | 12 | 85 | - | [11] |
C-Methylation of Phenylacetonitrile
The mono-C-methylation of active methylene compounds like phenylacetonitrile is important for the synthesis of profen drugs. Traditional methods often lead to significant amounts of the di-methylated byproduct. DMC has shown remarkable selectivity for mono-methylation in this context.
| Methylating Agent | Substrate | Catalyst/Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Selectivity (Mono:Di) | Reference |
| Dimethyl Carbonate | Phenylacetonitrile | K₂CO₃ | DMC (autoclave) | 180 | - | High | >99.5:0.5 | [12][13] |
| Dimethyl Carbonate | Arylacetonitriles | K₂CO₃ | DMC (autoclave) | 140 | - | - | >99:1 | [14] |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon published research. Below are representative experimental protocols for key methylation reactions.
O-Methylation of Phenol with Dimethyl Carbonate in a Continuous Flow System
This protocol is adapted from a method demonstrating a highly efficient and green O-methylation process.[1]
Materials:
-
Phenol
-
Dimethyl Carbonate (DMC)
-
Potassium Carbonate (K₂CO₃)
-
Poly(ethylene glycol) 1000 (PEG 1000)
-
Continuously Stirred Tank Reactor (CSTR)
Procedure:
-
A catalytic bed is prepared by mixing PEG 1000 and K₂CO₃.
-
The CSTR is filled with the catalytic bed.
-
A mixture of phenol and DMC (e.g., 1:2 molar ratio) is continuously fed into the reactor.
-
The reaction is carried out at atmospheric pressure and a temperature of 160-200 °C.
-
The product, anisole, is continuously collected from the reactor outlet. Under optimal conditions, this method can achieve nearly quantitative yields.[1]
N-Methylation of Aniline with Dimethyl Sulfate
This protocol is a traditional method for N-methylation, which typically yields a mixture of products.[6]
Materials:
-
Aniline
-
Dimethyl Sulfate (DMS)
-
Sodium Hydroxide (B78521) (NaOH) solution (30%)
-
Water
-
Benzene (for extraction)
Procedure:
-
A mixed solution of aniline and water is cooled to below 10 °C.
-
Dimethyl sulfate is added dropwise to the cooled solution with stirring.
-
The mixture is stirred for 1 hour.
-
A 30% sodium hydroxide solution is then added dropwise.
-
The reaction mixture separates into an organic and an aqueous layer. The organic layer is collected, and the aqueous layer is extracted with benzene.
-
The organic phases are combined to yield a mixture of aniline, N-methylaniline, and N,N-dimethylaniline.[6]
Selective Mono-C-Methylation of Phenylacetonitrile with Dimethyl Carbonate
This method highlights the high selectivity of DMC for mono-methylation.[12][13]
Materials:
-
Phenylacetonitrile
-
Dimethyl Carbonate (DMC)
-
Potassium Carbonate (K₂CO₃)
-
Autoclave
Procedure:
-
Phenylacetonitrile, a molar excess of Dimethyl Carbonate (which also acts as the solvent), and a catalytic amount of Potassium Carbonate are charged into an autoclave.
-
The autoclave is sealed and heated to 180 °C.
-
The reaction is maintained at this temperature for a specified time to achieve high conversion.
-
After cooling, the product mixture is worked up to isolate the mono-methylated product, 2-phenylpropionitrile, with selectivity exceeding 99%.[12][13]
Visualizing Methylation Workflows and Reagent Comparison
To further clarify the processes and relationships discussed, the following diagrams have been generated.
Caption: A generalized workflow for a typical batch methylation reaction.
Caption: A conceptual diagram comparing the reactivity and safety of methylating agents.
Conclusion
The landscape of methylating agents in organic synthesis is evolving, with a clear trend towards greener and safer alternatives. Dimethyl Carbonate (DMC) stands out as a highly promising replacement for the toxic and hazardous dimethyl sulfate, offering comparable or even superior selectivity in many cases, particularly for mono-methylation.[15] While DMC often requires higher temperatures and pressures, the development of continuous flow methodologies and effective catalytic systems is expanding its applicability.[1][8]
For reactions requiring very high electrophilicity, powerful reagents like Trimethyloxonium tetrafluoroborate and Methyl Triflate remain important tools in the synthetic chemist's arsenal, though their use necessitates stringent safety precautions. The choice of methylating agent will ultimately depend on a careful consideration of the specific synthetic transformation, required selectivity, scale of the reaction, and the safety and environmental standards of the laboratory or manufacturing facility. This guide provides a foundational dataset to inform these critical decisions, empowering researchers to select the most effective and responsible methylation strategy.
References
- 1. iris.unive.it [iris.unive.it]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemistry.mdma.ch [chemistry.mdma.ch]
- 4. US20030073848A1 - Accelerated process for preparing O-methyl phenols, N-methyl heteroaromatic compounds, and methylated aminophenols - Google Patents [patents.google.com]
- 5. US4453017A - Process for the methylation of phenolic compounds with trimethyl phosphate - Google Patents [patents.google.com]
- 6. N-Methylaniline synthesis - chemicalbook [chemicalbook.com]
- 7. iris.unive.it [iris.unive.it]
- 8. dspace.mit.edu [dspace.mit.edu]
- 9. Selective synthesis of N,N-dimethyl aniline derivatives using dimethyl carbonate as a methylating agent and onium salt as a catalyst | CSIR-NCL Library, Pune [library.ncl.res.in]
- 10. Selective N-Alkylation of Amines with DMC over Biogenic Cu–Zr Bimetallic Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source - PMC [pmc.ncbi.nlm.nih.gov]
- 12. iris.unive.it [iris.unive.it]
- 13. scispace.com [scispace.com]
- 14. Selective mono-C-methylations of arylacetonitriles and arylacetates with dimethylcarbonate: a mechanistic investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The chemistry of dimethyl carbonate - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Methylsulfate: A Guide for Laboratory Professionals
Disclaimer: This document provides guidance on the proper disposal of methylsulfate, a term commonly referring to dimethyl sulfate (B86663) ((CH₃)₂SO₄) . Dimethyl sulfate is a potent methylating agent that is highly toxic, mutagenic, corrosive, and a probable human carcinogen.[1][2] All handling and disposal procedures must be conducted with extreme caution in a controlled laboratory environment by trained personnel. Always consult your institution's specific safety protocols and Environmental Health and Safety (EHS) office before proceeding.
This guide provides essential safety information and detailed procedures for the proper management and disposal of dimethyl sulfate waste, ensuring the safety of laboratory personnel and environmental protection.
Immediate Safety and Handling Precautions
Due to its high toxicity and ability to be absorbed through the skin, mucous membranes, and the gastrointestinal tract, strict safety measures are imperative when handling dimethyl sulfate.[1][2]
-
Engineering Controls: Always handle dimethyl sulfate in a certified chemical fume hood to prevent inhalation of its toxic vapors.[3]
-
Personal Protective Equipment (PPE): A comprehensive PPE ensemble is mandatory. This includes:
-
Spill Management: In case of a spill, evacuate the area immediately. Use an appropriate absorbent material for hazardous liquids, such as diatomaceous earth or sand, to contain the spill.[3][4] Do not use combustible materials like paper towels.[3] The contaminated absorbent must be collected, treated as hazardous waste, and the area decontaminated with a dilute alkaline solution (e.g., 10% aqueous ammonia (B1221849) or sodium carbonate).[3]
Disposal Plan: From Collection to Final Disposition
Improper disposal of dimethyl sulfate is illegal and poses a significant danger. Under no circumstances should it be disposed of down the drain or in regular trash without prior chemical neutralization.[5][6]
Step 1: Waste Segregation and Collection
-
Waste Streams: Maintain separate, clearly labeled waste containers for liquid and solid waste contaminated with dimethyl sulfate.
-
Container Requirements: Use compatible, leak-proof containers. The original reagent bottle can be used for collecting liquid waste if it is in good condition. Containers must be kept tightly sealed when not in use.
-
Labeling: All waste containers must be affixed with a "Hazardous Waste" label detailing the contents (i.e., "Dimethyl Sulfate Waste"), associated hazards (e.g., Toxic, Carcinogen, Corrosive), and the accumulation start date.
Step 2: In-Laboratory Neutralization (Decomposition)
For safety, small quantities of dimethyl sulfate waste should be chemically neutralized before being collected by EHS. The primary method for decomposition is alkaline hydrolysis, which converts dimethyl sulfate into less toxic substances like methanol (B129727) and sulfate salts.[5][6][7]
Experimental Protocols for Neutralization:
Three common reagents can be used for the alkaline hydrolysis of dimethyl sulfate. The choice of reagent may depend on availability and the specific composition of the waste stream.
Method 1: Sodium Hydroxide (B78521) (NaOH) Hydrolysis [7][8]
-
Prepare the Hydrolysis Solution: In a fume hood, prepare a 1 M sodium hydroxide solution by dissolving 40 g of NaOH in 1 L of water. For smaller scale, you can dissolve 40 g of sodium hydroxide in 360 mL of deionized water.[7]
-
Cool the Solution: Place the flask containing the NaOH solution in an ice bath and cool it to between 5-10°C.[7]
-
Add Dimethyl Sulfate Waste: Using a dropping funnel, add the dimethyl sulfate waste dropwise to the cold, stirred alkaline solution. The rate of addition should be slow (e.g., 1-2 drops per second) to control the exothermic reaction, maintaining the temperature below 20°C.[7]
-
Ensure Complete Reaction: Continue stirring for approximately 30 minutes after the addition is complete.[7] Periodically check the pH of the solution with pH test paper to ensure it remains strongly alkaline (pH > 12).[7]
-
Final Steps: Once the reaction is complete, the neutralized solution should be collected in a labeled hazardous waste container for pickup by your institution's EHS office.
Method 2: Ammonium (B1175870) Hydroxide (NH₄OH) Hydrolysis [7][8]
-
Prepare the Hydrolysis Solution: Use a 1.5 M ammonium hydroxide solution. For a more direct reaction, dimethyl sulfate can be added dropwise to a 25%-28% concentrated ammonia solution.[7]
-
Control Temperature: This reaction must be performed in an ice bath, controlling the temperature to below 15°C.[7] The reaction with concentrated ammonia can be violent if not properly cooled.[1]
-
Reaction Products: This method generates ammonium sulfate and methanol.[7]
-
Final Steps: After the reaction is complete, the resulting solution is considered hazardous waste and must be collected and labeled for EHS disposal.
Method 3: Sodium Carbonate (Na₂CO₃) Hydrolysis [8]
-
Prepare the Hydrolysis Solution: Prepare a 1 M sodium carbonate solution.
-
Procedure: Follow the same procedure as with sodium hydroxide, slowly adding the dimethyl sulfate waste to the stirred sodium carbonate solution while monitoring the temperature.
-
Final Steps: Collect the neutralized waste in a properly labeled hazardous waste container for disposal by EHS.
Quantitative Data for Neutralization
| Parameter | Sodium Hydroxide (NaOH) | Ammonium Hydroxide (NH₄OH) | Sodium Carbonate (Na₂CO₃) |
| Concentration | 1 M[8] | 1.5 M[8] | 1 M[8] |
| Temperature Control | Keep below 20°C[7] | Keep below 15°C (with conc. ammonia)[7] | Temperature control is advised |
| Reaction Time | Approx. 30 minutes post-addition[7] | Varies; 15 mins to 1 day depending on solvent[8] | Varies; 15 mins to 1 day depending on solvent[8] |
| Key Products | Methanol, Sodium Sulfate | Methanol, Ammonium Sulfate[7] | Methanol, Sodium Sulfate |
| pH Requirement | Maintain pH > 12[7] | N/A | N/A |
Step 3: Final Disposal Logistics
-
Contact EHS: Once waste is collected and, if appropriate, neutralized, contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup.
-
Documentation: Maintain a detailed log of the hazardous waste generated, including quantities and dates of generation and neutralization.
Visualized Disposal Workflow
The following diagram outlines the logical steps for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for safe collection, neutralization, and disposal of dimethyl sulfate waste.
References
- 1. Dimethyl sulfate - Wikipedia [en.wikipedia.org]
- 2. bu.edu [bu.edu]
- 3. benchchem.com [benchchem.com]
- 4. nj.gov [nj.gov]
- 5. Dimethyl sulfate (HSG 29, 1989) [inchem.org]
- 6. DIMETHYL SULFATE - Ataman Kimya [atamanchemicals.com]
- 7. echemi.com [echemi.com]
- 8. Validation of techniques for the destruction of dimethyl sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
Personal protective equipment for handling Methylsulfate
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling methylsulfate, including personal protective equipment (PPE), operational plans, and disposal procedures. Adherence to these guidelines is critical for minimizing risks and ensuring regulatory compliance.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is necessary to prevent skin contact, inhalation, and eye exposure. The following table summarizes the recommended PPE.
| Protection Type | Recommended Equipment | Key Considerations |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields or a face shield. | Must conform to EN 166 (EU) or NIOSH (US) standards.[1][2] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile), fire/flame resistant and impervious clothing, lab coat, and closed-toe shoes.[1][2][3][4] | Gloves must be inspected prior to use and satisfy EU Directive 89/686/EEC and the standard EN 374.[1][2] Remove and wash contaminated clothing before re-use.[4] |
| Respiratory Protection | A properly fitted respirator is essential, especially when dealing with dust or in poorly ventilated areas.[2][3] | Use a full-face respirator if exposure limits are exceeded or irritation is experienced.[2] |
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial for safety and environmental protection. The following step-by-step procedures provide clear guidance.
Handling and Experimental Workflow:
-
Preparation:
-
Handling:
-
Accidental Spills:
-
Evacuate personnel from the immediate area.[2]
-
Wear appropriate PPE before attempting to clean up.[1]
-
Collect spilled material using a method that does not generate dust and place it in a suitable, closed container for disposal.[2][6]
-
Prevent spilled material from entering drains or waterways.[1][2][5]
-
Disposal Plan:
-
Waste Segregation:
-
Solid Waste: Contaminated items such as gloves, paper towels, and weigh boats should be collected in a designated, sealed, and clearly labeled "Hazardous Waste" container that includes the chemical name.[3]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof, and clearly labeled "Hazardous Waste" container.[3] Do not mix with other solvent wastes unless compatibility has been verified.[3]
-
-
Disposal Procedure:
-
All this compound waste must be managed by a licensed hazardous waste disposal company.[1][3]
-
Do not dispose of this compound through standard waste streams or down the drain.[3][5]
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.[3]
-
Maintain a detailed log of the waste generated, including quantities and disposal dates.[3]
-
Emergency First Aid Procedures
Immediate and appropriate first aid is critical in the event of exposure.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[1][5] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected skin with soap and plenty of water.[1][7] Seek medical attention.[1] |
| Eye Contact | Rinse cautiously with pure water for at least 15 minutes, holding the eyelids open.[1][6] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention from an ophthalmologist.[5] |
| Ingestion | Rinse the mouth with water. Do NOT induce vomiting.[1][2] Never give anything by mouth to an unconscious person.[1][2] Call a physician or Poison Control Center immediately.[1][2] |
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. cleanchemlab.com [cleanchemlab.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. somersetpharma.com [somersetpharma.com]
- 5. chemicea.com [chemicea.com]
- 6. Tiemonium this compound SDS MSDS Sheet of Manufacturers [anmol.org]
- 7. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
